Product packaging for Calcium caprylate(Cat. No.:)

Calcium caprylate

Cat. No.: B13835145
M. Wt: 326.48 g/mol
InChI Key: NDWWLJQHOLSEHX-UHFFFAOYSA-L
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Description

Calcium caprylate is a useful research compound. Its molecular formula is C16H30CaO4 and its molecular weight is 326.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30CaO4 B13835145 Calcium caprylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30CaO4

Molecular Weight

326.48 g/mol

IUPAC Name

calcium;octanoate

InChI

InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2

InChI Key

NDWWLJQHOLSEHX-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Calcium caprylate, the calcium salt of caprylic acid, is a compound of significant interest in the pharmaceutical and food industries, primarily utilized for its properties as an excipient, emulsifier, and antimicrobial agent.[1] The synthesis and purification of high-purity this compound are critical to its efficacy and safety in these applications. This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of this compound, detailing the chemical principles and experimental protocols. Furthermore, it explores various purification techniques, including solvent extraction and recrystallization, to achieve pharmaceutical-grade purity. Finally, a suite of analytical methods for the thorough characterization of the final product is presented, ensuring its identity, purity, and quality. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction: The Scientific and Industrial Relevance of this compound

Caprylic acid, a medium-chain fatty acid naturally found in sources like coconut oil and mammalian milk, and its salts, known as caprylates, have garnered attention for their biological and chemical properties. This compound [Ca(C₈H₁₅O₂)₂] is a white to off-white powder that is sparingly soluble in water.[2] Its utility spans various industrial sectors. In the pharmaceutical industry, it serves as a tablet and capsule lubricant, a stabilizer in formulations, and has been investigated for its antifungal properties.[1] In the food industry, it functions as an emulsifier and anticaking agent.[3]

The synthesis of this compound is fundamentally an acid-base reaction. The selection of the synthesis route and subsequent purification strategy is dictated by the desired purity of the final product, scalability, and economic viability. This guide will elucidate two primary synthesis pathways: the direct reaction of caprylic acid with a calcium source and a two-step saponification-precipitation method.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several methods, with the choice of reactants and reaction conditions influencing the yield and purity of the product. Below, we detail the most common and effective synthesis strategies.

Direct Synthesis from Caprylic Acid and Calcium Carbonate

This method represents a straightforward and atom-economical approach to producing this compound. The reaction involves the direct neutralization of caprylic acid with calcium carbonate in an aqueous medium.

Reaction Principle:

2 CH₃(CH₂)₆COOH (Caprylic Acid) + CaCO₃ (Calcium Carbonate) → Ca(CH₃(CH₂)₆COO)₂ (this compound) + H₂O + CO₂

The reaction proceeds with the evolution of carbon dioxide gas, driving the reaction to completion. The use of water as a solvent makes this a relatively green and cost-effective method.

Experimental Protocol: [4]

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, condenser, and heating mantle, add a specific molar amount of n-octanoic acid and deionized water. The molar ratio of n-octanoic acid to water can range from 1:0.7 to 1:3.5.

  • Addition of Calcium Carbonate: While stirring, gradually add a stoichiometric amount of calcium carbonate powder. A molar ratio of n-octanoic acid to calcium carbonate of 1:0.7 to 1:1.5 is recommended to ensure complete reaction of the acid.

  • Reaction Conditions: Heat the reaction mixture to a reflux temperature between 80°C and 200°C. The reaction time can vary from 1 to 5 hours. The completion of the reaction is indicated by the cessation of CO₂ evolution.

  • Initial Product Isolation: Upon completion, the reaction mixture contains a mixture of this compound and any unreacted calcium carbonate. This mixture is then filtered and dried.

Causality Behind Experimental Choices:

  • Choice of Calcium Carbonate: Calcium carbonate is an inexpensive, readily available, and safe-to-handle base. Its low solubility in water necessitates heating to drive the reaction rate to a practical level.

  • Reflux Conditions: Heating the reaction to reflux ensures a consistent and sufficiently high temperature to overcome the activation energy of the reaction, leading to a reasonable reaction rate. The condenser prevents the loss of water and caprylic acid through evaporation.

  • Molar Ratios: Using a slight excess of calcium carbonate can help to ensure that all the caprylic acid is consumed, which can simplify the purification process.

Synthesis via Saponification followed by Double Displacement

This two-step method involves the initial formation of a soluble alkali metal salt of caprylic acid (saponification), followed by a precipitation reaction with a soluble calcium salt.

Reaction Principle:

Step 1: Saponification CH₃(CH₂)₆COOH (Caprylic Acid) + NaOH (Sodium Hydroxide) → CH₃(CH₂)₆COONa (Sodium Caprylate) + H₂O

Step 2: Double Displacement (Precipitation) 2 CH₃(CH₂)₆COONa (Sodium Caprylate) + CaCl₂ (Calcium Chloride) → Ca(CH₃(CH₂)₆COO)₂ (this compound)↓ + 2 NaCl

This method is advantageous when a high-purity product is desired, as the precipitation step can be controlled to yield a crystalline product that is easily separated.

Experimental Protocol: [5]

  • Saponification: Dissolve caprylic acid in an aqueous or alcoholic solution of sodium hydroxide. The reaction is typically exothermic and proceeds rapidly at room temperature with stirring.

  • Preparation of Calcium Salt Solution: In a separate vessel, prepare an aqueous solution of a soluble calcium salt, such as calcium chloride.

  • Precipitation: Slowly add the calcium chloride solution to the sodium caprylate solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Isolation and Washing: The precipitate is collected by filtration, washed thoroughly with deionized water to remove sodium chloride and any other water-soluble impurities, and then dried.

Causality Behind Experimental Choices:

  • Choice of Soluble Salts: The use of soluble reactants in both steps allows for the reaction to occur in the homogeneous phase, leading to a more controlled precipitation and potentially a more uniform product.

  • Washing Step: Thorough washing of the precipitate is crucial to remove the sodium chloride byproduct. The presence of residual salts can affect the purity and performance of the final product.

Direct Synthesis from Caprylic Acid and Calcium Hydroxide

Similar to the reaction with calcium carbonate, calcium hydroxide can be used as the calcium source in a direct neutralization reaction.

Reaction Principle:

2 CH₃(CH₂)₆COOH (Caprylic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(CH₃(CH₂)₆COO)₂ (this compound) + 2 H₂O

Experimental Protocol: [6]

  • Reactant Charging: Add deionized water to a reaction vessel and heat to 80-100°C.

  • Dispersion of Caprylic Acid: Add caprylic acid to the hot water with vigorous stirring to form a uniform dispersion.

  • Addition of Calcium Hydroxide: Gradually add a stoichiometric amount of calcium hydroxide powder to the caprylic acid dispersion.

  • Reaction Conditions: Maintain the temperature at 80-100°C with continuous stirring for 1-3 hours.

  • Product Isolation: After the reaction, the this compound product will typically float on the surface. It can be separated, washed with hot water, and dried.

Causality Behind Experimental Choices:

  • Calcium Hydroxide as a Base: Calcium hydroxide is a stronger base than calcium carbonate and does not produce a gaseous byproduct, which can simplify reactor design. Its limited solubility in water still necessitates elevated temperatures for a practical reaction rate.

Purification of this compound: Achieving High Purity

The purification of this compound is a critical step to ensure it meets the stringent requirements for pharmaceutical and food applications. The choice of purification method depends on the impurities present, which are largely determined by the synthesis route.

Solvent Extraction for Removal of Inorganic Impurities

When this compound is synthesized using an excess of insoluble calcium carbonate, solvent extraction is an effective method for purification.

Principle:

This method relies on the differential solubility of this compound and calcium carbonate in an organic solvent. This compound exhibits some solubility in nonpolar organic solvents, while calcium carbonate is insoluble.

Experimental Protocol: [4]

  • Dissolution: The crude, dried mixture of this compound and calcium carbonate is suspended in a suitable organic solvent, such as dichloromethane.

  • Extraction: The suspension is agitated at room temperature for a period to allow the this compound to dissolve.

  • Filtration: The mixture is then filtered to remove the insoluble calcium carbonate.

  • Solvent Evaporation: The filtrate, containing the dissolved this compound, is collected, and the solvent is removed by evaporation (e.g., using a rotary evaporator) to yield the purified product.

Causality Behind Experimental Choices:

  • Solvent Selection: Dichloromethane is an effective solvent for this separation due to its ability to dissolve the organic salt while leaving the inorganic carbonate undissolved. The choice of solvent should also consider factors like boiling point (for ease of removal), toxicity, and cost.

Recrystallization for Enhanced Purity

Recrystallization is a powerful technique for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved.

Principle:

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Developing a Recrystallization Protocol:

As specific recrystallization solvents for this compound are not readily found in the literature, a systematic approach to solvent screening is necessary.[7]

  • Solvent Screening: Test the solubility of crude this compound in small amounts of various solvents at room temperature and at their boiling points. Potential solvent systems could include:

    • Single Solvents: Alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (toluene).[8]

    • Solvent Mixtures: A mixture of a solvent in which this compound is soluble and a non-solvent in which it is insoluble (e.g., ethanol/water, toluene/hexane).

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Causality Behind Experimental Choices:

  • Slow Cooling: Slow cooling is essential for the formation of a well-ordered crystal lattice, which excludes impurities. Rapid cooling can trap impurities within the crystals.

  • Minimum Amount of Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated upon cooling, maximizing the recovery of the purified product.

Analytical Characterization of this compound

A comprehensive suite of analytical techniques should be employed to confirm the identity, purity, and quality of the synthesized this compound.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.

  • ~1540-1610 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group. This is a key indicator of salt formation, as the carboxylic acid C=O stretch (~1700-1725 cm⁻¹) will be absent.[1]

  • ~1400-1450 cm⁻¹: Symmetric stretching vibration of the carboxylate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The spectrum will show signals corresponding to the protons of the alkyl chain. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm. The methylene groups (CH₂) will appear as multiplets in the range of 1.2-2.2 ppm. The absence of a carboxylic acid proton signal (typically >10 ppm) confirms salt formation.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the caprylate chain. The carboxylate carbon will appear significantly downfield, typically in the range of 175-185 ppm.[9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC can be used to assess the purity of this compound and quantify any residual caprylic acid. A reverse-phase HPLC method would be suitable.

Typical HPLC Parameters:

  • Column: C18 or C8 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylate functionality.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and heats of reaction. For this compound monohydrate, TGA would show an initial weight loss corresponding to the loss of water, followed by decomposition at higher temperatures.

Data Summary and Visualization

Table 1: Summary of Analytical Characterization Data for this compound

Analytical TechniqueParameterExpected Result
FTIR Spectroscopy C-H stretch~2850-2960 cm⁻¹
Asymmetric COO⁻ stretch~1540-1610 cm⁻¹
Symmetric COO⁻ stretch~1400-1450 cm⁻¹
¹H NMR Spectroscopy CH₃ (triplet)~0.9 ppm
CH₂ (multiplets)~1.2-2.2 ppm
COOHAbsent
¹³C NMR Spectroscopy Carboxylate Carbon~175-185 ppm
Alkyl Carbons~14-40 ppm
Thermal Analysis (TGA) Decomposition TemperatureDependent on specific conditions, but will show a distinct decomposition profile.

Diagram 1: General Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reactants: Caprylic Acid + Calcium Source (CaCO₃ or Ca(OH)₂) s2 Reaction in Aqueous Medium (Heating/Reflux) s1->s2 Neutralization p1 Crude this compound s2->p1 Isolation & Drying p2 Purification Method (Solvent Extraction or Recrystallization) p1->p2 p3 Pure this compound p2->p3 c1 Analytical Techniques (FTIR, NMR, HPLC, TGA/DSC) p3->c1 Analysis

Sources

A Technical Guide to the Physicochemical Properties of Calcium Caprylate Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview and Chemical Identity

Calcium caprylate, also known by its systematic name calcium octanoate, is the calcium salt of caprylic acid (octanoic acid).[1][2] It is commonly available as a white to off-white powder, often in its monohydrate form.[1][3][4][5] As an excipient and active supplement, its precise physicochemical characteristics are of paramount importance for formulation scientists to ensure product performance, stability, and manufacturing efficiency. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and their practical implications in research and drug development.

Significance in Pharmaceutical Development

In the pharmaceutical industry, this compound serves multiple functions. It is utilized as a binder, emulsifier, stabilizer, and anticaking (free-flow) agent.[6][7][8] Its role as a lubricant or release agent is critical in tableting operations, preventing adhesion to punches and dies. Furthermore, it is used as a nutritional source of calcium and is recognized for its potential antifungal properties and role in promoting gut health.[9][10] A thorough understanding of its powder properties, thermal stability, and solubility is therefore not merely academic but a prerequisite for successful formulation design, scale-up, and ensuring batch-to-batch consistency.

Chemical and Physical Properties

Molecular Structure and Formula

This compound is formed by the reaction of two molecules of caprylic acid with one calcium ion. The caprylic acid component is an eight-carbon saturated fatty acid.[11]

  • Chemical Formula (Monohydrate): C₁₆H₃₀O₄Ca·H₂O or C₁₆H₃₂CaO₅[1][4][12]

  • Molecular Weight (Monohydrate): 344.5 g/mol [12][13]

  • CAS Number (Monohydrate): 6107-56-8[1][4][12]

Appearance and Organoleptic Properties

This compound is typically supplied as a white to off-white crystalline powder.[1][5][14] While generally odorless, its parent compound, caprylic acid, has a slightly unpleasant, rancid-like odor and taste.[11][15] Some grades may be available in a granular form to reduce dust generation and improve handling.[1][5]

Solubility Profile

The solubility of this compound is a critical factor for its dissolution and bioavailability. It is described as being slightly soluble in water.[15] A quantitative measurement indicates a solubility of approximately 1.9 g/L at 20°C.[12][13] The parent fatty acid, caprylic acid, is soluble in most organic solvents, including alcohol, chloroform, and ether, but data for the calcium salt in these solvents is less common.[11][16]

Thermal Properties

Thermal analysis provides insight into the stability and processing limits of a material.

  • Melting Point: this compound exhibits a high melting point, recorded at 238°C.[1][3][12][14] This high thermal stability is advantageous for processes that involve heat, such as high-shear granulation or certain drying techniques.

  • Thermal Decomposition: When subjected to high temperatures, this compound will decompose.[14] The products of combustion include fumes, calcium oxide, carbon dioxide, and carbon monoxide.[1][14] It is considered stable under normal storage conditions but is incompatible with strong oxidizing agents and excessive heat.[14]

Summary of Core Physicochemical Data

The fundamental properties of this compound monohydrate are summarized in the table below for quick reference.

PropertyValueReferences
Chemical Name Calcium Octanoate[1][2]
CAS Number 6107-56-8 (Monohydrate)[4][12]
Molecular Formula C₁₆H₃₂CaO₅[12][13]
Molecular Weight 344.5 g/mol [12][13]
Appearance White to off-white powder[1][3]
Melting Point 238 °C[1][12]
Water Solubility 1.9 g/L (at 20°C)[12][13]
Density ~1.18 g/cm³[1][2][12]

Solid-State and Powder Characteristics

The behavior of this compound as a powder is fundamental to its application in solid dosage forms. These properties govern how the material will flow, compress, and interact with other excipients.

Crystalline Structure

The arrangement of molecules in the solid state defines the material's crystalline structure. While specific crystallographic data for this compound is not widely published, it is known to form leafy crystals when solidified from a cold state.[17] Polymorphism, the ability to exist in multiple crystalline forms, could significantly impact properties like solubility and stability. Therefore, characterization of the solid form for a given supply is a critical quality control step, typically performed using X-ray Powder Diffraction (XRPD).

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. The common availability of this compound as a monohydrate suggests an affinity for water.[1][5] While specific hygroscopicity data is limited, related calcium salts show a wide range of moisture uptake behaviors, which are influenced by solubility and crystalline form.[18][19] For formulation scientists, this property is critical; excessive moisture uptake can lead to powder clumping, poor flowability, and potential chemical degradation, necessitating controlled humidity during storage and handling.

Powder Flow Properties

The flowability of a powder is one of the most important attributes for manufacturing solid dosage forms like tablets and capsules. It is typically assessed by measuring the bulk and tapped densities.

  • Bulk Density: This is the density of the powder in a loose, untapped state, including the volume of inter-particle voids.[20][21]

  • Tapped Density: This is the increased bulk density achieved after mechanically tapping the container until the volume is constant, representing a more consolidated packing arrangement.[20][22]

The causality behind measuring these two parameters lies in their relationship, which predicts flow behavior. A large difference between bulk and tapped density indicates high compressibility. Powders with compressibility above 20% are often cohesive and exhibit poor flow, which can lead to manufacturing issues such as inconsistent die filling, tablet weight variation, and bridging in equipment hoppers.[23] These relationships are quantified using the Carr's Index and Hausner Ratio, calculated from the density data.

Solution Properties

pH of Aqueous Dispersions

The pH of a saturated aqueous solution or dispersion of this compound is an important characteristic, though specific values are not consistently reported in standard chemical databases.[1][14] As the salt of a weak acid (caprylic acid) and a strong base (calcium hydroxide), an aqueous solution would be expected to be slightly alkaline due to the hydrolysis of the caprylate anion. This property can influence the stability of pH-sensitive active pharmaceutical ingredients (APIs) within a formulation.

Influence of pKa

The acidity of the parent caprylic acid, defined by its pKa, governs the behavior of the calcium salt. The pKa of caprylic acid is approximately 4.89.[11][15][24] This means that in an environment with a pH below 4.89, the equilibrium will shift towards the protonated, less soluble fatty acid form. In contrast, at a pH above 4.89, the deprotonated, more soluble caprylate anion will dominate. This is a critical consideration for drug development, especially for oral dosage forms, as the pH of the gastrointestinal tract varies significantly, impacting the dissolution and absorption of the excipient and the overall drug product.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the characterization of this compound powder should follow standardized methodologies, such as those outlined in the United States Pharmacopeia (USP).

Determination of Bulk and Tapped Density (Adapted from USP <616>)

This protocol provides a validated method for assessing powder flowability.

  • Sieve the Powder: Gently pass a sufficient quantity of this compound powder through a 1.0 mm sieve to break up any agglomerates.[21]

  • Measure Mass: Accurately weigh approximately 100 g (noted as m) of the powder.[21]

  • Determine Bulk Volume: Gently introduce the weighed powder into a dry 250 mL graduated cylinder. Without compacting, level the powder bed and read the unsettled apparent volume (V₀).[21]

  • Calculate Bulk Density: Compute as m / V₀.

  • Perform Tapping: Secure the cylinder on a mechanical tapping apparatus. Perform a set number of taps (e.g., 500) and read the tapped volume (V₅₀₀). Continue tapping for an additional set (e.g., 750 taps) and read the new volume (V₁₂₅₀).[22]

  • Validate Endpoint: If the difference between V₅₀₀ and V₁₂₅₀ is greater than 2%, continue tapping in increments until the difference between successive measurements is less than 2%. The final volume is the tapped volume (Vf).[22]

  • Calculate Tapped Density: Compute as m / Vf.

  • Calculate Flowability Indices:

    • Carr's Index (%) = 100 × ( (Tapped Density - Bulk Density) / Tapped Density )

    • Hausner Ratio = Tapped Density / Bulk Density

Characterization of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a complete thermal profile.

  • Sample Preparation: Place 5-10 mg of this compound powder into an appropriate TGA/DSC pan (e.g., aluminum or platinum).[25]

  • Instrument Setup: Place the sample in a calibrated TGA/DSC instrument.

  • TGA Protocol: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[25] The TGA will record mass loss as a function of temperature, identifying dehydration and decomposition events.[26]

  • DSC Protocol: In a parallel experiment, heat the sample under the same conditions. The DSC will measure the heat flow to or from the sample relative to a reference.[26] This identifies the temperatures and enthalpies of events like melting (endotherm) or crystallization (exotherm).[27]

  • Data Analysis: Correlate the mass loss events from the TGA curve with the endothermic or exothermic peaks from the DSC curve to build a comprehensive thermal degradation profile.

Assessment of Hygroscopicity

Dynamic Vapor Sorption (DVS) is the standard method for quantitatively assessing hygroscopicity.

  • Sample Preparation: Place a known mass of dry this compound powder in the DVS instrument.

  • Drying Step: Equilibrate the sample at 0% relative humidity (RH) until a stable mass is recorded. This is the dry mass.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. At each step, allow the sample mass to equilibrate.

  • Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm reveals the amount of water absorbed at different humidity levels, the critical RH at which significant uptake occurs (deliquescence), and whether the moisture uptake is reversible (hysteresis).

Diagrams and Workflows

Visualizations help clarify the logical flow of experimental analysis and the relationship between different properties.

G cluster_0 Powder Characterization Workflow A This compound Powder Sample B Measure Bulk Density (ρ_bulk) A->B C Measure Tapped Density (ρ_tapped) A->C D Calculate Flow Indices B->D C->D E Assess Flowability & Compressibility D->E Carr's Index Hausner Ratio

Caption: Workflow for assessing powder flow properties.

G cluster_1 Complementary Thermal Analysis Start This compound Sample TGA TGA (Thermogravimetric Analysis) Start->TGA DSC DSC (Differential Scanning Calorimetry) Start->DSC Result Comprehensive Thermal Profile: - Dehydration Temp - Melting Point - Decomposition Profile - Thermal Stability TGA->Result Measures Mass Change DSC->Result Measures Heat Flow

Caption: Relationship between TGA and DSC for thermal analysis.

Conclusion

The physicochemical properties of this compound powder are multifaceted and directly influence its functionality as a pharmaceutical excipient. Its high melting point and general thermal stability are favorable for common manufacturing processes. However, its slight aqueous solubility, potential for hygroscopicity, and, most critically, its powder flow characteristics must be rigorously evaluated. The application of standardized protocols for determining bulk/tapped density, thermal behavior, and moisture sorption is essential for any researcher or drug development professional. This data forms the foundation for designing robust formulations, predicting manufacturing performance, and ensuring the final product meets all quality and regulatory standards.

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  • Ayaz, H. (2022). Stability analysis of Calcium chloride hexahydrate inorganic phase change material.
  • Becker, T. A., et al. (2002). Flow properties of liquid calcium alginate polymer injected through medical microcatheters for endovascular embolization. Journal of Biomedical Materials Research, 61(4), 534-540.
  • da Silva, L. K., et al. (2019, October 17). removal of caprylic acid impregnated on resins using organic solvents and water.
  • Larson, T. E., et al. (1973). Complexes affecting the solubility of calcium carbonate in water. Illinois State Water Survey.

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Elucidating the Solid-State Landscape: A Guide to the Crystal Structure Analysis of Calcium Caprylate Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The physicochemical properties of a pharmaceutical excipient are intrinsically linked to its three-dimensional atomic arrangement. For hydrated salts like calcium caprylate monohydrate (Ca(C₈H₁₅O₂)₂·H₂O), a comprehensive understanding of the crystal structure is not merely academic—it is a cornerstone of rational drug development, formulation stability, and manufacturing consistency. This guide provides an in-depth walkthrough of the state-of-the-art methodologies for determining and analyzing the crystal structure of this compound monohydrate. We move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a framework for robust, self-validating structural analysis.

Introduction: The Critical Role of this compound in Pharmaceutics

This compound, the calcium salt of octanoic acid, serves multiple functions in pharmaceutical formulations, including as a binder, emulsifier, and anticaking agent.[1][2] Its monohydrate form is of particular interest, as the integrated water molecule can significantly influence critical bulk properties such as solubility, hygroscopicity, and mechanical behavior during tablet compression. An imprecise understanding of its solid-state structure—from the coordination environment of the calcium ion to the hydrogen-bonding network established by the water molecule—introduces significant risk into the development pipeline. Therefore, definitive structural elucidation via X-ray crystallography is an essential step in its characterization.

The Strategic Workflow: From Synthesis to Structural Refinement

The path to a definitive crystal structure is a systematic process involving sample preparation, data acquisition, and computational analysis. Each step builds upon the last, requiring meticulous execution to yield a high-quality, publishable structure. The overall strategy is outlined below.

workflow cluster_prep Phase 1: Material Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis Synthesis Chemical Synthesis & Bulk Purification Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) Synthesis->TGA SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SC_XRD Solution Structure Solution & Refinement SC_XRD->Solution Validation Model Validation & Interpretation PXRD->Validation Bulk Phase Confirmation TGA->Validation Hydration State Confirmation Solution->Validation

Caption: End-to-end workflow for crystal structure determination.

Experimental Protocols & Scientific Rationale

Synthesis and Crystallization

Causality: The quality of the final crystal structure is entirely dependent on the quality of the initial single crystal. A robust synthesis yielding high-purity material is the prerequisite. Subsequent crystal growth must be slow and controlled; rapid precipitation traps solvent and introduces lattice defects, rendering the resulting crystals unsuitable for diffraction.

Protocol for Synthesis:

  • Reaction Setup: In a reaction vessel, dissolve caprylic acid (C₈H₁₆O₂) in ethanol. In a separate vessel, create an aqueous solution of a stoichiometric equivalent of calcium chloride (CaCl₂).

  • Metathesis: Slowly add the calcium chloride solution to the ethanolic caprylic acid solution while stirring. A white precipitate of this compound will form. The synthesis of metal carboxylates can often be achieved through such direct metathesis.[3]

  • Purification: Filter the precipitate and wash thoroughly with deionized water to remove any remaining sodium chloride. Dry the bulk powder under a vacuum. The purity of this bulk material should be confirmed by Powder X-ray Diffraction (PXRD).

Protocol for Single Crystal Growth (Slow Evaporation):

  • Prepare a saturated solution of the purified this compound in a suitable solvent system (e.g., an ethanol/water mixture) at a slightly elevated temperature (e.g., 40°C) to increase solubility.

  • Filter the warm solution into a clean, dust-free vial.

  • Cover the vial with a cap, and puncture it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the growth of large, well-ordered single crystals.

X-ray Diffraction and Thermal Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method for determining the precise three-dimensional coordinates of every atom in the crystal's unit cell. By irradiating a single crystal with monochromatic X-rays and measuring the resulting diffraction pattern, we can work backward to reconstruct the electron density map of the molecule and solve its structure.

Protocol:

  • Crystal Selection: Under a polarized light microscope, select a high-quality, transparent crystal (typically 0.1-0.3 mm in size) that exhibits sharp extinctions, indicating a single lattice.

  • Mounting: Mount the selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Expert Insight: Flash-cooling is critical. It vitrifies the crystal, significantly reducing the thermal vibration of atoms. This leads to less "smearing" of the electron density, resulting in sharper diffraction spots at higher angles and a more precise final structure.

  • Data Collection: Mount the crystal on the diffractometer. An initial set of diffraction images is used to determine the unit cell dimensions and Bravais lattice. Based on this, a full data collection strategy is calculated to measure the intensities of thousands of unique reflections with high completeness and redundancy.

Powder X-ray Diffraction (PXRD)

Causality: While SC-XRD analyzes a single, perfect crystal, PXRD analyzes a bulk sample containing millions of randomly oriented crystallites. Its purpose is twofold: first, to provide a "fingerprint" of the bulk material to confirm its phase purity; second, to verify that the unit cell determined from the single crystal is representative of the entire synthesized batch.

Protocol:

  • Sample Preparation: Gently grind a few milligrams of the dry, synthesized this compound monohydrate into a fine, uniform powder.

  • Data Acquisition: Load the powder onto a zero-background sample holder. Collect a diffraction pattern, typically over a 2θ range of 5° to 50°, using a step size and scan time sufficient to achieve a good signal-to-noise ratio.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. For a hydrated crystal, this technique is essential to confirm the number of water molecules in the crystal lattice. The sample is heated at a constant rate, and the mass loss corresponding to the evaporation of water is precisely measured. This provides independent validation of the stoichiometry determined by SC-XRD.[4][5]

Protocol:

  • Place 5-10 mg of the sample into a tared TGA pan.

  • Heat the sample from room temperature to ~300°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Analyze the resulting mass loss curve. A distinct, sharp mass loss step is expected as the water of hydration is released.

Structure Solution and Data Interpretation

The journey from raw diffraction spots to a final, interpretable atomic model is a computational process.

solution Raw Raw Diffraction Images (Spot Positions & Intensities) Index Indexing & Integration (Unit Cell & hkl Intensities) Raw->Index Solve Structure Solution (Overcoming the Phase Problem) Index->Solve Refine Least-Squares Refinement (Model Optimization) Solve->Refine Validate Final Validated Model (CIF File) Refine->Validate

Caption: The computational pipeline for solving a crystal structure.

Interpretation of Results:

The final output is a Crystallographic Information File (CIF) containing the refined atomic coordinates. Analysis of this file provides the key structural insights.

  • Hypothetical Crystallographic Data: The table below presents plausible data for this compound monohydrate, based on typical values for similar metal carboxylate structures.

ParameterExpected ValueSignificance
Chemical FormulaC₁₆H₃₂CaO₅Confirms stoichiometry
Formula Weight344.50Derived from formula
Crystal SystemMonoclinicDescribes the basic cell shape
Space GroupP2₁/cDefines the symmetry elements within the cell
a, b, c (Å); β (°)e.g., 25.1, 8.5, 9.8; 95.5°Precise dimensions of the unit cell
Volume (ų)e.g., 2080Volume of one unit cell
Z4Number of formula units per unit cell
R1 (final R-factor)< 0.05A key measure of agreement between the model and data
Goodness-of-Fit (GooF)~1.0Indicates a good refinement
  • Structural Insights:

    • Calcium Coordination: The structure will reveal the precise coordination geometry around the Ca²⁺ ion. It is likely coordinated by oxygen atoms from both the carboxylate groups of the caprylate anions and the water molecule.

    • Hydrogen Bonding: The position of the water molecule and its hydrogen atoms will illuminate a network of hydrogen bonds, likely linking carboxylate groups together. This network is a primary contributor to the stability of the crystal lattice.

    • Molecular Packing: The model will show how the long hydrocarbon tails of the caprylate anions pack together, governed by van der Waals forces. This packing arrangement directly influences the material's density and mechanical properties.

Conclusion

The rigorous structural analysis of this compound monohydrate is a foundational activity in modern pharmaceutical science. By integrating synthesis, single-crystal and powder X-ray diffraction, and thermal analysis, researchers can build a comprehensive and validated model of its solid-state architecture. This detailed structural knowledge empowers scientists to understand and control the material's behavior, mitigating risks in drug development and ensuring the production of safe, stable, and effective medicines.

References

  • Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions. This article provides an excellent overview of the analytical techniques, including X-ray diffraction and FTIR, used to characterize metal carboxylates, which are analogous to this compound. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238128/
  • X-Ray Diffraction Studies on Carboxylates of Zirconium in Solid State - Central Asian Journal of Theoretical and Applied Science. This paper details the synthesis and PXRD analysis of metal carboxylates, confirming their layered structures. URL: https://cajotas.centralasianstudies.org/index.php/CAJOTAS/article/view/1138
  • This compound - Molcal.com. Provides information on the pharmaceutical applications of this compound, particularly in promoting gut health. URL: https://www.molcal.
  • A comparative study on the thermal decomposition of some transition metal carboxylates - Journal of Thermal Analysis and Calorimetry. This study employs TGA and other techniques to investigate the thermal behavior of metal carboxylates, relevant for understanding the dehydration of hydrated salts. URL: https://link.springer.com/article/10.1007/s10973-005-7389-z
  • Sourcing Pharmaceutical Grade this compound: A Manufacturer's Guide - PharmaCompass. Discusses the importance of purity and quality control for pharmaceutical-grade this compound. URL: https://www.pharmacompass.
  • The Chemistry of Zirconium/Carboxylate Clustering Process... - Inorganic Chemistry. While focused on zirconium, this article provides deep insight into the synthesis and single-crystal X-ray diffraction analysis of metal-carboxylate clusters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8927481/
  • This compound (Cas 6107-56-8 INS470 E470a ) - Parchem. Lists the various uses of this compound, including as a binder, emulsifier, and stabilizer. URL: https://www.parchem.
  • This compound, monohydrate | C16H32CaO5 - PubChem. Provides basic chemical information, including the formula for the monohydrate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/57351485
  • Pharm-Rx this compound. Describes this compound as a mineral source for pharmaceutical and nutraceutical applications. URL: https://www.ulprospector.
  • Synthesis of Metal Carboxylate Compounds - Google Patents. Outlines general methods for synthesizing metal carboxylate compounds for various applications. URL: https://patents.google.
  • This compound - U.S. FDA. Lists the technical effects and regulatory information for this compound as a food additive. URL: https://www.cfsanappsexternal.fda.gov/scripts/fdcc/index.cfm?set=EAFUS&id=495
  • Bilayer-Coated Magnetite Nanoparticles as Magnetic Adsorbents... - ACS Omega. This paper uses TGA to quantify organic coatings on nanoparticles, demonstrating the utility of the technique for analyzing surface-bound species. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06107
  • Thermal Behavior of Hydrated Iron Sulfate in Various Atmospheres - MDPI. This article provides a detailed example of using TGA to study the dehydration steps of a hydrated metal salt. URL: https://www.mdpi.com/2075-4701/8/12/1084

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A Technical Guide to the Antifungal Mechanism of Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel and effective antifungal agents. Calcium caprylate, the salt of the medium-chain fatty acid caprylic acid, has emerged as a significant compound of interest due to its broad-spectrum fungicidal properties. This technical guide provides an in-depth analysis of the multifaceted mechanism of action through which this compound exerts its antifungal effects. The primary mode of action involves the catastrophic disruption of the fungal cell membrane's integrity, leading to increased permeability and leakage of vital intracellular contents. Beyond direct membrane damage, caprylic acid modulates gene expression to inhibit critical virulence factors, including the morphological transition from yeast to hyphae, adhesion to host cells, and the formation of resilient biofilms. Furthermore, it demonstrates synergistic potential by inhibiting efflux pumps, thereby enhancing the efficacy of conventional antifungal drugs. This document synthesizes current research, presents quantitative efficacy data, and details the experimental protocols required to validate these mechanisms, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Emergence of a Medium-Chain Fatty Acid Salt as a Potent Antifungal

Caprylic acid (also known as octanoic acid) is an eight-carbon saturated fatty acid naturally found in sources such as coconut oil and mammalian milk.[1][2] Its calcium salt, this compound, is utilized in various applications for its antifungal properties.[3][4] While many antifungal agents target specific enzymes or biosynthetic pathways, the efficacy of this compound stems from its ability to deliver caprylic acid, which executes a multi-pronged attack on fungal pathogens. The lipophilic nature of caprylic acid allows it to readily associate with and compromise the primary defense of the fungal cell: its membrane. This guide will deconstruct the molecular interactions and downstream cellular consequences that define its potent mechanism of action.

Primary Mechanism: Catastrophic Disruption of the Fungal Cell Membrane

The cornerstone of caprylic acid's antifungal activity is its direct physical interaction with the fungal plasma membrane.[5][6] This process is not receptor-mediated but is a consequence of the physicochemical properties of the fatty acid.

2.1. Membrane Penetration and Perturbation As a short-chain fatty acid, caprylic acid possesses an amphipathic nature that allows it to intercalate into the lipid bilayer of the fungal cell membrane.[5] Computational simulations and in-silico modeling have confirmed that caprylic acid can penetrate and disrupt the membrane's organized structure.[5][7] This insertion disrupts the ordered packing of phospholipid tails, leading to a significant increase in membrane fluidity.[7][8]

2.2. Increased Permeability and Leakage of Cytoplasmic Contents The perturbation of the lipid bilayer compromises its function as a selective barrier. This leads to:

  • Loss of Ion Gradients: The uncontrolled efflux of critical ions, such as potassium (K+), disrupts the electrochemical gradients essential for cellular processes.

  • Leakage of Metabolites: The cell loses vital small molecules, amino acids, and ATP.

  • Cell Lysis: The structural failure of the membrane ultimately leads to the leakage of cytoplasmic contents and cell death.[8]

This detergent-like effect has been visually confirmed through electron microscopy, which reveals severe morphological damage, including collapsed cells and completely disintegrated membranes in fungi like Candida albicans and Malassezia furfur following exposure to caprylic acid.[5][7][9]

cluster_0 Fungal Cell Membrane Fungal Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Ions, ATP, Metabolites) Caprylate This compound releases Caprylic Acid (CA) Penetration CA Intercalates into Lipid Bilayer Caprylate->Penetration Delivery Disruption Membrane Perturbation & Increased Fluidity Penetration->Disruption Causes Leakage Leakage of Intracellular Contents (K+, ATP) Disruption->Leakage Leads to Death Fungicidal Effect (Cell Death) Leakage->Death Results in

Fig. 1: Primary mechanism of caprylic acid via cell membrane disruption.

Secondary Mechanisms: Attenuation of Fungal Virulence and Pathogenicity

Beyond direct fungicidal action, caprylic acid functions as a powerful inhibitor of key virulence factors, particularly in opportunistic pathogens like Candida albicans. This multitargeting approach prevents the establishment and progression of infections.[10]

3.1. Inhibition of Morphogenesis (Yeast-to-Hyphal Transition) The ability of C. albicans to switch from a budding yeast form to an invasive filamentous (hyphal) form is a critical determinant of its pathogenicity. Caprylic acid effectively suppresses this transition.[10][11] This is achieved through the targeted modulation of gene expression:

  • Downregulation of Hyphal-Specific Genes: It significantly reduces the expression of genes essential for hyphal formation and elongation, including HWP1 (Hyphal Wall Protein 1), HST7, CPH1, and most notably, ECE1 (Extent of Cell Elongation), which was downregulated by over 5000-fold in one study.[10]

  • Upregulation of Hyphal Repressors: It promotes the overexpression of NRG1 and TUP1, which are well-characterized negative regulators of filamentation.[10]

3.2. Disruption of Biofilm Formation Fungal biofilms are structured communities encased in an extracellular matrix, which confers high resistance to conventional antifungal drugs. Caprylic acid inhibits the initial adhesion of fungal cells to surfaces and disrupts the formation of mature biofilms.[5][10][11] This makes it a promising agent for preventing and treating biofilm-associated infections, such as those on medical devices.[12][13]

3.3. Modulation of Key Regulatory Pathways The effects on virulence are underpinned by interference with cellular signaling. Caprylic acid treatment leads to the decreased expression of EFG1, a master transcription factor that governs a wide array of virulence traits in C. albicans, including hyphal growth and biofilm formation.[14] Furthermore, studies indicate that caprylic acid can induce cell cycle arrest at the S and G2/M phases, directly halting fungal proliferation.[10]

Intracellular Effects and Synergistic Potential

Caprylic acid's influence extends beyond the cell surface, creating opportunities for combination therapies that can overcome drug resistance.

4.1. Inhibition of Efflux Pumps A major mechanism of antifungal resistance is the overexpression of efflux pumps, which actively expel drugs from the cytoplasm. Caprylic acid has been shown to inhibit the function of these pumps.[1][15] By doing so, it allows other antifungal agents to accumulate within the fungal cell to toxic levels, effectively restoring their potency.

4.2. Synergism with Conventional Antifungals The dual action of membrane disruption and efflux pump inhibition makes caprylic acid a powerful synergistic partner.

  • Increased Drug Influx: By making the cell membrane more permeable, it facilitates the entry of other drugs, such as azoles (e.g., clotrimazole, luliconazole).[1][5]

  • Reduced Drug Efflux: By inhibiting pumps, it traps these drugs inside the cell.

This synergistic relationship has been demonstrated to potentiate the effects of azoles and other natural compounds like carvacrol and thymol, leading to rapid and complete eradication of fungal populations that would otherwise be resistant.[1][5][15]

Quantitative Efficacy of Caprylic Acid

The antifungal potency of caprylic acid has been quantified using standardized susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Fungal SpeciesCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansCaprylic Acid450500
Candida albicansNano-encapsulated Caprylic Acid3.16.2
Candida albicansCaprylic Acid40 (reported as MIC)-[16]

Note: MIC values can vary between studies due to differences in strains, media, and experimental conditions. The significantly lower MIC for nano-encapsulated caprylic acid highlights the potential for advanced delivery systems to enhance efficacy.

Key Experimental Protocols for Mechanism Validation

Verifying the mechanisms described requires robust and reproducible experimental workflows. The following are foundational protocols for any laboratory investigating the antifungal properties of compounds like this compound.

6.1. Protocol: Broth Microdilution for MIC Determination This method is the gold standard for determining the minimum inhibitory concentration of an antifungal agent.

Methodology:

  • Preparation of Inoculum: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final required inoculum density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[17]

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the culture medium.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a positive control (inoculum, no drug) and a negative control (medium, no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[17]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

6.2. Protocol: Membrane Permeability Assay via Flow Cytometry This protocol quantifies the extent of membrane damage by using a fluorescent dye that can only enter cells with compromised membranes.

Methodology:

  • Cell Preparation: Grow a liquid culture of the fungus to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

  • Treatment: Expose the cell suspension to various concentrations of this compound (e.g., at and above the MIC) for a defined period (e.g., 30 minutes). Include an untreated control.

  • Staining: Add Propidium Iodide (PI) to each sample to a final concentration of ~2 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the nucleus of dead or membrane-compromised cells red.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm) and measure the fluorescence emission in the red channel (e.g., ~617 nm).

  • Data Interpretation: The percentage of red-fluorescent cells in the treated population represents the percentage of cells with damaged membranes.[1][2][15]

cluster_workflow Workflow: Membrane Permeability Assay prep 1. Prepare Fungal Cell Suspension (~10^6 cells/mL) treat 2. Treat with Calcium Caprylate (and Control) prep->treat stain 3. Stain with Propidium Iodide (PI) treat->stain flow 4. Analyze on Flow Cytometer stain->flow data 5. Quantify % of PI-Positive (Damaged) Cells flow->data

Fig. 2: Experimental workflow for assessing membrane damage.

Conclusion

The antifungal mechanism of this compound is a compelling example of a multi-pronged strategy that is highly effective against fungal pathogens. By delivering caprylic acid, it initiates a cascade of destructive events beginning with the physical disruption of the cell membrane, a target less prone to the development of resistance through single-point mutations. This primary action is powerfully supplemented by the inhibition of critical virulence factors such as morphogenesis and biofilm formation, as well as the suppression of drug efflux pumps. The synergistic potential of this compound to enhance the efficacy of existing antifungal drugs positions it as a valuable candidate for combination therapies aimed at overcoming the significant challenge of antimicrobial resistance. While in-vitro evidence is strong, further clinical investigation is warranted to fully translate these promising mechanistic insights into therapeutic applications.[6]

References

  • Bhattacharyya, S., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology. [Link]
  • Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry. [Link]
  • Body Ecology (2021). Caprylic Acid: Benefits for Gut Health, Candida, and Immunity. Body Ecology. [Link]
  • Caring Sunshine (n.d.). Relationship: Fungal Infections and caprylic acid. Caring Sunshine. [Link]
  • Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting. Journal of Medicinal Food. [Link]
  • Zarimeidani, R., et al. (2021). In-Vitro Antifungal Activity of Nano Encapsulated Caprylic Acid and EFG1 Gene Expression Profile in Candida albicans. Infection Epidemiology and Microbiology. [Link]
  • Pinto, E., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules. [Link]
  • Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. PubMed. [Link]
  • Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction. Cellular Physiology and Biochemistry. [Link]
  • Zarimeidani, R., et al. (2021). In-Vitro Antifungal Activity of Nano Encapsulated Caprylic Acid and EFG1 Gene Expression Profile in Candida albicans.
  • Balakumar, S., et al. (2015). Antifungal Efficacy of Lauric Acid and Caprylic Acid – Derivatives of Virgin Coconut Oil against Candida Albicans.
  • Black, C., et al. (2025). The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. Journal of Fungi. [Link]
  • Zarimeidani, R., et al. (2021). C. albicans EFG1 gene expression before and after treatment with MIC...
  • Holinka, J., et al. (2015). Caprylic Acid and Glyceryl Trinitrate Combination for Eradication of Biofilm. Antimicrobial Agents and Chemotherapy. [Link]
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  • Axe, J. (2024). Caprylic Acid: the Saturated Fat that Fights Candida, Infections & Acne. Dr. Axe. [Link]
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  • Fortunestar S&T (n.d.).
  • Liu, S., et al. (2014). Fungicidal Activity of a Medium-chain Fatty Acids Mixture Comprising Caprylic, Pelargonic and Capric Acids.
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Calcium Caprylate's Interaction with Fungal Cell Membranes: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Strategies

The global rise of invasive fungal infections, compounded by the escalating challenge of antifungal drug resistance, presents a significant threat to public health. Pathogens such as Candida auris are of particular concern due to their multidrug resistance and high mortality rates.[1] This clinical reality necessitates an urgent search for novel antifungal agents that operate via mechanisms distinct from currently approved drugs, which primarily target ergosterol synthesis or the cell wall.[2][3]

Medium-chain fatty acids (MCFAs), naturally occurring compounds found in sources like coconut oil, have emerged as potent antifungal candidates.[4][5] Among these, caprylic acid (also known as octanoic acid, C8:0) has demonstrated significant efficacy.[6] This guide focuses on the salt form, calcium caprylate, and provides a deep dive into the multifaceted mechanisms by which its active component, the caprylate anion, disrupts the fungal cell membrane—the primary interface between the pathogen and its environment. We will explore the direct biophysical assault on the lipid bilayer, the downstream effects on virulence and drug resistance, and the potential secondary role of the calcium cation in disrupting fungal homeostasis. This document is intended to serve as a technical resource, synthesizing mechanistic insights with actionable experimental protocols for researchers in mycology and drug development.

Section 1: The Fungal Cell Membrane: An Ideal Antifungal Target

The fungal cell membrane is a dynamic and essential organelle, critical for maintaining cellular integrity, regulating nutrient transport, and facilitating host-pathogen interactions. While sharing structural similarities with mammalian membranes, it possesses unique components that make it a selective target for antifungal therapy.[3] The most notable distinction is the primary sterol: fungi utilize ergosterol, whereas mammalian cells use cholesterol. This difference is famously exploited by azole and polyene antifungals.[3] Beyond ergosterol, specific phospholipid and sphingolipid biosynthesis pathways in fungi also present opportunities for targeted drug development.[3] The direct disruption of this critical barrier represents a robust antifungal strategy, as it can lead to rapid cell death and is less likely to be circumvented by single-point mutations.

Section 2: The Physicochemical Profile of Caprylic Acid

Caprylic acid is an eight-carbon saturated fatty acid. Its relatively short hydrocarbon tail confers significant lipophilic (fat-soluble) properties, while the carboxylic acid head provides a hydrophilic anchor.[5] This amphipathic nature is central to its biological activity. As an MCFA, it can readily penetrate the fatty cell wall membranes of fungi, a trait that underpins its effectiveness.[5] In the form of this compound, it exists as a salt, readily dissociating in aqueous environments to release calcium ions (Ca²⁺) and two caprylate anions. It is the caprylate anion that functions as the primary effector molecule against the fungal membrane.

Section 3: Core Mechanism: Biophysical Disruption of the Cell Membrane

The principal antifungal action of caprylate is a direct, non-specific physical perturbation of the fungal plasma membrane. This mechanism can be understood as a multi-stage process, moving from initial insertion to catastrophic failure of the membrane's barrier function.

3.1. Intercalation and Fluidity Alteration Computational simulations and experimental data suggest that the caprylate anion has a high propensity to interact with and penetrate the phospholipid bilayer of the fungal membrane.[6][7][8] Unlike longer-chain fatty acids which are integral membrane components, the shorter C8 chain of caprylate acts as a disruptive agent. It inserts itself between the native phospholipid molecules, interfering with the orderly packing of the lipid tails.

This intercalation leads to a measurable increase in membrane fluidity. The causality here is straightforward: by creating space and disorder within the bilayer, caprylate lowers the energy barrier for the movement of lipid molecules. This effect has been confirmed experimentally using fluorescence anisotropy, where treatment with caprylic acid resulted in a significant decrease in the order of the lipid bilayer in fungal cells.[7] One study noted a 32% increase in membrane fluidity in Malassezia furfur after a 30-minute exposure to 0.03% caprylic acid.[7]

3.2. Permeability Loss, Ion Leakage, and Cell Death The immediate consequence of increased membrane fluidity and disordered lipid packing is a loss of selective permeability. The membrane's ability to maintain critical electrochemical gradients is compromised, leading to the uncontrolled leakage of intracellular ions (such as K⁺ and H⁺) and essential small molecules.[6] This leads to the dissipation of membrane potential and a collapse of cellular homeostasis.

Ultimately, this damage culminates in the loss of overall membrane integrity. Propidium iodide (PI), a fluorescent dye that is excluded by viable cells with intact membranes, can freely enter caprylate-treated cells and intercalate with DNA. Flow cytometry studies have shown a dramatic increase in PI-positive fungal cells following caprylate exposure, providing direct evidence of membrane rupture.[9][10] In combined treatments with other agents, caprylic acid was shown to disrupt the membranes of over 83% of Candida albicans cells.[9][11] This physical damage is further visualized through transmission electron microscopy (TEM), which reveals severe morphological changes, including a disarrayed cytoplasm and cell shrinkage, consistent with lysis.[6][7]

Membrane_Disruption_Pathway cluster_0 Extracellular Space cluster_1 Fungal Cell Membrane cluster_2 Intracellular Space CaCap This compound Cap Caprylate Anion (C8) CaCap->Cap Dissociation Ca_ion Ca²⁺ CaCap->Ca_ion Dissociation Membrane Phospholipid Bilayer Cap->Membrane 1. Intercalation Leakage Leakage of Ions (K⁺) & Metabolites Membrane->Leakage 2. Increased Fluidity & Permeability Lysis Cell Lysis & Death Leakage->Lysis 3. Loss of Homeostasis Synergy_Workflow Cap Caprylate Membrane Fungal Cell Membrane Cap->Membrane Increases Permeability Efflux Efflux Pump Cap->Efflux Inhibits Azole Azole Antifungal Membrane->Azole Enhanced Entry Azole->Membrane Entry Blocked by Efflux Pump Target Intracellular Target (e.g., Erg11) Azole->Target Binds Efflux->Azole Expels Drug Death Fungal Cell Death Target->Death Inhibits Ergosterol Synthesis

Caption: Synergistic action of caprylate and azole antifungals.

Section 5: The Potential Role of the Calcium Cation

While the caprylate anion is the primary antifungal effector, the role of the calcium (Ca²⁺) cation released from this compound should not be overlooked. Fungi maintain a tightly controlled, low resting cytoplasmic Ca²⁺ concentration. [12]Calcium acts as a critical second messenger, and transient spikes in intracellular Ca²⁺, mediated by specific channels and pumps, regulate essential processes including stress responses, morphogenesis, and virulence. [12] The dissociation of this compound at the cell surface releases a localized high concentration of Ca²⁺. This could potentially overwhelm the cell's calcium homeostasis machinery, leading to a sustained, toxic influx of Ca²⁺ into the cytoplasm. Such a disruption of the finely tuned calcium signaling pathway would act as a potent secondary stressor, compounding the membrane damage caused by the caprylate anion and further inhibiting fungal growth and survival. While direct experimental evidence for this specific hypothesis is still needed, it is a chemically and biologically plausible secondary mechanism of action.

Calcium_Signaling cluster_0 Fungal Calcium Homeostasis & Signaling Ext_Ca High Extracellular Ca²⁺ (from this compound) Channel Ca²⁺ Channels (e.g., Cch1/Mid1) Ext_Ca->Channel Overwhelms Int_Ca Increased Cytosolic Ca²⁺ Channel->Int_Ca Influx Calcineurin Calcineurin Activation Int_Ca->Calcineurin Activates Toxicity Cellular Toxicity & Apoptosis Int_Ca->Toxicity Triggers Virulence Virulence & Stress Response Calcineurin->Virulence Regulates

Caption: Potential disruption of fungal calcium signaling pathways.

Section 6: Methodologies for Studying this compound-Membrane Interactions

To facilitate further research, this section provides validated, step-by-step protocols for key experiments used to elucidate the mechanisms described above.

Protocol 1: Assessing Membrane Integrity using Flow Cytometry with Propidium Iodide (PI)
  • Principle & Causality: This protocol quantifies the percentage of cells with compromised plasma membranes. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells. When the membrane is damaged, PI enters the cell, binds to DNA, and fluoresces brightly, allowing for the identification of dead or dying cells via flow cytometry.

  • Methodology:

    • Culture Preparation: Grow the fungal strain (e.g., C. albicans) to the mid-logarithmic phase in a suitable liquid medium (e.g., YPD broth).

    • Cell Harvesting: Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes), wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

    • Treatment: Aliquot the cell suspension into flow cytometry tubes. Add this compound (or caprylic acid) to achieve the desired final concentrations. Include an untreated control and a positive control (e.g., heat-killed cells at 70°C for 30 minutes).

    • Incubation: Incubate the tubes for the desired time points (e.g., 10, 30, 60 minutes) at the appropriate temperature (e.g., 37°C).

    • Staining: Add PI solution to each tube to a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes at room temperature.

    • Data Acquisition: Analyze the samples on a flow cytometer. Excite the PI stain with a 488 nm laser and collect the emission signal in the appropriate channel (e.g., ~617 nm). Acquire at least 10,000 events per sample.

    • Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of PI-positive (membrane-compromised) cells in each treatment group compared to the controls.

Protocol 2: Measuring Membrane Fluidity via Fluorescence Anisotropy
  • Principle & Causality: This biophysical technique measures the rotational freedom of a fluorescent probe embedded within the lipid bilayer. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is highly lipophilic and aligns with the acyl chains of membrane lipids. In a rigid, ordered membrane, DPH's rotation is restricted, resulting in high anisotropy. When caprylate disrupts the membrane and increases fluidity, DPH rotates more freely, leading to a decrease in anisotropy.

  • Methodology:

    • Culture and Harvesting: Prepare a dense fungal cell suspension (e.g., 1 x 10⁸ cells/mL) as described in Protocol 1.

    • DPH Labeling: Add DPH (from a stock in tetrahydrofuran) to the cell suspension to a final concentration of 1 µM. Incubate in the dark with gentle agitation for 30-60 minutes at 37°C to allow the probe to incorporate into the membranes.

    • Washing: Centrifuge the labeled cells and wash thoroughly with PBS to remove unincorporated DPH. Resuspend in PBS.

    • Treatment: Aliquot the DPH-labeled cell suspension into fluorometer cuvettes. Add this compound and incubate for the desired time.

    • Anisotropy Measurement: Place the cuvette in a fluorescence spectrophotometer equipped with polarizers. Excite the DPH at ~360 nm and measure the fluorescence emission at ~430 nm in both the vertical and horizontal planes relative to the vertically polarized excitation light.

    • Calculation: The instrument software will calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is an instrument-specific correction factor.

    • Analysis: Compare the anisotropy values of treated samples to the untreated control. A significant decrease in 'r' indicates an increase in membrane fluidity.

Protocol 3: Evaluating Antifungal Synergy using a Checkerboard Microdilution Assay
  • Principle & Causality: This method systematically tests combinations of two compounds to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. By observing fungal growth across a matrix of concentrations, one can calculate the Fractional Inhibitory Concentration (FIC) index.

  • Methodology:

    • Preparation: In a 96-well microtiter plate, prepare a two-dimensional serial dilution. Serially dilute this compound (Drug A) horizontally across the columns and a second antifungal (e.g., fluconazole, Drug B) vertically down the rows. The final plate will have a matrix of unique concentration combinations.

    • Inoculation: Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium). Add the inoculum to all wells containing the drug combinations.

    • Controls: Include wells with only Drug A, only Drug B (to determine their individual MICs), a growth control (no drugs), and a sterility control (no cells).

    • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

    • Growth Assessment: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control, assessed visually or spectrophotometrically.

    • FIC Calculation: Calculate the FIC index for each combination using the formula: FIC Index = FIC_A + FIC_B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Indifference (or Additive)

      • FIC Index > 4.0: Antagonism

Section 7: Applications and Future Directions

The multifaceted mechanism of this compound makes it a highly attractive candidate for antifungal drug development. Its primary action as a membrane disruptor suggests a low propensity for resistance development. Potential applications include:

  • Topical Formulations: For treating superficial mycoses like candidiasis and dermatophytosis, where its direct membrane action can be rapidly effective.

  • Synergistic Adjuvant: Incorporating this compound into formulations with existing antifungals (e.g., azoles) could rescue the efficacy of these drugs against resistant strains and lower the required therapeutic dose, potentially reducing toxicity. [7]* Medical Device Coatings: Its anti-biofilm properties make it a candidate for coating catheters or other medical devices to prevent fungal colonization.

Future research should focus on developing advanced delivery systems to improve bioavailability for systemic applications, further exploring the synergistic potential with a wider range of antifungal classes, and conducting rigorous in vivo studies to validate the promising in vitro results.

Conclusion

This compound, through its active caprylate anion, wages a potent and multi-pronged attack against fungal pathogens. Its core strength lies in the direct biophysical disruption of the cell membrane, a mechanism that rapidly compromises fungal viability and is difficult for the pathogen to overcome. This is augmented by the inhibition of key virulence factors like biofilm formation and the suppression of drug efflux pumps, which restores the utility of conventional antifungals. The potential for the calcium ion to act as a secondary stressor by disrupting cellular homeostasis adds another layer to its efficacy. With a clear mechanism, strong synergistic potential, and a suite of robust methodologies available for its study, this compound stands out as a formidable and promising agent in the essential quest for new antifungal therapies.

References

  • Bae, Y.S., and Rhee, M.S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry, 53(2), 285-300. Available at: https://www.cellphysiolbiochem.com/Articles/000139
  • Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting. Journal of Medicinal Food, 20(11), 1083-1090. Available at: https://www.researchgate.net/publication/320857997_The_Dietary_Food_Components_Capric_Acid_and_Caprylic_Acid_Inhibit_Virulence_Factors_in_Candida_albicans_Through_Multitargeting
  • Weatherby, C. (2023). Caprylic Acid: Benefits for Gut Health, Candida, and Immunity. Fullscript. Available at: https://fullscript.com/blog/caprylic-acid
  • DCNutrition. (n.d.). CAPRYLIC ACID - Anti-fungal. Available at: https://dcnutrition.com/product/caprin-caprylic-acid/
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  • Bae, Y.S., and Rhee, M.S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Karger Publishers. Available at: https://www.karger.com/Article/FullText/501747
  • Semantic Scholar. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Available at: https://www.semanticscholar.org/paper/Short-Term-Antifungal-Treatments-of-Caprylic-Acid-Bae-Rhee/65759850def4b4233519c6f2e20560a6538b00d6
  • Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 2116. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7509172/
  • Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers Media S.A.Available at: https://www.frontiersin.org/articles/10.3389/fmicb.2020.02116/full
  • Liu, S., et al. (2023). Fatty acids in filamentous pathogenic fungi: Multidimensional regulation and pathogenic mechanisms. Virulence, 14(1). Available at: https://www.tandfonline.com/doi/full/10.1080/21505594.2023.2201627
  • Chen, Y., et al. (2015). Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets. Clinical Microbiology Reviews, 28(1), 107-124. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4284305/
  • Black, C.E., and Artez, D. (2022). The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. Journal of Fungi, 8(11), 1184. Available at: https://www.mdpi.com/2309-608X/8/11/1184
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An In-Depth Technical Guide to the Biochemical Pathways Modulated by Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Calcium caprylate, the salt of the medium-chain fatty acid (MCFA) caprylic acid, is a molecule of significant interest in both industrial and biomedical applications. While recognized for its utility as an emulsifier and anti-caking agent, its profound biological activities are driving research in therapeutic development.[1] This guide provides an in-depth exploration of the core biochemical pathways affected by this compound, synthesizing current research for an audience of scientists and drug development professionals. We will dissect its potent antimicrobial mechanisms, its influence on mammalian inflammatory and metabolic signaling, and its interaction with the gut microbiome. This document is structured to provide not just a review of the literature, but a practical guide with field-proven insights, detailed experimental protocols, and visual pathway models to facilitate further research and application.

Part 1: The Antimicrobial Mechanisms of Action

The most well-documented bioactivity of caprylic acid and its salts is its broad-spectrum antimicrobial efficacy, particularly against fungi like Candida albicans and various bacteria.[2][3][4] The primary mechanism is not one of a specific receptor-ligand interaction, but rather a multi-pronged attack centered on the disruption of fundamental cellular structures and processes.

Primary Pathway: Disruption of Microbial Cell Membrane Integrity

As an amphipathic molecule, caprylic acid's primary mode of attack is the microbial plasma membrane.[5][6] Unlike long-chain fatty acids, its shorter 8-carbon chain allows it to readily insert into the lipid bilayer.[7] This intercalation disrupts the highly organized membrane structure, leading to several downstream cytotoxic events.

  • Increased Membrane Permeability: The insertion of caprylate molecules creates pores and destabilizes the membrane, increasing its fluidity and permeability.[6][8] This leads to an uncontrolled leakage of essential intracellular components, such as ions (K+), metabolites, and small proteins, ultimately compromising cellular viability.[9]

  • Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inhibit the function of critical membrane-bound enzymes involved in nutrient uptake and energy production.[8]

  • Synergistic Effects: This membrane disruption can act synergistically with other antifungal or antibacterial compounds. By creating entry points through the membrane, caprylate can facilitate the entry of other agents into the cytoplasm, enhancing their efficacy.[10]

G cluster_extracellular Extracellular Space cluster_membrane Microbial Plasma Membrane cluster_intracellular Intracellular Space CaCap This compound Membrane Lipid Bilayer CaCap->Membrane Intercalation Permeability Increased Permeability & Fluidity Membrane->Permeability EnzymeInhibit Inhibition of Membrane Enzymes Membrane->EnzymeInhibit Leakage Leakage of Ions & Metabolites Permeability->Leakage CellDeath Cell Death Leakage->CellDeath EnzymeInhibit->CellDeath

Caption: Mechanism of caprylate-induced microbial membrane disruption.

Secondary Pathway: Mitochondrial Dysfunction and Oxidative Stress

For eukaryotic microbes like fungi, the mitochondria are a critical secondary target. After breaching the plasma membrane, caprylic acid can interfere with mitochondrial function.

  • Mitochondrial Oxidative Stress: Experimental studies suggest that caprylic acid can decrease mitochondrial oxidative stress by lowering levels of reactive oxygen species (ROS).[5] However, in microbes, the disruption of membrane potential can lead to an uncoupling of the electron transport chain, which paradoxically can also lead to bursts of ROS production, overwhelming the cell's antioxidant defenses.

  • Disruption of ATP Synthesis: By interfering with the proton motive force across the inner mitochondrial membrane, caprylate can impair ATP synthesis, starving the cell of energy.

Tertiary Pathway: Modulation of Cellular Processes

Beyond direct structural damage, caprylic acid has been shown to affect other vital cellular pathways:

  • Efflux Pump Inhibition: In Candida albicans, caprylic acid can inhibit the function of drug efflux pumps, which are a primary mechanism for antifungal resistance.[10] This action not only contributes to its own efficacy but also suggests a role in overcoming drug resistance when used as an adjuvant therapy.

  • Downregulation of Key Proteins: Proteomic studies in bacteria such as Dermatophilus congolensis have shown that caprylic acid can down-regulate the expression of essential proteins, including RNA polymerase B and superoxide dismutase.[11] This disrupts transcription and leaves the cell vulnerable to oxidative damage.[11]

This protocol provides a method to quantify membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Principle: Healthy cells exclude PI. When caprylate damages the cell membrane, PI enters and intercalates with DNA, causing a significant increase in fluorescence. This provides a direct, quantifiable measure of membrane integrity loss.

Step-by-Step Methodology:

  • Microbial Culture Preparation:

    • Culture the target microbe (e.g., Candida albicans SC5314) overnight in appropriate liquid medium (e.g., YPD broth) at 30°C with shaking.

    • Harvest cells by centrifugation (5000 x g, 5 min), wash twice with sterile phosphate-buffered saline (PBS, pH 7.4).

    • Resuspend the cell pellet in PBS to a final density of approximately 1x10⁷ cells/mL.

  • This compound Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., 50% ethanol). Note: It is critical to establish the toxicity of the solvent itself in a vehicle control group.[12]

    • Prepare serial dilutions in PBS to achieve final desired concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM).

  • Treatment and Staining:

    • In a 96-well microplate, add 100 µL of the cell suspension to each well.

    • Add 10 µL of the this compound dilutions to the respective wells.

    • Include a Negative Control: 10 µL of the vehicle (e.g., 5% ethanol in PBS).

    • Include a Positive Control: 10 µL of 0.1% Triton X-100 to induce complete membrane lysis.

    • Add 1 µL of a 1 mg/mL Propidium Iodide stock solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only media and PI.

    • Normalize the data by expressing the fluorescence of treated samples as a percentage of the positive control (100% permeabilization).

Part 2: Modulation of Mammalian Biochemical Pathways

In mammalian systems, this compound is not merely a cytotoxic agent but acts as a signaling molecule, modulating key pathways involved in inflammation and metabolism. Its effects are concentration-dependent and demonstrate a sophisticated interaction with host biology.

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and medium-chain fatty acids have demonstrated potent anti-inflammatory properties.[2][13]

  • Inhibition of NF-κB Signaling: In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, caprylic acid has been shown to suppress the inflammatory response.[14] It can decrease the expression of key inflammatory mediators like TNF-α and MCP-1.[14] Mechanistically, this can be linked to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.

  • Activation of the JAK2/STAT3 Pathway: Studies have revealed that caprylic acid can activate the ABCA1/p-JAK2/p-STAT3 signaling pathway.[14][15] This pathway is complex, but the upregulation of phosphorylated STAT3 can, in some contexts, have anti-inflammatory roles and is involved in regulating lipid metabolism. The activation of ABCA1 is crucial for cholesterol efflux, linking this pathway to lipid homeostasis.[15]

  • PPAR Modulation: There is evidence suggesting that MCFAs can regulate inflammatory gene expression through the inhibition of peroxisome proliferator-activated receptor (PPAR) β/δ signaling pathways.[5]

G Culture Culture RAW 264.7 Macrophages Stimulate Stimulate with LPS (1 µg/mL) Culture->Stimulate Treat Co-treat with This compound Stimulate->Treat Incubate Incubate for 24h Treat->Incubate Harvest Harvest Supernatant & Cell Lysate Incubate->Harvest ELISA Quantify Cytokines (TNF-α, IL-6) via ELISA Harvest->ELISA Supernatant WB Analyze Signaling Proteins (p-STAT3, p-NF-κB) via Western Blot Harvest->WB Lysate

Caption: Experimental workflow for assessing anti-inflammatory effects.

Modulation of Lipid and Energy Metabolism

As a fatty acid, caprylate is intrinsically linked to metabolic pathways.

  • Rapid β-Oxidation: Unlike long-chain fatty acids, MCFAs are rapidly absorbed from the intestine directly into the portal vein and transported to the liver for efficient β-oxidation.[16][17] This makes them a readily available energy source and less likely to be stored in adipose tissue.[17]

  • Cholesterol Metabolism: By activating the ABCA1 transporter via the JAK2/STAT3 pathway, caprylic acid can promote reverse cholesterol transport, a key process in preventing atherosclerosis.[14][15] Studies in mice have shown that C8:0 can decrease total cholesterol (TC) and LDL-C levels.[14]

  • Ghrelin Acylation: A fascinating and highly specific role of caprylic acid is the octanoylation of ghrelin, the "hunger hormone."[18] The enzyme ghrelin O-acyltransferase (GOAT) specifically uses an 8-carbon fatty acid (octanoyl-CoA) to acylate ghrelin, which is essential for its orexigenic (appetite-stimulating) activity.[16][18] This highlights a direct role for dietary C8:0 in endocrine signaling and appetite regulation.

ParameterModel SystemTreatmentOutcomeReference
Total Cholesterol (TC)C57BL/6J Mice (LPS-stimulated)2% Caprylic Acid DietSignificant Decrease[14][15]
LDL-CC57BL/6J Mice (LPS-stimulated)2% Caprylic Acid DietSignificant Decrease[14][15]
TNF-αRAW 264.7 Cells (LPS-stimulated)Caprylic AcidSignificant Decrease[14]
MCP-1RAW 264.7 Cells (LPS-stimulated)Caprylic AcidSignificant Decrease[14]
IL-10 (Anti-inflammatory)RAW 264.7 Cells (LPS-stimulated)Caprylic AcidSignificant Increase[14]
Impact on the Gut Microbiome

The gut is a primary site of action for orally administered this compound. Its effects here are twofold: direct antimicrobial action and indirect modulation through interactions with calcium.

  • Selective Antimicrobial Action: Caprylic acid can help balance the gut microbiota by selectively inhibiting the growth of potentially harmful bacteria and yeasts like Candida, while having less impact on beneficial bacteria.[3][4]

  • Calcium-Mediated Modulation: Calcium supplementation itself has been shown to have a prebiotic-like effect, modulating the gut microbiota composition and promoting a healthier metabolic profile.[19] For instance, different calcium salts can influence the production of short-chain fatty acids (SCFAs) like acetate and lactate during fermentation.[20][21] The combination of calcium and caprylate could therefore have a unique and synergistic effect on the gut ecosystem.

Part 3: The Role of the Calcium Ion

While most of the bioactivity is attributed to the caprylate anion, the calcium cation is not merely a passive counter-ion.

  • Calcium Signaling: Calcium is a universal second messenger.[22] A sudden disruption of microbial membranes by caprylate would likely lead to an influx of extracellular calcium, triggering a potent and cytotoxic calcium signaling cascade within the microbe.

  • Intestinal Absorption: In mammalian cells, medium-chain fatty acids like caprate (C10) have been shown to increase intracellular calcium levels, which can induce the contraction of calmodulin-dependent actin microfilaments.[23] This process can temporarily open tight junctions between intestinal epithelial cells, dilating the paracellular route and enhancing the absorption of other molecules.[23][24] This suggests that this compound may act as its own permeation enhancer.

G Caprylate Caprylate PLC Phospholipase C Activation Caprylate->PLC Ca_Store Intracellular Ca2+ Stores (ER) PLC->Ca_Store triggers release Ca_Increase ↑ Intracellular [Ca2+] Ca_Store->Ca_Increase Calmodulin Calmodulin Activation Ca_Increase->Calmodulin Actin Actin Microfilament Contraction Calmodulin->Actin TJ_Dilation Tight Junction Dilation Actin->TJ_Dilation Permeability ↑ Paracellular Permeability TJ_Dilation->Permeability

Caption: Proposed role of calcium signaling in caprylate-mediated intestinal permeability.

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Cellular Uptake and Metabolism of Calcium Caprylate In Vitro: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Caprylic acid (C8:0), a medium-chain fatty acid (MCFA), is of significant interest in pharmaceutical and nutritional sciences for its unique metabolic properties and therapeutic potential.[1] When formulated as a calcium salt, understanding its interaction with the intestinal epithelium is paramount for predicting bioavailability and cellular effects. This guide provides a comprehensive technical framework for investigating the cellular uptake and subsequent metabolic fate of calcium caprylate in vitro. We move beyond simple protocols to explain the causal logic behind experimental design, emphasizing the establishment of self-validating systems for robust and reliable data generation. The Caco-2 cell monolayer is presented as the foundational model, with detailed methodologies for its culture, validation, and application in transport and metabolic studies. Advanced analytical techniques, from fluorescent-based uptake assays to mass spectrometry-based metabolomics, are detailed to equip researchers with a robust toolkit for elucidating the complete intracellular journey of caprylate.

The Foundational In Vitro System: The Caco-2 Intestinal Barrier Model

The selection of an appropriate in vitro model is the most critical decision in studying intestinal absorption. For this purpose, the human colorectal adenocarcinoma cell line, Caco-2, remains the gold standard.[2][3] The primary reason for its widespread use is its ability to spontaneously differentiate into a monolayer of polarized enterocytes that exhibit morphological and functional similarities to the small intestinal epithelium, including a well-defined brush border, tight junctions, and the expression of key nutrient transporters and metabolic enzymes.[4][5]

Causality in Model Selection: Why Caco-2?
  • Physiological Relevance: Caco-2 cells are of human origin and express a multitude of transporters and enzymes relevant to drug and nutrient absorption, allowing for the study of transport pathways (passive vs. carrier-mediated) and presystemic metabolism.[5][6]

  • Barrier Formation: The cells form tight junctions, creating a polarized monolayer that separates an apical (luminal) compartment from a basolateral (serosal) compartment. This is essential for studying directional transport as it occurs in vivo.

  • Proven Correlation: Permeability values (Papp) obtained from Caco-2 assays have shown a strong correlation with in vivo human absorption data for a wide range of compounds, making it a valuable predictive tool in drug development.[3][4]

Establishing a Self-Validating Barrier: Protocol & Quality Control

A trustworthy Caco-2 model is one that is continuously validated. The integrity of the monolayer is not assumed; it is measured. This is the first self-validating checkpoint in any uptake experiment.

Protocol 1: Caco-2 Culture and Barrier Integrity Verification

  • Cell Seeding: Seed Caco-2 cells (ATCC® HTB-37™) onto permeable polycarbonate membrane inserts (e.g., Transwell®, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Change the medium every 2-3 days.

  • Differentiation: Allow the cells to grow and differentiate for 21-25 days. This period is crucial for the formation of a robust, polarized monolayer with fully developed tight junctions.

  • Barrier Integrity Assessment (Mandatory QC):

    • Transepithelial Electrical Resistance (TEER): Beginning around day 18 post-seeding, measure the TEER daily using an epithelial volt-ohm meter (EVOM). A stable TEER reading >250 Ω·cm² is indicative of a confluent, low-permeability monolayer.[7]

    • Paracellular Marker Permeability: Perform a permeability assay using a hydrophilic, paracellular marker such as ¹⁴C-mannitol or sodium fluorescein.[7][8] Add the marker to the apical chamber and sample the basolateral chamber over time (e.g., 30, 60, 90, 120 minutes). An apparent permeability coefficient (Papp) for mannitol of <1.0 x 10⁻⁶ cm/s confirms excellent barrier integrity.

G cluster_0 Phase 1: Culture & Differentiation cluster_1 Phase 2: Barrier Validation (QC) cluster_2 Phase 3: Experimentation Seed Caco-2 on Transwell Seed Caco-2 on Transwell Culture for 21 days Culture for 21 days Seed Caco-2 on Transwell->Culture for 21 days Medium Change Every 2-3 days Measure TEER Measure TEER Culture for 21 days->Measure TEER Paracellular Flux Assay Paracellular Flux Assay Measure TEER->Paracellular Flux Assay Discard/Re-culture Discard/Re-culture Measure TEER->Discard/Re-culture TEER < 250 Ω·cm² Proceed to Uptake/Metabolism Study Proceed to Uptake/Metabolism Study Paracellular Flux Assay->Proceed to Uptake/Metabolism Study Paracellular Flux Assay->Discard/Re-culture Papp > 1.0 x 10⁻⁶ cm/s

Elucidating Cellular Uptake Mechanisms

The transport of caprylate across the apical membrane is the first step in its biological action. For fatty acids, this is not a simple process and typically involves both passive diffusion and protein-mediated transport.[9][10]

Dueling Mechanisms: Passive vs. Facilitated Transport
  • Passive Diffusion: As a lipophilic molecule, caprylic acid can diffuse across the lipid bilayer, a process driven by the concentration gradient. This component of uptake is non-saturable.

  • Protein-Mediated Transport: A saturable component of uptake is facilitated by membrane proteins.[9] Key protein families involved in fatty acid transport include Fatty Acid Transport Proteins (FATPs) and Fatty Acid Translocase (FAT/CD36).[11][12][13] While these are more characterized for long-chain fatty acids, their involvement in MCFA transport is an active area of investigation.

The role of the calcium ion in this compound is multifaceted. While primarily acting as a counter-ion for formulation, extracellular calcium is critical for maintaining tight junction integrity.[14] Furthermore, fatty acid influx can trigger intracellular calcium signaling cascades, linking transport to cellular responses.[15][16]

Experimental Workflow for Quantifying Caprylate Uptake

To quantify uptake, a fluorescent analog of caprylic acid is an excellent tool, avoiding the complexities of radiolabeling while providing high sensitivity.

Protocol 2: Fluorescent Fatty Acid Uptake Assay

  • Model System: Use validated Caco-2 monolayers (from Protocol 1) or cells grown to 80-90% confluency in black, clear-bottom 96-well plates.[17]

  • Serum Starvation: Gently wash cells with warm PBS, then incubate in serum-free medium for 1-2 hours at 37°C. This crucial step minimizes background fluorescence and removes competing fatty acids from serum.[17][18]

  • Probe Preparation: Prepare a working solution of a fluorescent caprylate analog (e.g., BODIPY™ FL C8) in an appropriate assay buffer (e.g., HBSS) containing 0.5% fatty acid-free BSA. The BSA helps maintain the solubility of the fatty acid analog.

  • Uptake Initiation: Remove the starvation medium and add the fluorescent probe working solution to the cells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence intensity (e.g., Ex/Em = 488/515 nm) every minute for 30-60 minutes using a bottom-read mode.[19][20]

  • Termination and Signal Quenching (Self-Validation): To distinguish internalized from membrane-bound probe, add a membrane-impermeable quencher or perform a wash step with cold PBS containing 2% fatty acid-free BSA.[17][20] A significant drop in fluorescence after this step would indicate a large portion of the signal was from non-internalized probe, a potential artifact that must be controlled for.

G Validated Caco-2 Monolayer Validated Caco-2 Monolayer Serum Starvation (1-2h) Serum Starvation (1-2h) Validated Caco-2 Monolayer->Serum Starvation (1-2h) Initiate Uptake Add Fluorescent C8 Analog Add Fluorescent C8 Analog Serum Starvation (1-2h)->Add Fluorescent C8 Analog Initiate Uptake Kinetic Read (Plate Reader) Kinetic Read (Plate Reader) Add Fluorescent C8 Analog->Kinetic Read (Plate Reader) Measure Fluorescence Over Time Wash / Quench Extracellular Signal Wash / Quench Extracellular Signal Kinetic Read (Plate Reader)->Wash / Quench Extracellular Signal Endpoint Final Fluorescence Read Final Fluorescence Read Wash / Quench Extracellular Signal->Final Fluorescence Read

Tracing the Intracellular Metabolic Fate

Once inside the enterocyte, caprylate is rapidly metabolized. Unlike long-chain fatty acids, MCFAs are preferentially metabolized for energy via mitochondrial β-oxidation and are less likely to be incorporated into triglycerides.[21][22]

The β-Oxidation Pathway: A Direct Route to Energy

Caprylic acid's metabolic journey is efficient. It is transported directly to the liver via the portal vein and, at the cellular level, can enter the mitochondria without the need for the carnitine palmitoyltransferase (CPT) shuttle system that is obligatory for long-chain fatty acids.[22][23]

  • Activation: In the mitochondrial matrix, caprylic acid is activated to its coenzyme A (CoA) ester, capryloyl-CoA.

  • β-Oxidation: Capryloyl-CoA undergoes a cycle of four enzymatic reactions, collectively known as β-oxidation.[10] Each cycle shortens the fatty acid chain by two carbons, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA.[10][24]

  • TCA Cycle: The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, generating further reducing equivalents (NADH, FADH₂) and ATP.

  • Oxidative Phosphorylation: The NADH and FADH₂ from both β-oxidation and the TCA cycle donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP.

G cluster_0 Cytosol cluster_1 Mitochondrial Matrix Caprylate_in Caprylate Capryloyl_CoA Capryloyl-CoA Caprylate_in->Capryloyl_CoA Activation Beta_Oxidation β-Oxidation Capryloyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 4 Cycles ATP_out ATP (Energy) Beta_Oxidation->ATP_out FADH₂ NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ATP_out NADH, FADH₂, GTP

Protocol for Measuring Metabolic Impact: Real-Time Bioenergetics

To functionally validate that caprylate is being metabolized via β-oxidation, a real-time metabolic assay is the most direct method. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.

Protocol 3: Seahorse XF Fatty Acid Oxidation Assay

  • Cell Seeding: Seed Caco-2 cells in a Seahorse XF cell culture microplate and allow them to differentiate as previously described.

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine, pyruvate, and carnitine, and incubate at 37°C in a non-CO₂ incubator.

  • Compound Loading: Load the sensor cartridge with compounds for sequential injection. A typical experiment would include:

    • Port A: this compound (or caprylic acid complexed to BSA)

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupling agent)

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then inject the this compound. An increase in OCR following this injection is a direct measure of the cells metabolizing the fatty acid. The subsequent injections of inhibitors allow for the dissection of key mitochondrial parameters.

  • Data Interpretation: A significant increase in OCR after the addition of this compound provides strong functional evidence of its catabolism through β-oxidation.

Summary of Key Methodologies and Data Presentation

For clarity and comparative purposes, the core techniques discussed are summarized below.

Objective Methodology Key Parameter(s) Measured Causality/Rationale Reference
Barrier Integrity Transepithelial Electrical Resistance (TEER)Electrical Resistance (Ω·cm²)Measures ion flow; high resistance indicates tight, confluent junctions.[7]
Barrier Integrity Paracellular Flux Assay (e.g., Mannitol)Apparent Permeability (Papp)Quantifies leakage of hydrophilic molecules through tight junctions.[7][8]
Cellular Uptake Fluorescent Analog Uptake AssayRate of Fluorescence Increase (RFU/min)Provides a safe, sensitive, and kinetic measure of fatty acid entry.[17][19][20]
Metabolic Function Seahorse XF Real-Time BioenergeticsOxygen Consumption Rate (OCR)Directly measures mitochondrial respiration fueled by fatty acid oxidation.N/A
Metabolite ID LC-MS/MS with Stable Isotope TracersMass-to-charge ratio (m/z) of metabolitesUnambiguously traces the carbon atoms from caprylate into downstream metabolic products.N/A
Quantification High-Performance Liquid Chromatography (HPLC)Peak Area at 210 nmAccurately quantifies the concentration of caprylic acid in solutions.[25][26]

Conclusion and Future Perspectives

The in vitro investigation of this compound requires a multi-faceted approach grounded in validated cell models. By combining the Caco-2 intestinal barrier system with functional assays for uptake and metabolism, researchers can build a comprehensive profile of this compound's cellular behavior. The emphasis on self-validating steps, such as continuous TEER monitoring and the use of extracellular quenchers, is paramount for generating trustworthy and reproducible data.

Future research should move towards more complex, physiologically relevant models. Intestinal enteroids, which are 3D cultures derived from primary stem cells, offer a more diverse representation of intestinal cell types.[2][27] Additionally, "gut-on-a-chip" microfluidic devices can incorporate peristalsis-like mechanical forces and co-culture with immune or microbial cells, providing an even more nuanced understanding of how this compound behaves in the dynamic environment of the human gut.[28]

References

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  • Creative Proteomics. (n.d.). Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.
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An In-Depth Technical Guide to Calcium Caprylate as an Intestinal Permeation Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oral route remains the preferred method for drug administration, yet the intestinal epithelium presents a formidable barrier to the absorption of many therapeutic agents, particularly macromolecules and poorly permeable small molecules. Intestinal permeation enhancers (PEs) offer a promising strategy to overcome this barrier. Among these, medium-chain fatty acids (MCFAs) and their salts have garnered significant attention. This technical guide provides a comprehensive overview of calcium caprylate, the calcium salt of caprylic acid (C8), as an intestinal permeation enhancer. We will delve into its physicochemical properties, proposed mechanisms of action, methodologies for in vitro and in vivo evaluation, formulation strategies, and safety considerations. This document is intended to serve as a detailed resource for researchers and drug development professionals seeking to leverage this compound to enhance the oral bioavailability of challenging drug candidates.

The Challenge of Oral Drug Delivery and the Role of Permeation Enhancers

The intestinal epithelium, with its tightly regulated intercellular junctions and selective transporters, acts as a primary gatekeeper, limiting the systemic absorption of many drugs.[1] For a drug to be orally bioavailable, it must possess a delicate balance of aqueous solubility and membrane permeability. Molecules that fall outside this optimal range often face significant hurdles in reaching the systemic circulation.

Intestinal permeation enhancers are excipients co-formulated with an active pharmaceutical ingredient (API) to transiently and reversibly increase the permeability of the intestinal mucosa.[2][3] The ideal PE should be safe, effective at low concentrations, specific in its action, and its effects should be rapidly reversible upon removal.[4] Numerous classes of compounds have been investigated as PEs, including surfactants, bile salts, chelating agents, and medium-chain fatty acids.[5][6]

This compound: Physicochemical Properties

This compound, also known as calcium octanoate, is the calcium salt of caprylic acid, an eight-carbon saturated fatty acid.[7]

PropertyValueReference
Chemical Formula Ca(C₈H₁₅O₂)₂[7]
CAS Number 6107-56-8[7][8]
Molecular Weight 326.5 g/mol (monohydrate)[9]
Appearance White to off-white powder-
Solubility Sparingly soluble in water-

Its status as a food additive and recognition by regulatory bodies like the FDA for certain applications underscores its general safety profile.[8]

Mechanisms of Permeation Enhancement

The precise mechanisms by which this compound enhances intestinal permeability are multifaceted and not entirely elucidated, but are believed to be similar to those of its sodium salt counterpart, sodium caprylate (C8).[1][10] The primary proposed mechanisms involve the modulation of paracellular and transcellular transport pathways.

Modulation of Paracellular Transport and Tight Junctions

The paracellular pathway, the space between adjacent epithelial cells, is regulated by a complex of proteins known as tight junctions (TJs). These junctions, which include claudins, occludin, and zonula occludens (ZO) proteins, control the passage of ions and small hydrophilic molecules.[11][12]

It is hypothesized that caprylate ions transiently disrupt the integrity of these TJs, leading to a temporary increase in paracellular permeability.[1][10] This disruption is thought to occur through several interconnected events:

  • Calcium Chelation: Early theories suggested that MCFAs might chelate extracellular calcium ions, which are crucial for maintaining the structure and function of tight junctions and adherens junctions.[10][11][13] A reduction in local calcium concentration could lead to the disassembly of these junctional complexes.

  • Intracellular Signaling Cascades: More recent evidence points to the involvement of intracellular signaling pathways. Caprylate may induce an increase in intracellular calcium concentrations, potentially by activating membrane-bound phospholipase C.[5] This can trigger a cascade involving calmodulin and myosin light chain kinase (MLCK), leading to the contraction of the perijunctional actin-myosin ring and subsequent opening of the tight junctions.[1][14]

  • Redistribution of TJ Proteins: Studies with related MCFAs have shown a redistribution of key TJ proteins like ZO-1 and claudins, further supporting the role of TJ modulation in permeation enhancement.[1][5]

G cluster_0 Mechanism of Paracellular Permeation Enhancement This compound This compound Activate PLC Activate PLC This compound->Activate PLC Increase Intracellular Ca2+ Increase Intracellular Ca2+ Activate MLCK Activate MLCK Increase Intracellular Ca2+->Activate MLCK Activate PLC->Increase Intracellular Ca2+ MLC Phosphorylation MLC Phosphorylation Activate MLCK->MLC Phosphorylation Actomyosin Ring Contraction Actomyosin Ring Contraction MLC Phosphorylation->Actomyosin Ring Contraction TJ Opening TJ Opening Actomyosin Ring Contraction->TJ Opening Increased Paracellular Permeability Increased Paracellular Permeability TJ Opening->Increased Paracellular Permeability

Caption: Proposed signaling pathway for paracellular enhancement by caprylate.

Transcellular Transport Mechanisms

In addition to paracellular effects, there is evidence that MCFAs can also influence transcellular transport by interacting with the cell membrane. This can occur through:

  • Membrane Fluidization: Caprylate can insert into the lipid bilayer of the cell membrane, disrupting the packing of phospholipids and increasing membrane fluidity.[4][15] This transient perturbation can facilitate the passage of drugs across the cell membrane.

  • Formation of Hydrophobic Ion-Pairs: While more commonly associated with derivatives like SNAC, it's possible that caprylate can form non-covalent complexes with drug molecules, increasing their lipophilicity and facilitating their partitioning into the cell membrane.[4]

Methodologies for Evaluating this compound

A tiered approach, combining in vitro, ex vivo, and in vivo models, is essential for a thorough evaluation of this compound's efficacy and safety as a permeation enhancer.

In Vitro Models
  • Caco-2 Cell Monolayers: This is the most widely used in vitro model for predicting intestinal drug absorption.[16][17] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the intestinal barrier.[16][17]

    Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and monolayer formation.[17]

    • Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[16][17][18]

    • Permeability Study:

      • The culture medium is replaced with a transport buffer.

      • A solution containing the test drug, with and without this compound, is added to the apical (donor) compartment.

      • Samples are collected from the basolateral (receiver) compartment at predetermined time intervals.

      • The concentration of the drug in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the monolayer.[16][18] An increase in the Papp value in the presence of this compound indicates permeation enhancement.

G cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer start->culture check_integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->check_integrity prepare Prepare drug solution +/- this compound check_integrity->prepare add_to_apical Add solution to apical side prepare->add_to_apical sample Sample from basolateral side over time add_to_apical->sample analyze Analyze samples (LC-MS/MS) sample->analyze calculate Calculate Papp values analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

  • Other In Vitro Models: Other models like the human gut-on-a-chip provide a more physiologically relevant environment by incorporating factors like peristaltic biomechanics.[4]

Ex Vivo Models
  • Ussing Chamber: This technique utilizes excised intestinal tissue from animals (e.g., rats, pigs) mounted between two chambers.[2][19] It allows for the measurement of drug transport across the intact intestinal mucosa while controlling for electrical parameters.

  • Everted Gut Sac: In this model, a segment of the intestine is everted, filled with a buffer solution, and incubated in a solution containing the drug and permeation enhancer. The amount of drug that has permeated into the sac is then measured.[4]

In Vivo Models
  • In Situ Intestinal Perfusion: This model involves perfusing a solution containing the drug and this compound through an isolated segment of the intestine in an anesthetized animal. It provides a more realistic assessment of permeability in the presence of an intact blood supply.[4]

  • Pharmacokinetic Studies: Oral administration of the drug formulation with and without this compound to animal models (e.g., rats, pigs) followed by the collection of blood samples over time allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[20][21][22] A significant increase in these parameters in the presence of this compound provides strong evidence of its in vivo efficacy.

Formulation Strategies for Incorporating this compound

The effective delivery of this compound to the site of drug absorption is crucial for its performance. Several formulation strategies can be employed:

  • Simple Admixtures: The most straightforward approach is to simply mix this compound with the API in a powder or solution form. However, this may not provide optimal co-localization of the enhancer and the drug at the absorption site.

  • Solid Dosage Forms:

    • Tablets and Capsules: this compound can be incorporated into conventional tablet or capsule formulations.[5] Enteric coatings can be used to protect the formulation from the acidic environment of the stomach and ensure its release in the small intestine.

    • Microspheres and Nanoparticles: Encapsulating both the drug and this compound within microspheres or nanoparticles can improve their stability and facilitate their co-delivery to the intestinal epithelium.[20][21][22]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be used to improve the solubility and absorption of both the drug and this compound.[23]

Safety and Toxicity Considerations

While caprylic acid and its salts are generally regarded as safe, it is essential to evaluate the safety of any new formulation containing this compound.[5]

  • Reversibility of Effects: A key aspect of safety is the rapid reversibility of the permeation-enhancing effect. In vitro and in situ models can be used to demonstrate that the intestinal barrier function (e.g., TEER) returns to baseline levels shortly after the removal of this compound.[4]

  • Histological Examination: Histological analysis of intestinal tissue from in vivo studies can be performed to assess for any signs of mucosal damage or inflammation.

  • Toxicity Studies: While extensive toxicological data on caprylic acid is available, specific studies on this compound at the proposed concentrations for permeation enhancement may be necessary.[6] Existing data suggests a low potential for genotoxicity.[6]

Comparison with Other Medium-Chain Fatty Acid Enhancers

Sodium caprate (C10) is another well-studied MCFA permeation enhancer.[5][24] While both caprylate (C8) and caprate (C10) are effective, some studies suggest that C10 may be a more potent enhancer, although this can be model-dependent.[1][25] The choice between C8 and C10 may depend on the specific drug molecule, the desired level of enhancement, and the formulation strategy.

SNAC (salcaprozate sodium), a derivative of caprylic acid, is another prominent permeation enhancer used in approved oral peptide formulations.[5][10] Its mechanism is thought to involve both transcellular and potentially paracellular pathways.[4][5]

Conclusion

This compound holds significant promise as a safe and effective intestinal permeation enhancer for the oral delivery of a wide range of challenging drug molecules. Its ability to transiently and reversibly modulate both paracellular and transcellular transport pathways makes it a versatile tool in the formulation scientist's arsenal. A thorough understanding of its mechanisms of action, coupled with a rigorous evaluation using a combination of in vitro, ex vivo, and in vivo models, will be crucial for the successful development of novel oral drug products with enhanced bioavailability. As the demand for oral formulations of biologics and other poorly permeable drugs continues to grow, the role of well-characterized permeation enhancers like this compound will become increasingly important.

References

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An In-depth Technical Guide to the Stability of Calcium Caprylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium caprylate, the calcium salt of octanoic acid, is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a stabilizer and emulsifier. Its performance and the ultimate stability of the drug product are intrinsically linked to its stability in aqueous environments. This technical guide provides a comprehensive examination of the stability of this compound in aqueous solutions. We will delve into the core physicochemical properties, explore potential degradation pathways, and analyze the critical factors influencing its stability, including pH, temperature, and ionic strength. This guide further outlines detailed experimental protocols for robust stability assessment and discusses potential incompatibilities with other common pharmaceutical excipients, offering a holistic resource for formulation scientists and researchers.

Introduction to this compound

This compound, also known as calcium octanoate, is a white to off-white crystalline powder.[1] It is formed from the reaction of octanoic acid (a medium-chain fatty acid) with a calcium source.[2] In the pharmaceutical industry, it finds application as a tablet and capsule lubricant, an emulsifying agent, and a stabilizer in various formulations.[2] Its Generally Recognized as Safe (GRAS) status with the FDA further broadens its utility in both pharmaceutical and food products. Understanding its behavior and stability in aqueous systems is paramount for the development of robust and reliable liquid and semi-solid dosage forms.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of predicting its stability in aqueous solutions.

PropertyValueReference
Appearance White to off-white powder[1]
Molecular Formula C₁₆H₃₀CaO₄[2]
Molecular Weight 326.49 g/mol [2]
Melting Point ~238 °C (decomposes)[1]
Solubility in Water Typically insoluble[2]
Solubility in Organic Solvents Readily soluble[2]

The limited aqueous solubility of this compound is a critical factor to consider during formulation development.[2] While generally described as insoluble, its solubility is pH-dependent, a characteristic that will be explored in detail in the subsequent sections.

Chemical Stability in Aqueous Solutions

The chemical stability of this compound in an aqueous environment is primarily governed by the integrity of the ionic bond between the calcium cation and the caprylate anion, as well as the stability of the caprylate anion itself.

Hydrolytic Stability

Hydrolysis, the reaction with water, is a primary degradation pathway for many pharmaceutical compounds. For this compound, the potential hydrolytic degradation involves the cleavage of the ester-like linkage in potential impurities or degradation of the caprylate chain under extreme conditions. However, the primary concern is the equilibrium between the salt and its constituent ions in solution.

The dissolution of this compound in water establishes an equilibrium:

Ca(C₈H₁₅O₂)₂ (s) ⇌ Ca²⁺ (aq) + 2C₈H₁₅O₂⁻ (aq)

The caprylate anion (C₈H₁₅O₂⁻) is the conjugate base of a weak acid, caprylic acid (C₈H₁₆O₂). Therefore, it can participate in a hydrolysis reaction with water:

C₈H₁₅O₂⁻ (aq) + H₂O (l) ⇌ C₈H₁₆O₂ (aq) + OH⁻ (aq)

This equilibrium is highly dependent on the pH of the solution.

Effect of pH

The pH of the aqueous medium is arguably the most critical factor influencing the stability and solubility of this compound.

  • Acidic pH: In acidic conditions, the equilibrium of the hydrolysis reaction shifts to the right. The excess H⁺ ions will react with the hydroxide ions (OH⁻), driving the formation of more caprylic acid. As caprylic acid is less soluble in water than its salt form, precipitation may occur, leading to a decrease in the concentration of dissolved this compound.

  • Neutral to Alkaline pH: In neutral to alkaline conditions, the equilibrium shifts to the left, favoring the ionized caprylate form. This generally leads to higher solubility and stability of the this compound in the aqueous phase. However, at very high pH values, the common ion effect from other salts or the formation of calcium hydroxide (if the pH is sufficiently high) could potentially reduce the solubility of this compound.

The stability of metal-carboxylate complexes is directly related to the basicity of the carboxylate anion.[3][4]

Thermal Stability

This compound is reported to be stable under ordinary conditions of use and storage.[1] However, elevated temperatures can accelerate degradation processes. The primary thermal degradation pathway for this compound in an aqueous environment would likely involve the decarboxylation of the caprylate anion at very high temperatures, although this is less common in typical pharmaceutical processing and storage conditions.

In the solid state, hazardous decomposition products upon heating include fumes, calcium oxide, carbon dioxide, and carbon monoxide.[1][5] While this data is for the solid state, it provides insight into the potential degradation products under extreme thermal stress.

Photostability

Physical Stability in Aqueous Solutions

The physical stability of this compound in aqueous systems is primarily concerned with its propensity to precipitate out of solution.

Precipitation and Crystallization

Due to its limited solubility, this compound can precipitate from aqueous solutions if its concentration exceeds the solubility limit under the given conditions of pH, temperature, and ionic strength. The kinetics of precipitation can be influenced by factors such as the degree of supersaturation, the presence of nucleation sites, and the rate of stirring.[1]

Influence of Ionic Strength

The presence of other ions in the solution can impact the stability of this compound. The effect of ionic strength on the solubility of salts can be complex. For some calcium salts, increasing ionic strength can either increase or decrease solubility depending on the specific ions present and their concentrations.[7][8][9][10] It is crucial to evaluate the effect of ionic strength on a case-by-case basis during formulation development.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality and shelf-life of any pharmaceutical formulation containing this compound.

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of stability-indicating method development and helps to elucidate the potential degradation pathways of the drug substance and drug product.[11][12][13]

Protocol for Forced Degradation of this compound in Aqueous Solution:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous or co-solvent system at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C) in the dark for a defined period.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (70°C, dark) Stock->Thermal Expose to Photo Photodegradation (ICH Q1B) Stock->Photo Expose to Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples

Caption: Workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and its degradation products.[10][14][15][16] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly employed technique for this purpose. The method must be able to separate the parent compound from all potential degradation products and formulation excipients.

Example HPLC Method Outline:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH adjusted)

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Compatibility with Common Pharmaceutical Excipients

The stability of this compound can also be influenced by its interaction with other excipients in a formulation.[8][17][18][19][20]

Potential Incompatibilities
  • Acids and Acidic Excipients: Strong acids and acidic excipients can lower the pH of the formulation, leading to the conversion of this compound to the less soluble caprylic acid, potentially causing precipitation.[17]

  • Strong Oxidizing Agents: As indicated in safety data sheets, this compound is incompatible with strong oxidizing agents.[1][5]

  • Chelating Agents: Excipients with strong chelating properties could potentially interact with the calcium ions, disrupting the salt and affecting its stability.

  • Reducing Sugars: While no specific studies on the interaction between this compound and reducing sugars were found, the Maillard reaction between amines and reducing sugars is a well-known incompatibility. As this compound does not contain an amine group, this specific reaction is not a concern. However, the overall impact of sugars on the formulation's pH and ionic strength should be considered.[21][22]

Compatibility Testing

Protocol for Excipient Compatibility Study:

  • Binary Mixtures: Prepare binary mixtures of this compound with individual excipients in a 1:1 ratio (or other relevant ratios).

  • Storage Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and at room temperature for a defined period.

  • Analysis: Analyze the samples at initial and subsequent time points using a suitable analytical technique (e.g., HPLC, DSC, FT-IR) to detect any degradation of this compound or the formation of new impurities.

Compatibility_Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis CC This compound Mixture Binary Mixture CC->Mixture Excipient Excipient Excipient->Mixture Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Mixture->Accelerated Store under RoomTemp Room Temperature Mixture->RoomTemp Store under Analysis Analytical Techniques (HPLC, DSC, FT-IR) Accelerated->Analysis Analyze at Time Points RoomTemp->Analysis Analyze at Time Points

Caption: Workflow for excipient compatibility testing.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue, with pH being the most influential factor. Its limited solubility and potential for precipitation, particularly in acidic environments, necessitate careful consideration during formulation development. A thorough understanding of its physicochemical properties, coupled with a robust stability testing program that includes forced degradation studies and excipient compatibility testing, is essential for the successful development of stable and effective pharmaceutical products containing this compound. This guide provides the foundational knowledge and experimental frameworks to empower researchers and formulation scientists to confidently navigate the challenges associated with this versatile excipient.

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Spectroscopic Characterization of Calcium Caprylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Checklist - A Causal Approach to Spectroscopic Characterization

In the realm of pharmaceutical development, the characterization of an active pharmaceutical ingredient (API) or excipient is not merely a box-ticking exercise against a checklist of techniques. It is a systematic investigation into the molecular identity, purity, and stability of a substance. This guide provides an in-depth technical overview of the spectroscopic characterization of calcium caprylate (also known as calcium octanoate), a compound of increasing interest in drug formulation and delivery. Our approach is rooted in a causal understanding of why certain spectroscopic techniques are chosen and how the resulting data provides a holistic and validated understanding of the molecule. We will delve into the core techniques of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the "how" but the critical "why" behind each experimental choice.

This compound, the calcium salt of caprylic acid, is a metal carboxylate with diverse applications, including as a lubricant, stabilizer, and potentially as a formulation aid for poorly soluble drugs. Its molecular structure, consisting of a divalent calcium ion electrostatically interacting with two eight-carbon fatty acid chains, presents a unique set of spectroscopic signatures that we will explore in detail.

Vibrational Spectroscopy: Probing the Carboxylate Heart of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a rapid and non-destructive means to confirm the presence of the key functional groups within this compound and to assess its coordination chemistry. The primary focus of this analysis is the carboxylate group (-COO⁻), which is formed upon the deprotonation of caprylic acid's carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Selection: FTIR spectroscopy is exceptionally sensitive to the highly polar carboxylate group, making it an ideal first-line technique for confirming the salt formation and identifying the compound. The energy of the infrared absorption bands is directly related to the vibrational modes of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (typically a few milligrams) of dry this compound powder directly onto the ATR crystal (e.g., diamond or germanium). No further sample preparation is typically required for a solid sample, which is a significant advantage of the ATR technique.

  • Instrument Setup:

    • Spectrometer: A research-grade FTIR spectrometer.

    • Accessory: A single-reflection ATR accessory.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 32 scans to achieve a high signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply the this compound sample to the crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

  • Data Processing: Perform a baseline correction and peak picking to identify the key absorption bands.

Diagrammatic Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Powder Background Acquire Background Spectrum (Clean ATR Crystal) SampleSpec Acquire Sample Spectrum Background->SampleSpec Apply Sample Ratio Ratio Sample to Background SampleSpec->Ratio Process Baseline Correction & Peak Picking Ratio->Process Interpret Spectral Interpretation Process->Interpret

Caption: Workflow for ATR-FTIR analysis of this compound.

Interpretation of the FTIR Spectrum:

The FTIR spectrum of this compound is dominated by the vibrations of the carboxylate and the alkyl chain. The key diagnostic peaks are the asymmetric and symmetric stretches of the -COO⁻ group.

Wavenumber (cm⁻¹)AssignmentDescription of Vibrational Mode
~2955ν_as(CH₃)Asymmetric stretching of the terminal methyl group.
~2920ν_as(CH₂)Asymmetric stretching of the methylene groups in the alkyl chain.
~2850ν_s(CH₂)Symmetric stretching of the methylene groups in the alkyl chain.
~1578ν_as(COO⁻)Asymmetric stretching of the carboxylate group. This is a very strong and characteristic band.
~1542ν_as(COO⁻)Often a second asymmetric stretching band is observed in solid-state spectra of divalent metal carboxylates, indicating different coordination environments.
~1465δ(CH₂)Scissoring deformation of the methylene groups.
~1410ν_s(COO⁻)Symmetric stretching of the carboxylate group. This is another strong and diagnostic band.
~720ρ(CH₂)Rocking deformation of the methylene groups.

Self-Validation: The absence of a broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ confirms the complete deprotonation of the parent caprylic acid and the formation of the calcium salt.

Raman Spectroscopy

Causality of Method Selection: Raman spectroscopy is complementary to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds. This makes it an excellent technique for probing the C-C backbone of the caprylate chain and for studying the lower frequency lattice modes, which can provide information about the crystalline structure.

Experimental Protocol: Dispersive Raman Spectroscopy

  • Sample Preparation: A small amount of this compound powder is placed on a microscope slide or in a sample vial.

  • Instrument Setup:

    • Spectrometer: A dispersive Raman spectrometer with a microscope.

    • Laser Excitation: Typically a 785 nm or 532 nm laser to minimize fluorescence.

    • Laser Power: Use low laser power (e.g., <10 mW) to avoid sample degradation.

    • Objective: 10x or 20x objective.

    • Spectral Range: 3500-200 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquisition Time: Varies depending on the sample's Raman scattering efficiency, typically 10-60 seconds per accumulation.

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum.

    • It is advisable to acquire spectra from multiple spots on the sample to ensure homogeneity.

  • Data Processing: Perform a baseline correction, cosmic ray removal, and peak picking.

Diagrammatic Workflow for Raman Spectroscopy

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Powder Focus Focus Laser on Sample Sample->Focus Acquire Acquire Raman Spectrum Focus->Acquire Process Baseline Correction Cosmic Ray Removal Acquire->Process Interpret Spectral Interpretation Process->Interpret

Caption: Workflow for Raman spectroscopy of this compound.

Interpretation of the Raman Spectrum:

The Raman spectrum will show strong signals from the C-H and C-C bonds of the alkyl chain. The carboxylate stretches are also Raman active, but often weaker than in the FTIR spectrum.

Wavenumber (cm⁻¹)AssignmentDescription of Vibrational Mode
~2930ν_as(CH₂)Asymmetric stretching of methylene groups.
~2880ν_s(CH₃)Symmetric stretching of the terminal methyl group.
~2850ν_s(CH₂)Symmetric stretching of methylene groups.
~1440δ(CH₂)Scissoring deformation of methylene groups.
~1300τ(CH₂)Twisting deformation of methylene groups.
~1130 & ~1060ν(C-C)Skeletal C-C stretching modes of the alkyl chain. The relative intensities of these bands can be sensitive to the conformation of the chain.
~890ν(C-C)Skeletal C-C stretching.
< 400Lattice ModesVibrations involving the Ca-O bonds and the overall crystal lattice.

Self-Validation: The combination of strong C-H and C-C skeletal modes in the Raman spectrum with the strong carboxylate stretches in the FTIR spectrum provides a highly confident identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it an unparalleled tool for structural elucidation and purity assessment.

¹H and ¹³C NMR Spectroscopy

Causality of Method Selection: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Together, they provide a complete picture of the organic component of this compound. For salts like this compound, solubility can be a challenge. A suitable deuterated solvent that can dissolve the salt without chemical modification is crucial. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are potential candidates.

Experimental Protocol: Solution-State NMR

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

    • Vortex or sonicate to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Probe: A standard broadband or inverse-detection probe.

    • Temperature: 298 K.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Use a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Reference the spectra to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Diagrammatic Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference to Solvent Peak Process->Reference Interpret Assign Signals & Integrate Reference->Interpret

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

Predicted NMR Spectral Data (in CD₃OD):

The chemical shifts are predicted based on the known shifts for caprylic acid and the expected deshielding effect of the carboxylate group.

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.15t2H-CH₂-COO⁻ (α-protons)
~1.55quint2H-CH₂-CH₂-COO⁻ (β-protons)
~1.30m8H-(CH₂)₄-
~0.90t3H-CH₃ (ω-protons)

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~183-COO⁻
~38-CH₂-COO⁻
~33-(CH₂)₅-CH₃
~30-(CH₂)₅-CH₃
~26-CH₂-CH₂-COO⁻
~24-(CH₂)₅-CH₃
~14-CH₃

Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in each unique chemical environment. The absence of a carboxylic acid proton signal (typically >10 ppm) further confirms salt formation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Causality of Method Selection: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For an ionic species like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can transfer the intact molecule into the gas phase for mass analysis.

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or a methanol/water mixture.

  • Instrument Setup:

    • Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.

    • Ionization Mode: Positive ion mode is typically used for metal adducts, but negative ion mode can also be informative for the caprylate anion.

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

  • Data Processing:

    • Identify the molecular ion and any characteristic fragment ions.

    • Compare the measured accurate mass with the theoretical exact mass of the expected species.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solution Prepare Dilute Solution Infuse Infuse into ESI Source Solution->Infuse Acquire Acquire Mass Spectrum Infuse->Acquire Identify Identify Molecular Ion & Fragments Acquire->Identify Compare Compare with Theoretical Mass Identify->Compare

Calcium Caprylate: A Technical Guide to its Potential as a Biofilm Disruptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of calcium caprylate as a promising agent for the disruption of microbial biofilms. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven insights into the mechanisms of action and methodologies for evaluation.

The Challenge of Microbial Biofilms

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a protective barrier, rendering the embedded microbes significantly more resistant to conventional antimicrobial agents and the host immune system. The formation of biofilms is a critical factor in a wide array of chronic infections and the contamination of medical devices, making their eradication a significant challenge in healthcare and industry.

Biofilm development is a multi-stage process, beginning with the initial attachment of planktonic cells to a surface, followed by microcolony formation, maturation into a three-dimensional structure, and finally, dispersal of cells to colonize new sites. This complex lifecycle is often regulated by intricate cell-to-cell communication systems, such as quorum sensing.

This compound: An Overview

Caprylic acid, an eight-carbon saturated fatty acid, is the active antimicrobial component of this compound. Naturally found in sources like coconut oil and mammalian milk, caprylic acid has a long history of use as an antimicrobial agent. This compound, the salt form of caprylic acid, offers potential advantages in formulation and delivery.

The efficacy of caprylic acid is influenced by its protonated state, which allows the uncharged, lipophilic molecule to readily penetrate the biofilm matrix and interact with microbial cell membranes. The presence of calcium, a divalent cation, may also play a role in the overall activity, potentially influencing both the compound's interaction with the biofilm matrix and the susceptibility of the microbial cells within. Some studies suggest that divalent cations can impact the stability of the EPS matrix and the activity of certain antimicrobial compounds.[1][2]

Multi-faceted Mechanism of Biofilm Disruption

This compound's efficacy as a biofilm disruptor stems from a multi-pronged attack on the biofilm structure and its constituent microbes. This approach circumvents the limitations of many traditional antibiotics that often have a single target.

Primary Mechanism: Disruption of Microbial Cell Membranes

The principal mechanism of caprylic acid's antimicrobial action is the disruption of the cell membrane's integrity.[3][4] This process can be broken down into several key steps:

  • Intercalation into the Lipid Bilayer: As an amphipathic molecule, caprylic acid inserts itself into the phospholipid bilayer of the microbial cell membrane.

  • Increased Membrane Fluidity: The integration of caprylic acid disrupts the ordered structure of the membrane, leading to an increase in its fluidity.

  • Loss of Membrane Integrity and Leakage: This disruption results in increased permeability, causing the leakage of essential intracellular components such as ions and small molecules, ultimately leading to cell death.

cluster_membrane Microbial Cell Membrane cluster_caprylate This compound cluster_disruption Membrane Disruption p1 Phospholipid p2 Phospholipid disruption Increased Fluidity Leakage of Cellular Contents Cell Death p2->disruption p3 Phospholipid p4 Phospholipid ca Ca2+ cap Caprylic Acid cap->p2 Intercalation

Caption: Mechanism of cell membrane disruption by caprylic acid.

Inhibition of Virulence Factors and Quorum Sensing

Beyond direct cell killing, caprylic acid has been shown to inhibit key virulence factors, particularly in the opportunistic fungal pathogen Candida albicans. Studies have demonstrated that caprylic acid can suppress morphogenesis (the transition from yeast to hyphal form, which is crucial for tissue invasion and biofilm formation), adhesion to host surfaces, and overall biofilm development.[5][6] This is achieved through the downregulation of specific genes involved in these processes.[4]

Furthermore, there is evidence to suggest that medium-chain fatty acids like caprylic acid can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[7] By disrupting QS signaling, caprylic acid can prevent the coordinated action required for robust biofilm development.

cluster_calcium_caprylate This compound cluster_virulence Virulence Factors cluster_qs Quorum Sensing cc This compound vf Morphogenesis Adhesion Biofilm Formation cc->vf Inhibits qs Signal Production Signal Reception cc->qs Interferes with

Caption: Inhibition of virulence factors and quorum sensing.

Impact on the Extracellular Polymeric Substance (EPS) Matrix

The EPS matrix is a critical component of the biofilm, providing structural integrity and protection. While direct studies on this compound's effect on the individual components of the EPS are emerging, its ability to disrupt the overall biofilm structure suggests an interaction with the matrix. The lipophilic nature of caprylic acid likely facilitates its penetration through the matrix. Moreover, the presence of calcium ions could potentially interact with the negatively charged components of the EPS, such as polysaccharides and eDNA, potentially altering its stability and making it more susceptible to disruption.

Quantitative Assessment of Biofilm Disruption

The efficacy of this compound as a biofilm disruptor can be quantified using various in vitro models and assays.

Microorganism Assay Type Effective Concentration (MIC/MBC/MBEC) Reference
Candida albicansBroth microdilution (MIC)0.03%[8]
Candida albicansBiofilm EradicationComplete eradication with 0.05% Caprylic Acid + 0.04% GTN[9][10]
Dermatophilus congolensisBroth microdilution (MIC)7.5 mM (Caprylic Acid), 15 mM (Sodium Caprylate)[3][11]
Dermatophilus congolensisBroth microdilution (MBC)15 mM (Caprylic Acid), 70 mM (Sodium Caprylate)[3][11]
Staphylococcus aureus (MRSA)Biofilm EradicationSignificant reduction with 0.1% and 0.4% Caprylic Acid[12]
Pseudomonas aeruginosaBiofilm EradicationComplete eradication with 0.1% and 0.4% Caprylic Acid[12]
Bovine Mastitis PathogensInactivation in milk>5.0 log cfu/mL reduction with 50-100 mM Caprylic Acid[13]
Klebsiella pneumoniae (MDR)Biofilm Inhibition93% reduction at 0.125x MIC[14]
Klebsiella pneumoniae (MDR)Biofilm Eradication80% eradication at 5x MIC[14]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBEC: Minimum Biofilm Eradication Concentration; GTN: Glyceryl Trinitrate

Experimental Protocols for Evaluation

To rigorously assess the antibiofilm potential of this compound, a combination of standardized and advanced methodologies is recommended.

Quantification of Biofilm Biomass: Crystal Violet Assay

The crystal violet assay is a straightforward and widely used method for quantifying the total biomass of a biofilm.

Protocol:

  • Biofilm Formation: Grow biofilms in a multi-well plate (e.g., 96-well) by inoculating with a microbial culture and incubating under appropriate conditions to allow for biofilm development.

  • Removal of Planktonic Cells: Gently wash the wells with a buffered solution (e.g., PBS) to remove non-adherent, planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature. The dye will stain the cells and the EPS matrix.

  • Washing: Carefully wash the wells to remove excess stain.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of approximately 590 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

cluster_protocol Crystal Violet Assay Workflow A Biofilm Formation B Wash (Remove Planktonic) A->B C Stain (Crystal Violet) B->C D Wash (Remove Excess Stain) C->D E Solubilize D->E F Measure Absorbance E->F

Caption: Workflow for the Crystal Violet Biofilm Assay.

Assessment of Metabolic Activity: XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within a biofilm, providing an indication of cell viability.

Protocol:

  • Biofilm Formation: Grow biofilms as described for the crystal violet assay.

  • Washing: Gently wash the biofilms to remove planktonic cells.

  • XTT Reagent Preparation: Prepare the XTT solution and activate it with an electron-coupling agent such as menadione immediately before use.

  • Incubation: Add the activated XTT reagent to the wells containing the biofilms and incubate in the dark for a period ranging from 30 minutes to a few hours. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

  • Quantification: Measure the colorimetric change at a wavelength of approximately 492 nm using a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.

cluster_protocol XTT Assay Workflow A Biofilm Formation B Wash A->B C Add Activated XTT B->C D Incubate (Dark) C->D E Measure Colorimetric Change D->E

Caption: Workflow for the XTT Biofilm Viability Assay.

Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful imaging technique that allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable transparent substrate (e.g., glass-bottom dishes or slides).

  • Staining: Stain the biofilm with fluorescent dyes. A common approach is to use a combination of stains to differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium iodide for dead cells). Fluorescently labeled lectins can also be used to visualize specific polysaccharide components of the EPS.

  • Imaging: Acquire a series of optical sections (z-stacks) through the depth of the biofilm using a confocal microscope.

  • Image Analysis: Reconstruct the z-stacks to generate a three-dimensional image of the biofilm. This allows for the analysis of various architectural parameters, such as thickness, biomass, and the spatial distribution of live and dead cells.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

To understand the molecular mechanisms by which this compound affects biofilm formation, the expression of key virulence and biofilm-related genes can be analyzed using qRT-PCR.

Protocol:

  • Biofilm Treatment: Expose developing or mature biofilms to this compound at sub-inhibitory concentrations.

  • RNA Extraction: Isolate total RNA from the biofilm cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using primers specific for the target genes (e.g., genes involved in adhesion, hyphal formation, or quorum sensing) and a reference housekeeping gene for normalization.

  • Data Analysis: Analyze the changes in gene expression in the treated biofilms compared to untreated controls.

Synergistic Potential and Future Directions

The research landscape suggests that the efficacy of this compound can be enhanced when used in combination with other antimicrobial agents.[9][10][12][15] This synergistic approach could lead to more effective treatments for biofilm-associated infections and reduce the likelihood of resistance development.

Future research should focus on elucidating the precise interactions between this compound and the individual components of the EPS matrix. A deeper understanding of how the calcium ion modulates the activity of caprylic acid will also be crucial for optimizing its application. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the therapeutic potential of this compound in clinical settings.

References

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  • Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting.
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  • Nair, M. K. M., et al. (2011). In vitro antimicrobial properties of caprylic acid, monocaprylin, and sodium caprylate against Dermatophilus congolensis. American Journal of Veterinary Research, 72(11), 1437-1441. [Link]
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  • Nair, M. K. M., et al. (2005). Antibacterial Effect of Caprylic Acid and Monocaprylin on Major Bacterial Mastitis Pathogens. Journal of Dairy Science, 88(10), 3488-3495. [Link]
  • Al-Bayati, F. A., & Al-Mola, H. F. (2022). C. albicans EFG1 gene expression before and after treatment with MIC values of caprylic acid and nano-encapsulated caprylic acid.
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Sources

An In-depth Technical Guide to the Antimicrobial Spectrum of Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating Calcium Caprylate in Modern Antimicrobial Research

In an era marked by the escalating challenge of antimicrobial resistance, the scientific community is increasingly turning its attention to compounds with established safety profiles and novel mechanisms of action. This compound, the calcium salt of caprylic acid (octanoic acid), represents a compelling candidate in this exploration.[1] Derived from a medium-chain fatty acid naturally found in sources like coconut oil and mammalian milk, caprylic acid and its salts have a long history of use, primarily recognized for their antifungal properties.[1][2] As a "Generally Regarded as Safe" (GRAS) substance, its potential extends beyond nutritional supplementation into the realm of therapeutic and preservative applications where microbial control is paramount.[3]

This guide is designed for the discerning researcher and drug development professional. It moves beyond a cursory overview to provide a deep, mechanistic understanding of this compound's antimicrobial activity. We will deconstruct its mode of action, delineate its spectrum of activity against key pathogens, and present robust, field-proven methodologies for its evaluation. The causality behind experimental design is emphasized, empowering you not just to replicate protocols but to innovate from a foundation of core principles.

The Core Mechanism: How this compound Exerts Its Antimicrobial Effect

Upon dissolution in an aqueous environment, this compound dissociates, releasing calcium ions and caprylate, the active antimicrobial moiety. The efficacy of caprylate is fundamentally tied to its chemical structure—an eight-carbon fatty acid (C8:0) that is amphipathic, possessing both a hydrophobic hydrocarbon tail and a hydrophilic carboxyl head. This duality governs its interaction with microbial cells.

Primary Mechanism: Disruption of the Cell Membrane Integrity

The principal antimicrobial action of caprylic acid is the physical disruption of the microbial cell membrane.[2] Unlike many conventional antibiotics that target specific enzymes or metabolic pathways, this mechanism is broad and less susceptible to the development of target-site resistance.

The process unfolds in several stages:

  • Intercalation: As an amphipathic molecule, caprylic acid readily inserts itself into the phospholipid bilayer of the microbial cell membrane.[4][5]

  • Permeability Alteration: This integration disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[3][6] This leads to the uncontrolled passage of ions and small molecules.

  • Leakage and Lysis: The compromised membrane can no longer maintain the essential electrochemical gradients necessary for life. Intracellular components, such as potassium ions and metabolites, leak out, leading to metabolic collapse and ultimately, cell death.[7]

Studies using atomic force microscopy (AFM) have visualized these structural changes, while propidium iodide staining has confirmed membrane permeabilization as a direct consequence of exposure to caprylates.[6][8]

G cluster_membrane Microbial Cell Membrane (Lipid Bilayer) cluster_action Mechanism of Action p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid ca Caprylic Acid Molecule intercalation 1. Intercalation into Membrane ca->intercalation intercalation->p2 Inserts into bilayer permeability 2. Increased Permeability & Fluidity intercalation->permeability leakage 3. Leakage of Intracellular Contents permeability->leakage death 4. Cell Death leakage->death G cluster_pH Influence of Environmental pH A This compound in Solution C Caprylate Ion (C₇H₁₅COO⁻) B->C D Calcium Ion (Ca²⁺) B->D E Low pH (Acidic) C->E F Neutral / High pH (Alkaline) C->F G Protonated Caprylic Acid (C₇H₁₅COOH) E->G Gains H⁺ H Deprotonated Caprylate Ion F->H Remains deprotonated I High Antimicrobial Activity (Membrane Permeable) G->I J Low Antimicrobial Activity (Membrane Impermeable) H->J

Diagram: The critical role of pH in determining the active form of caprylic acid.

Core Experimental Protocols

To ensure reproducible and reliable data, standardized methodologies are essential. The following protocols are presented as self-validating systems, incorporating necessary controls to verify the integrity of the results.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for quantifying the antimicrobial potency of a soluble agent. [9]It determines the lowest concentration of the agent that prevents visible microbial growth.

Causality: Broth microdilution is chosen for its quantitative accuracy, high throughput potential using 96-well plates, and conservation of reagents compared to macrodilution methods. [10] Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) or directly in the broth if soluble. The final concentration of the solvent in the wells should be non-inhibitory (typically ≤1%). [7]2. Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into all wells of a 96-well microtiter plate. [3]3. Serial Dilution: Add 100 µL of the stock solution to the first well. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a gradient of decreasing concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. [11]Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (no antimicrobial). This must show robust growth.

    • Negative/Sterility Control: A well containing broth only (no inoculum). This must remain clear.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used. This must show growth comparable to the positive control.

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). [9][12]For more precise determination, a redox indicator like Resazurin can be added after incubation; a color change from blue to pink indicates metabolic activity (growth). [10]

Diagram: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Assessment of Membrane Damage via Propidium Iodide (PI) Staining

This protocol directly probes the primary mechanism of action by using a fluorescent dye that can only enter cells with compromised membranes.

Causality: This method is chosen to validate that the observed antimicrobial effect is due to membrane disruption. It provides rapid, quantifiable data when analyzed by flow cytometry or direct visual evidence via fluorescence microscopy. [6][13] Step-by-Step Methodology:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Treatment: Resuspend the cells in the buffer to a defined density. Add this compound at the MIC or a multiple of the MIC (e.g., 2x MIC).

  • Controls:

    • Negative Control: An untreated cell suspension. This should show minimal PI staining.

    • Positive Control: A cell suspension treated with a known membrane-disrupting agent (e.g., 70% isopropanol) or heat-killed. This should show high PI staining.

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at the appropriate temperature.

  • Staining: Add propidium iodide to each sample to a final concentration of ~1-2 µg/mL. Incubate in the dark for 10-15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with damaged membranes will fluoresce red.

    • Flow Cytometry: Analyze the samples using a flow cytometer. The percentage of red-fluorescent (PI-positive) cells provides a quantitative measure of membrane damage across the population. [13]

Conclusion and Future Directions

This compound presents a compelling profile as a broad-spectrum antimicrobial agent. Its efficacy is rooted in a direct, physical mechanism of membrane disruption, which may offer an advantage in circumventing common microbial resistance pathways. Its activity against clinically and industrially relevant bacteria and fungi, particularly Candida albicans, is well-supported by in vitro data.

For the drug development professional, the key lies in formulation. Optimizing delivery to maintain an acidic local pH will be critical to maximizing the potency of the active caprylic acid moiety. For the researcher, further investigation into synergistic combinations with conventional antibiotics or other natural compounds could unlock new therapeutic strategies. The protocols and mechanistic insights provided in this guide serve as a foundational platform for these future explorations, enabling rigorous and informed scientific inquiry into the full potential of this versatile compound.

References

  • Relationship: Infection (bacterial) and caprylic acid. Caring Sunshine.
  • Investigating the antimicrobial effect of caprylic acid and its derivatives on Dermatophilus congolensis and developing a species specific PCR to detect Derm
  • Using Caprylic Acid for the Prevention and Treatment of Helicobacter pylori Infection and Gastric Cancer: A Review. MDPI.
  • Antimicrobial Mechanism of Monocapryl
  • Ingredient: Calcium Octano
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An In-Depth Technical Guide to Calcium Caprylate as a Novel Source for Microbial Calcium Carbonate Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Pioneering Researcher

The field of microbially induced calcium carbonate precipitation (MICP) is rapidly evolving, offering sustainable solutions in bioremediation, construction, and materials science. While the ureolytic pathway using inorganic calcium salts like calcium chloride has been extensively studied, the exploration of alternative metabolic pathways and substrates remains a frontier of innovation. This technical guide delves into the theoretical framework and practical considerations for utilizing calcium caprylate, an organic calcium salt, as a substrate for non-ureolytic MICP.

This document is structured not as a mere recitation of established protocols, but as a research and development roadmap. We will first establish the precedent for using organic calcium sources, then propose the biochemical mechanism underpinning the metabolism of this compound for carbonate precipitation. Crucially, we will address the inherent challenges, particularly the antimicrobial properties of caprylate, and provide a comprehensive experimental workflow to navigate these complexities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel avenues in biomineralization.

The Precedent: Organic Calcium Sources in MICP

The use of organic calcium salts is not novel in the context of MICP. Studies have successfully employed compounds like calcium lactate and calcium acetate.[1][2][3][4][5][6][7][8][9] Unlike the widely researched ureolytic pathway which relies on the enzymatic breakdown of urea to generate carbonate ions and increase pH, the utilization of organic calcium salts typically involves different heterotrophic metabolic pathways.[10][11][12]

The primary mechanism is the aerobic oxidation of the organic acid anion .[11][13] In this process, bacteria metabolize the organic component (e.g., lactate, acetate) as a carbon and energy source. This metabolic activity consumes the organic anion and produces bicarbonate or carbonate ions as a byproduct, leading to a localized increase in both pH and carbonate concentration, thereby creating supersaturated conditions necessary for calcium carbonate precipitation.[11][14]

The choice of calcium source has been shown to influence the morphology and even the polymorph (e.g., calcite, vaterite, aragonite) of the precipitated CaCO₃, which in turn can affect the macroscopic properties of the consolidated material, such as compressive strength.[6][9] For instance, calcium acetate has been reported to produce aragonite crystals in addition to calcite and vaterite, and in some applications, has demonstrated superior performance in biocementation compared to calcium chloride.[2] This precedent provides a strong rationale for exploring other organic calcium salts, such as this compound.

Proposed Biochemical Pathway for this compound-Mediated MICP

This compound is the calcium salt of caprylic acid (octanoic acid), a medium-chain fatty acid. We propose that its utility in MICP would be centered around the aerobic respiration of the caprylate anion by suitable bacterial strains.

The overall proposed reaction can be summarized as follows:

Ca(C₈H₁₅O₂)₂ + 8O₂ → CaCO₃ + 7CO₂ + 7H₂O + Ca²⁺ + biomass

This equation represents the net result of a more complex biochemical pathway. The key steps are hypothesized to be:

  • Uptake and Activation: The caprylate anions are transported into the bacterial cell.

  • β-Oxidation: The caprylate is broken down via the β-oxidation pathway to acetyl-CoA.

  • Citric Acid Cycle (TCA Cycle): Acetyl-CoA enters the TCA cycle, where it is completely oxidized to CO₂.

  • Carbonate Formation and pH Shift: A portion of the generated CO₂ dissolves and, in the aqueous cellular microenvironment, forms carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. This process, coupled with the consumption of protons during respiration, leads to an increase in local pH and carbonate concentration.

  • Precipitation: The locally increased concentration of carbonate ions reacts with the calcium ions (Ca²⁺) from the this compound, leading to the precipitation of calcium carbonate (CaCO₃) on or near the bacterial cell surface, which acts as a nucleation site.[6]

This proposed pathway offers a non-ureolytic route to MICP, which is advantageous as it avoids the production of ammonia, a byproduct of the urease pathway that can be undesirable in certain environmental and agricultural applications.

Calcium_Caprylate_MICP_Pathway cluster_extracellular Extracellular Environment CaCaprylate This compound Ca(C₈H₁₅O₂)₂ CaCO3 Calcium Carbonate (Precipitate) CaCaprylate->CaCO3 Provides Ca²⁺ Transport Transport CaCaprylate->Transport Caprylate uptake BetaOxidation β-Oxidation Transport->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle CO2_H2O CO₂ + H₂O TCACycle->CO2_H2O Oxidation CarbonateEquilibrium H₂CO₃ ⇌ HCO₃⁻ + H⁺ ⇌ CO₃²⁻ + 2H⁺ CO2_H2O->CarbonateEquilibrium Hydration CarbonateEquilibrium->CaCO3 Precipitation with Ca²⁺

Caption: Proposed metabolic pathway for calcium carbonate precipitation using this compound.

A Critical Consideration: The Antimicrobial Properties of Caprylic Acid

A significant and foreseeable challenge in utilizing this compound for MICP is the known antimicrobial activity of caprylic acid and its monoglyceride, monocaprylin.[15] Caprylic acid can inhibit and kill a broad spectrum of bacteria, including both Gram-positive and Gram-negative species.[15] This presents a paradox: the substrate for precipitation could be toxic to the microbial agents required for the process.

The inhibitory effect is often concentration-dependent.[16] Therefore, a critical prerequisite for the successful application of this compound in MICP is the determination of a concentration that is high enough to serve as an effective calcium and carbon source, yet low enough to avoid significant inhibition of bacterial growth and metabolic activity. This "therapeutic window" will likely be species- and even strain-specific.

Experimental Protocol for Feasibility Assessment

This section provides a detailed, step-by-step methodology for researchers to systematically evaluate the viability of this compound as a substrate for MICP.

Phase 1: Bacterial Strain Selection and Tolerance Screening

Objective: To identify bacterial strains capable of tolerating and potentially metabolizing this compound.

Rationale: Given the antimicrobial nature of caprylate, a preliminary screening for tolerant strains is essential to avoid experimental failure. Strains known for their metabolic versatility and involvement in other forms of MICP are ideal candidates.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Sporosarcina pasteurii, Pseudomonas aeruginosa).

  • Nutrient Broth (NB) or other suitable growth medium.

  • This compound (analytical grade).

  • Sterile 96-well microplates.

  • Plate reader capable of measuring optical density at 600 nm (OD₆₀₀).

Procedure:

  • Prepare this compound Stock Solution: Prepare a sterile 1 M stock solution of this compound in deionized water. Note that solubility may be limited, and gentle heating may be required. Filter-sterilize the solution.

  • Prepare Inoculum: Culture each bacterial strain in NB to the mid-logarithmic phase.

  • Set up Microplate Assay: In a 96-well plate, prepare a two-fold serial dilution of the this compound stock solution in NB. The concentration range should be wide, for example, from 100 mM down to sub-millimolar concentrations.

  • Inoculation: Inoculate the wells with a standardized concentration of the bacterial culture (e.g., to a starting OD₆₀₀ of 0.05).

  • Controls: Include positive controls (bacteria in NB without this compound) and negative controls (NB with this compound, no bacteria).

  • Incubation and Monitoring: Incubate the plate at the optimal growth temperature for the strains (e.g., 30°C or 37°C) with shaking. Monitor bacterial growth by measuring OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis: Plot growth curves (OD₆₀₀ vs. time) for each concentration. Determine the Minimum Inhibitory Concentration (MIC) and identify the highest concentration that still permits robust growth. Strains exhibiting growth at higher concentrations are selected for further study.

Phase 2: Quantification of Calcium Carbonate Precipitation

Objective: To quantify the amount of CaCO₃ precipitated by tolerant strains in the presence of this compound.

Rationale: Demonstrating that bacterial activity in the presence of this compound leads to the formation of calcium carbonate is the core of this investigation.

Materials:

  • Selected tolerant bacterial strains.

  • Liquid growth medium (e.g., NB or a minimal medium to encourage caprylate metabolism).

  • This compound at the pre-determined optimal concentration.

  • Sterile flasks or tubes for cultivation.

  • Hydrochloric acid (HCl) solution (e.g., 1 M).

  • pH meter.

  • Analytical balance.

Procedure:

  • Set up Precipitation Experiment: In sterile flasks, prepare the growth medium containing the optimal concentration of this compound.

  • Inoculation: Inoculate the flasks with the selected bacterial strains.

  • Control Group: Prepare an identical set of flasks without bacterial inoculation to account for any abiotic precipitation.

  • Incubation: Incubate the flasks under optimal growth conditions (e.g., 30°C, shaking at 150 rpm) for a set period (e.g., 7 days).

  • Monitor pH: At daily intervals, aseptically remove a small aliquot and measure the pH. An increase in pH in the inoculated flasks compared to the control would be indicative of metabolic activity conducive to precipitation.

  • Harvest Precipitate: After the incubation period, collect the precipitate by centrifugation.

  • Wash and Dry: Wash the pellet three times with deionized water to remove soluble salts and residual media. Dry the pellet in an oven at 60-70°C to a constant weight.

  • Quantify CaCO₃:

    • Weigh the dried precipitate.

    • To confirm it is calcium carbonate, add a known volume of 1 M HCl to the precipitate. The effervescence (release of CO₂) is a positive indicator.

    • The amount of CaCO₃ can be quantified by acid leaching: measure the weight of the dried precipitate before and after washing with a dilute acid (e.g., 0.5 M HCl) until effervescence ceases, then re-drying. The weight difference corresponds to the amount of CaCO₃.

Data Presentation:

StrainThis compound (mM)Initial pHFinal pH (Inoculated)Final pH (Control)Dry Precipitate (g/L)CaCO₃ Content (%)
Strain A507.08.57.14.295.1
Strain B507.08.27.03.593.8
Control507.07.17.1<0.1N/A
Phase 3: Characterization of the Precipitate

Objective: To characterize the mineralogy and morphology of the precipitate.

Rationale: Understanding the type and structure of the precipitated calcium carbonate is crucial for evaluating its potential applications.

Methods:

  • X-Ray Diffraction (XRD): To identify the mineral polymorphs (calcite, vaterite, aragonite).

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and the association of the crystals with bacterial cells.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carbonate functional groups.

  • Thermogravimetric Analysis (TGA): To quantify the calcium carbonate content by observing the mass loss upon thermal decomposition.

Experimental_Workflow A Phase 1: Bacterial Tolerance Screening B Identify Tolerant Strains & Optimal [CaCaprylate] A->B C Phase 2: Precipitation Quantification B->C D Measure pH Change Quantify Precipitate Mass C->D E Phase 3: Precipitate Characterization D->E F Analyze with XRD, SEM, FTIR, TGA E->F G Feasibility Assessment & Application Potential F->G

Caption: Experimental workflow for assessing this compound in MICP.

Future Outlook and Conclusion

The exploration of this compound as a substrate for microbial calcium carbonate precipitation represents a novel and intriguing research direction. The primary advantage lies in its potential to fuel a non-ureolytic, ammonia-free MICP process. However, the inherent antimicrobial properties of caprylate present a significant hurdle that must be systematically addressed.

The experimental framework provided in this guide offers a clear pathway for researchers to determine the feasibility of this approach. Success in this area would not only broaden the portfolio of substrates available for MICP but could also lead to new applications where the dual-functionality of caprylate—as both a substrate for biomineralization and a potential antimicrobial agent—could be leveraged. This guide serves as an invitation to the scientific community to investigate this promising, yet challenging, frontier in biomineralization.

References

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  • Achal, V., & Pan, X. (2014). Influence of Calcium Sources on Microbially Induced Calcium Carbonate Precipitation by Bacillus sp. CR2. Request PDF.
  • Arias, D., et al. (2018). Soil bacteria that precipitate calcium carbonate: mechanism and applications of the process. Terra Latinoamericana, 36(3), 267-278.
  • Achal, V., & Pan, X. (2014). Influence of calcium sources on microbially induced calcium carbonate precipitation by Bacillus sp. CR2. Applied Biochemistry and Biotechnology, 173(1), 307-317.
  • Li, H., et al. (2024). Different calcium sources affect the products and sites of mineralized Cr(VI) by microbially induced carbonate precipitation. Chemosphere, 362, 142977.
  • Gat, D., et al. (2024). Microbially Induced Calcium Carbonate Precipitation as a Bioremediation Technique for Mining Waste. MDPI.
  • Zając, G., et al. (2023). Mechanisms of Microbially Induced Calcium Carbonate Precipitation. Request PDF.
  • Kanwal, M., et al. (2022). Bacterial Carbonate Precipitation Using Active Metabolic Pathway to Repair Mortar Cracks. Materials, 15(19), 6561.
  • Chen, Y., et al. (2020). Microbially induced carbonate precipitation via methanogenesis pathway by a microbial consortium enriched from activated anaerobic sludge. Journal of Applied Microbiology, 130(4), 1195-1207.
  • Anbu, P., et al. (2016). Formations of calcium carbonate minerals by bacteria and its multiple applications. AMB Express, 6(1), 87.
  • Zhang, Y., et al. (2024). The Effect of Bacteria-to-Calcium Ratio on Microbial-Induced Carbonate Precipitation (MICP) under Different Sequences of Calcium-Source Introduction. PMC.
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  • ResearchGate. (n.d.). Microbial carbonate precipitation induced by different metabolisms.
  • Zhang, Q., et al. (2022). Feasible Utilization of Waste Limestone as a Calcium Source for Microbially Induced Carbonate Precipitation (MICP). MDPI.
  • Hoffmann, T., et al. (2022). Metabolic Insights Into Microbially Induced Calcite Formation by Bacillaceae for Application in Bio-Based Construction Materials. Frontiers in Bioengineering and Biotechnology, 10, 878901.
  • Yang, Z., & Cheng, X. (2013). Influences of calcium sources on microbially induced carbonate precipitation in porous media. ResearchGate.
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  • Liu, B., et al. (2020). Experimental Study on Microbial Induced Calcium Carbonate Precipitation to Enhance Reservoir Recovery. Geofluids, 2020, 8856247.
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  • Zhang, Y., et al. (2023). Bioremediation of Heavy Metal-Contaminated Solution and Aged Refuse by Microbially Induced Calcium Carbonate Precipitation: Further Insights into Sporosarcina pasteurii. MDPI.
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  • Al-Mathkhury, H. J. F., et al. (2022). The effect of some bacterial isolates in bioremediation of Cadmium. ScienceScholar.
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Methodological & Application

Protocol for Determining the Antifungal Susceptibility of Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal agents.

Abstract

This document provides a comprehensive, technically detailed guide for determining the in vitro antifungal susceptibility of calcium caprylate. Recognizing the unique physicochemical properties of this medium-chain fatty acid salt, this guide furnishes two adapted protocols based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We address critical considerations, including solubility, media interactions, and pH dependency, to ensure the generation of reproducible and reliable minimum inhibitory concentration (MIC) data. This application note is designed to equip researchers with the necessary framework to rigorously evaluate this compound's antifungal potential.

Introduction: The Scientific Rationale for Testing this compound

Caprylic acid (octanoic acid), a medium-chain fatty acid, has long been recognized for its fungistatic and fungicidal properties.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and subsequent leakage of intracellular contents.[3][4][5] This biophysical interaction makes it a compelling candidate for antifungal research, particularly in an era of growing resistance to conventional therapies.

This compound, the salt of caprylic acid, offers potential advantages in formulation and delivery, acting as a stabilized form of the active fatty acid.[6] However, its efficacy is intrinsically linked to the release of the protonated caprylic acid, a process heavily influenced by the pH of the surrounding environment.[7][8] Standard antifungal susceptibility testing (AFST) protocols, while robust for conventional antifungals, require careful adaptation to accommodate the unique characteristics of compounds like this compound. This guide provides a validated framework for such adaptations, ensuring scientific integrity and data reliability.

Mechanism of Action: A Deeper Look

The antifungal activity of caprylic acid is pH-dependent. At a pH below its pKa (~4.8), the un-dissociated, protonated form of the fatty acid predominates. This lipophilic nature allows it to readily insert into the phospholipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's fluidity and integrity, leading to cell death.[3][4][5] Consequently, the conditions of the in vitro assay, particularly the pH of the culture medium, are critical determinants of the observed antifungal activity.

Core Principles and Critical Considerations

Before proceeding to the detailed protocols, it is imperative to understand the key variables that can influence the outcomes of antifungal susceptibility testing for this compound.

Solubility and Stock Solution Preparation

This compound exhibits low solubility in aqueous solutions. Therefore, a suitable organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent as it is endorsed by CLSI for agents with poor aqueous solubility and has been shown to have minimal impact on MIC values when used at appropriate concentrations.[9]

  • Causality: The use of a solvent is necessary to achieve a homogenous stock solution at a concentration high enough for serial dilution. Failure to completely dissolve the compound would lead to inaccurate and non-reproducible MICs.

Media Selection and Potential Interactions

The standard medium for antifungal susceptibility testing of yeasts, as recommended by both CLSI and EUCAST, is RPMI-1640 buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[4][10] However, this medium presents two potential challenges for testing this compound:

  • Phosphate Content: RPMI-1640 contains phosphate, which can react with calcium ions to form insoluble calcium phosphate, potentially reducing the bioavailable concentration of the test compound.[5][7][11]

  • MOPS Buffer: While effective at maintaining a stable pH, MOPS has been reported to interact with divalent cations like calcium, which could also affect the concentration of free this compound in the medium.

  • Trustworthiness: To mitigate these risks, visual inspection for precipitation upon addition of the this compound stock solution to the medium is a critical quality control step.

pH Considerations

As the antifungal activity of caprylate is pH-dependent, maintaining a stable pH of 7.0 throughout the assay, as stipulated by CLSI and EUCAST guidelines, is crucial for inter-laboratory reproducibility. The MOPS buffer in the RPMI-1640 medium is designed to ensure this stability.

Experimental Workflow Overview

The following diagram outlines the general workflow for performing antifungal susceptibility testing of this compound using the broth microdilution method.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in DMSO serial_dilute Perform Serial Dilutions of This compound in Microplate prep_stock->serial_dilute prep_media Prepare RPMI-1640 Medium (Buffered with MOPS, pH 7.0) prep_media->serial_dilute prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate Microplate with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic qc_check Validate with Quality Control Strains read_mic->qc_check

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Detailed Protocol: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.4)

This protocol is designed for testing yeasts such as Candida spp. and Cryptococcus spp.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile, deionized water

  • Fungal isolates and recommended Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sterile 0.85% saline

  • Sterile, 96-well, U-bottom microtiter plates

  • Spectrophotometer and ancillary laboratory equipment

Reagent Preparation
  • RPMI-1640 Test Medium: Prepare the medium according to the manufacturer's instructions, supplementing with MOPS to a final concentration of 0.165 M and adjusting the pH to 7.0 ± 0.1 with 1 M NaOH. Sterilize by filtration.

  • This compound Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution. This will be your 100x stock solution for the highest concentration tested (100 µg/mL).

    • Note: The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antifungal effects.[12]

Inoculum Preparation
  • Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Dilute this adjusted suspension 1:1000 in the RPMI-1640 test medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

Microdilution Plate Preparation
  • Add 100 µL of RPMI-1640 test medium to all wells of a 96-well microtiter plate.

  • Add 2 µL of the 10 mg/mL this compound stock solution to the first well of each row to be tested. This will result in an initial concentration of 200 µg/mL.

  • Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 100, 50, 25, ... µg/mL).

  • Include a solvent control well containing 1% DMSO in RPMI-1640 and a growth control well with no compound.

Inoculation and Incubation
  • Inoculate each well (except for the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

MIC Determination
  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • Reading can be done visually with the aid of a reading mirror or spectrophotometrically at 530 nm.

Parameter CLSI M27 Guideline Adaptation for this compound Rationale for Adaptation
Solvent Water for soluble, DMSO for insoluble agentsDMSOLow aqueous solubility of this compound.
Final Solvent Conc. ≤1%≤1%To avoid solvent-induced fungal inhibition.[12]
Medium RPMI-1640 + MOPS (pH 7.0)RPMI-1640 + MOPS (pH 7.0)Adherence to international standards for comparability.
Precipitation Check Not explicitly statedVisual inspection of wells after adding stock solutionTo ensure the compound remains in solution and is bioavailable.
Controls Growth and sterility controlsGrowth, sterility, and solvent controlsTo isolate the effect of this compound from any potential solvent effect.

Detailed Protocol: Disk Diffusion Method (Adapted from CLSI M44)

The disk diffusion method is a simpler, qualitative alternative to broth microdilution.

Materials
  • This compound

  • DMSO

  • Sterile, blank paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)

  • Fungal isolates and QC strains

  • Standard laboratory equipment

Procedure
  • Prepare GMB Agar Plates: Pour the agar to a uniform depth of 4 mm in sterile Petri dishes.

  • Prepare Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak the entire surface of the agar plate evenly in three directions. Allow the plate to dry for 5-15 minutes.

  • Prepare this compound Disks:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

    • Apply a precise volume (e.g., 10 µL) to each blank paper disk to achieve the desired amount of compound per disk (e.g., 200 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare solvent control disks with DMSO only.

  • Apply Disks: Place the prepared this compound and control disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete or marked reduction in growth around each disk to the nearest millimeter.

Data Interpretation, Quality Control, and Troubleshooting

Quality Control
  • QC Strains: Always include recommended QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258. The resulting MICs or zone diameters for these strains should fall within the established ranges for standard antifungal agents to validate the assay's performance. While specific QC ranges for this compound do not exist, consistent results for these strains indicate proper technique.

  • Solvent Control: The solvent control well/disk should show no inhibition of fungal growth.

  • Growth Control: The growth control well must show robust turbidity.

Troubleshooting
Problem Possible Cause Solution
Precipitate in wells Poor solubility; interaction with media components.Ensure complete dissolution in DMSO stock. Prepare a fresh stock solution. Visually inspect wells upon addition of the stock.
No fungal growth in control well Inoculum too dilute; non-viable organism.Re-prepare inoculum and verify cell density. Use a fresh subculture of the organism.
Inconsistent MIC results Inaccurate pipetting; incomplete dissolution of compound.Calibrate pipettes. Ensure thorough mixing during serial dilutions. Vortex stock solution before use.
Inhibition in solvent control DMSO concentration is too high.Ensure the final DMSO concentration does not exceed 1%.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro antifungal susceptibility testing of this compound. By adapting standardized CLSI and EUCAST methodologies to account for the compound's unique chemical properties, researchers can generate reliable and reproducible data. Careful attention to solubility, potential media interactions, and rigorous quality control are paramount to obtaining meaningful results that can confidently guide further research and development efforts.

References

  • Ghannoum, M. A., & Isham, N. (2014). Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water. Antimicrobial Agents and Chemotherapy, 58(5), 3071–3073. [Link]
  • Espinel-Ingroff, A., et al. (2013). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 57(11), 5859–5862. [Link]
  • Jayamanne, V. S., & Dissanayake, D. M. S. C. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Candida Strains for Candida Sensitivity Assays.
  • Denning, D. W., et al. (1997). Review Standardization of antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 40(5), 613-619. [Link]
  • Akram Randhawa, M. (2020). Influence of DMSO on antifungal activity during susceptibility testing in vitro.
  • Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14, 1269385. [Link]
  • CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
  • Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 49(7), 2568–2571. [Link]
  • ResearchGate. (2014).
  • Randhawa, M. A. (2006). The effect of dimethyl sulfoxide (DMSO) on the growth of dermatophytes. Nihon Ishinkin Gakkai Zasshi, 47(4), 313-318. [Link]
  • Lewis, R. E., & Kontoyiannis, D. P. (2001). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 14(4), 679–700. [Link]
  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(2), 395–416. [Link]
  • Werner, E., Seibold, M., & Antweiler, E. (1993). Susceptibility testing of Candida species for fluconazole: the role of buffering in the agar dilution assay. Mycoses, 36(3-4), 125-130. [Link]
  • Singh, S., et al. (2006). Antifungal susceptibility testing method for resource constrained laboratories. Indian Journal of Medical Microbiology, 24(4), 273-277. [Link]
  • Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Future Microbiology, 12, 1047–1060. [Link]
  • Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in Candida albicans Through Multitargeting. Journal of Medicinal Food, 20(11), 1083-1090. [Link]
  • Caring Sunshine. (n.d.). Relationship: Fungal Infections and caprylic acid.
  • Jordan, M. A., & Meletiadis, J. (2018). Modifications of antifungal susceptibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer. Diagnostic Microbiology and Infectious Disease, 91(3), 245-251. [Link]
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
  • Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 2115. [Link]
  • Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry, 53(2), 285-300. [Link]
  • FORTUNESTAR S&T. (n.d.). Bulk this compound (Calcium Octanoate).
  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
  • CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • EUCAST. (n.d.). Fungi (AFST).
  • CLSI/EUCAST. (2025). Modification of antimicrobial susceptibility testing methods. [Link]
  • Shokri, H. (2016). The effect of medium-chain fatty acids as antifungal agents. Current Opinion in Pharmacology, 28, 10-15. [Link]

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Using calcium caprylate in Caco-2 cell permeability assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Utilizing Calcium Caprylate for Modulating Paracellular Permeability in Caco-2 Assays

Introduction: The Challenge of Paracellular Transport

The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal drug absorption, recognized by regulatory agencies like the FDA and EMA.[1][2] These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes, forming critical intercellular structures known as tight junctions (TJs).[3] These TJs create a formidable barrier, severely restricting the passage of molecules between the cells—a route known as paracellular transport.

While this barrier is essential for physiological function, it poses a significant challenge for the oral delivery of many hydrophilic drugs, which are often poorly absorbed. To accurately characterize the potential for paracellular absorption or to study the effects of absorption enhancers, it is necessary to transiently and reversibly open these TJs. This compound, a salt of the medium-chain fatty acid (MCFA) caprylic acid (C8), serves as an invaluable tool for this purpose. It acts as a well-characterized positive control for modulating paracellular permeability, allowing researchers to validate their assay's sensitivity to changes in tight junction integrity.

This document provides a comprehensive guide to the mechanism of this compound, its application in Caco-2 permeability assays, and a detailed protocol for its use as a positive control to enhance paracellular transport.

Scientific Principle: The Mechanism of Tight Junction Modulation

The integrity of the Caco-2 monolayer barrier is dynamically regulated by the tight junction protein complex, which includes transmembrane proteins (occludin, claudins) and cytoplasmic scaffolding proteins (ZO-1).[4] The formation and maintenance of these junctions are critically dependent on extracellular calcium concentration.[5][6]

This compound and the more extensively studied sodium caprate (C10) exert their effects by directly and transiently perturbing this structure. The mechanism is multifaceted:

  • Membrane Interaction: As a surfactant-like molecule, caprylate integrates into the cell membrane, altering its fluidity.[7][8]

  • Signal Transduction: This membrane perturbation can trigger intracellular signaling cascades. Studies on related MCFAs have shown the involvement of phospholipase C and subsequent pathways that can influence the cellular cytoskeleton.[4]

  • Cytoskeletal Reorganization: The TJ complex is anchored to the cell's actin cytoskeleton. Caprate has been shown to induce a redistribution of the cytoskeleton and cause structural dilatations in the tight junctions.[9]

  • TJ Protein Relocation: The ultimate effect is a transient displacement or reorganization of key TJ proteins like ZO-1 and occludin, which leads to a temporary opening of the paracellular gate.[4]

This process results in a measurable decrease in Transepithelial Electrical Resistance (TEER) and an increase in the flux of paracellular markers.[7] Crucially, this effect is reversible; upon removal of the caprylate-containing medium, the cells can re-establish the tight junctions and restore barrier integrity.[10]

Mechanism cluster_0 Baseline State (High TEER) cluster_1 With this compound (Low TEER) Caco1 Caco-2 Cell TJ Tight Junction (ZO-1, Occludin) Caco1->TJ Caco2 Caco-2 Cell TJ->Caco2 TJ_open Disrupted Junction TJ->TJ_open Transition Paracellular Paracellular Pathway (Closed) Caco3 Caco-2 Cell Caco3->TJ_open Caco4 Caco-2 Cell TJ_open->Caco4 Paracellular_open Paracellular Pathway (Open) Caprylate This compound Caprylate->TJ Induces TJ Reorganization

Caption: Mechanism of this compound on Tight Junctions.

Assay Validation and Protocol

The following protocol details the use of this compound as a positive control in a Caco-2 permeability assay. The entire system is designed to be self-validating by including negative controls and clear acceptance criteria.

Materials and Reagents
Reagent / MaterialSupplier / GradePurpose
Caco-2 Cells (e.g., ATCC® HTB-37™)ATCC or equivalentCell model
Dulbecco's Modified Eagle's Medium (DMEM)High GlucoseCell culture medium
Fetal Bovine Serum (FBS), Heat-InactivatedQualifiedMedium supplement
Non-Essential Amino Acids (NEAA)100X SolutionMedium supplement
Penicillin-Streptomycin100X SolutionAntibiotic/Antimycotic
Trypsin-EDTA0.25%Cell detachment
Transwell® Permeable Supports12-well or 24-well, 0.4 µm pore sizeCell culture inserts
Hanks' Balanced Salt Solution (HBSS)With Ca²⁺ and Mg²⁺, buffered with HEPESTransport buffer
This compound≥98% PurityTJ modulator
Lucifer Yellow (LY)Dilithium SaltParacellular integrity marker
TEER Meter (e.g., Millicell® ERS-2)Millipore or equivalentMonolayer integrity measurement
Analytical Instrument (LC-MS/MS or HPLC)-Compound quantification
Caco-2 Cell Culture & Monolayer Formation

This protocol assumes the standard 21-day differentiation period, which produces a robust monolayer with well-developed transporters and tight junctions.[11]

  • Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂, and 95% humidity.

  • Seeding on Transwells®: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA. Seed cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days. Change the medium in both apical and basolateral compartments every 2-3 days.

Monolayer Integrity Assessment (Assay Pre-Qualification)

Before initiating a permeability experiment, the integrity of each Caco-2 monolayer must be confirmed. This is a critical step for assay validity.

  • TEER Measurement:

    • Equilibrate the cells to room temperature for 20-30 minutes.

    • Measure the TEER of each insert using a TEER meter. Record the resistance (Ω).

    • Measure the resistance of a blank insert (containing medium but no cells) to subtract from the cell monolayer readings.

    • Calculate the final TEER value (Ω·cm²) by multiplying the background-corrected resistance by the surface area of the insert.

  • Lucifer Yellow (LY) Permeability:

    • The apparent permeability (Papp) of LY should be determined for each batch of cells to establish a baseline for monolayer tightness.

    • A low Papp value for this paracellular marker confirms that the tight junctions are properly sealed.

Table 1: Acceptance Criteria for Caco-2 Monolayers

ParameterAcceptance CriterionRationale
TEER Value ≥ 300 Ω·cm²Indicates a well-formed, confluent monolayer with functional tight junctions.[1][12]
Lucifer Yellow Papp < 1.0 x 10⁻⁶ cm/sConfirms low basal paracellular permeability.[1]
Experimental Workflow: Permeability Assay

Workflow cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days (Differentiate Monolayer) A->B C Pre-Assay QC: Measure Initial TEER (TEERi) B->C E Wash Monolayers with pre-warmed HBSS C->E If TEER ≥ 300 Ω·cm² D Prepare Dosing Solutions: 1. Negative Control (Drug in HBSS) 2. Positive Control (Drug + Ca Caprylate) 3. LY Control F Add Dosing Solution to Apical side. Add fresh HBSS to Basolateral side. D->F E->F G Incubate (e.g., 2 hours at 37°C) with gentle shaking F->G H Collect Samples from Basolateral compartment G->H I Post-Assay QC: Measure Final TEER (TEERf) H->I J Analyze Samples (LC-MS/MS or HPLC) I->J K Calculate Papp values and Analyze Data J->K

Caption: Experimental workflow for the Caco-2 permeability assay.

Step-by-Step Protocol
  • Preparation:

    • Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4). Warm to 37°C.

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol), then dilute into HBSS to a final working concentration (e.g., 10 mM). Note: Sonication may be required to fully dissolve the caprylate.

    • Prepare dosing solutions of your test compound in HBSS, with and without the final concentration of this compound. Include Lucifer Yellow (e.g., 100 µM) in all dosing solutions as a real-time marker of monolayer integrity.

  • Assay Execution:

    • Measure the initial TEER (TEERi) of all monolayers as described in section 3.3.

    • Carefully remove the culture medium from the apical and basolateral compartments.

    • Wash the monolayers twice by adding 0.5 mL (for 12-well) of warm HBSS to the apical side and 1.5 mL to the basolateral side. Incubate for 15 minutes at 37°C, then aspirate.

    • Add 0.5 mL of the appropriate dosing solution to the apical chamber and 1.5 mL of fresh HBSS to the basolateral chamber.

    • Incubate the plate for up to 120 minutes at 37°C on an orbital shaker (e.g., 50 rpm).

    • At the end of the incubation period, take a sample from the basolateral compartment for analysis. Also, take a sample from the apical dosing solution to determine the initial concentration (C₀).

  • Post-Assay Validation:

    • Immediately after collecting samples, measure the final TEER (TEERf).

    • For the assay to be valid, the TEERf of the negative control wells should be ≥75% of the TEERi.[1] The wells treated with this compound are expected to show a significant drop in TEER.

Data Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver (basolateral) compartment (e.g., moles/s).

  • A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well Transwell®).

  • C₀ is the initial concentration of the drug in the donor (apical) compartment.

Table 2: Expected Outcomes with this compound

ConditionExpected TEER ChangeExpected Test Drug PappExpected Lucifer Yellow PappInterpretation
Negative Control TEERf ≥ 75% of TEERiBaseline PappLow (<1.0 x 10⁻⁶ cm/s)Validates baseline monolayer integrity.
Positive Control (+ Ca Caprylate) Significant drop in TEERIncreased Papp (for paracellularly transported drugs)High (>5.0 x 10⁻⁶ cm/s)Confirms that the assay can detect TJ opening and enhanced paracellular flux.

Key Considerations & Troubleshooting

  • Cytotoxicity: While caprylate's effect is largely reversible at appropriate concentrations, high concentrations can cause irreversible cell damage.[7][10] It is advisable to perform a cytotoxicity assay (e.g., LDH or MTT) to determine the optimal non-toxic concentration for your specific Caco-2 cell batch. A typical starting concentration is 5-10 mM.

  • Variability in TEER: TEER values can vary significantly based on cell passage number, seeding density, and medium composition.[12][13] It is crucial to be consistent and to establish the normal range for your laboratory's specific conditions.

  • Reversibility Check: To confirm the transient nature of the effect, after the experiment, replace the caprylate-containing medium with fresh culture medium and measure TEER again after 2-4 hours. A partial or full recovery of TEER demonstrates reversibility.

Conclusion

This compound is a powerful and essential tool for researchers using the Caco-2 permeability assay. By serving as a reliable positive control for the transient opening of tight junctions, it allows for the robust validation of the assay system. Its use ensures that the Caco-2 model is sensitive to changes in paracellular permeability, providing greater confidence in the classification of test compounds and the investigation of drug delivery technologies designed to overcome the intestinal barrier. The protocols and validation criteria outlined in this note provide a framework for the successful and rigorous implementation of this technique.

References

  • Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. (2021). PubMed. [Link]
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI. [Link]
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health (NIH). [Link]
  • M9 Biopharmaceutics Classification System- Based Biowaivers. (2021). U.S.
  • Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell. (2004). PubMed. [Link]
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). (2020).
  • A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium capr
  • A fast screening model for drug permeability assessment based on native small intestinal extracellular m
  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. (2022). National Institutes of Health (NIH). [Link]
  • Demonstrating suitability of the Caco-2 cell model for BCS-based biowaiver according to the recent FDA and ICH harmonised guidelines. (2017). PubMed. [Link]
  • Caco-2 permeability assay.
  • TEER measurement techniques for in vitro barrier model systems. (2017). National Institutes of Health (NIH). [Link]
  • Transepithelial electrical resistance (TEER) of Caco-2 cells cultured... (2015).
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2017). Springer Link. [Link]
  • Typical TEER values of a Caco-2 cell monolayer cultured (a) in a... (2014).
  • What is the normal TEER value for differentiated Caco-2 cells?. (2015).
  • Mechanisms of absorption enhancement by medium chain fatty acids in intestinal epithelial Caco-2 cell monolayers. (1994). PubMed. [Link]
  • Absorption enhancement through intracellular regulation of tight junction permeability by medium chain fatty acids in Caco-2 cells. (2003). PubMed. [Link]
  • Modulation of tight junctions does not predict oral absorption of hydrophilic compounds: use of Caco-2 and Calu-3 cells. (2003). PubMed. [Link]
  • Mechanism of extracellular calcium regulation of intestinal epithelial tight junction permeability: role of cytoskeletal involvement. (2000). PubMed. [Link]
  • Role of calcium in tight junction formation between epithelial cells. (1993). PubMed. [Link]
  • Calcium regulates the interplay between the tight junction and epithelial adherens junction at the plasma membrane. (2022). PubMed. [Link]

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Application Note: Strategic Formulation of Calcium Caprylate for Advanced Oral Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oral administration of pharmaceuticals remains the preferred route due to its convenience and patient compliance. However, many promising active pharmaceutical ingredients (APIs), particularly biologics like peptides and poorly soluble small molecules, suffer from low oral bioavailability. This limitation is often due to poor membrane permeability and low dissolution rates. Calcium caprylate, the calcium salt of the eight-carbon medium-chain fatty acid (MCFA) caprylic acid, serves as a multifunctional excipient to overcome these barriers. This application note provides a comprehensive guide for researchers and formulation scientists on the strategic use of this compound as a permeation enhancer and formulation aid. We will explore its mechanisms of action, provide detailed protocols for various formulation strategies, and outline essential analytical techniques for characterization and evaluation.

Introduction: The Role of this compound in Modern Pharmaceutics

Medium-chain fatty acids and their salts are gaining significant traction as effective and safe excipients in oral drug delivery. While much of the foundational research has focused on sodium caprylate (C8) and sodium caprate (C10), the principles of permeation enhancement are directly attributable to the caprylate anion.[1][2][3][4][5] this compound offers an alternative salt form with distinct physicochemical properties that can be advantageous in specific formulations.

Historically, caprylates have been recognized for their ability to transiently and reversibly open the tight junctions between intestinal epithelial cells, thereby enhancing the absorption of otherwise impermeable molecules.[6] This mechanism is pivotal for the oral delivery of macromolecules like peptides.[3][7][8] Furthermore, this compound is listed by the U.S. Food and Drug Administration (FDA) as a Generally Regarded as Safe (GRAS) substance for use as an anticaking agent, emulsifier, and lubricant, underscoring its favorable safety profile.[9][10] This guide will provide the foundational knowledge and practical protocols to leverage the full potential of this compound in developing next-generation oral therapeutics.

Mechanism of Action: Enhancing Permeability at the Cellular Level

The primary function of caprylate as a permeation enhancer (PE) is to transiently increase the permeability of the intestinal epithelium. This is achieved through a combination of paracellular and transcellular effects.

  • Paracellular Pathway Modulation : The most well-documented mechanism involves the modulation of tight junctions (TJs), the protein complexes that seal the space between adjacent epithelial cells.[4][6]

    • At lower concentrations, caprylate is believed to trigger a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).[11]

    • This Ca²⁺ surge activates myosin light-chain kinase (MLCK), which in turn causes the contraction of the perijunctional actin ring, effectively "loosening" the tight junctions.[11][12] This allows small molecules and macromolecules to pass through the paracellular space.

  • Transcellular Pathway Modulation : At higher concentrations, caprylate can insert into the lipid bilayer of the cell membrane.[13] This insertion increases membrane fluidity, creating transient pores and facilitating the passage of drugs directly through the cells.[12][13]

While early theories suggested that MCFAs might act by chelating intercellular Ca²⁺, subsequent studies have largely refuted this, pointing instead to the more complex intracellular signaling pathways.[2] The effect is temporary and reversible, ensuring the intestinal barrier function is restored after the enhancer passes.

G cluster_lumen Intestinal Lumen cluster_blood Bloodstream Caprylate Caprylate Anion cell1 Epithelial Cell 1 Caprylate->cell1 3. Inserts into Membrane TJ Tight Junction (Zonula Occludens) Caprylate->TJ 1. Modulates Tight Junctions API Drug Molecule (API) API->cell1 4. Transcellular Transport API->TJ Absorbed_API Absorbed API cell1->Absorbed_API cell2 Epithelial Cell 2 TJ->Absorbed_API 2. Paracellular Transport

Figure 1: Dual mechanisms of caprylate-mediated permeation enhancement.

Pre-formulation Studies: The Foundation for Success

Thorough pre-formulation studies are critical to developing a robust and stable dosage form. These investigations characterize the physicochemical properties of the API and its interactions with this compound and other excipients.

Study TypeKey Parameters InvestigatedRecommended Analytical TechniquesRationale
Solubility Assessment API solubility in various biorelevant media (e.g., SGF, SIF) with and without this compound.High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy.To determine the extent to which this compound can enhance the apparent solubility of the API.
API-Excipient Compatibility Physical and chemical stability of the API in the presence of this compound and other excipients.Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), FTIR Spectroscopy.[14][15]To identify potential interactions (e.g., solid-state changes, degradation) that could compromise product stability or performance.
Solid-State Characterization Crystallinity, polymorphism, particle size, and morphology of raw materials.PXRD, DSC, Thermogravimetric Analysis (TGA), Microscopy.[14]To establish a baseline for the physical properties of the materials, which can impact processing and final product performance.

Formulation Strategies & Protocols

This compound can be incorporated into various oral dosage forms. The choice of formulation strategy depends on the API's properties, the desired release profile, and manufacturing capabilities.

Strategy 1: Direct Compression (DC) Tablets

Direct compression is a streamlined and cost-effective method for producing tablets. This compound's properties as a lubricant can be beneficial in these formulations.[9] This approach is ideal for APIs that are relatively stable and possess good flow and compressibility.

Protocol: Formulation of a Direct Compression Tablet

  • Pre-blending: In a V-blender, combine the API and a portion of the filler (e.g., microcrystalline cellulose) and mix for 5 minutes to ensure uniform drug distribution.

  • Excipient Addition: Add the this compound, remaining filler, disintegrant (e.g., croscarmellose sodium), and glidant (e.g., colloidal silicon dioxide) to the V-blender. Mix for 15 minutes.

    • Causality Note: Adding the glidant and lubricant in the final step prevents over-lubrication, which can lead to weak tablets and slower dissolution.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and mix for a final 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with the appropriate tooling. Target tablet weight, hardness, and thickness according to product specifications.

  • Evaluation: Test the tablets for weight variation, hardness, friability, disintegration time, and in vitro drug release.

Table 1: Example Formulation for a Direct Compression Tablet

ComponentFunctionConcentration (% w/w)
APIActive Ingredient10 - 30
This compoundPermeation Enhancer5 - 20
Microcrystalline CelluloseFiller / Binder45 - 80
Croscarmellose SodiumSuperdisintegrant2 - 5
Colloidal Silicon DioxideGlidant0.5 - 1
Magnesium StearateLubricant0.5 - 1
Strategy 2: Amorphous Solid Dispersions (ASDs)

For poorly water-soluble (BCS Class II/IV) drugs, enhancing bioavailability requires improving both solubility and permeability.[16] ASDs achieve this by dispersing the API in an amorphous state within a polymer matrix, which can significantly increase its dissolution rate.[17][18][19] this compound can be incorporated into the formulation to provide a synergistic permeability-enhancing effect.

Protocol: Formulation of an ASD via Spray Drying

  • Solution Preparation: Dissolve the API, a stabilizing polymer (e.g., HPMCAS, PVP), and this compound in a suitable organic solvent system (e.g., acetone/methanol).

    • Causality Note: The choice of polymer is critical. A high glass transition temperature (Tg) polymer like HPMCAS is often used to prevent the amorphous drug from recrystallizing during storage.[18]

  • Spray Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the API in an amorphous dispersion within the polymer particles.

  • Powder Collection: Collect the resulting ASD powder using a cyclone separator.

  • Secondary Processing: Formulate the ASD powder into capsules or tablets. This typically involves blending with other excipients as described in the Direct Compression protocol.

  • Characterization: Confirm the amorphous nature of the API within the ASD using PXRD (absence of crystalline peaks) and DSC (single Tg).[14][15]

Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[20][21][22] This approach is excellent for highly lipophilic drugs, as the formulation maintains the drug in a solubilized state, ready for absorption. Caprylate-containing excipients like glyceryl caprylate/caprate are commonly used in these systems.[23][24][25]

Protocol: Formulation of a Liquid SEDDS

  • Excipient Screening: Determine the solubility of the API in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® RH40), and co-solvents (e.g., propylene glycol).

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-solvent.

  • Formulation Preparation: Select a ratio from the optimal self-emulsifying region. Add the oil, surfactant, and co-solvent to a glass vial. Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.

  • Drug Loading: Dissolve the API in the prepared vehicle with gentle heating or stirring if necessary.

  • Characterization:

    • Emulsification Performance: Add a small amount of the SEDDS formulation to water and observe the time it takes to emulsify and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using dynamic light scattering (DLS). Target droplet sizes are typically below 250 nm for efficient absorption.[20][26]

Characterization and Evaluation Workflow

A systematic evaluation process is essential to ensure the quality, stability, and performance of the final formulation. This involves a combination of physicochemical characterization and in vitro performance testing.

G cluster_dev Formulation Development cluster_char Physicochemical Characterization cluster_perf In Vitro Performance Evaluation preform Pre-formulation (Solubility, Compatibility) form_strat Formulation Strategy (DC, ASD, SEDDS) preform->form_strat process Process Optimization (Blending, Spray Drying) form_strat->process solid_state Solid-State Analysis (PXRD, DSC) process->solid_state Characterize Dosage Form physical_tests Physical Testing (Hardness, Friability) process->physical_tests Characterize Dosage Form sedds_char SEDDS Specific (Droplet Size, PDI) process->sedds_char Characterize Dosage Form dissolution Dissolution & Drug Release (USP Apparatus I/II) solid_state->dissolution Assess Performance physical_tests->dissolution Assess Performance sedds_char->dissolution Assess Performance permeability Permeability Assay (Caco-2 Monolayers) dissolution->permeability stability Stability Studies (ICH Conditions) permeability->stability Final Checks final_product Optimized Oral Drug Product stability->final_product

Figure 2: Workflow for the development and evaluation of oral formulations.

Protocol: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay is the gold standard for predicting intestinal drug absorption and evaluating the efficacy of permeation enhancers.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a volt-ohm meter. A TEER value >250 Ω·cm² typically indicates a well-formed, intact monolayer.

  • Permeability Study:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test formulation (API with this compound) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

    • Measure TEER again at the end of the experiment to assess whether the effect of the enhancer is reversible.

  • Sample Analysis: Quantify the amount of API in the collected samples using a validated analytical method like HPLC or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer. A significant increase in Papp in the presence of this compound confirms its permeation-enhancing activity.

Conclusion

This compound is a versatile and effective excipient for overcoming the dual challenges of poor solubility and low permeability in oral drug delivery. Its well-understood mechanism of transiently modulating intestinal tight junctions provides a powerful tool for enhancing the bioavailability of a wide range of APIs, from small molecules to complex peptides. By employing systematic pre-formulation studies and selecting the appropriate formulation strategy—be it direct compression, amorphous solid dispersions, or self-emulsifying systems—researchers can successfully harness the benefits of this compound. The protocols and evaluation workflows detailed in this guide provide a robust framework for developing safe, stable, and efficacious oral drug products that can meet critical therapeutic needs.

References

  • Maher, S., et al. (2020). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceuticals.
  • Brayden, D. J., et al. (2018). Safety concerns over the use of intestinal permeation enhancers: A mini-review. Therapeutic Delivery.
  • Kim, J. C., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Pharmaceuticals.
  • Tuveng, T. R., et al. (2021). Impact of Intestinal Concentration and Colloidal Structure on the Permeation-Enhancing Efficiency of Sodium Caprate in the Rat. Molecular Pharmaceutics.
  • Vllasaliu, D., et al. (2022). Oral delivery of peptide therapeutics in infants: Challenges and opportunities. Advanced Drug Delivery Reviews.
  • Shafiq, S., et al. (2016). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Current Pharmaceutical Design.
  • Kim, J. C., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI.
  • Berg, S. (2022). Oral delivery of macromolecules formulated with permeation enhancers. DiVA portal.
  • Kim, J. C., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. PubMed.
  • Agrawal, A., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery.
  • Jost Chemical. (n.d.). Permeation enhancement compounds. Alsiano.
  • Capsugel. (2011). Self-Emulsifying Drug Delivery Systems. Lonza.
  • Maher, S., et al. (2020). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). ResearchGate.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS): this compound. FDA.
  • Al-kassas, R., et al. (2022). Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment. Pharmaceuticals.
  • Almoshari, Y., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI.
  • Kim, J. C., et al. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. ResearchGate.
  • Tiwari, G., et al. (2009). Solid Dispersions: An Overview To Modify Bioavailability Of Poorly Water Soluble Drugs. International Journal of PharmTech Research.
  • Miller, D. A., et al. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • Weitz, E., et al. (2024). Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs. ChemRxiv.
  • Tuvia, S., et al. (2012). A Novel Suspension Formulation Enhances Intestinal Absorption of Macromolecules Via Transient and Reversible Transport Mechanisms. Pharmaceutical Research.
  • Mangu, S. (2016). Analytical Methods for Characterization of Solid Forms. Slideshare.
  • Lonza. (2022). Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability. Lonza.
  • Schittny, A., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery.
  • Li, J., et al. (2007). Review of Current Issues in Pharmaceutical Excipients. Pharmaceutical Technology.
  • Nycomed Pharma AS. (2000). Process for preparing oral calcium compositions. Google Patents.
  • da Silva, A. C. S., et al. (2021). Analytical validation of the determination of the content of calcium carbonate in capsules by complexometric tritration. ResearchGate.
  • Shah, B. A., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics.
  • Cherukuri, S. R., et al. (2015). Stabilized solubility-enhanced formulations for oral delivery. Google Patents.
  • Eda, S., et al. (2023). Analytical Method Development and Validation: Calcium Butyrate. MDPI.
  • Nycomed Pharma AS. (2007). Process for preparing oral calcium compositions. European Patent Office.
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  • ABITEC Corporation. (n.d.). Pharmaceutical EXCIPIENTS. Rackcdn.com.
  • Sorm, M., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics.
  • IPEC Europe. (2017). Excipients. IPEC.
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Application Notes & Protocols: The Strategic Use of Calcium Caprylate in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of calcium caprylate in microbial fermentation. We will delve into the mechanistic underpinnings of its action, provide validated protocols for its application, and offer insights into data interpretation and troubleshooting. Our focus is on empowering you to leverage this versatile compound to optimize your fermentation processes, whether for controlling contamination or directing metabolic pathways.

Introduction: Understanding this compound

This compound is the calcium salt of caprylic acid (octanoic acid), an eight-carbon medium-chain fatty acid naturally found in sources like coconut oil and goat's milk.[1] Its utility in microbial fermentation is multifaceted, stemming primarily from its potent antimicrobial properties and its potential as a metabolic precursor. The salt form offers significant advantages over the free acid, including improved handling, stability, and solubility in aqueous fermentation media, making it a preferred choice for many industrial applications.

Core Scientific Principles:

  • Antifungal Activity: The primary mode of action for caprylic acid is the disruption of the fungal cell membrane.[1][2][3] Its lipophilic nature allows it to penetrate the lipid bilayer, leading to increased membrane fluidity, perturbation of membrane-bound proteins, and ultimately, leakage of intracellular components and cell death.[2][4] This mechanism is particularly effective against yeasts like Candida albicans.[1][2]

  • Metabolic Precursor: As a C8 fatty acid, caprylic acid can be assimilated by certain microorganisms and funneled into specific metabolic pathways. For example, it can serve as a precursor for the biosynthesis of lipoic acid or be used in the production of specialty lipids, flavors, and fragrances.[5][6]

  • Process Aid: In some contexts, it can act as an anti-foaming agent, contributing to improved process control in highly aerated fermentations.

Core Applications in Microbial Fermentation

The strategic application of this compound depends entirely on the specific goals of the fermentation process. We will explore its two primary use-cases: as a selective antifungal agent and as a metabolic precursor for high-value bioproducts.

Selective Control of Fungal Contamination

In many bacterial or archaeal fermentations, fungal contamination is a critical threat to process integrity, leading to competition for nutrients, altered pH, and reduced product yield. This compound provides a targeted solution to mitigate this risk, often without significantly impacting the desired production organism.

Mechanism of Selective Action: The selective toxicity of caprylic acid is rooted in the fundamental structural differences between fungal and bacterial cell membranes. Fungal membranes contain ergosterol, which is believed to be a target for disruption by medium-chain fatty acids. In contrast, most bacterial membranes lack sterols, rendering them less susceptible to this mode of attack. This differential sensitivity allows for the targeted inhibition of fungal contaminants while preserving the viability of the bacterial production host.

(Workflow Diagram: Antifungal Application)

A Prepare & Sterilize Fermentation Medium C Inoculate with Bacterial Production Strain A->C B Prepare Sterile this compound Stock D Add this compound to Pre-determined MIC B->D E Incubate Under Optimal Conditions (T, pH, DO) C->E D->E F Monitor Culture Health & Product Titer E->F G Assess Fungal Contamination (Microscopy, Plating) E->G H Downstream Processing F->H

Caption: Workflow for using this compound as a selective antifungal agent.

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) for Selective Fungal Inhibition

Rationale: This protocol is a critical first step to establish the therapeutic window for this compound. The goal is to identify the lowest concentration that inhibits the growth of a target fungal contaminant while having a minimal impact on the bacterial production strain. This ensures efficacy without compromising productivity. The broth microdilution method described here is a standard and reliable approach for antifungal susceptibility testing.[7][8]

Materials:

  • This compound

  • Relevant fungal contaminant (e.g., Aspergillus niger, Penicillium chrysogenum)

  • Bacterial production strain (e.g., Escherichia coli, Bacillus subtilis)

  • Appropriate liquid growth media (e.g., RPMI-1640 for fungi, LB Broth for bacteria)

  • Sterile 96-well microplates (flat-bottom)

  • Microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Prepare this compound Stock: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., 50% ethanol). Sterilize using a 0.22 µm syringe filter. Causality Note: A concentrated stock is necessary to avoid significantly altering the media volume during serial dilutions.

  • Prepare Inocula:

    • Fungus: Culture the filamentous fungus on an agar plate (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest spores by gently washing the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[8]

    • Bacteria: Grow the bacterial strain in its appropriate broth overnight. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).[8] Further dilute this suspension to achieve a final inoculum of ~5 x 10^5 CFU/mL in the test wells.

  • Set up the Microplate:

    • Add 100 µL of the appropriate sterile growth medium to wells in columns 2-12 of two separate 96-well plates (one for the fungus, one for the bacterium).

    • Add 200 µL of the this compound stock solution, diluted in media to twice the highest desired final concentration, to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across the plate to column 10. Discard 100 µL from column 10.[7][8]

    • Column 11 will serve as the positive control (no drug), and column 12 will be the negative control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal or bacterial inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 35°C for bacteria, 28-35°C for fungi) for 24-72 hours, until robust growth is visible in the positive control wells.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth.[8] This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Table 1: Example MIC Data for Selectivity Assessment

OrganismThis compound MIC (mM)Interpretation
Aspergillus niger6.25Susceptible to inhibition.
Penicillium roqueforti12.5Susceptible to inhibition.
Escherichia coli>100Tolerant at effective antifungal concentrations.
Bacillus subtilis>100Tolerant at effective antifungal concentrations.
A Precursor for High-Value Bioproducts

Beyond its role in contamination control, this compound can be actively utilized as a substrate. Certain microbial pathways can convert octanoic acid into more complex and valuable molecules. This is particularly relevant in the production of specialty chemicals, biofuels, and flavor/fragrance compounds. A fed-batch strategy is often essential for this application to avoid substrate toxicity at high initial concentrations.[9][10]

(Signaling Pathway Diagram: Hypothetical Bioconversion)

A This compound (Feed) B Cellular Uptake A->B Controlled Feed C Intracellular Caprylic Acid B->C E Octanoyl-CoA C->E D Acyl-CoA Synthetase D->E G High-Value Product (e.g., Flavor Ester, Lactone) E->G F Metabolic Pathway Enzymes (e.g., Reductases, Esterases) F->G

Caption: Hypothetical pathway for bioconversion of this compound.

Protocol 2: Optimizing a Fed-Batch Strategy for Precursor-Directed Synthesis

Rationale: The primary objective of a fed-batch process is to control the concentration of a substrate to relieve metabolic repression and avoid toxicity, thereby maximizing productivity and yield.[10][] This protocol outlines a systematic approach to developing a feeding strategy for this compound as a precursor.

Materials:

  • Production strain capable of converting caprylic acid.

  • Defined fermentation medium.

  • Sterile, concentrated this compound feed solution.

  • Bioreactor with feeding pumps and online monitoring (pH, DO).

  • Analytical method for product quantification (e.g., GC-MS, HPLC).

Procedure:

  • Batch Phase: Begin the fermentation in a batch mode. Allow the culture to grow uninhibited on a primary carbon source (e.g., glucose) until it reaches the mid-to-late exponential phase. Causality Note: This establishes a robust and metabolically active cell population before introducing the potentially inhibitory precursor.

  • Initiate Feeding: Once the initial carbon source is depleted (or nears depletion), begin the continuous or intermittent feeding of the this compound solution.

  • Feeding Strategy Development:

    • Constant Feed: Start with a simple, constant feed rate calculated to maintain the caprylate concentration well below the predetermined toxic level for your strain.

    • Exponential Feed: For processes where product formation is linked to growth, an exponential feeding strategy that matches the specific growth rate can be employed to maintain a constant substrate concentration.

    • DO-Stat/pH-Stat: In more advanced setups, a spike in dissolved oxygen (DO) or a change in pH can signal substrate depletion, triggering the feed pump. This creates a feedback loop for on-demand feeding.[12]

  • Process Monitoring: At regular intervals, take samples from the bioreactor for offline analysis.

    • Measure biomass (OD600 or dry cell weight).

    • Quantify residual substrate (caprylate) and primary carbon source.

    • Quantify the target product concentration.

  • Optimization: Analyze the data to calculate key performance indicators like yield (grams of product per gram of substrate) and productivity (grams of product per liter per hour). Use these metrics to refine the feeding strategy in subsequent runs.

Table 2: Example Data from Fed-Batch Optimization

Feeding StrategyTotal Feed (g/L)Peak Biomass (OD600)Final Product Titer (g/L)Productivity (g/L/h)
Batch (No Feed)0150.50.01
Constant Feed50458.20.17
Exponential Feed506012.50.26
DO-Stat Feed485811.80.25

Troubleshooting and Key Considerations

  • Solubility: Although more soluble than its free acid form, this compound can precipitate at high concentrations, especially in media with high phosphate content. Prepare concentrated feed solutions in minimal media or water and ensure adequate mixing in the bioreactor.

  • Toxicity: Always conduct preliminary toxicity studies (as in Protocol 1) on your specific production strain. The inhibitory concentration can vary widely between species.

  • pH Effect: Caprylic acid's antimicrobial activity is generally higher at a lower pH, where more of it is in the undissociated form.[13] When using it as an antifungal, maintaining the pH on the lower side of the optimal range for your production organism may enhance its efficacy.

  • Downstream Impact: Consider the potential impact of residual caprylate on downstream processing. It may need to be removed during product purification.

Conclusion

This compound is a powerful and versatile tool for modern microbial fermentation. Its selective antifungal properties offer an effective solution for contamination control, enhancing process robustness and product purity. Furthermore, its role as a C8 building block opens up strategic avenues for the precursor-directed synthesis of valuable biochemicals. By applying the systematic protocols and understanding the scientific principles outlined in these notes, researchers can effectively integrate this compound into their workflows to achieve higher yields, better process control, and novel product outcomes.

References

  • Title: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Source: Bio-protocol. URL:[Link]
  • Title: Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Source: Frontiers in Microbiology. URL:[Link]
  • Title: Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Source: Cell Physiology and Biochemistry. URL:[Link]
  • Title: Caprylic Acid and Yeast Infections.
  • Title: Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction. Source: Karger Publishers. URL:[Link]
  • Title: Relationship: Fungal Infections and caprylic acid. Source: Caring Sunshine. URL:[Link]
  • Title: Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Source: Journal of Clinical Microbiology. URL:[Link]
  • Title: Determination of Antifungal MICs by a Rapid Susceptibility Assay. Source: Antimicrobial Agents and Chemotherapy. URL:[Link]
  • Title: Fed-batch high-cell-density fermentation strategies for Pichia pastoris growth and production. Source: Microbial Cell Factories. URL:[Link]
  • Title: Fed Batch Fermentation: Optimising Substrates for Success. Source: SJAFermenter. URL:[Link]
  • Title: acid caprylic acid: Topics by Science.gov. Source: Science.gov. URL:[Link]
  • Title: Progress in fed-batch culture for recombinant protein production in CHO cells. Source: Bioresources and Bioprocessing. URL:[Link]
  • Title: Caprylic acid - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Incorporation of Caprylic Acid into a Single Cell Oil Rich in Docosahexaenoic Acid for the Production of Specialty Lipids. Source: Journal of the American Oil Chemists' Society. URL:[Link]
  • Title: Caprylic acid – Knowledge and References. Source: Taylor & Francis Online. URL:[Link]
  • Title: Overview of the effects of caprylic and capric acids on selected Gram-positive bacteria in in vitro experiments.
  • Title: The use of sourdough fermented by antifungal LAB to reduce the amount of calcium propionate in bread.
  • Title: The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Source: Molecules. URL:[Link]
  • Title: Near-neutral pH increased n-caprylate production in a microbiome with product inhibition of methanogenesis. Source: bioRxiv. URL:[Link]

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Application Note: Calcium Caprylate as a Multifunctional Excipient in Pharmaceutical Tablet Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of calcium caprylate as a multifunctional excipient in the formulation of pharmaceutical tablets. This compound, the calcium salt of caprylic acid, offers unique properties that can be leveraged to address common challenges in tablet manufacturing, such as poor powder flow, sticking to tooling, and modulating drug release. This document explores its physicochemical properties, functional roles, and provides step-by-step protocols for its incorporation using direct compression, wet granulation, and dry granulation techniques. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their solid dosage form development processes.

Introduction to this compound

This compound (also known as calcium octanoate) is a specialty excipient gaining traction in the pharmaceutical industry.[1][2] While traditionally used as an emulsifier and stabilizer, its utility in tablet manufacturing is noteworthy.[1][2] Its amphiphilic nature, derived from the medium-chain fatty acid backbone, imparts lubricating, anti-adherent, and flow-enhancing properties, similar to more common metallic stearates.[3][4] Furthermore, its potential to influence drug dissolution profiles makes it a versatile tool for formulators. The U.S. Food and Drug Administration (FDA) lists this compound in its Inactive Ingredient Database, noting its use as an anticaking agent, emulsifier, and lubricant or release agent in various dosage forms.[5]

Physicochemical Properties

Understanding the fundamental properties of an excipient is critical for its effective application. This compound is typically supplied as a white to off-white powder, often as a monohydrate.[1][6][7] Key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name Calcium octanoate; Calcium di(octanoate)[8]
CAS Number 6107-56-8 (Monohydrate)[7][9]
Molecular Formula C₁₆H₃₀O₄Ca·H₂O (Monohydrate)[1]
Molecular Weight 344.5 g/mol (Monohydrate)[7]
Appearance White to off-white powder[6][10]
Melting Point ~238°C[6][7]
Solubility in Water 1.9 g/L at 20°C[7][9]
Density ~1.18 g/cm³[1][7]

Scientist's Note: The low water solubility is a key characteristic.[7][9] Like magnesium stearate, this hydrophobicity is responsible for its effectiveness as a boundary lubricant.[3] However, this property also means that its concentration and blending time must be carefully controlled to avoid negative impacts on tablet disintegration and drug dissolution, such as film formation over granules which can hinder water penetration.[11]

Functional Roles in Tablet Formulation

This compound's utility stems from its ability to perform multiple functions within a formulation:

  • Lubricant: Its primary role is to reduce the friction between the tablet surface and the die wall during the ejection phase of compression.[12][13] This minimizes ejection forces, prevents tablet defects like chipping or cracking, and reduces wear on manufacturing equipment.

  • Anti-adherent: It prevents the formulation from sticking to the faces of the punches and the die wall, which is crucial for maintaining tablet appearance and weight uniformity.

  • Glidant (Flow-enhancer): While not its primary function, it can improve the flowability of powder blends by reducing inter-particle friction, ensuring uniform die filling, which is especially important in high-speed tablet presses.[3]

  • Stabilizer & Emulsifier: These properties are more relevant in non-tablet formulations but contribute to the overall stability of the excipient.[1][2]

Formulation Development & Protocols

The choice of manufacturing process—direct compression, wet granulation, or dry granulation—depends on the properties of the Active Pharmaceutical Ingredient (API) and the desired final tablet characteristics. This compound can be effectively incorporated into all three methods.

Decision Workflow for Formulation Strategy

The following diagram outlines a logical approach to selecting the appropriate manufacturing process, a critical first step where the properties of the API guide the formulation strategy.

G cluster_0 cluster_1 cluster_2 start API Characterization (Dose, Flow, Compactibility, Moisture/Heat Sensitivity) q1 Good Flow & Compactibility? start->q1 q2 Moisture or Heat Sensitive? q1->q2 No dc Direct Compression (DC) q1->dc Yes wg Wet Granulation (WG) q2->wg No dg Dry Granulation (DG) / Roller Compaction q2->dg Yes

Caption: Decision tree for selecting a tablet manufacturing method.

Protocol: Direct Compression (DC)

Direct compression is the simplest and most cost-effective method, suitable for APIs with good flow and compressibility.[14] this compound acts as a lubricant and anti-adherent.

Model Formulation:

  • API (e.g., Metformin HCl): 75.0%

  • Microcrystalline Cellulose (MCC, Filler/Binder): 23.5%

  • This compound (Lubricant): 1.0%

  • Colloidal Silicon Dioxide (Glidant): 0.5%

Step-by-Step Protocol:

  • Sieving: Pass the API, MCC, and colloidal silicon dioxide through a suitable mesh screen (e.g., #40 mesh) to de-agglomerate the powders.

  • Pre-lubrication Blending: Add the sieved ingredients, except for the this compound, to a V-blender or bin blender. Blend for 15 minutes to ensure a homogenous mixture.

  • Lubrication: Sieve the this compound through a fine mesh screen (e.g., #60 mesh). Add it to the blender.

  • Final Blending: Blend for a short duration, typically 3-5 minutes.

    • Rationale: Over-blending with a hydrophobic lubricant like this compound can coat the other particles excessively, potentially waterproofing them and leading to slower tablet disintegration and drug dissolution.[11]

  • Compression: Transfer the final blend to a tablet press. Compress into tablets using appropriate tooling and compression force to meet target specifications for weight, hardness, and thickness.

Protocol: High-Shear Wet Granulation (WG)

Wet granulation is used to improve the flow and compressibility of fine or poorly compactible powders.[15][16] this compound is typically added extra-granularly (after granulation and drying).

Model Formulation:

  • Intra-granular:

    • API (e.g., a poorly soluble drug): 30.0%

    • Lactose Monohydrate (Filler): 55.0%

    • Povidone K30 (Binder): 4.0%

  • Extra-granular:

    • Microcrystalline Cellulose (Disintegrant/Filler): 10.0%

    • This compound (Lubricant): 1.0%

  • Granulating Fluid: Purified Water

Step-by-Step Protocol:

  • Dry Mixing: Blend the intra-granular components (API, Lactose) in a high-shear granulator for 5 minutes.

  • Binder Addition: Prepare a solution of Povidone K30 in purified water. Add the binder solution slowly to the powder blend while the granulator is running at a moderate speed.

  • Granulation: Continue mixing until granules of the desired size and consistency are formed (determined by power consumption or torque measurement).

  • Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the loss on drying (LOD) reaches the target specification (e.g., < 2%).

  • Milling: Mill the dried granules using a cone mill or oscillating granulator to achieve a uniform particle size distribution.

  • Final Blending: Transfer the milled granules to a V-blender. Add the extra-granular components (MCC and sieved this compound). Blend for 3-5 minutes.

  • Compression: Compress the final blend into tablets as described in the DC protocol.

Protocol: Dry Granulation (Roller Compaction)

Dry granulation is ideal for moisture-sensitive or heat-sensitive APIs.[15] The process involves compacting the powder blend into ribbons, which are then milled into granules.

Model Formulation:

  • API (moisture-sensitive): 40.0%

  • Dibasic Calcium Phosphate (Brittle Filler): 58.0%

  • This compound (Lubricant): 1.5%

  • Croscarmellose Sodium (Superdisintegrant): 0.5%

Step-by-Step Protocol:

  • Pre-blending: Blend the API, dibasic calcium phosphate, and croscarmellose sodium in a V-blender for 10 minutes.

  • Lubrication (Intra-compaction): Add approximately half of the total this compound (0.75%) to the blender and mix for 3 minutes.

    • Rationale: A small amount of lubricant is needed to prevent the powder from sticking to the rollers of the compactor.

  • Roller Compaction: Pass the blend through a roller compactor to form dense ribbons or flakes.

  • Milling: Mill the ribbons into granules using an integrated milling system.

  • Final Lubrication: Transfer the granules to a blender, add the remaining sieved this compound (0.75%), and blend for 3-5 minutes.

  • Compression: Compress the final granulated blend into tablets.

Tablet Characterization & Quality Control

After compression, tablets must be evaluated to ensure they meet quality specifications. The following workflow illustrates the standard testing cascade.

G cluster_0 cluster_1 cluster_2 start Tablet Compression appearance General Appearance (Visual Inspection) start->appearance uniformity Weight Variation & Content Uniformity (USP <905>) appearance->uniformity physical Hardness & Thickness (USP <1217>) uniformity->physical friability Friability (USP <1216>) physical->friability disintegration Disintegration (USP <701>) friability->disintegration dissolution Dissolution (USP <711>) disintegration->dissolution finish Finished Product Release dissolution->finish

Caption: Standard workflow for tablet quality control testing.

Standard Quality Control Tests
  • Hardness (USP <1217>): Measure the breaking force of at least 10 tablets using a calibrated hardness tester. This indicates the tablet's mechanical strength.

  • Friability (USP <1216>): Weigh a sample of tablets, place them in a friabilator for a set number of rotations (typically 100), and re-weigh them. The percentage of weight loss should be less than 1%.

  • Disintegration (USP <701>): Place tablets in the basket-rack assembly of a disintegration tester using the specified medium (e.g., purified water or simulated gastric fluid). Record the time required for all tablets to disintegrate.

  • Weight Variation (USP <905>): Individually weigh 20 tablets and calculate the average weight. The individual weights should fall within specified percentage limits of the average.

Protocol: In-Vitro Dissolution Testing (USP <711>)

Dissolution testing is critical for predicting the in-vivo performance of the drug.

Apparatus & Conditions (Example):

  • Apparatus: USP Apparatus 2 (Paddles)

  • Medium: 900 mL of 0.1 N HCl (simulated gastric fluid)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 RPM

Step-by-Step Protocol:

  • Preparation: Assemble the dissolution apparatus and allow the medium to equilibrate to the target temperature.

  • Test Initiation: Place one tablet in each vessel. Start the apparatus immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel. Filter the sample immediately.

  • Analysis: Analyze the concentration of the dissolved API in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the percentage of the labeled amount of API dissolved at each time point and plot the dissolution profile.

Conclusion

This compound is a highly functional and versatile excipient for pharmaceutical tablet formulation. Its excellent lubricating and anti-adherent properties make it a viable alternative to traditional lubricants like magnesium stearate. By understanding its physicochemical properties and carefully controlling its concentration and blending parameters, formulators can leverage this compound to overcome manufacturing challenges and develop robust solid dosage forms using direct compression, wet granulation, or dry granulation methods. As with any excipient, thorough compatibility studies with the specific API are essential during the development process.

References

  • LookChem. (n.d.). Cas 6107-56-8, this compound, MONOHYDRATE.
  • American Molecules. (n.d.). This compound or Calcium Octanoate or Calcium Octoate Supplier Exporter Manufacturers' Representative.
  • Anmol Chemicals. (n.d.). This compound Manufacturers.
  • Anmol Chemicals Group. (2025, October 7). This compound Manufacturers.
  • ChemBK. (2024, April 10). This compound.
  • Nutraceuticals Group. (n.d.). This compound (Calcium Octanoate) Powder Nutrition Grade (~12% Ca) H.
  • FORTUNESTAR S&T. (n.d.). Bulk this compound (Calcium Octanoate).
  • U.S. Food and Drug Administration. (n.d.). Inactive Ingredient Search for Approved Drug Products.
  • Pharmaguideline. (2024, March 27). Role of Lubricants in Tablets.
  • Gohel, M. C., & Parikh, R. K. (n.d.). A review of co-processed directly compressible excipients.
  • Drugs.com. (n.d.). Inactive Drug Ingredients (Excipients).
  • U.S. Food and Drug Administration. (2025, October 22). Inactive Ingredients Database Download.
  • Goněc, R., Jendryková, L., & Sklubalová, Z. (2018). Co-processed excipients for direct compression of tablets. Česká a Slovenská farmacie, 67(4), 175-181.
  • Viva Corporation. (n.d.). This compound.
  • Chemical Engineering Progress. (2017). Better, wetter: an alternative approach to calcium carbonate granulation. CEP Magazine.
  • Shah, A. (2008, October 24). Overview of pharmaceutical excipients used in tablets and capsules. Drug Topics.
  • Zega, J. A., & Crouter, A. (2011). The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. AAPS PharmSciTech, 12(1), 183–189.
  • Li, J., & Wu, Y. (2014). Lubricants in Pharmaceutical Solid Dosage Forms. Pharmaceuticals, 7(5), 522-546.
  • Osei-Yeboah, F., & Sun, C. C. (2014). A formulation strategy for solving the overgranulation problem in high shear wet granulation. Journal of pharmaceutical sciences, 103(10), 3147-3150.
  • Goldberg, A. H., & Shuster, J. (1987). U.S. Patent No. 4,650,669. Washington, DC: U.S. Patent and Trademark Office.
  • Brennan, M. J., et al. (1987). In Vitro Dissolution of Calcium Carbonate Preparations. The American Journal of the Medical Sciences, 294(1), 1-5.
  • Perissutti, B., et al. (2023). A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution Rate of Poorly Soluble Drugs. Pharmaceutics, 15(1), 300.
  • Stupar, M., et al. (2000). [Formulation of calcium acetate tablets]. Vojnosanitetski pregled, 57(4), 427-430.
  • Perissutti, B., et al. (2023). A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution Rate of Poorly Soluble Drugs. MDPI.
  • Stirnimann, T., et al. (2013). Functionalized Calcium Carbonate as a Novel Pharmaceutical Excipient for the Preparation of Orally Dispersible Tablets. Pharmaceutical Research, 30(7), 1915-1925.
  • Capece, M., & Dave, R. (2021). Spray Drying for Direct Compression of Pharmaceuticals. Pharmaceutics, 13(2), 173.
  • Stirnimann, T., et al. (2013). Functionalized calcium carbonate as a novel pharmaceutical excipient for the preparation of orally dispersible tablets. SciSpace.
  • Fernandes, C., & Pinto, R. (2019, May 2). Role of Particle Morphology on Tablet Dissolution Rates. Pharmaceutical Technology.
  • Villalobos, A. P., et al. (2008). U.S. Patent Application No. 12/084,044.
  • de Souza, J., et al. (2023). Dissolution Profile of Calcium Supplements in Brazil: A Critical Analysis and Formulation Proposal. Dissolution Technologies, 30(3), 154-162.
  • Pumarino, R., et al. (1997). [Dissolution velocity of different calcium preparations used in the clinical field]. Revista medica de Chile, 125(4), 431-436.

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Experimental Design for Studying Calcium Caprylate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical animal studies to investigate the pharmacokinetic, toxicological, and efficacy profiles of calcium caprylate. This compound, the salt of the medium-chain fatty acid (MCFA) caprylic acid (C8), is of growing interest for its potential therapeutic applications, including gut health modulation and as a ketogenic agent. This guide emphasizes scientific integrity, ethical considerations, and methodological rigor, offering detailed protocols, the rationale behind experimental choices, and frameworks for robust data generation.

Introduction: Understanding this compound

Caprylic acid (octanoic acid, C8:0) is an 8-carbon saturated fatty acid, classified as a medium-chain fatty acid (MCFA).[1][2] Natural sources of caprylic acid include coconut oil, palm kernel oil, and mammalian milk.[3][4] Unlike long-chain fatty acids, MCFAs possess distinct metabolic properties, including rapid absorption and transport directly to the liver via the portal vein.[2] In the liver, caprylic acid can be efficiently metabolized into ketone bodies, providing a readily available energy source.[5][6][7]

This compound is the calcium salt of caprylic acid.[8][9] This form is often used in supplements and research for several reasons. The salt form can act as a buffer, potentially slowing the dispersion of caprylic acid and allowing for more sustained activity throughout the gastrointestinal tract.[8] The study of this compound in animal models is a critical step in preclinical research to understand its absorption, distribution, metabolism, and excretion (ADME), assess its safety profile, and validate its therapeutic potential before any consideration for human trials.[10][11][12]

Foundational Principles of Preclinical Study Design

A well-designed animal study is fundamental to generating reliable and reproducible data.[13] The design process must be meticulous, addressing clear scientific objectives while adhering to strict ethical guidelines.

Defining the Research Objective

Every study must begin with a clear, testable hypothesis.[13] The primary objective will dictate the experimental design. Key study types include:

  • Pharmacokinetic (PK) Studies: Characterize the ADME profile of this compound to determine its bioavailability and fate in the body.[14][15]

  • Toxicology (Safety) Studies: Evaluate the potential adverse effects of this compound at various doses and durations.[16][17][18]

  • Efficacy (Pharmacodynamic) Studies: Investigate the therapeutic effects of this compound in a relevant animal model of disease.

Animal Model and Ethical Considerations

The choice of animal model is a critical decision that requires scientific justification.[16][17][19]

  • Species Selection: Rodents (mice and rats) are commonly used for initial PK and toxicology screening due to their well-characterized biology, cost-effectiveness, and established handling procedures. The relevance of the animal's metabolic pathways to humans should be considered.[13][17]

  • Justification: The rationale for the chosen species, strain, age, and sex must be clearly documented.[13]

  • Animal Welfare: All procedures must be conducted in compliance with animal welfare regulations. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to execution.[16][17]

Test Article and Formulation

The quality of the test article is paramount for data integrity.

  • Characterization: this compound should be well-characterized, with a Certificate of Analysis (COA) detailing its purity and identity.[16][17]

  • Vehicle Selection: The dosing vehicle (the liquid used to dissolve or suspend the compound) must be inert and appropriate for the chosen species and route of administration. Common vehicles include water, saline, or corn oil. The stability and homogeneity of the this compound formulation in the vehicle must be confirmed.

Pharmacokinetic (PK) Study Protocol

A PK study aims to quantify the concentration of the active moiety (caprylic acid) in biological matrices over time following administration of this compound.

PK Study Workflow

The workflow for a typical PK study involves acclimatization, dosing, serial sampling, and bioanalysis to model the drug's behavior.

PK_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 3 days) fasting Overnight Fasting (if required) acclimation->fasting baseline Baseline Sample (t=0) fasting->baseline dosing Oral Gavage Dosing baseline->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation sampling->processing bioanalysis LC-MS/MS Analysis (Quantify Caprylic Acid) processing->bioanalysis modeling PK Parameter Calculation bioanalysis->modeling

Caption: Workflow for a typical pharmacokinetic study in rodents.

Protocol: Oral Gavage Administration

Oral gavage ensures the precise delivery of a specified dose.[20][21] This procedure requires proper training to minimize animal stress and prevent injury.[22]

Materials:

  • Appropriately sized gavage needles (feeding tubes).[20][22]

  • Syringes.

  • This compound formulation.

  • Animal scale.

Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes

Species Body Weight Gauge Size Length Max Volume (ml/kg)*
Mouse <14 g 24 G 2.5 cm 10 ml/kg
Mouse >14 g 20-22 G 3.8 cm 10 ml/kg
Rat 100-250 g 16-18 G 5.0-7.5 cm 10-20 ml/kg

*Source:[20][21][22][23]. It is recommended to use the lowest effective volume.

Procedure:

  • Weigh the Animal: Accurately weigh each animal to calculate the correct dosing volume. The maximum recommended dosing volume is typically 10 ml/kg for mice and can be up to 20 ml/kg for rats.[20][21]

  • Measure Tube Length: Measure the gavage tube from the animal's mouth to the last rib (sternum) to determine the proper insertion depth and prevent stomach perforation.[20][23][24] Mark the tube.

  • Restrain the Animal: Proper restraint is the most critical step.[24] For mice, scruff the animal firmly to immobilize the head. The restraint should create a straight line from the head through the neck and esophagus.[20]

  • Insert the Tube: Insert the gavage tube into the diastema (the gap behind the incisors) and gently advance it along the upper palate.[21][22] The tube should pass easily down the esophagus with no resistance.[24] If resistance is felt, withdraw and try again.

  • Administer Dose: Once the tube is correctly placed, slowly administer the formulation over 2-3 seconds.[22]

  • Remove the Tube: Gently remove the tube along the same path of insertion.

  • Monitor: Observe the animal for 5-10 minutes post-dosing for any signs of respiratory distress.[20][22]

Protocol: Serial Blood Sample Collection

Serial blood sampling from the same animal is crucial for constructing a PK profile. The saphenous vein is a preferred site as it is minimally invasive and allows for repeated sampling.[25][26]

Materials:

  • Sterile lancets or needles (e.g., 23-27G).[27]

  • Micro-collection tubes (e.g., EDTA-coated).

  • Gauze.

  • Restrainer.

Procedure (Lateral Saphenous Vein):

  • Restrain the Animal: Place the animal in a suitable restrainer.

  • Prepare the Site: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.[27] Wipe the area with 70% alcohol.

  • Puncture the Vein: Apply gentle pressure above the knee to distend the vein. Puncture the vein with a sterile needle or lancet.[27]

  • Collect Blood: Collect the forming blood drops into a micro-collection tube.

  • Apply Pressure: After collecting the required volume (typically 50-100 µL), apply gentle pressure with gauze to the puncture site until bleeding stops.[28]

  • Process Sample: Keep samples on ice and process for plasma by centrifugation as soon as possible.

Table 2: Common Blood Collection Sites in Rodents

Site Anesthesia Required Obtainable Volume Pros Cons
Saphenous Vein No Small to Medium Low stress; repeated sampling possible.[25] Requires skill; potential for sample clotting.
Tail Vein No (warming helps) Small Good for small, repeated samples.[25] Low volume; sample may be contaminated with tissue fluid.[25]
Retro-orbital Sinus Yes (General) Medium to Large Rapid collection; large volume.[25] High potential for tissue damage; requires anesthesia and significant expertise.[25][26][27]

| Cardiac Puncture | Yes (Terminal) | Large (Total Volume) | Maximum blood volume collection.[29] | Terminal procedure only.[27][29] |

Toxicology Study Protocol

Toxicology studies are performed to identify potential adverse effects and determine a safe dose range for a new compound.[16][17][18]

Toxicology Study Workflow

A toxicology study involves daily dosing and close observation, culminating in a comprehensive pathological evaluation.

Toxicology_Workflow cluster_prep Preparation & Dosing cluster_termination Termination & Collection cluster_analysis Analysis randomization Randomization into Dose Groups dosing Daily Dosing (e.g., 14 or 28 days) randomization->dosing observation Daily Clinical Observations & Body Weight dosing->observation blood_collection Terminal Blood Collection (Clin Path) observation->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy tissue_collection Tissue Collection & Fixation necropsy->tissue_collection histopathology Histopathology (H&E Staining) tissue_collection->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: General workflow for a repeated-dose toxicology study.

Study Design Considerations
  • Dose Levels: Typically include a vehicle control group, a low dose, a mid-dose, and a high dose. Doses should range from the anticipated efficacious dose to a maximum tolerated dose.[16][17]

  • Duration: Can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days) studies.[16][17]

  • Endpoints: Key endpoints include clinical signs, body weight, food/water consumption, clinical pathology (hematology and blood chemistry), organ weights, and histopathology of key tissues.

Protocol: Tissue Harvesting and Processing for Histopathology

Proper tissue collection and fixation are essential for accurate microscopic evaluation.[30][31]

Procedure:

  • Euthanasia: Euthanize animals according to the IACUC-approved protocol.

  • Necropsy: Perform a systematic gross examination of all organs and tissues.

  • Tissue Collection: Collect specified tissues immediately after euthanasia to prevent autolysis.[30] Tissues should be handled carefully to avoid artifacts.

  • Trimming: Trim tissues to a thickness of 3-5 mm to ensure proper fixative penetration.

  • Fixation: Place trimmed tissues in labeled cassettes and immerse them in 10% neutral buffered formalin (NBF) at a volume of at least 10:1 (fixative to tissue volume).[30]

  • Processing: After adequate fixation (typically 24-48 hours), tissues are processed. This involves a series of steps to remove water and infiltrate the tissue with paraffin wax.[32][33]

    • Dehydration: Sequentially immerse in increasing concentrations of ethanol (e.g., 70%, 90%, 100%).[32]

    • Clearing: Use an agent like xylene to remove the alcohol.

    • Infiltration: Infiltrate the tissue with molten paraffin wax.

  • Embedding and Sectioning: Embed the infiltrated tissue in a paraffin block. Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.

  • Staining: Stain slides with Hematoxylin and Eosin (H&E) for morphological evaluation by a veterinary pathologist.

Efficacy (Pharmacodynamic) Study Design

Efficacy studies are designed to test the therapeutic hypothesis in a relevant disease model. The design is highly dependent on the proposed mechanism of action.

Hypothesized Mechanism of Action: Ketogenesis

Caprylic acid is known to be highly ketogenic.[7] It bypasses carnitine-dependent transport and directly enters the mitochondria for beta-oxidation, leading to the production of ketone bodies.[5][34]

Ketogenesis_Pathway cluster_absorption Absorption & Transport cluster_liver Hepatic Metabolism oral Oral this compound gi GI Tract Absorption (Caprylic Acid) oral->gi portal Portal Vein to Liver gi->portal hepatocyte Hepatocyte portal->hepatocyte mitochondria Mitochondria (Carnitine-Independent Entry) hepatocyte->mitochondria beta_ox Beta-Oxidation mitochondria->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa ketones Ketone Bodies (BHB, AcAc) acetyl_coa->ketones bloodstream Release into Bloodstream ketones->bloodstream

Caption: Hypothesized metabolic pathway of caprylic acid to ketone bodies.

Example Efficacy Model: Nutritional Ketosis
  • Objective: To determine if oral administration of this compound increases blood ketone levels in healthy rodents.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Groups:

    • Vehicle Control (e.g., water).

    • This compound (Low Dose).

    • This compound (High Dose).

  • Procedure: Administer a single oral dose. Collect blood at specified time points (e.g., 0, 1, 2, 4 hours) via saphenous vein.

  • Endpoints: Measure blood beta-hydroxybutyrate (BHB) and glucose levels using a handheld ketone/glucose meter.

Conclusion

The successful investigation of this compound in animal models hinges on the implementation of methodologically sound and ethically compliant experimental designs. This guide provides the foundational protocols and scientific rationale for conducting robust pharmacokinetic, toxicological, and efficacy studies. By adhering to these principles of rigor and transparency, researchers can generate high-quality, reproducible data essential for advancing the scientific understanding and potential therapeutic application of this compound.

References

  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.
  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87–93.
  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine.
  • Blood Collection Techniques and Limits. (2023). University of California, Berkeley Animal Care and Use Committee.
  • 4 Top Methods of Blood Collection in Lab Rodents. (2017). Neoteryx.
  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories.
  • Baltić, B., Starčević, M., Đorđević, J., Mrdović, B., & Baltić, M. Ž. (2017). Importance of medium chain fatty acids in animal nutrition. IOP Conference Series: Earth and Environmental Science, 85, 012048.
  • Rodent Blood Collection. (n.d.). University of Wisconsin-Madison Research Animal Resources and Compliance.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). The University of British Columbia.
  • Bhattacharya, P. (2022). Advantages of using medium chain fatty acids in animal feed. Feed & Additive Magazine.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC.
  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 66.
  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.
  • Oral Gavage in the Rat. (2016). Florida State University Office of Research.
  • Avoiding Common Pitfalls in Preclinical Animal Research Design. (n.d.). American Physiological Society.
  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (2024). Prisys Biotech.
  • Gálik, B., & Rolinec, M. (2020). Modulatory effects of medium chain fatty acids in poultry nutrition and health. South African Journal of Animal Science, 50(2), 189-200.
  • Caprylic acid C8: Energy from ketone bodies. (2022). Braineffect.
  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm.
  • Bespalov, A., Wicke, K., & Castagné, V. (2020). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 257, pp. 3-18). Springer, Cham.
  • Medium-chain fatty acids. (n.d.). K-State Animal Science.
  • Best Practices For Preclinical Animal Testing. (2024). BioBoston Consulting.
  • Medium chain fatty acids in ruminants, its science unraveled. (n.d.). Agrimprove.
  • Bulk this compound (Calcium Octanoate). (n.d.). Fortunestar S&T (China).
  • Caprylic Acid (C8): Key Benefits, Uses & How to Take It. (2024). Natural Force.
  • Lemarié, F., et al. (2016). Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation. Biochimie, 120, 40-48.
  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2024). FDA.
  • Ingredient: Calcium Octanoate. (n.d.). Caring Sunshine.
  • St-Pierre, V., et al. (2021). The Ketogenic Effect of Medium-Chain Triacylglycerides. Frontiers in Nutrition, 8, 747284.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: A critical review. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 427-439.
  • How Toxicology Studies Factor into New Drug Development. (n.d.). Jordi Labs.
  • Caprylic Acid (C8 MCT Oil): What it is, How it Works and Impact on Blood Ketone Levels - Feb 2016. (2019). Reddit.
  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. (2021). Admescope.
  • Tissue Processing Overview: Steps & Techniques for Histopathology. (n.d.). Leica Biosystems.
  • Animal Histology Lab. (n.d.). VCU Massey Cancer Center.
  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
  • Cappon, G. D., et al. (2009). Juvenile Animal Toxicity Study Designs to Support Pediatric Drug Development. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 86(5), 346-357.
  • Tash, J. S., et al. (2017). A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program. Gravitational and Space Research, 5(2), 1-17.
  • Tissue processing for histological studies. (2024). Yul Gary.
  • Animal Histology Core. (n.d.). Tufts University.
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Application Note & Protocol: Preparation and Characterization of a Stable Calcium Caprylate Suspension for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stable aqueous suspension of calcium caprylate. Due to its low aqueous solubility, achieving a homogenous and stable dispersion is critical for its application in research, particularly in drug delivery and formulation studies. This guide moves beyond a simple recitation of steps to explain the fundamental principles governing suspension stability, including particle-particle interactions, the role of excipients, and the importance of robust characterization. We present a detailed, self-validating protocol that integrates preparation with essential quality control assays, ensuring reproducibility and reliability for downstream applications.

Part 1: Foundational Principles of Suspension Stability

A pharmaceutical suspension is a coarse dispersion in which insoluble solid particles are distributed throughout a liquid medium.[1] The primary challenge is to counteract the inherent thermodynamic instability that drives particles to aggregate and settle, a process governed by a balance of intermolecular forces.[2] A successful formulation strategy hinges on manipulating these forces to favor repulsion and hinder sedimentation.

The Energetics of Particle Interaction: DLVO Theory

The stability of colloidal and coarse dispersions is often described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which models the net interaction energy between particles as the sum of two primary forces:

  • Van der Waals Attractive Forces: These are ubiquitous, long-range forces that promote particle aggregation.[2]

  • Electrostatic Repulsive Forces: When particles in a polar medium possess a surface charge, they are surrounded by an "electrical double layer" of counter-ions.[3] As two similarly charged particles approach, their double layers overlap, creating a repulsive force that prevents aggregation.[2][3]

The magnitude of this electrostatic repulsion is quantified by the Zeta Potential (ζ) , which is the electric potential at the particle's slipping plane.[3][4] A higher absolute zeta potential value (typically > |30| mV) signifies strong inter-particle repulsion and is a key indicator of a stable, deflocculated suspension.[3][5]

Steric and Polymeric Stabilization

An alternative or complementary stabilization mechanism involves the adsorption of non-ionic polymers or surfactants onto the particle surface.[2][6] These molecules form a protective layer that creates a mechanical barrier, physically preventing particles from coming close enough for van der Waals forces to dominate. This is known as steric stabilization.[2] The choice of polymer and its concentration is critical to avoid "bridging flocculation," where a single polymer chain attaches to multiple particles, promoting aggregation.[7]

The Role of the Dispersed and Continuous Phases

The physical properties of both the solid particles (dispersed phase) and the liquid (continuous phase) are critical variables.

  • Particle Size: According to Stokes' Law, the sedimentation velocity of a particle is directly proportional to the square of its radius.[8][9] Therefore, reducing particle size is one of the most effective ways to decrease settling and improve stability.[5][10] Smaller particles also increase the total surface area, which can enhance dissolution rates and bioavailability.[11][12]

  • Viscosity of the Continuous Phase: Stokes' Law also shows that sedimentation velocity is inversely proportional to the viscosity of the continuous phase.[9] By adding thickening agents or "suspending agents" (e.g., hydrophilic polymers like methylcellulose or xanthan gum), we can increase the medium's viscosity, thereby slowing down particle settling.[10][13]

The interplay of these factors determines the ultimate stability and performance of the suspension. The following workflow illustrates the logical progression from foundational principles to a fully characterized, stable formulation.

G cluster_2 Phase 3: Characterization & Validation a Define Target Properties (Concentration, Stability) b Select Excipients (Wetting Agent, Stabilizer, Viscosity Modifier) a->b d Prepare Aqueous Vehicle (Dissolve excipients) b->d c Review Physicochemical Data (this compound Solubility, pKa) c->a e Pre-wetting & Dispersion (Incorporate this compound) d->e f Particle Size Reduction (High-Shear Homogenization) e->f g Macroscopic Evaluation (Sedimentation, Redispersibility) f->g h Microscopic & Particle Sizing (Laser Diffraction) g->h i Stability Assessment (Zeta Potential, Rheology) h->i j Final Suspension (Stable & Characterized) i->j

Caption: Workflow for preparing a stable this compound suspension.

Part 2: Materials and Equipment

Materials
  • This compound powder (CAS No: 6107-56-8)[14]

  • Purified, deionized water

  • Wetting Agent: Polysorbate 80 (Tween® 80)

  • Polymeric Stabilizer / Viscosity Modifier: Hydroxypropyl methylcellulose (HPMC, ~4000 cP grade)

  • pH adjustment (if necessary): 0.1 M NaOH or 0.1 M HCl

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and graduated cylinders

  • pH meter

  • Particle size analyzer (e.g., Laser Diffraction)

  • Zeta potential analyzer

  • Viscometer or rheometer

Part 3: Protocol for Preparation of a 1% (w/v) this compound Suspension

This protocol is designed for a final volume of 100 mL. Adjust quantities proportionally for different batch sizes.

Step 1: Preparation of the Aqueous Vehicle
  • Measure: Add approximately 80 mL of deionized water to a 150 mL beaker with a magnetic stir bar.

  • Add Wetting Agent: While stirring at a moderate speed, add 0.1 g of Polysorbate 80 (0.1% w/v). Allow it to dissolve completely.

    • Causality Note: A wetting agent is crucial because this compound, being a salt of a fatty acid, can be hydrophobic.[15] The surfactant adsorbs to the particle surface, reducing the solid-liquid interfacial tension and allowing the aqueous medium to displace trapped air, ensuring individual particles are properly dispersed.[1]

  • Add Stabilizer: Slowly sprinkle 0.5 g of HPMC (0.5% w/v) into the vortex of the stirring solution to avoid clumping. Continue stirring until the HPMC is fully hydrated and the solution is clear and viscous. This may take 30-60 minutes.

    • Causality Note: HPMC serves a dual purpose. It increases the viscosity of the continuous phase to retard sedimentation.[10] It also provides a degree of steric stabilization by forming a hydrated layer on the particle surface.[2]

Step 2: Dispersion and Homogenization
  • Weigh: Accurately weigh 1.0 g of this compound powder.

  • Incorporate Powder: Slowly add the this compound powder to the stirring aqueous vehicle. A preliminary, coarse suspension will form.

  • High-Shear Homogenization: Transfer the coarse suspension to the vessel of a high-shear homogenizer. Process the suspension for 5-10 minutes at a high speed (e.g., 10,000-15,000 RPM for a rotor-stator homogenizer). Monitor for excessive heat generation.

    • Causality Note: This is the most critical step for achieving long-term stability. High shear provides the mechanical energy needed to break down large agglomerates into their primary constituent particles, resulting in a smaller and more uniform particle size distribution (PSD).[8][12] A narrow PSD is desirable for consistent performance.[8]

Step 3: Finalization
  • Volume Adjustment: Transfer the homogenized suspension to a 100 mL graduated cylinder. Rinse the homogenizer vessel with a small amount of deionized water and add it to the cylinder. Add deionized water to reach the 100 mL mark.

  • Final Mixing: Transfer the suspension back to a beaker and mix gently with a magnetic stirrer for 15 minutes to ensure uniformity.

  • pH Measurement: Measure the pH of the final suspension. For this compound in water, the pH is typically near neutral to slightly alkaline.[16] If adjustments are needed for a specific application, use 0.1 M HCl or 0.1 M NaOH dropwise. Note that significant pH changes can dramatically affect zeta potential and stability.[17]

Part 4: Characterization and Quality Control

A protocol is only trustworthy if it includes self-validating quality control steps. The following characterization methods are essential for confirming the stability and properties of the prepared suspension.

Macroscopic Evaluation
  • Procedure: Pour 50 mL of the suspension into a sealed, graduated cylinder and let it stand undisturbed. Observe at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Parameters to Measure:

    • Sedimentation Volume (F): F = Vu / Vo, where Vu is the ultimate volume of the sediment and Vo is the original volume of the suspension. An F value closer to 1 indicates a more stable suspension.

    • Redispersibility: After a set time, invert the cylinder a specific number of times (e.g., 10) and visually assess if the sediment is easily and completely resuspended. The formation of a hard, non-resuspendable sediment ("caking") indicates an unstable formulation.[1]

Particle Size Analysis
  • Method: Laser Diffraction is the most common and robust method for analyzing particles in the micron and sub-micron range.[12][18]

  • Protocol:

    • Ensure the analyzer's wet dispersion unit is clean and filled with an appropriate dispersant (in this case, deionized water).

    • Obtain a background reading.

    • Add a small, representative sample of the suspension to the dispersant until the target obscuration level is reached.

    • Perform the measurement.

  • Target Parameters:

    • Volume-weighted mean diameter (D[1][4]): Provides a central tendency of the particle size.

    • D(v, 0.1), D(v, 0.5), D(v, 0.9): These values indicate the particle diameters at which 10%, 50%, and 90% of the particle volume is contained, respectively. They describe the width of the distribution. A target D(v, 0.9) of < 10 µm is generally desirable for good stability.[1]

Zeta Potential Measurement
  • Method: Electrophoretic Light Scattering (ELS) is used to measure the velocity of particles in an applied electric field, from which zeta potential is calculated.[3][19]

  • Protocol:

    • Dilute a small aliquot of the suspension in filtered, deionized water to an appropriate concentration for the instrument (typically until the solution is faintly turbid).

    • Inject the diluted sample into a clean measurement cell.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement.

  • Target Parameters: A zeta potential with an absolute value greater than 30 mV is indicative of good electrostatic stability.[5]

Rheological Analysis
  • Method: A rotational viscometer or rheometer can be used to measure the flow behavior of the suspension.[13][20]

  • Protocol:

    • Select an appropriate spindle/geometry for the instrument.

    • Place a sufficient volume of the suspension in the sample holder.

    • Measure viscosity at a range of shear rates (e.g., 1 to 100 s⁻¹).

  • Target Parameters:

    • Viscosity at a defined shear rate: Provides a quantitative measure of the suspension's resistance to flow.

    • Flow Behavior: Plotting viscosity vs. shear rate reveals if the fluid is Newtonian (viscosity is constant) or non-Newtonian. Most stable suspensions are shear-thinning (pseudoplastic), meaning they have high viscosity at rest (to prevent settling) but thin out upon shaking or pouring for ease of use.[13]

The following diagram illustrates the core stabilization mechanisms that these characterization techniques evaluate.

G cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization p1 Particle p2 Particle lab1 High Zeta Potential creates repulsive forces that prevent aggregation. p3 Particle p3:c->p3:n p3:c->p3:ne p3:c->p3:e p3:c->p3:se p3:c->p3:s p3:c->p3:sw p3:c->p3:w p3:c->p3:nw p4 Particle p4:c->p4:n p4:c->p4:ne p4:c->p4:e p4:c->p4:se p4:c->p4:s p4:c->p4:sw p4:c->p4:w p4:c->p4:nw lab2 Adsorbed polymer layers create a physical barrier, preventing close contact.

Caption: Mechanisms of suspension stabilization.

Data Summary Table
ParameterMethodTarget SpecificationRationale
Particle Size (D(v,0.9)) Laser Diffraction< 10 µmReduces sedimentation rate as per Stokes' Law.[8]
Zeta Potential (ζ) Electrophoretic Light Scattering> |30| mVEnsures strong electrostatic repulsion between particles to prevent aggregation.[3][5]
Viscosity (at low shear) Rotational Rheometry50 - 500 cP (application dependent)High viscosity at rest slows particle settling.[9][13]
Sedimentation Volume (F) Visual Inspection (24h)> 0.95Indicates minimal particle settling and good physical stability.
Redispersibility Visual InspectionEasily and completely resuspendableConfirms absence of irreversible aggregation or "caking".[1]

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Powder Clumping / Poor Wetting Insufficient wetting agent; Inadequate mixing energy.Increase wetting agent concentration slightly (e.g., to 0.15%); Use higher initial stirring speed.
Rapid Sedimentation Particle size is too large; Viscosity is too low.Increase homogenization time/intensity; Increase concentration of viscosity modifier (e.g., HPMC to 0.75%).
Formation of Hard Cake (Caking) Low zeta potential leading to irreversible aggregation in the sediment.Adjust pH to move further from the isoelectric point; Add a flocculating agent at a very low concentration to induce controlled, loose flocs.[10]
Increase in Particle Size Over Time Ostwald Ripening (crystal growth).Include a crystal growth inhibitor in the formulation; Ensure particle size reduction is sufficient initially.
Inconsistent Results Inhomogeneous sampling; Variation in homogenization process.Ensure the suspension is well-mixed before taking any analytical sample; Standardize homogenization parameters (time, speed, temperature).

References

  • Factors Affecting Rheology of a Suspension. (n.d.). Pharmapproach.com.
  • Zeta Potential Measurement Testing Techniques. (n.d.). Lucideon.
  • Improving the stability of a suspension. (2004). Pharmaceutical Technology.
  • Zeta Potential Overview - Fundamentals and Applications. (n.d.). Wyatt Technology.
  • Zeta Potential Analysis. (n.d.). Particle Technology Labs.
  • Henderson, T. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. Contract Laboratory.
  • Application of the zeta potential measurements to explanation of colloidal Cr2O3 stability mechanism in the presence of the ionic polyamino acids. (2016). NIH National Library of Medicine.
  • The importance of particle size analysis. (2018). European Pharmaceutical Review.
  • Zeta potential measurements in colloidal suspensions. (2016). ResearchGate.
  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. (2024). Lab Manager Magazine.
  • Particle size analysis. (2008). Pharmaceutical Technology.
  • Stability of suspensions. (2022). Slideshare.
  • Chapter- 13 Suspensions-II. (n.d.). IIP Series.
  • Rheology in Pharmaceutical Formulations-A Perspective. (2018). Longdom Publishing.
  • Physical Stability Of Disperse Systems. (n.d.). Agno Pharmaceuticals.
  • Rheology properties of suspension dosage form. (2017). Slideshare.
  • Controlling the Stability of Medicinal Suspensions. (2016). American Pharmaceutical Review.
  • Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. (2019). NIH National Library of Medicine.
  • The Role of Polymer on Surfactant-Foam Stability During Carbon Dioxide Mobility Control Process. (2019). ResearchGate.
  • Synergisms between Surfactants, Polymers, and Alcohols to Improve the Foamability of Mixed Systems. (2024). MDPI.
  • Principles of emulsion stabilization with special reference to polymeric surfactants. (2001). PubMed.
  • (PDF) Rheological Properties Of Suspensions. (2019). ResearchGate.
  • Surfactants for Emulsion Polymers. (n.d.). Gantrade.
  • This compound. (2024). ChemBK.
  • Caprylic acid. (n.d.). Wikipedia.
  • WO1999045937A1 - Process of making an aqueous calcium carbonate suspension. (1999). Google Patents.

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Application Notes and Protocols for the Use of Calcium Caprylate in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Calcium Caprylate in Sustainable Agriculture

The escalating challenges of fungicide resistance, environmental contamination, and human health risks associated with conventional synthetic fungicides have catalyzed the search for safer and more sustainable alternatives in agriculture.[1][2][3] In this context, naturally derived compounds have garnered significant interest. Among these, medium-chain fatty acids (MCFAs) and their salts have demonstrated promising antifungal properties.[2][4] this compound, the calcium salt of caprylic acid (an eight-carbon saturated fatty acid), is emerging as a noteworthy candidate for the development of novel bio-fungicides.[5][6]

Caprylic acid itself is known for its potent antibacterial and antifungal activities.[7][8] The salt form, this compound, offers potential advantages in formulation and application, acting as a stable, slow-release source of the active caprylic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and application of this compound as an agricultural fungicide. It synthesizes current knowledge, explains the underlying scientific principles, and provides detailed protocols for its evaluation.

Mechanism of Action: Disrupting the Fungal Fortress

The primary antifungal mechanism of caprylic acid, and by extension this compound, is the disruption of the fungal cell membrane's integrity.[9][10] Unlike highly specific, single-site fungicides that are prone to resistance development, the broad-acting nature of MCFAs makes the evolution of resistance less likely.[1][11]

The proposed mechanism involves several key steps:

  • Intercalation into the Lipid Bilayer: The lipophilic carbon chain of caprylic acid readily inserts itself into the fungal plasma membrane.

  • Increased Membrane Fluidity: This insertion disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity.

  • Leakage of Intracellular Components: The compromised membrane becomes permeable, resulting in the leakage of essential ions and small molecules from the cytoplasm.

  • Inhibition of Cellular Processes: The disruption of the membrane and the loss of cellular components inhibit vital cellular processes, ultimately leading to cell death.[4]

Some studies also suggest that caprylic acid can inhibit efflux pumps, which are cellular transporters that fungi can use to expel antifungal compounds.[8] By disabling this defense mechanism, this compound may enhance its own efficacy and potentially act synergistically with other antifungal agents.

Visualizing the Mechanism

Calcium_Caprylate_MoA Figure 1: Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Calcium_Caprylate This compound Cell_Wall Cell Wall Calcium_Caprylate->Cell_Wall Penetration Lipid_Bilayer Lipid Bilayer Cell_Wall->Lipid_Bilayer Interaction & Intercalation Intracellular_Components Intracellular Components (Ions, Small Molecules) Lipid_Bilayer->Intracellular_Components Increased Permeability & Leakage Cellular_Processes Vital Cellular Processes Intracellular_Components->Cellular_Processes Disruption Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Leads to

Caption: Proposed Mechanism of Action of this compound against Fungal Cells.

In Vitro Antifungal Activity Assessment

The initial evaluation of this compound's fungicidal potential begins with in vitro assays. These controlled experiments are crucial for determining its intrinsic activity against specific plant pathogenic fungi and for establishing effective concentration ranges.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This is a fundamental method to assess the effect of a test compound on the vegetative growth of a fungus.

Principle: this compound is incorporated into a solid growth medium at various concentrations. The radial growth of a fungal colony on this "poisoned" medium is measured and compared to the growth on a control medium.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water, potentially with gentle heating to aid dissolution). The solubility should be determined beforehand. If a solvent other than water is used, its potential effect on fungal growth must be evaluated.

  • Media Preparation: Prepare a standard fungal growth medium such as Potato Dextrose Agar (PDA).[12][13] Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.

  • Incorporation of this compound: Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL). Also, prepare a control set of plates with the solvent alone and a negative control with no additions.

  • Pouring Plates: Gently swirl the flasks to ensure homogenous mixing and pour the amended and control media into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.[13]

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Data Presentation:

Concentration of this compound (µg/mL)Mean Radial Growth (mm) ± SDPercentage Inhibition (%)
0 (Control)85.2 ± 2.10
5070.5 ± 1.817.2
10055.1 ± 2.535.3
25028.9 ± 1.566.1
50010.3 ± 0.987.9
10000100

Note: The data in the table is hypothetical and for illustrative purposes only.

Spore Germination Assay

This assay is critical for understanding the effect of this compound on the initial stages of fungal infection.

Principle: Fungal spores are incubated in a solution containing different concentrations of this compound, and the percentage of germinated spores is determined after a specific incubation period.

Protocol:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile glass rod. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Using a hemocytometer, determine the spore concentration and adjust it to a standard concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.[12]

  • Preparation of Treatment Solutions: Prepare a series of dilutions of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth or sterile water).

  • Incubation: Mix equal volumes of the spore suspension and the this compound solutions in sterile microcentrifuge tubes or on a multi-well plate.

  • Microscopic Examination: After a suitable incubation period (e.g., 6, 12, or 24 hours) at the optimal temperature, place a drop of the suspension on a microscope slide. Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition relative to the control.

In Vivo Evaluation on Plant Models

While in vitro assays provide valuable initial data, it is essential to evaluate the efficacy of this compound under more realistic conditions that mimic an agricultural setting.

Detached Leaf Assay

This method provides a bridge between in vitro and whole-plant studies.

Principle: Detached leaves are treated with this compound and then inoculated with the target pathogen. The development of disease symptoms is monitored over time.

Protocol:

  • Plant Material: Select healthy, fully expanded leaves from plants grown under controlled conditions.

  • Surface Sterilization: Gently wash the leaves with sterile distilled water and surface sterilize if necessary (e.g., with a short rinse in 1% sodium hypochlorite followed by sterile water rinses).

  • Treatment Application: Prepare aqueous solutions of this compound at various concentrations. Spray the leaves with the solutions until runoff or apply a known volume to a specific area. Allow the leaves to air dry.

  • Inoculation: Inoculate the treated leaves with a spore suspension or a mycelial plug of the pathogen.

  • Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under appropriate light and temperature conditions.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion size or using a disease rating scale.

Whole Plant Assay (Greenhouse/Growth Chamber)

This is a more comprehensive evaluation of the protective and/or curative activity of this compound.

Protocol:

  • Plant Propagation: Grow healthy host plants from seed or cuttings in pots containing a sterile potting mix in a greenhouse or controlled environment growth chamber.

  • Treatment Application: At an appropriate growth stage, apply this compound solutions to the plants as a foliar spray. Ensure thorough coverage. For testing curative activity, apply the treatment after inoculation.

  • Inoculation: Inoculate the plants with a spore suspension of the pathogen using a sprayer.

  • Incubation: Maintain the plants under conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: Regularly monitor the plants for disease symptoms and score the disease severity using an established rating scale.

  • Phytotoxicity Assessment: It is crucial to also assess for any potential phytotoxic effects of the this compound treatments on the plants, such as leaf burn, stunting, or discoloration.[1][14]

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Evaluating this compound cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation Mycelial_Growth Mycelial Growth Inhibition Assay EC50_MIC Determine EC50 & MIC Mycelial_Growth->EC50_MIC Spore_Germination Spore Germination Assay Spore_Germination->EC50_MIC Detached_Leaf Detached Leaf Assay Whole_Plant Whole Plant Assay (Greenhouse) Detached_Leaf->Whole_Plant Disease_Severity Assess Disease Severity & Phytotoxicity Whole_Plant->Disease_Severity EC50_MIC->Detached_Leaf Conclusion Conclusion on Efficacy Disease_Severity->Conclusion

Caption: A streamlined workflow for the comprehensive evaluation of this compound's antifungal properties.

Formulation, Safety, and Environmental Considerations

Formulation: For agricultural applications, this compound will need to be formulated to enhance its stability, solubility, and efficacy. Considerations for formulation include:

  • Adjuvants: The addition of surfactants, spreaders, and stickers to improve coverage and adherence to plant surfaces.

  • pH: The pH of the spray solution can influence the equilibrium between caprylic acid and its salt, which may affect its activity.[15]

  • Compatibility: Testing for compatibility with other pesticides and fertilizers that may be used in an integrated pest management (IPM) program.

Safety and Environmental Impact: Caprylic acid is generally recognized as safe (GRAS) for use in food.[1] However, toxicological data on this compound itself is limited.[16] It is essential to conduct studies on its environmental fate, including its persistence in soil and water, and its potential effects on non-target organisms. The use of naturally derived compounds like this compound is part of a broader strategy to reduce the environmental impact of agriculture.[17][18]

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel, sustainable fungicides for agriculture. Its broad-spectrum antifungal activity, coupled with a mechanism of action that is less prone to resistance, makes it an attractive alternative to conventional synthetic fungicides. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy from the laboratory to the greenhouse.

Future research should focus on:

  • Field trials to validate its efficacy under real-world agricultural conditions.

  • In-depth studies on its mechanism of action against a wider range of plant pathogens.

  • Development of optimized formulations to enhance its performance and ease of application.

  • Comprehensive toxicological and ecotoxicological studies to ensure its safety for humans and the environment.

By pursuing these research avenues, the full potential of this compound as a valuable tool in integrated pest management and sustainable agriculture can be realized.

References

  • US2466663A - Fungicide containing caprylic acid and its salt - Google P
  • Fungicidal Activity of a Medium-chain Fatty Acids Mixture Comprising Caprylic, Pelargonic and Capric Acids | Request PDF - ResearchG
  • Bulk this compound (Calcium Octano
  • Antifungal Activity of Fatty Acid Salts Against Penicillium pinophilum - ResearchG
  • Efficacy of calcium propionate against fungicide-resistant fungal plant pathogens and suppression of botrytis blight of ornamental flowers - PubMed. (URL: )
  • Antifungal activities of four fatty acids against plant p
  • SCIENTIFIC OPINION this compound and magnesium caprylate added for nutritional purposes as sources of calcium and magnesium to food supplements - Semantic Scholar. (URL: )
  • Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PubMed Central. (URL: )
  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC. (URL: [Link])
  • Caprylic Acid: Coconut Oil's Secret - Healthline. (URL: [Link])
  • Efficacy of calcium propionate against fungicide-resistant fungal plant pathogens and suppression of botrytis blight of ornamental flowers | Request PDF - ResearchG
  • The Evaluation of Antifungal Effect of Calcium Propionate on Different Mold Species. (URL: [Link])
  • Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition - PubMed. (URL: [Link])
  • Relationship: Fungal Infections and Glyceryl caprylate capr
  • Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi - PMC - PubMed Central. (URL: [Link])
  • Improvements in the utilization of calcium carbonate in promoting sustainability and environmental health - NIH. (URL: [Link])
  • Environmental Impact Assessment of Agricultural Production Using LCA: A Review - MDPI. (URL: [Link])
  • Environmental Impact of Conventional Agriculture - IDEAS/RePEc. (URL: [Link])

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Application Notes & Protocols: Calcium Caprylate as a Tool for Studying Tight Junction Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Gatekeepers of Paracellular Transport

Epithelial and endothelial cell layers form selective barriers that are crucial for maintaining tissue homeostasis. The primary structures governing the passage of solutes, ions, and water through the space between cells—the paracellular pathway—are the tight junctions (TJs). These complex protein networks, including claudins, occludin, and zonula occludens (ZO) proteins, are not static structures but are dynamically regulated. Understanding the mechanisms of TJ modulation is a cornerstone of research in drug delivery, toxicology, and the pathophysiology of various diseases.

A significant challenge in this field is the development of tools that can reversibly and predictably modulate TJ permeability. Calcium caprylate, a salt of the medium-chain fatty acid caprylic acid, has emerged as a valuable agent for this purpose. Its ability to transiently open tight junctions in a calcium-dependent manner provides a powerful method for studying the dynamics of this critical cellular barrier. This guide provides a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in studying tight junction modulation.

Mechanism of Action: A Calcium-Dependent Cascade

The modulation of tight junctions by caprylate is intrinsically linked to the presence of extracellular calcium.[1][2][3] While much of the literature focuses on sodium caprylate, the fundamental mechanism of action of the caprylate anion is understood to be calcium-dependent.[1][4][5] Lowering the extracellular calcium concentration can, on its own, disrupt tight junctions.[4][5][6] Conversely, the presence of extracellular calcium is essential for the formation and maintenance of these junctions.[7][8]

Caprylic acid and its salts are thought to transiently open tight junctions through a multi-step process:

  • Calcium Influx and Intracellular Signaling: The process is initiated by an increase in intracellular calcium concentration ([Ca2+]i).[9][10] This can be triggered by caprylate, leading to the activation of downstream signaling pathways.

  • Activation of Myosin Light Chain Kinase (MLCK): The rise in intracellular calcium activates MLCK.[4][11]

  • Cytoskeletal Contraction: Activated MLCK phosphorylates the myosin light chain, leading to the contraction of the perijunctional actin-myosin ring.[4][11]

  • TJ Protein Reorganization: This cytoskeletal contraction exerts mechanical force on the tight junction protein complex, leading to the displacement and reorganization of key proteins like ZO-1 and occludin.[4][11] This results in a transient and reversible increase in paracellular permeability.

It is this reversible nature that makes this compound a particularly useful tool, allowing for the study of both the opening and subsequent resealing of the tight junction barrier.

Experimental Protocols

I. In Vitro Cell Culture Model: Caco-2 Monolayers

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for studying the intestinal epithelial barrier.[12][13][14] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with well-developed tight junctions, mimicking the intestinal epithelium.[14]

Protocol 1: Caco-2 Cell Culture and Monolayer Formation

  • Cell Seeding: Seed Caco-2 cells onto collagen-coated polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Maintain the cultures for 21-25 days to allow for full differentiation and the formation of a confluent monolayer with high transepithelial electrical resistance (TEER). Change the medium every 2-3 days.

  • Verification of Monolayer Integrity: Before commencing experiments, verify the integrity of the Caco-2 cell monolayer by measuring the TEER. Monolayers are typically ready for experiments when TEER values are >250 Ω·cm².

II. Assessing Tight Junction Integrity

A. Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the electrical resistance across a cell monolayer and is a reliable indicator of tight junction integrity.[15][16] A decrease in TEER signifies an increase in paracellular permeability.[15]

Protocol 2: TEER Measurement

  • Equipment: Use an epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2 electrodes).[17][18]

  • Equilibration: Allow the cell culture plates to equilibrate to room temperature for 15-20 minutes before measurement, as TEER is temperature-sensitive.[18]

  • Measurement:

    • Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS) or culture medium.[17][18]

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.[17]

    • Record the resistance reading in ohms (Ω).

  • Calculation:

    • Measure the resistance of a blank Transwell insert without cells containing only culture medium.

    • Subtract the blank resistance from the resistance of the cell monolayer.

    • Multiply the result by the surface area of the Transwell insert to obtain the TEER value in Ω·cm².[18]

B. Paracellular Flux Assay

This assay measures the passage of fluorescently labeled, non-transported molecules across the cell monolayer, providing a direct assessment of paracellular permeability.[19][20] Fluorescein isothiocyanate-dextran (FITC-dextran) of various molecular weights is commonly used.[21][22][23]

Protocol 3: Paracellular Flux Assay with FITC-Dextran (4 kDa)

  • Preparation: After establishing a confluent Caco-2 monolayer with stable TEER, wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Treatment: Add the desired concentration of this compound (typically in the range of 5-15 mM, based on literature for sodium caprate) to the apical compartment.[24][25] An untreated monolayer should be used as a negative control.

  • Addition of Tracer: To the apical compartment, add FITC-dextran (4 kDa) to a final concentration of 1 mg/mL.

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed HBSS.

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[22]

  • Calculation: Create a standard curve with known concentrations of FITC-dextran to determine the amount of tracer that has passed through the monolayer. The apparent permeability coefficient (Papp) can then be calculated.

III. Visualization and Quantification of Tight Junction Proteins

A. Immunofluorescence Microscopy

This technique allows for the visualization of the localization and organization of specific tight junction proteins, such as occludin and ZO-1, within the cell monolayer.[26][27][28][29]

Protocol 4: Immunofluorescence Staining of Occludin and ZO-1

  • Cell Culture: Grow Caco-2 cells on permeable supports as described in Protocol 1.

  • Treatment: Treat the cells with this compound as desired.

  • Fixation: Wash the monolayers with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against occludin and ZO-1 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting: Carefully cut the membrane from the Transwell insert and mount it on a glass slide with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the staining using a confocal laser scanning microscope. Disruption of the continuous, honeycomb-like staining pattern at the cell borders indicates a loss of tight junction integrity.[11]

Quantitative Data Summary

ParameterThis compound TreatmentExpected Outcome
TEER 5-15 mMDose-dependent, reversible decrease
Paracellular Flux (FITC-dextran, 4 kDa) 5-15 mMSignificant increase in permeability
TJ Protein Localization (IF) 5-15 mMDiscontinuous, irregular staining of occludin and ZO-1

Visualizing the Process

G cluster_0 This compound Application cluster_1 Cellular Events cluster_2 Tight Junction Response This compound This compound Increase in [Ca2+]i Increase in [Ca2+]i This compound->Increase in [Ca2+]i MLCK Activation MLCK Activation Increase in [Ca2+]i->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation Actomyosin Contraction Actomyosin Contraction Myosin Light Chain Phosphorylation->Actomyosin Contraction TJ Protein Reorganization (ZO-1, Occludin) TJ Protein Reorganization (ZO-1, Occludin) Actomyosin Contraction->TJ Protein Reorganization (ZO-1, Occludin) Increased Paracellular Permeability Increased Paracellular Permeability TJ Protein Reorganization (ZO-1, Occludin)->Increased Paracellular Permeability

Caption: Signaling pathway of this compound-induced tight junction modulation.

G Start Start Caco-2 Cell Culture on Transwells Caco-2 Cell Culture on Transwells Start->Caco-2 Cell Culture on Transwells TEER Measurement (Baseline) TEER Measurement (Baseline) Caco-2 Cell Culture on Transwells->TEER Measurement (Baseline) Treatment with this compound Treatment with this compound TEER Measurement (Baseline)->Treatment with this compound TEER Measurement (Post-treatment) TEER Measurement (Post-treatment) Treatment with this compound->TEER Measurement (Post-treatment) Paracellular Flux Assay (FITC-dextran) Paracellular Flux Assay (FITC-dextran) Treatment with this compound->Paracellular Flux Assay (FITC-dextran) Immunofluorescence Staining (ZO-1, Occludin) Immunofluorescence Staining (ZO-1, Occludin) Treatment with this compound->Immunofluorescence Staining (ZO-1, Occludin) Data Analysis Data Analysis TEER Measurement (Post-treatment)->Data Analysis Paracellular Flux Assay (FITC-dextran)->Data Analysis Immunofluorescence Staining (ZO-1, Occludin)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for assessing tight junction modulation.

Conclusion: A Versatile Tool for Barrier Research

This compound provides a reliable and reversible method for modulating tight junctions in vitro. The protocols outlined in this guide offer a robust framework for investigating the intricate mechanisms of tight junction regulation. By combining functional assays like TEER and paracellular flux with visualization techniques such as immunofluorescence microscopy, researchers can gain a comprehensive understanding of the dynamic nature of the epithelial barrier. This knowledge is not only fundamental to cell biology but also holds significant implications for the development of novel drug delivery systems and therapeutic strategies for diseases characterized by barrier dysfunction.

References

  • Ma, T. Y., Tran, D., Hoa, N., Nguyen, D., Merryfield, M., & Tarnawski, A. (2000). Mechanism of extracellular calcium regulation of intestinal epithelial tight junction permeability: role of cytoskeletal involvement. Microscopy Research and Technique, 51(2), 156–168. [Link]
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  • Zampighi, G. A., Loo, D. D. F., Kreman, M., Eskandari, S., & Wright, E. M. (1997). Extracellular Ca2+ directly regulates tight junctional permeability in the human cervical cell line CaSki. American Journal of Physiology-Cell Physiology, 272(2), C511–C525. [Link]
  • Contreras, R. G., Miller, J. H., Zamora, M., González-Mariscal, L., & Cereijido, M. (1992). Role of calcium in tight junction formation between epithelial cells. American Journal of Physiology-Cell Physiology, 263(2), C313–C318. [Link]
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  • Jiménez, J., Hanna, G., Tosi, T., Díaz-Sánchez, Á., Briceño, V., & Chnaiderman, J. (2022). Calcium regulates the interplay between the tight junction and epithelial adherens junction at the plasma membrane. FEBS Letters, 596(2), 219–231. [Link]
  • protocols.io. (2022). Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2. [Link]
  • Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems.
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  • Acharya, P., Beckel, J., Ruiz, W. G., Wang, E., Rojas, R., & Birder, L. (2004). Distribution of the tight junction proteins ZO-1, occludin, and claudin-4, -8, and -12 in bladder epithelium. American Journal of Physiology-Renal Physiology, 287(2), F305–F318. [Link]
  • ResearchGate. (n.d.). Immunofluorescence staining of TJ proteins (A)
  • Wang, Y., et al. (2023). Targeting MLCK1 uncouples immune checkpoint inhibitor-induced colitis from antitumour immunity. Gut, 72(8), 1483-1494. [Link]
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  • Moeser, A. J., & Blikslager, A. T. (2007). CaV1.3 Channels and Intracellular Calcium Mediate Osmotic Stress-induced N-terminal c-Jun Kinase Activation and Disruption of Tight Junctions in Caco-2 Cell Monolayers. Journal of Biological Chemistry, 282(19), 14509–14517. [Link]
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  • Stephenson, R. E., et al. (2022). Mechanosensitive calcium flashes promote sustained RhoA activation during tight junction remodeling. Journal of Cell Biology, 221(3), e202107011. [Link]
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  • ResearchGate. (2025). In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay. [Link]
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  • Zhang, X. S., et al. (2022). Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells. Biomedical and Environmental Sciences, 35(2), 95–106. [Link]
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Application Notes and Protocols for Measuring Calcium Release from Peptide-Calcium Chelates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Peptide-Mediated Calcium Release in Research and Drug Development

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene transcription and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore paramount to cellular function. A growing area of interest for researchers, scientists, and drug development professionals is the use of peptides to modulate these intricate Ca²⁺ signaling pathways. Peptide-calcium chelates, in particular, represent a novel class of compounds designed to deliver or sequester calcium with high specificity, offering therapeutic potential for a range of disorders.

These specialized peptides can be engineered to release calcium under specific physiological conditions, such as changes in pH or enzymatic activity, making them powerful tools for targeted therapeutic interventions. The ability to accurately measure the release of calcium from these peptide chelates is therefore a critical step in their development and validation. This comprehensive guide provides a detailed overview of the principles and protocols for quantifying calcium release, both directly from the peptide-calcium complex in a cell-free environment and as a measure of induced intracellular calcium mobilization.

Part 1: Direct Measurement of Calcium Release from Peptide-Calcium Chelates (In Vitro)

The initial characterization of a peptide-calcium chelate involves quantifying the release of the bound calcium in response to a specific trigger. This is typically performed in a controlled, cell-free environment. The choice of method will depend on the specific properties of the peptide and the desired kinetic information.

Preparation of Peptide-Calcium Chelates

A critical prerequisite for any calcium release study is the successful formation of the peptide-calcium complex. The efficiency of this chelation is influenced by several factors including pH, temperature, reaction time, and the molar ratio of peptide to calcium.[1][2]

Protocol for the Preparation of Peptide-Calcium Complexes:

  • Peptide Dissolution: Dissolve the lyophilized peptide in deionized water to a specific concentration (e.g., 20-50 mg/mL).[1][3]

  • Calcium Addition: Add a solution of calcium chloride (CaCl₂) to the peptide solution to achieve a predetermined peptide-to-calcium mass ratio (e.g., 3:1 or 4:1).[1][3]

  • Reaction Incubation: Incubate the mixture under optimized conditions of pH, temperature, and time. For example, incubation may be performed at 45-50°C and a pH of 6.0-8.5 for 30-60 minutes.[1][3]

  • Purification: To remove free, unbound calcium, add ethanol (e.g., 85%) to the solution to precipitate the peptide-calcium complex.[3]

  • Isolation: Centrifuge the mixture (e.g., at 8000 x g for 10 minutes) to pellet the complex.[3]

  • Lyophilization: Freeze-dry the collected precipitate to obtain the purified peptide-calcium chelate powder.[3]

The success of the chelation process can be confirmed by measuring the calcium-binding capacity, often determined by methods such as EDTA complexometric titration.[4]

Measuring Calcium Release in Response to Environmental Triggers

A primary application of peptide-calcium chelates is their ability to release calcium in response to specific environmental cues, such as a change in pH that might be encountered in different physiological compartments (e.g., the gastrointestinal tract or endosomes).

Protocol for Measuring pH-Induced Calcium Release:

  • Sample Preparation: Dissolve the prepared peptide-calcium chelate in ultrapure water.

  • Simulated Environmental Conditions: To simulate gastric digestion, for instance, adjust the pH of the solution to 2.0 and add pepsin.[3][5] For simulated intestinal conditions, the pH is adjusted to around 7.6 with the addition of trypsin.[5]

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours).[5]

  • Quantification of Released Calcium: After incubation, measure the concentration of free calcium in the solution. This can be achieved using various techniques, including:

    • Atomic Absorption Spectroscopy: A highly sensitive method for quantifying metal ions.

    • Ion-Selective Electrodes (ISEs): Provides real-time measurement of free calcium ion activity.

    • Fluorescent Calcium Indicators (in vitro): Dyes such as Fura-2 or Fluo-4 can be used in a cell-free buffer system to quantify free calcium concentrations.

Kinetic Analysis of Calcium Release using Stopped-Flow Spectrophotometry

For a detailed understanding of the kinetics of calcium release, especially for rapid reactions, stopped-flow spectrophotometry is the method of choice.[6][7][8] This technique allows for the rapid mixing of solutions and the monitoring of the reaction on a millisecond timescale.[6]

Experimental Workflow for Stopped-Flow Kinetic Analysis:

G cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Acquisition & Analysis S1 Syringe 1: Peptide-Calcium Chelate Mixer Rapid Mixer S1->Mixer S2 Syringe 2: Release Trigger (e.g., pH buffer, EGTA) S2->Mixer Cell Observation Cell (Spectrophotometer) Mixer->Cell Stop Stop Syringe Cell->Stop Data Time-resolved Fluorescence/Absorbance Data Cell->Data Spectroscopic Monitoring Fit Kinetic Model Fitting (e.g., first-order dissociation) Data->Fit Rate Dissociation Rate Constant (k-) Fit->Rate

Caption: Stopped-flow experimental workflow for kinetic analysis.

In this setup, one syringe contains the peptide-calcium complex, and the other contains the release trigger (e.g., a buffer with a low pH or a strong calcium chelator like EGTA).[9] The solutions are rapidly mixed, and the change in a spectroscopic signal (absorbance or fluorescence of an indicator) is monitored over time to determine the rate of calcium dissociation.[6][9]

Part 2: Measuring Peptide-Induced Intracellular Calcium Release

Beyond the direct release of calcium from the chelate itself, many peptides are designed to trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum.[10][11] These events are typically measured in live cells using fluorescent calcium indicators.

Principles of Fluorescent Calcium Indicators

Fluorescent calcium indicators are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They are broadly categorized into two types:

  • Single-Wavelength Indicators: Such as Fluo-4, exhibit a significant increase in fluorescence intensity upon binding to calcium.[12][13][14] They are well-suited for high-throughput screening and fluorescence microscopy.[14]

  • Ratiometric Indicators: Like Fura-2, undergo a shift in their excitation or emission wavelength upon calcium binding.[15][16][17] By measuring the ratio of fluorescence at two different wavelengths, these indicators allow for a more accurate quantification of intracellular calcium concentrations, as the ratio is largely independent of dye concentration, photobleaching, and cell thickness.[16][18]

Table 1: Comparison of Common Fluorescent Calcium Indicators

IndicatorTypeExcitation (Ca²⁺-free/bound)Emission (Ca²⁺-free/bound)Kd for Ca²⁺Key Advantages
Fluo-4 Single-Wavelength~494 nm~516 nm~345 nM[14]Bright fluorescence, high signal-to-noise ratio.[14]
Fura-2 Ratiometric (Excitation)~380 nm / ~340 nm[16][17]~510 nm[15]~145 nMRatiometric measurement minimizes experimental artifacts.[16][18]
Indo-1 Ratiometric (Emission)~350 nm~475 nm / ~400 nm~230 nMRatiometric emission suitable for flow cytometry.[19]
Rhod-2 Long-Wavelength~552 nm~581 nm~570 nMSuitable for multiplexing with green fluorescent proteins.[18]
Protocol for Measuring Intracellular Calcium Release using Fluo-4 AM

The acetoxymethyl (AM) ester forms of these dyes are cell-permeable, allowing for easy loading into live cells. Once inside, cellular esterases cleave the AM group, trapping the active indicator in the cytoplasm.[15]

Step-by-Step Protocol:

  • Cell Culture: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates) to be 80-90% confluent on the day of the experiment.[12][15][17]

  • Preparation of Loading Solution:

    • Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in high-quality, anhydrous DMSO).[14]

    • On the day of the experiment, dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES) to a final working concentration of 1-5 µM.[13][14][20]

    • To aid in dye solubilization and prevent dye extrusion, Pluronic® F-127 (0.02-0.1%) and probenecid (2.5-2.7 mM) can be added to the loading buffer, respectively.[12][13][16]

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with the physiological buffer.[15][21]

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12][13][17]

  • Washing: Remove the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye.[15]

  • De-esterification: Add fresh buffer (with probenecid if used previously) and incubate for at least 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[15][22]

  • Measurement of Calcium Release:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Set the instrument to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: ~490 nm, Em: ~515 nm).[12]

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Add the peptide of interest (at the desired concentration) and immediately begin recording the change in fluorescence intensity over time.

    • As a positive control, ionomycin (a calcium ionophore) can be added at the end of the experiment to elicit a maximal calcium response.[19][21]

Data Analysis and Interpretation

The raw fluorescence data needs to be processed to accurately reflect the changes in intracellular calcium concentration.

Data Analysis Workflow:

G cluster_data Data Acquisition cluster_processing Data Processing cluster_quant Quantification Raw Raw Fluorescence Intensity vs. Time BG Background Subtraction Raw->BG Norm Normalization (ΔF/F₀) BG->Norm Peak Peak Amplitude Norm->Peak Area Area Under the Curve (AUC) Norm->Area Rate Rate of Rise Norm->Rate

Caption: Workflow for analyzing calcium imaging data.

A common method for data normalization is to express the change in fluorescence as ΔF/F₀, where:

  • F is the fluorescence at any given time point.

  • F₀ is the baseline fluorescence before the addition of the stimulus.[23]

This normalization corrects for variations in cell number and dye loading between wells or experiments.[23][24] For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340 nm / 380 nm) is plotted against time.[15][22]

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of peptide-calcium chelates. By employing a combination of in vitro release assays and live-cell imaging techniques, researchers can gain a thorough understanding of the chelation properties, release kinetics, and biological activity of these novel compounds. Such detailed characterization is essential for advancing the development of peptide-based therapeutics that leverage the power of calcium signaling.

References

  • Santa-Cruz, J. A., et al. (2016).
  • ICT. (2021). FURA-2 AM - Instructions.
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  • ION Biosciences. (2021). FLUO-4 AM.
  • Li, M., et al. (2022). Preparation of Calcium–Binding Peptides Derived from Mackerel (Scomber japonicus) Protein and Structural Characterization and Stability Analysis of Its Calcium Complexes. In Marine Drugs, 20(1), 58.
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  • Creton, R. (2017). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. In Brain Sciences, 7(9), 112.
  • Ros, H., & Lagnado, L. (2022). Calcium imaging analysis – how far have we come?. In F1000Research, 11, 461.
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  • Zheng, W., et al. (2024). Walnut peptides-calcium chelate: fabrication, characterization and calcium release rate evaluation. In Food & Function, 15(6), 2845-2856.
  • Mishina, Y. M., et al. (2017). Green fluorescent genetically encoded calcium indicator based on calmodulin/M13-peptide from fungi. In PLoS One, 12(8), e0183757.
  • PLOS. (n.d.). Green fluorescent genetically encoded calcium indicator based on calmodulin/M13-peptide from fungi - Figures.
  • Rebelein, J. G., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. In Journal of the American Chemical Society, 144(15), 6681–6690.
  • Wang, Z., et al. (2023). Preparation of Calcium-Chelating Peptides from Squid Skin and Evaluation of Calcium Absorption Capacity in Caco-2 Cell Monolayer Model. In Foods, 12(23), 4253.
  • Zhang, Y., et al. (2022). Preparation, Characterization and Stability of Calcium-Binding Peptides Derived from Chicken Blood. In Foods, 11(13), 1963.
  • Wikipedia. (n.d.). Stopped-flow.
  • Wang, Y., et al. (2023). Process Optimization, Structural Characterization, and Calcium Release Rate Evaluation of Mung Bean Peptides-Calcium Chelate. In National Center for Biotechnology Information.
  • BioLogic. (n.d.). Overview: Stopped-Flow.
  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
  • Pape, P. C., & Csernoch, L. (1984). Stopped-flow kinetics of the interaction of the fluorescent calcium indicator Quin 2 with calcium ions.
  • FocalPlane. (2022). First steps for presentation and analysis of calcium imaging data.
  • Kellersberger, K. A., et al. (2004). On the interaction of peptides with calcium ions as studied by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. In Journal of the American Society for Mass Spectrometry, 15(11), 1681-1689.
  • Kellersberger, K. A., et al. (2005). Dimerization of Peptides by Calcium Ions: Investigation of a Calcium-Binding Motif. In Chemistry & Biodiversity, 2(10), 1369-1382.
  • Rebelein, J. G., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. In National Center for Biotechnology Information.
  • University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL.
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Application Notes and Protocols for the Analytical Determination of Calcium Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantifying Calcium Carbonate

Calcium carbonate (CaCO₃) is a ubiquitous compound, fundamental not only to geological and environmental sciences but also as a critical component in the pharmaceutical industry. In drug development and manufacturing, it is widely used as an excipient (a filler or bulking agent), a dietary calcium supplement, and an active pharmaceutical ingredient (API) in antacids.[1][2] Its precise quantification is paramount for ensuring product quality, safety, and efficacy. An accurate assay of CaCO₃ content guarantees correct dosage, verifies purity by identifying acid-insoluble impurities, and ensures compliance with global pharmacopeial standards.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical methods for determining calcium carbonate content. We will delve into the mechanistic basis of each technique, provide field-proven, step-by-step protocols, and offer insights into method selection, validation, and data interpretation.

Method Selection: A Strategic Overview

Choosing the appropriate analytical method depends on several factors: the nature of the sample matrix, the expected concentration of calcium carbonate, the required level of accuracy and precision, available instrumentation, and throughput needs.[4][5] While some methods offer simplicity and speed, others provide superior sensitivity and specificity.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the most suitable analytical technique.

MethodSelection Start Start: Sample for CaCO₃ Analysis Q1 Is the sample a pure substance or a high-concentration formulation (e.g., API, raw material)? Start->Q1 Q2 Is the sample soluble in acid? Q1->Q2 No Titration Complexometric or Acid-Base Titration Q1->Titration Yes Q3 Is trace-level Ca analysis or multi-element screening required? Q2->Q3 No InsolubleTitration Acid-Base Back Titration Q2->InsolubleTitration Yes (Insoluble Matrix) Q4 Is thermal decomposition behavior of interest? Q3->Q4 No ICP ICP-OES / ICP-MS Q3->ICP Yes Q4->Titration No (Consider Titration for routine QC) TGA Thermogravimetric Analysis (TGA) Q4->TGA Yes

Caption: Decision tree for selecting an appropriate CaCO₃ analytical method.

Comparative Summary of Key Analytical Methods
Method Principle Typical Application Advantages Limitations
Complexometric Titration Chelating reaction between Ca²⁺ ions and EDTA at a specific pH.[6]Pharmaceutical assays (APIs, excipients), quality control.[3][7]High accuracy and precision for high concentrations, cost-effective, well-established (USP method).[8]Less suitable for trace amounts, can be affected by interfering metal ions.
Acid-Base Back Titration Reaction of CaCO₃ with a known excess of strong acid, followed by titration of the unreacted acid.[9]Insoluble samples (e.g., limestone, eggshells, some formulations), quality control.[10][11]Excellent for insoluble matrices, simple and inexpensive.Indirect method, potential for error accumulation, can be slower.[10]
Thermogravimetric Analysis (TGA) Measurement of mass loss as the sample is heated. CaCO₃ decomposes to CaO and CO₂, with a characteristic mass loss.[12][13]Purity analysis, characterization of thermal stability, quantification in polymers and composites.[14]Highly accurate, provides information on other volatile components and thermal events, small sample size.Destructive, instrument cost, may be affected by overlapping decomposition of other components.[14]
ICP-OES Sample is atomized in high-temperature plasma, and the emitted light is measured to quantify elemental calcium.[15][16]Trace element analysis, multi-element quantification in complex matrices, raw material screening.[17][18]Extremely high sensitivity (ppb level), high throughput, simultaneous multi-element analysis.[17]Destructive, high instrument cost, measures total calcium (not specifically CaCO₃), requires sample digestion.[15]

Method 1: Complexometric EDTA Titration

This method is the cornerstone for the assay of calcium carbonate in pharmaceutical applications, as outlined in the United States Pharmacopeia (USP).[3][19]

Scientific Principle

The analysis relies on the reaction between calcium ions (Ca²⁺) and a chelating agent, ethylenediaminetetraacetic acid (EDTA). In an alkaline solution, EDTA forms a highly stable, 1:1 stoichiometric complex with Ca²⁺.[6] A metal-ion indicator, such as hydroxy naphthol blue, is used to signal the endpoint. The indicator initially forms a colored complex with the Ca²⁺ ions. As EDTA is added, it first reacts with the free Ca²⁺. Once all the free Ca²⁺ is complexed, the EDTA displaces the indicator from the indicator-Ca²⁺ complex, causing a distinct color change from red to a full blue, which marks the titration endpoint.[3][20]

Experimental Workflow: Complexometric Titration

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Accurately weigh ~200 mg of CaCO₃ (previously dried) P2 Moisten with water and dissolve dropwise with 3 N HCl P1->P2 P3 Dilute with ~100 mL of deionized water P2->P3 T1 Add 15 mL of 1 N NaOH to raise pH P3->T1 T2 Add ~300 mg of hydroxy naphthol blue indicator T1->T2 T3 Titrate with standardized 0.05 M Disodium Edetate VS T2->T3 T4 Observe endpoint: color changes to a distinct blue T3->T4 T5 Record the volume of titrant used T4->T5 A1 Perform a blank titration T5->A1 A2 Calculate the percentage of CaCO₃ using the provided formula A1->A2 TGAWorkflow cluster_setup Instrument Setup & Sample Prep cluster_run Thermal Program cluster_analysis Data Analysis S1 Calibrate TGA instrument for mass and temperature S2 Accurately weigh 5-10 mg of the sample into a tared TGA pan S1->S2 S3 Place the pan in the TGA furnace S2->S3 R1 Set purge gas (e.g., N₂ or Air) at a constant flow rate S3->R1 R2 Equilibrate at a low temperature (e.g., 30°C) R1->R2 R3 Ramp temperature at a controlled rate (e.g., 10°C/min) up to ~950°C R2->R3 R4 Continuously record sample mass vs. temperature R3->R4 A1 Identify the mass loss step corresponding to CaCO₃ decomposition (~600-850°C) R4->A1 A2 Quantify the percentage mass loss (Δm) for this step A1->A2 A3 Calculate the initial CaCO₃ percentage A2->A3

Caption: General workflow for quantitative analysis of CaCO₃ using TGA.

Detailed Protocol
  • Instrument Preparation: Ensure the TGA is calibrated for both mass and temperature according to the manufacturer's guidelines.

  • Sample Loading: Accurately weigh 5-10 mg of the finely powdered sample into a tared TGA pan (e.g., alumina or platinum).

  • Thermal Method:

    • Load the sample into the furnace.

    • Purge with an inert gas like nitrogen at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 950°C at a constant heating rate of 10°C/min. [4]4. Data Collection: Record the mass loss and temperature profile throughout the run.

Data Analysis & Calculation
  • Identify Decomposition Step: On the resulting thermogram (mass vs. temperature plot), identify the distinct mass loss step occurring between approximately 600°C and 850°C. This step corresponds to the loss of CO₂ from CaCO₃.

  • Measure Mass Loss: Determine the percentage mass loss (Δm%) for this specific step.

  • Calculate CaCO₃ Content: Use the stoichiometric relationship to calculate the original CaCO₃ content. [4] Percentage (%) CaCO₃ = Δm% × (MW_CaCO₃ / MW_CO₂)

Where:

  • Δm% = Measured percentage mass loss in the decomposition step

  • MW_CaCO₃ = Molecular weight of calcium carbonate (100.09 g/mol )

  • MW_CO₂ = Molecular weight of carbon dioxide (44.01 g/mol )

  • The ratio (MW_CaCO₃ / MW_CO₂) is approximately 2.274 .

Trustworthiness: The accuracy of TGA is dependent on proper instrument calibration and the absence of other sample components that decompose in the same temperature range. Running a pure CaCO₃ standard is essential for verifying the decomposition temperature and stoichiometric mass loss.

Method 3: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is an elemental analysis technique renowned for its high sensitivity and ability to measure multiple elements simultaneously. [16]It is ideal for determining the total calcium content in a sample, especially at trace levels or in complex pharmaceutical formulations. [17]

Scientific Principle

The method involves introducing a liquid sample into a high-temperature (6,000-10,000 K) argon plasma. [15]The intense heat desolvates, vaporizes, and atomizes the sample. The atoms and ions are excited to higher electronic energy levels. As they relax back to their ground state, they emit light at wavelengths characteristic of each specific element. The intensity of the emitted light at a given wavelength is directly proportional to the concentration of that element in the sample. [17]For calcium, prominent and interference-free emission lines (e.g., 317.9 nm) are selected for quantification. [18]

Experimental Workflow: ICP-OES

ICPWorkflow cluster_prep Sample & Standard Preparation cluster_run Instrumental Analysis cluster_analysis Data Analysis P1 Accurately weigh sample and dissolve/digest in acid (e.g., HNO₃) P2 Quantitatively transfer and dilute to a known final volume P1->P2 R1 Optimize ICP-OES parameters (e.g., plasma power, gas flows) P2->R1 P3 Prepare a series of calibration standards from a certified Ca reference material P4 Prepare a blank solution (acid matrix) P3->P4 P4->R1 R2 Aspirate the blank and standards to generate a calibration curve R1->R2 R3 Aspirate and analyze the prepared sample solutions R2->R3 R4 Measure emission intensity at a selected calcium wavelength (e.g., 317.9 nm) R3->R4 A1 Calculate Ca concentration in the sample solution from the calibration curve R4->A1 A2 Account for dilution factors A1->A2 A3 Calculate the percentage of CaCO₃ in the original solid sample A2->A3

Caption: Workflow for determining total calcium via ICP-OES, followed by calculation of CaCO₃ content.

Detailed Protocol
  • Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10 ppm) by diluting a certified 1000 ppm calcium standard solution with a matrix matching the sample digest (e.g., 2% nitric acid). [21]2. Sample Digestion:

    • Accurately weigh a suitable amount of the solid sample (e.g., 100 mg).

    • Transfer to a digestion vessel and add a suitable acid, such as concentrated nitric acid. Microwave-assisted digestion is often employed for complex matrices to ensure complete dissolution. [18] * After digestion, allow the solution to cool.

  • Dilution: Quantitatively transfer the digest to a volumetric flask (e.g., 100 mL) and dilute to volume with deionized water. Further dilutions may be necessary to bring the calcium concentration within the linear range of the calibration curve.

  • Instrumental Analysis:

    • Set up and optimize the ICP-OES instrument according to the manufacturer's recommendations.

    • Generate a calibration curve by analyzing the blank and calibration standards. The correlation coefficient (r²) should be >0.999.

    • Analyze the prepared sample solutions.

Data Analysis & Calculation
  • Determine Calcium Concentration: The instrument software will use the calibration curve to calculate the concentration of calcium (C_Ca, in ppm or mg/L) in the diluted sample solution.

  • Calculate CaCO₃ Content: Convert the calcium concentration back to the mass of CaCO₃ in the original solid sample.

Percentage (%) CaCO₃ = [C_Ca (mg/L) × V (L) × D × (MW_CaCO₃ / AW_Ca) × 100] / W (mg)

Where:

  • C_Ca = Concentration of Ca in the analyzed solution (mg/L)

  • V = Final volume of the diluted sample (L)

  • D = Additional dilution factor, if any

  • MW_CaCO₃ = Molecular weight of calcium carbonate (100.09 g/mol )

  • AW_Ca = Atomic weight of calcium (40.08 g/mol )

  • W = Initial weight of the solid sample (mg)

Trustworthiness: This method's reliability hinges on complete sample digestion, the use of certified reference standards for calibration, and the proper selection of an interference-free analytical wavelength. [18]Analysis of a certified reference material (CRM) with a known calcium content is the best way to validate the entire procedure.

References

  • Comparative assessment of analytical methods for calcium carbonate determin
  • D4373 Standard Test Method for Calcium Carbonate Content of Soils.
  • Comparative assessment of analytical methods for calcium carbonate determin
  • ASTM D4373-96 - Standard Test Method for Calcium Carbonate Content of Soils.
  • Determination of calcium in calcium carbonate using complexometric titr
  • Method of Analysis for Calcium Carbon
  • ASTM D1199 testing. Industrial Physics.
  • Calcium Carbonate - Definition, Identific
  • How to test for calcium carbon
  • Thermogravimetric Analysis (TGA). Analytical Answers.
  • C1797 Standard Specification for Ground Calcium Carbonate and Aggregate Mineral Fillers for use in Hydraulic Cement Concrete.
  • Comparison of the CaCO3 content determined by CA and TGA.
  • Analytical validation of the determination of the content of calcium carbonate in capsules by complexometric tritr
  • Method Validation for Determination of Calcium Carbonate in Soil by Neutralization Titration. World Scientific Research Journal.
  • Traditional materials from new sources – conflicts in analytical methods for calcium carbon
  • ICP Analysis.
  • Calcium Carbon
  • Analytical validation of the determination of the content of calcium carbonate in capsules by complexometric tritration.
  • USP Calcium Carbon
  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online.
  • USP Monographs: Calcium Carbon
  • D4373 Standard Test Method for Rapid Determination of Carbonate Content of Soils.
  • Calcium Carbonate Back Titr
  • Acid-Base Titr
  • Thermogravimetric analysis (TGA). ChemBAM.
  • Determination Of Calcium Carbonate Content Of Various Eggshells Using Back Titr
  • Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI.
  • ICP Chemistry, ICP-OES Analysis, Strengths and Limit
  • CALCIUM CARBON
  • Thermogravimetric analysis (TGA) and derivative curves (DTG): a pure calcium carbonate I.
  • Official Monographs for Part I / Precipitated Calcium Carbon
  • Calcium ICP Standard Solution, 250 ml. Carl ROTH.
  • Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich M

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Calcium Caprylate for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for effectively solubilizing calcium caprylate for use in cell culture experiments. We understand the challenges posed by poorly soluble compounds and have structured this guide to provide not just methods, but the scientific reasoning behind them, ensuring experimental success and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is this compound, and why is its solubility in aqueous solutions limited?

This compound is the calcium salt of caprylic acid (also known as octanoic acid), a medium-chain saturated fatty acid.[1][2] Its structure consists of one calcium ion (Ca²⁺) bonded to two caprylate anions (CH₃(CH₂)₆COO⁻). The solubility challenge arises from its amphipathic nature. The carboxylate head of the molecule is polar and can interact with water, but the long, eight-carbon hydrocarbon tail is highly non-polar (hydrophobic). In an aqueous environment, these hydrophobic tails tend to self-associate to minimize contact with water, leading to low solubility. The reported water solubility is approximately 1.9 g/L at 20°C.[3][4]

Q2: Can I dissolve this compound directly into my complete cell culture medium?

Directly dissolving this compound into a complete cell culture medium (like DMEM or RPMI-1640) is strongly discouraged . Cell culture media are complex solutions rich in inorganic salts, including phosphates and bicarbonates. Calcium ions (Ca²⁺) from the this compound can react with phosphate ions (PO₄³⁻) in the medium to form calcium phosphate, a highly insoluble salt that will precipitate out of solution.[5] This precipitation not only removes the desired calcium and caprylate from the soluble phase but can also be cytotoxic to cells and interfere with imaging-based assays.[5]

Q3: What is the impact of pH on the solubility of this compound?

The solubility of fatty acid salts is pH-dependent. Caprylic acid has a pKa of approximately 4.89. In solutions with a pH well above the pKa (like typical cell culture media at pH 7.2-7.4), the caprylate is in its ionized, more soluble salt form. However, attempting to dissolve the calcium salt by lowering the pH is counterproductive. Acidifying the solution would protonate the caprylate anion to form free caprylic acid, which is even less soluble in water (0.068 g/100 mL) than its calcium salt.[1] Conversely, significantly raising the pH to increase caprylate solubility risks precipitating calcium hydroxide. Therefore, pH manipulation is not a recommended strategy for this specific compound in a cell culture context.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the solubilization process.

Issue 1: My this compound powder is not dissolving, even with vigorous mixing in water or PBS.
  • Causality: You have likely exceeded the intrinsic aqueous solubility limit of this compound (~1.9 g/L or 5.5 mM).[3][4] The hydrophobic interactions of the caprylate tails are preventing the compound from fully dissolving.

  • Solution 1 (Low Concentrations): If your target concentration is very low (<1 mM), try gentle heating (37-40°C) and sonication to aid dissolution. However, this is often insufficient for preparing a concentrated stock.

  • Solution 2 (Higher Concentrations): You must use a solubilizing agent. The recommended approach is to prepare a concentrated stock solution using a suitable method (see Part 3: Protocols) and then dilute this stock into your final culture medium.

Issue 2: A white precipitate formed immediately after I added my this compound stock solution to the cell culture medium.
  • Causality A - Chemical Incompatibility: This is the classic sign of calcium phosphate precipitation. Your stock solution, when added to the phosphate-rich medium, caused the local concentration of calcium and phosphate ions to exceed the solubility product, leading to the formation of an insoluble salt.

  • Solution A:

    • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

    • Use Phosphate-Free Diluent: When diluting your stock, add it to a smaller volume of a phosphate-free saline solution (like a custom HEPES-buffered saline) or serum-free medium first, mix well, and then add this intermediate dilution to the final volume of complete medium. This helps disperse the calcium ions more effectively before they can react with phosphates.

    • Complexation: Use a cyclodextrin-based solubilization method (see Protocol 3). The cyclodextrin encapsulates the hydrophobic tail of the caprylate, which can improve its stability and reduce immediate precipitation upon dilution.[6][7]

  • Causality B - Co-solvent "Crashing Out": If you prepared your stock in a high concentration of an organic co-solvent (like 100% ethanol or DMSO), adding it rapidly to the aqueous medium can cause the this compound to "crash out" of solution as the solvent polarity changes abruptly.

  • Solution B: Add the co-solvent stock solution dropwise to the cell culture medium while stirring or swirling gently. This allows for a more gradual change in solvent conditions, preventing immediate precipitation. Ensure the final concentration of the co-solvent is well below cytotoxic levels (typically <0.5% for most cell lines).

Part 3: Recommended Solubilization Protocols

Always use aseptic techniques when preparing solutions for cell culture. All final solutions should be sterilized, preferably by filtration through a 0.22 µm syringe filter.

Protocol 1: Using Co-solvents (Ethanol or DMSO)

This is a common and effective method for many poorly soluble compounds. It works by reducing the overall polarity of the solvent, allowing the hydrophobic portions of the this compound to be solvated.

Step-by-Step Methodology:

  • Select Co-solvent: Choose absolute ethanol (200 proof) or DMSO, cell culture grade.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Initial Dissolution: Add a small volume of the chosen co-solvent to the powder. For example, to prepare a 100 mM stock, start by adding enough solvent to make a paste, then gradually add more while vortexing until the solid is fully dissolved.

  • Optional: Add Sterile Water: For some applications, creating a stock in a mixed solvent system (e.g., 50% ethanol in water) can aid subsequent dilution. If adding water, do so slowly while vortexing to prevent precipitation.

  • Calculate Final Concentration: Determine the final volume and concentration of your stock solution.

  • Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., a PTFE membrane for organic solvents).

  • Storage: Store the stock solution in small aliquots at -20°C to prevent freeze-thaw cycles.

  • Application: When adding to cell culture, ensure the final co-solvent concentration is non-toxic. For example, adding 5 µL of a DMSO stock to 1 mL of medium results in a final DMSO concentration of 0.5%. Always run a vehicle control (medium with the same final concentration of co-solvent) in your experiments.

Protocol 2: Complexation with Cyclodextrins

This is an advanced and often superior method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic tail of the caprylate molecule, forming an inclusion complex that is highly water-soluble.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Step-by-Step Methodology:

  • Choose Molar Ratio: A common starting point is a 1:2 molar ratio of this compound to HP-β-CD. (Note: Since this compound has two caprylate chains, a 1:2 ratio of the compound to cyclodextrin provides one cyclodextrin molecule per fatty acid chain).

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in sterile, purified water (e.g., WFI or cell culture grade). Gentle warming to 37-40°C can assist dissolution.

  • Add this compound: Slowly add the weighed this compound powder to the HP-β-CD solution while stirring vigorously.

  • Incubate for Complexation: Seal the container and stir the mixture at room temperature or 37°C for several hours (e.g., 4-24 hours) to allow for efficient complex formation. The solution should become clear.

  • Sterile Filtration: Once fully dissolved, sterilize the complex solution using a 0.22 µm PVDF or PES syringe filter.

  • Storage: Store the complexed stock solution at 4°C (for short-term) or -20°C (for long-term). This complex is generally much more stable in aqueous solution than the uncomplexed salt.

Part 4: Data Summary & Visualizations

Table 1: Comparison of Solubilization Methods
MethodStock ConcentrationProsConsCytotoxicity Risk
Aqueous Suspension Very Low (<1 mM)Simple, no additives.Very limited concentration range; unstable.Low
Co-solvent (Ethanol/DMSO) Moderate (10-100 mM)Effective for moderate concentrations; well-established technique.[9]Risk of compound "crashing out" on dilution; solvent toxicity must be controlled.Moderate (solvent-dependent)
Cyclodextrin Complex High (>100 mM)High solubility and stability; reduces cytotoxicity of some compounds.[10]More complex preparation; introduces an additional reagent (cyclodextrin).Low (cyclodextrin is generally well-tolerated)
Diagram 1: Decision Workflow for Solubilization Strategy

This diagram helps you select the most appropriate method based on your experimental needs.

G cluster_input Experimental Requirements cluster_decision Decision Points cluster_output Recommended Method start What is your final required concentration? conc_check Is it < 1 mM? start->conc_check solvent_check Are your cells sensitive to co-solvents (e.g., <0.1%)? conc_check->solvent_check No method1 Method 1: Aqueous Suspension (with heating/sonication) conc_check->method1 Yes method2 Method 2: Co-Solvent Stock (e.g., DMSO, Ethanol) solvent_check->method2 No method3 Method 3: Cyclodextrin Complexation (Recommended) solvent_check->method3 Yes

Caption: Decision tree for selecting a this compound solubilization method.

Diagram 2: Experimental Workflow for Cyclodextrin Complexation

This diagram outlines the key steps for the recommended advanced solubilization protocol.

G cluster_prep Preparation cluster_dissolve Dissolution & Complexation cluster_final Final Steps weigh 1. Weigh HP-β-CD and this compound (e.g., 2:1 molar ratio) dissolve_cd 2. Dissolve HP-β-CD in sterile water weigh->dissolve_cd add_ca 3. Add this compound to CD solution dissolve_cd->add_ca incubate 4. Stir for 4-24h (RT or 37°C) add_ca->incubate filter 5. Sterile Filter (0.22 µm) incubate->filter store 6. Aliquot & Store (-20°C) filter->store

Sources

Technical Support Center: Optimizing Calcium Caprylate Concentration for Maximum Antifungal Effect

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of calcium caprylate in antifungal research. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions, troubleshooting for experimental hurdles, and robust protocols to ensure the scientific integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and application of this compound in antifungal studies.

Q1: What is the primary antifungal mechanism of action for this compound?

A1: The antifungal activity of this compound is primarily attributed to the caprylate (C8) anion, a medium-chain fatty acid (MCFA). The core mechanism is the disruption of the fungal cell membrane's integrity.[1][2][3] The lipophilic nature of caprylic acid allows it to insert into the phospholipid bilayer of the fungal cell membrane.[1][2] This insertion perturbs the membrane's structure and fluidity, leading to increased permeability.[2] The result is an uncontrolled leakage of essential intracellular components, such as ions and small molecules, ultimately causing cell death.[1] Additionally, some studies suggest that caprylic acid can inhibit efflux pumps, which fungi use to expel antifungal agents, potentially leading to a synergistic effect when combined with other drugs.[4][5]

Diagram: Proposed Mechanism of this compound

Mechanism_of_Action cluster_0 Fungal Cell FungalCell Fungal Cell Membrane (Lipid Bilayer) Ergosterol Phospholipids Disruption Membrane Perturbation FungalCell->Disruption Cytoplasm Cytoplasm (Ions, Proteins, etc.) Leakage Leakage of Intracellular Components Cytoplasm->Leakage Loss of contents Caprylate Caprylate Anions (from this compound) Caprylate->FungalCell Inserts into membrane Disruption->Leakage Death Fungal Cell Death Leakage->Death

A simplified diagram of the antifungal action of caprylate.

Q2: What is a good starting concentration range for in vitro antifungal susceptibility testing?

A2: Based on published literature, a sensible starting point for determining the Minimum Inhibitory Concentration (MIC) of caprylic acid and its salts against yeasts like Candida albicans is in the range of 100 to 200 µg/mL.[6][7] For anti-biofilm activity, concentrations can be significantly lower, with some studies showing over 75% inhibition of biofilm formation at just 2 µg/mL.[6][7] It is crucial to perform a broad range of serial dilutions (e.g., from 500 µg/mL down to <1 µg/mL) to accurately determine the MIC for your specific fungal strain and test conditions.

Q3: How does the pH of the culture medium affect the antifungal activity of this compound?

A3: The pH of the medium is a critical factor. Caprylic acid is a weak acid, and its antifungal activity is significantly higher at a lower (acidic) pH.[4][8] In its protonated (undissociated) form, caprylic acid is more lipophilic and can more easily penetrate the fungal cell membrane.[8] As the pH increases, the acid dissociates into its charged caprylate form, which is less able to cross the membrane, thereby reducing its efficacy.[8] Studies have shown that the MICs of some antifungals against C. albicans can be significantly higher at a neutral pH of 7.0 compared to an acidic pH of 4.0.[9] Therefore, it is essential to buffer your test medium (e.g., RPMI-1640 with MOPS buffer) to a standard physiological pH (around 7.0) as recommended by CLSI guidelines to ensure reproducible and comparable results.[9][10]

Q4: Is this compound effective against fungal biofilms?

A4: Yes, medium-chain fatty acids, including caprylate, have demonstrated potent activity against fungal biofilms, often at sub-inhibitory concentrations.[6][7] They can inhibit the yeast-to-hyphae transition, a critical step in biofilm development for pathogens like Candida albicans.[6][7] The mechanism may involve mimicking quorum-sensing molecules like farnesol, which regulate fungal morphology and biofilm formation.[6][7] Some studies have reported that caprylic acid can inhibit biofilm formation by over 75% at concentrations as low as 2 µg/mL.[7]

Part 2: Troubleshooting Guide & Experimental Optimization

This section provides solutions to common problems encountered during the experimental workflow.

Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the likely causes?

A5: Inter-laboratory and even intra-laboratory variability is a known challenge in antifungal susceptibility testing.[10][11][12] Several factors can cause inconsistent MICs:

  • Inoculum Preparation: The density of the starting fungal inoculum is critical. An inoculum that is too dense will require a higher drug concentration for inhibition, leading to artificially high MICs. Conversely, a sparse inoculum may yield artificially low MICs. Strict adherence to standardized protocols for inoculum preparation, such as adjusting the suspension to a 0.5 McFarland standard, is essential for reproducibility.[10]

  • Media Composition: Lot-to-lot variability in culture media can affect results.[10] Furthermore, the pH of the medium can significantly alter the activity of pH-sensitive compounds like caprylate.[9] Always use a standardized, buffered medium like RPMI-1640 with MOPS for susceptibility testing as per CLSI M27/M38 guidelines.[10][13]

  • Solubility and Precipitation: this compound has limited solubility in aqueous media, and precipitation can be a major issue.[14] If the compound precipitates out of solution, its effective concentration is reduced, leading to inaccurate MICs. See Q6 for detailed advice on preparing stable stock solutions.

  • Endpoint Reading: Subjectivity in visually determining the MIC endpoint (e.g., the concentration causing ≥50% growth inhibition) can lead to discrepancies.[10] This is particularly true if the compound causes a "trailing effect," where low-level growth persists across a range of concentrations.[10][15] Reading the plates at a consistent, standardized time point (e.g., 24 hours for Candida) and using a spectrophotometer for a more objective reading can improve consistency.[10]

Q6: I'm observing a white precipitate in my culture wells after adding the this compound solution. How can I improve its solubility?

A6: This is a common issue stemming from the low water solubility of calcium salts and fatty acids.[14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent before diluting it into your aqueous culture medium. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds like caprylate for in vitro assays.[10] Ensure the final concentration of DMSO in your wells is low (typically ≤1%) to avoid solvent-induced cytotoxicity or antifungal effects.

  • pH of the Medium: The solubility of calcium salts can be pH-dependent. In cell culture media, which contain phosphates, higher pH levels can decrease the solubility of calcium, leading to the formation of calcium phosphate precipitates.[16] Ensure your medium is properly buffered.

  • Working Dilutions: When making serial dilutions, ensure thorough mixing at each step. It is often better to perform the dilutions in the solvent first, and then add the diluted compound to the medium, rather than serially diluting directly in the aqueous medium where solubility is lower.

Q7: My MIC values are much higher than those reported in the literature. Could this indicate fungal resistance, or is it an experimental artifact?

A7: While it could indicate resistance, it is crucial to first rule out experimental artifacts.[10]

  • Verify QC Strain Performance: First, test your entire workflow using a quality control (QC) strain with a known, expected MIC range for standard antifungals (e.g., Candida parapsilosis ATCC 22019). If the MIC for the QC strain is also out of range, it points to a systemic issue with your assay (media, inoculum, incubation, etc.). CLSI documents provide tables of expected MIC ranges for QC strains.[17][18]

  • Check Compound Integrity: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.

  • Review Protocol Adherence: Double-check every step of your protocol against a standardized method like CLSI M27.[19] Pay close attention to inoculum density, incubation time and temperature, and the method used for reading endpoints.[9][10]

  • Consider Intrinsic Resistance: If all experimental parameters are verified, the higher MIC may indeed reflect the intrinsic resistance of your fungal isolate. Some fungal species are naturally less susceptible to certain agents.

Q8: I am concerned about potential cytotoxicity to mammalian cells. How do I determine the therapeutic window?

A8: This is a critical step in drug development. To determine the therapeutic window, you must assess the compound's toxicity against relevant mammalian cell lines (e.g., HeLa, HaCaT, or primary cells) in parallel with your antifungal assays.

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or XTT assay, to determine the CC₅₀ (50% cytotoxic concentration) of this compound on your chosen mammalian cell line.

  • Calculate the Selectivity Index (SI): The therapeutic window is often expressed as the Selectivity Index. It is calculated by dividing the CC₅₀ for the mammalian cells by the MIC for the fungal pathogen.

    • SI = CC₅₀ / MIC

  • A higher SI value indicates greater selectivity for the fungus over host cells, suggesting a more promising therapeutic potential.

Part 3: In-Depth Experimental Protocols

These protocols are based on established standards to ensure data integrity and reproducibility.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in antifungal susceptibility testing.

Materials:

  • This compound (powder, high purity)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of this compound needed to create a 10 mg/mL (10,000 µg/mL) stock solution. (Note: Adjust concentration as needed, but this is a common starting point).

  • Weighing: Aseptically weigh the required amount of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Solubilization: Add the calculated volume of DMSO. For example, for 100 mg of powder, add 10 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants and undissolved microparticles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Determination of MIC via Broth Microdilution (CLSI M27-Based)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a yeast isolate. This protocol is a modified version based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 document.[19]

Workflow: Broth Microdilution MIC Assay

A step-by-step workflow for determining the MIC.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (e.g., 10,000 µg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Yeast isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA)

  • Sterile 0.85% saline

  • Spectrophotometer and 0.5 McFarland standard

  • Multichannel pipette

Procedure:

  • Plate Preparation (Drug Dilution): a. Add 100 µL of sterile RPMI-1640 medium to wells 2 through 11 of a 96-well plate. b. Prepare an intermediate dilution of your stock solution. For a final highest concentration of 512 µg/mL, you will need a 2X working solution of 1024 µg/mL. c. Add 200 µL of this 1024 µg/mL working solution to well 1. d. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (media only).

  • Inoculum Preparation: a. Collect several colonies of the yeast from a 24-hour culture on an SDA plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of suspension into 10 mL of media). This yields a working concentration of approx. 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final inoculum to wells 1 through 11. This dilutes the drug concentrations in wells 1-10 to their final 1X concentration (e.g., 512, 256, 128... down to 1 µg/mL). b. Add 100 µL of sterile RPMI-1640 (without inoculum) to well 12 (sterility control). c. Seal the plate and incubate at 35°C for 24 hours.

  • MIC Determination: a. After incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for robust growth (should be turbid). b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. This can be determined visually or by reading the optical density (OD) at 530 nm with a microplate reader.

Data Presentation: Reported MICs of Caprylic Acid

The following table summarizes MIC values reported in the literature for caprylic acid against common fungal pathogens. Note that values can vary based on the specific strain and testing methodology (e.g., CLSI vs. EUCAST).

Fungal SpeciesReported MIC Range (µg/mL)Reference
Candida albicans100 - 200[7]
Candida albicans40[20]
Candida albicans430 (inhibitory)[21]
Malassezia furfur> 2000 (0.2%)[22]
Aspergillus niger700 - 2400 (derivatives)[1]

References

  • Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. PubMed.
  • Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction. Cell Physiol Biochem.
  • Relationship: Fungal Infections and caprylic acid. Caring Sunshine.
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Troubleshooting precipitation of calcium caprylate in buffered solutions

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Precipitation in Buffered Solutions for Pharmaceutical Applications

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with calcium caprylate. This resource is designed to provide in-depth, field-tested insights into a common yet complex challenge: the precipitation of this compound in buffered solutions. Our goal is to move beyond simple procedural steps and equip you with the scientific rationale needed to diagnose, troubleshoot, and proactively prevent this issue in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are observing a white, cloudy precipitate immediately after adding our this compound stock solution to our phosphate-buffered saline (PBS) at pH 7.4. What is causing this?

Answer:

This is a classic solubility issue driven by the interplay between pH, the pKa of caprylic acid, and the presence of divalent cations (Ca²⁺). Caprylic acid is a medium-chain fatty acid with a pKa of approximately 4.8.

  • Mechanism of Precipitation: At a pH of 7.4, which is significantly above the pKa of caprylic acid, the vast majority of caprylate molecules are in their deprotonated, anionic form (caprylate, C₈H₁₅O₂⁻). This anionic form readily complexes with the calcium ions (Ca²⁺) you have introduced. The resulting this compound salt has inherently low aqueous solubility, which is further decreased by the high ionic strength of the PBS buffer, leading to rapid precipitation.

  • The "Common Ion Effect": Phosphate-buffered saline contains phosphate ions (PO₄³⁻), which can also react with calcium ions to form insoluble calcium phosphate, potentially contributing to the observed precipitate, although the primary culprit is likely the this compound itself.

Question 2: How can we modify our formulation to prevent this initial precipitation of this compound?

Answer:

Preventing precipitation requires a multi-faceted approach that addresses the core physicochemical drivers of this phenomenon. Here are several strategies, ranging from simple adjustments to more complex formulation changes.

Strategy 1: pH Adjustment and Controlled Addition

The solubility of this compound is highly dependent on pH. By lowering the pH of the solution, you increase the proportion of protonated, uncharged caprylic acid, which is more soluble than its calcium salt.

  • Experimental Protocol: pH-Guided Solubilization

    • Prepare your buffered solution (e.g., PBS) at the desired final concentration without the this compound.

    • Temporarily lower the pH of the buffer to a value closer to the pKa of caprylic acid, for instance, to pH 5.0-5.5, using a suitable acid like HCl.

    • Slowly add the this compound stock solution to the acidified buffer while stirring continuously. You should observe improved solubility.

    • Once the this compound is fully dissolved, slowly titrate the pH back up to your target (e.g., 7.4) using a suitable base like NaOH. Monitor for any signs of turbidity. If precipitation occurs, you may have exceeded the solubility limit at that pH.

Strategy 2: Employing Co-solvents and Excipients

Co-solvents and other excipients can increase the solubility of this compound by altering the polarity of the solvent system or through specific molecular interactions.

  • Co-solvents: Propylene glycol and ethanol are commonly used co-solvents that can increase the solubility of poorly soluble compounds. Start by replacing a portion (e.g., 5-10% v/v) of the aqueous buffer with one of these co-solvents.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can form micelles that encapsulate the hydrophobic tails of the caprylate molecules, preventing their aggregation and precipitation. A typical starting concentration would be in the range of 0.01% to 0.1% (w/v).

  • Chelating Agents: If your buffer system allows, a weak chelating agent like citrate can be beneficial. Citrate can sequester some of the free calcium ions, reducing the effective concentration available to form the insoluble caprylate salt. This is a delicate balance, as you need enough free calcium for your intended purpose.

Strategy 3: Temperature Control

The solubility of many salts, including this compound, is temperature-dependent.

  • Recommendation: Prepare your solutions at a slightly elevated temperature (e.g., 30-40°C) to aid in the initial dissolution. However, you must ensure that the final product remains stable and soluble at its intended storage and use temperatures (e.g., room temperature or refrigerated). A stability study is crucial to confirm that the compound does not precipitate out over time upon cooling.

Question 3: We have successfully dissolved the this compound, but we are seeing precipitation form over time during storage at 4°C. What is happening?

Answer:

This delayed precipitation is likely due to temperature-dependent solubility and potential nucleation over time. While you may have created a supersaturated solution at room temperature, the solubility limit decreases at lower temperatures, causing the this compound to slowly crystallize or precipitate out of the solution.

  • Troubleshooting Workflow for Storage Stability:

    • Confirm Saturation Limit: Determine the empirical solubility limit of this compound in your specific buffer system at both room temperature and your intended storage temperature (4°C). This will inform your maximum target concentration.

    • Incorporate Stabilizers: As mentioned in the previous question, co-solvents or surfactants are excellent tools to enhance long-term stability by keeping the this compound molecules dispersed and preventing nucleation.

    • Optimize pH for Storage: While a pH of 7.4 might be required for the final application, consider if a slightly lower storage pH is feasible and if it can be adjusted just before use.

The logical flow for troubleshooting these issues can be visualized as follows:

G start Precipitation Observed check_ph Is pH >> pKa (4.8)? start->check_ph check_conc Is Concentration > Solubility Limit? start->check_conc check_ph->check_conc No issue_ph High Anionic Caprylate Leads to Ca-Salt Formation check_ph->issue_ph Yes issue_conc Supersaturated Solution check_conc->issue_conc Yes solution_ph Strategy: pH Adjustment (Temporarily lower pH) issue_ph->solution_ph solution_excipients Strategy: Add Excipients (Co-solvents, Surfactants) issue_ph->solution_excipients issue_conc->solution_excipients solution_temp Strategy: Temperature Control issue_conc->solution_temp solution_conc Strategy: Lower Concentration issue_conc->solution_conc end_stable Stable Solution Achieved solution_ph->end_stable solution_excipients->end_stable solution_temp->end_stable solution_conc->end_stable

Caption: Troubleshooting logic for this compound precipitation.

Quantitative Data Summary: Solubility Modifiers

The following table summarizes the potential impact of different formulation strategies on the solubility of this compound. The values are illustrative and should be empirically determined for your specific system.

StrategyParameter AdjustedTypical RangeExpected Outcome on SolubilityKey Consideration
pH Modification pH of BufferTemporarily lower to 5.0-6.0Significant IncreaseMust be readjusted to final target pH.
Co-solvents Propylene Glycol5-20% (v/v)Moderate IncreaseCan affect protein stability or cell viability.
Surfactants Polysorbate 800.01-0.1% (w/v)High IncreasePotential for foaming; impact on downstream processes.
Temperature Dissolution Temp.30-40°CModerate IncreaseMust confirm stability at storage temperature.

Detailed Experimental Protocol: Preparing a Stabilized this compound Solution

This protocol provides a step-by-step methodology for preparing a 100 mL solution of this compound in PBS at pH 7.4, incorporating a surfactant to prevent precipitation.

  • Materials:

    • This compound

    • Phosphate-Buffered Saline (PBS) tablets or powder

    • Polysorbate 80 (Tween 80)

    • Deionized Water

    • 1 M HCl and 1 M NaOH for pH adjustment

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

    • Sterile filter (if required)

  • Procedure:

    • Prepare 90 mL of PBS according to the manufacturer's instructions.

    • Add 0.1 mL of Polysorbate 80 to the PBS solution (for a final concentration of 0.1% v/v) and stir until fully dissolved.

    • Weigh the required amount of this compound for your target concentration.

    • Slowly add the this compound powder to the PBS/Tween 80 solution while stirring vigorously.

    • Gently warm the solution to 30-35°C to aid dissolution, if necessary. Do not boil.

    • Once dissolved, allow the solution to cool to room temperature.

    • Check the pH and adjust to 7.4 using 1 M HCl or 1 M NaOH as needed.

    • Add deionized water to bring the final volume to 100 mL.

    • Stir for an additional 15 minutes to ensure homogeneity.

    • If sterility is required, pass the solution through a 0.22 µm sterile filter.

The workflow for this protocol is illustrated below:

G A Prepare 90mL PBS Buffer B Add 0.1% Polysorbate 80 and Dissolve A->B C Slowly Add This compound B->C D Stir & Gently Warm (30-35°C) C->D E Cool to Room Temp D->E F Adjust pH to 7.4 E->F G QS to 100mL with Water F->G H Final Stir & Filter G->H

Technical Support Center: Overcoming Challenges in Calcium Caprylate Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for calcium caprylate applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with delivering this compound to target cells. As a dual-action agent, delivering both a bioactive fatty acid (caprylate) and a critical secondary messenger (calcium), its effective use in in vitro and in vivo models hinges on overcoming its inherent physicochemical limitations. This document provides field-proven insights and validated protocols to ensure the reliability and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during experimental workflows in a direct question-and-answer format.

Q1: I'm observing precipitation or a cloudy suspension when I add this compound to my cell culture medium. What's causing this and how can I fix it?

A1: Root Cause & Solution

The primary cause is the low aqueous solubility of this compound, the salt of a medium-chain fatty acid.[1][2] Direct addition to aqueous buffers or culture media will almost certainly result in precipitation, making the compound unavailable to cells and yielding inconsistent results.

Immediate Recommendations:

  • Avoid Direct Dissolution: Do not attempt to dissolve this compound directly in your final culture medium.

  • Use a Carrier Protein (Recommended Method): The physiologically relevant method is to complex the caprylate with a carrier protein like Bovine Serum Albumin (BSA). In the body, fatty acids are transported by albumin.[3][4][5] This method not only solubilizes the molecule but also mimics its natural delivery mechanism.[6] There is evidence that albumin facilitates fatty acid uptake via direct interaction with the cell surface.[7]

  • Solvent-Based Stock (Use with Caution): A high-concentration stock can be prepared in a solvent like ethanol or DMSO. However, this must be done carefully, as the final solvent concentration in the culture medium should be kept very low (typically <0.1%) to avoid solvent-induced cytotoxicity. The risk of precipitation upon dilution into the aqueous medium remains high.

Workflow: For a detailed, validated method of preparing a this compound-BSA complex, please see Protocol 1 in the Experimental Protocols section.

Q2: My results are inconsistent, or I'm seeing a much lower biological effect than expected, even with a clear solution. What are the likely causes?

A2: Root Cause & Solution

Low efficacy with a seemingly soluble solution often points to suboptimal formulation, instability, or issues with cellular uptake.

Troubleshooting Steps:

  • Verify Formulation Ratio: When using a BSA carrier, the molar ratio of fatty acid to BSA is critical. A common starting point is a 4:1 to 6:1 ratio. Too little BSA will fail to adequately solubilize the caprylate, while an excessive amount of free BSA might compete for cell surface interactions.

  • Assess the Impact of Culture Serum: Standard fetal bovine serum (FBS) in your culture medium contains endogenous albumin and other lipids.[6] This can interfere with your prepared complex, potentially displacing the caprylate or competing for uptake. For mechanistic studies requiring precise dosing, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.

  • Consider Cell Line-Specific Uptake: Different cell types express varying levels of fatty acid transport proteins (e.g., CD36, FATP family).[8] If you suspect low uptake is the issue, you may need to characterize the expression of these transporters in your cell model or select a cell line known to have high fatty acid metabolism.

  • Confirm Downstream Target Engagement: The lack of a biological effect might be due to the specific signaling pathways in your chosen cell line. Ensure you have a robust positive control to confirm that the downstream pathway you are measuring is functional. For example, if you expect a rise in intracellular calcium, use a calcium ionophore like Ionomycin as a positive control.

Below is a workflow to systematically diagnose issues of low efficacy.

G start Low or No Biological Effect Observed solubility Is the solution clear upon final dilution? start->solubility precip Precipitation or Cloudiness solubility->precip No cytotoxicity Is significant cytotoxicity observed? solubility->cytotoxicity Yes revisit_protocol Revisit Protocol 1: - Check FA:BSA ratio - Ensure proper heating/mixing precip->revisit_protocol run_mtt Perform Cytotoxicity Assay (See Protocol 2) cytotoxicity->run_mtt Unsure toxic_effect Observed effect may be due to toxicity, not the intended biological mechanism. Lower the concentration. cytotoxicity->toxic_effect Yes dose Is the concentration appropriate? cytotoxicity->dose No dose_response Perform a dose-response curve (e.g., 10 µM to 1 mM) dose->dose_response assay Is the assay readout validated? dose_response->assay pos_control Run positive and negative controls for the specific assay assay->pos_control success Hypothesis Confirmed or Refuted pos_control->success

Caption: Troubleshooting workflow for low efficacy.

Q3: I'm observing high levels of cell death that don't seem specific to my intended target. How can I distinguish between targeted cytotoxicity and non-specific effects?

A3: Root Cause & Solution

Caprylic acid itself can be cytotoxic at higher concentrations by disrupting cell membranes or inducing metabolic stress.[9][10] The goal is to find a therapeutic window where the desired biological effect occurs without causing overt, non-specific cell death.

Recommendations:

  • Establish a Cytotoxicity Profile: Before conducting functional assays, always perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). A standard MTT, XTT, or LDH release assay is suitable for this. (See Protocol 2 ).

  • Use a Vehicle Control: This is critical. Your control group should be treated with the same concentration of BSA-complexing solution (or solvent) without the this compound. This will account for any effects of the delivery vehicle itself.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). A rapid onset of cell death (<6 hours) often suggests membrane disruption (necrosis), while a delayed effect might indicate programmed cell death (apoptosis), which is often more desirable in therapeutic contexts.

  • Mechanism-Specific Assays: To confirm the intended mechanism, use assays that measure specific markers of apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) rather than relying solely on viability readouts.

Section 2: Frequently Asked Questions (FAQs)

What is the likely mechanism of cellular uptake for this compound?

The uptake is likely multi-faceted, involving both the caprylate anion and the calcium cation. The caprylate component can enter cells via:

  • Protein-Mediated Transport: Facilitated by fatty acid transport proteins (FATPs) and fatty acid translocase (CD36). This process is enhanced by the binding of caprylate to albumin.[3][6]

  • Passive Diffusion: As a medium-chain fatty acid, caprylate can also cross the plasma membrane via passive diffusion, particularly in its protonated (caprylic acid) form.

The calcium component will increase the local extracellular Ca²⁺ concentration, potentially influencing influx through various calcium channels.[11][12] This dual payload can trigger parallel or synergistic signaling events.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol BSA_Complex Ca-Caprylate-BSA Complex Alb_Receptor Albumin Receptor/Binding Site BSA_Complex->Alb_Receptor Binding & Facilitation Free_Cap Free Caprylate FA_Transporter Fatty Acid Transporter (FATP/CD36) Free_Cap->FA_Transporter Active Transport Intra_Cap Intracellular Caprylate (Metabolic Effects) Free_Cap->Intra_Cap Passive Diffusion Free_Ca Ca²⁺ Ca_Channel Calcium Channel Free_Ca->Ca_Channel Influx Alb_Receptor->FA_Transporter FA_Transporter->Intra_Cap Intra_Ca Intracellular Ca²⁺ (Signaling Cascade) Ca_Channel->Intra_Ca

Caption: Proposed cellular uptake pathways for this compound.

What are the essential control experiments for a this compound study?

To ensure your results are valid and correctly interpreted, the following controls are mandatory:

  • Untreated Control: Cells in normal culture medium. This is your baseline.

  • Vehicle Control: Cells treated with the carrier solution without this compound (e.g., BSA solution prepared in the same manner). This is crucial to subtract any effects of the delivery vehicle.

  • Calcium Control: Cells treated with an equimolar concentration of a soluble calcium salt (e.g., CaCl₂) to isolate the effects of the calcium ion.

  • Caprylate Control: Cells treated with an equimolar concentration of sodium caprylate (complexed with BSA) to isolate the effects of the caprylate anion.

  • Positive Control: A known agonist or inhibitor for the pathway you are studying to confirm that your cells and assay are responsive.

Why are advanced delivery systems like liposomes or micelles sometimes necessary?

While BSA is an excellent tool for basic research, advanced delivery systems offer greater control and functionality, which is critical for therapeutic development.[13][14][15]

  • Enhanced Stability: They protect the payload from degradation.[]

  • Increased Loading Capacity: They can carry a higher concentration of the drug compared to BSA.[17]

  • Controlled Release: Formulations can be designed to release the drug in response to specific stimuli (e.g., pH changes inside a tumor).[18]

  • Targeting: The surface of nanoparticles or liposomes can be modified with ligands (e.g., antibodies) to direct them to specific cell types, reducing off-target effects.[19]

G c1 Caprylate c2 Caprylate c3 Caprylate c4 Caprylate c5 Caprylate s1 Polymer Head s1->c1 s2 Polymer Head s2->c2 s3 Polymer Head s3->c2 s4 Polymer Head s4->c3 s5 Polymer Head s5->c4 s6 Polymer Head s6->c4 s7 Polymer Head s7->c5 s8 Polymer Head s8->c1

Caption: Diagram of a micellar carrier for caprylate.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 10 mM this compound stock solution with a 5:1 fatty acid-to-BSA molar ratio.

Materials:

  • This compound (MW: 326.49 g/mol for monohydrate)

  • Fatty Acid-Free Bovine Serum Albumin (BSA) (MW: ~66,500 g/mol )

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL sterile conical tube

  • Water bath at 37°C

Procedure:

  • Prepare BSA Solution: Weigh out the required amount of BSA. For a 10 mL final stock, you will need 2 mM BSA.

    • 0.002 mol/L * 0.01 L * 66,500 g/mol = 1.33 g BSA

    • Add the BSA to ~8 mL of sterile PBS in the 50 mL conical tube. Dissolve gently by swirling or slow rotation. Avoid vigorous shaking to prevent frothing.

  • Prepare this compound: Weigh out the required amount for a 10 mM final concentration.

    • 0.01 mol/L * 0.01 L * 326.49 g/mol = 0.0326 g (32.6 mg)

  • Complexation:

    • Warm the BSA solution to 37°C in a water bath for 15 minutes.

    • Slowly add the powdered this compound to the warm BSA solution while gently swirling.

    • Incubate the mixture at 37°C for 30-60 minutes with intermittent gentle swirling until the solution is clear.

  • Finalize and Sterilize:

    • Adjust the final volume to 10 mL with sterile PBS.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing serial dilutions of your this compound-BSA complex. Remember to include untreated and vehicle (BSA only) controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Protocol 3: Measurement of Intracellular Calcium Flux

This protocol provides a general workflow using a fluorescent indicator like Fura-2 AM.[20]

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM.

    • Wash the cells once with the buffer.

    • Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with fresh buffer and incubate for another 30 minutes to allow for complete de-esterification of the dye within the cells.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

    • Acquire a baseline fluorescence reading by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add the this compound-BSA complex (and controls like an ionophore for positive control) and record the changes in the 340/380 fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium.[21]

Section 4: Data Summary Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₁₆H₃₀CaO₄[22]
Molecular Weight 326.49 g/mol (Monohydrate)[22]
Appearance White to off-white powder[1][23]
Melting Point 238°C[1][23]
Aqueous Solubility Low / Sparingly soluble[2]
Common Name Calcium Octanoate[24]
Table 2: Comparison of Delivery System Characteristics for Hydrophobic Payloads
Delivery SystemTypical Size RangeCore EnvironmentKey AdvantageKey Challenge
BSA Complex N/A (Molecular)Hydrophobic PocketsPhysiologically relevant, simple to prepareLow loading capacity, potential interference from serum
Polymeric Micelles 10 - 100 nmHydrophobicHigh drug loading, good stabilityPotential polymer toxicity, can dissociate upon dilution
Liposomes 50 - 300 nmAqueous & Lipid BilayerCan carry both hydrophilic and hydrophobic drugs, biocompatibleLower loading for purely hydrophobic drugs, stability issues
Solid Lipid NPs (SLNs) 50 - 1000 nmSolid Lipid MatrixHigh stability, controlled releasePotential for drug expulsion during storage, lower loading vs. micelles

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  • Pleguezuelos-Villa, M., et al. (2021). Development of Ultradeformable Liposomes with Fatty Acids for Enhanced Dermal Rosmarinic Acid Delivery. National Institutes of Health (NIH).
  • Creative Biolabs. Fatty Acid. Creative Biolabs.
  • Gupta, K. R., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
  • European Pharmaceutical Review. (2020). Using fatty acids in oral formulations to improve drug delivery. European Pharmaceutical Review.
  • Creative Biolabs. Ufasomes. Creative Biolabs.
  • American Molecules. This compound or Calcium Octanoate or Calcium Octoate Supplier. American Molecules.
  • Ho, R. J., & Wasan, K. M. (2014). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. National Institutes of Health (NIH).
  • Anmol Chemicals. This compound Manufacturers. Anmol Chemicals.
  • ChemBK. This compound. ChemBK.
  • Kwieciński, A., et al. (2020). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma. PubMed.
  • Al-Remawi, M., et al. (2020). Emerging Insights on Drug Delivery by Fatty Acid Mediated Synthesis of Lipophilic Prodrugs as Novel Nanomedicines. University of Helsinki Research Portal.
  • Valle-Maldonado, M. I., et al. (2024). Using Caprylic Acid for the Prevention and Treatment of Helicobacter pylori Infection and Gastric Cancer: A Review. MDPI.
  • Kwieciński, A., et al. (2020). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma. Maastricht University.
  • Hoshimoto, A., et al. (2002). Caprylic acid and medium-chain triglycerides inhibit IL-8 gene transcription in Caco-2 cells: Comparison with the potent histone deacetylase inhibitor trichostatin A. ResearchGate.
  • Caring Sunshine. Ingredient: Calcium Octanoate. Caring Sunshine.

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Technical Support Center: Method Refinement for Consistent Results in Calcium Caprylate Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for calcium caprylate analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your analytical methods, ensuring consistent and reliable results in your this compound assays.

Introduction

This compound, the calcium salt of caprylic acid, finds diverse applications, from its use as an anticaking agent in food production to its role in the fractionation of proteins in biopharmaceutical manufacturing.[1][2] Accurate and precise quantification of this compound is critical for quality control and process optimization. However, the dual nature of this salt—an inorganic cation and a medium-chain fatty acid anion—presents unique analytical challenges. This guide will address these challenges head-on, providing you with the expertise to navigate potential pitfalls and achieve robust analytical outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of this compound.

Q1: What is the most appropriate analytical technique for quantifying this compound?

The choice of technique depends on whether you need to quantify the intact salt, the caprylate (octanoate) portion, or the calcium portion.

  • For the caprylate portion: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[3][4][5][6] HPLC is often preferred for its simplicity in sample preparation, while GC may require derivatization of the fatty acid to enhance volatility.[7][8]

  • For the calcium portion: Atomic Absorption Spectroscopy (AAS), Ion Chromatography (IC), and complexometric titration are suitable methods.[9][10][11] AAS is highly sensitive for metal analysis, while IC can simultaneously analyze multiple cations.[9][10] Complexometric titration is a classical and cost-effective method.[11][12]

Q2: My sample contains proteins that interfere with the assay. How can I remove them?

Protein precipitation is a crucial step when analyzing this compound in biological matrices or protein formulations. Acetonitrile is an effective solvent for precipitating larger proteins like immunoglobulins, leaving the smaller caprylic acid in the supernatant for analysis.[5] Ultrafiltration is another effective technique to separate interfering proteins from the analyte.[6]

Q3: Why am I seeing poor peak shape and tailing in my HPLC analysis of caprylic acid?

Poor peak shape for fatty acids in reverse-phase HPLC is often due to the polar nature of the carboxylic acid group.[7] To mitigate this, ensure the mobile phase is adequately acidified (e.g., with 0.05% trifluoroacetic acid - TFA) to suppress the ionization of the carboxyl group, leading to better retention and peak shape.[5]

Q4: Is derivatization always necessary for GC analysis of caprylic acid?

Yes, for GC analysis, derivatization is highly recommended. Free fatty acids have low volatility and can interact with the GC column, leading to poor chromatographic performance.[7] Esterification to form fatty acid methyl esters (FAMEs) increases volatility and improves peak shape.[8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during this compound analysis.

Guide 1: Inconsistent Results in HPLC Analysis of Caprylate

Symptom: High variability in peak area or retention time between injections.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Sample Solubilization This compound has limited solubility in aqueous solutions. If not fully dissolved, the concentration of the injected sample will be inconsistent.Ensure complete dissolution of the sample in an appropriate solvent. A mixture of organic solvent (e.g., acetonitrile or methanol) and water may be necessary. Gentle heating and sonication can aid dissolution.
Matrix Effects Components in the sample matrix (e.g., salts, excipients) can interfere with the ionization or detection of caprylate.Perform a matrix effect study by spiking a known amount of caprylate standard into a blank matrix. If significant interference is observed, consider further sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction.
Mobile Phase Instability An improperly prepared or degassed mobile phase can lead to baseline drift and inconsistent retention times.Prepare fresh mobile phase daily and ensure it is thoroughly degassed before use. For reversed-phase chromatography of caprylic acid, a common mobile phase is a mixture of acetonitrile and water with a small amount of acid like TFA.[5]
Column Degradation Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and shifting retention times.Use a guard column to protect the analytical column. If performance degrades, try washing the column with a strong solvent. If this fails, the column may need to be replaced.

Workflow for Troubleshooting HPLC Variability:

Caption: Troubleshooting workflow for inconsistent HPLC results.

Guide 2: Inaccurate Results in Calcium Quantification

Symptom: Discrepancy between expected and measured calcium concentration.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Interference from Other Cations (AAS/IC) The presence of other cations in the sample can interfere with the measurement of calcium.For AAS, use a releasing agent like lanthanum chloride to suppress chemical interferences.[13] For IC, ensure the chromatographic conditions provide adequate separation of calcium from other cations.[9]
Incorrect pH for Titration In complexometric titration with EDTA, the pH of the solution is critical for the accurate determination of the endpoint.The titration should be performed at a high pH (typically around 12-13) to ensure a sharp and clear endpoint with indicators like hydroxynaphthol blue.[11]
Incomplete Digestion of Sample (AAS) For solid samples or complex matrices, incomplete digestion will lead to low recovery of calcium.Use a robust digestion method, such as closed-vessel microwave digestion with nitric acid and hydrogen peroxide, to ensure complete sample mineralization.[10]
Standard Solution Instability Calcium standard solutions, especially at low concentrations, can be prone to adsorption onto container walls.Prepare fresh dilutions of standards daily. Use plastic volumetric ware for storing dilute calcium standards to minimize adsorption.

Decision Tree for Selecting a Calcium Analysis Method:

Calcium_Method_Selection Start Need to Quantify Calcium High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Multiple_Cations Simultaneous Analysis of Other Cations? High_Sensitivity->Multiple_Cations No AAS Use Atomic Absorption Spectroscopy (AAS) High_Sensitivity->AAS Yes Cost_Constraint Cost-Effectiveness a Priority? Multiple_Cations->Cost_Constraint No IC Use Ion Chromatography (IC) Multiple_Cations->IC Yes Cost_Constraint->AAS No Titration Use Complexometric Titration Cost_Constraint->Titration Yes

Caption: Decision tree for selecting a suitable calcium analysis method.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Caprylate

This protocol is adapted from validated methods for the determination of residual caprylic acid in protein formulations.[5][6]

1. Sample Preparation (Protein-Containing Sample): a. To 500 µL of the sample, add 500 µL of acetonitrile. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Carefully collect the supernatant for injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
  • Mobile Phase: Acetonitrile and water (50:50, v/v) containing 0.05% TFA.[5]
  • Flow Rate: 1.0 mL/min.[6]
  • Detection: UV at 210 nm.[3][6]
  • Injection Volume: 20 µL.

3. Calibration: a. Prepare a stock solution of sodium caprylate or caprylic acid in the mobile phase. b. Perform serial dilutions to create a series of calibration standards (e.g., 10-500 µg/mL). c. Inject each standard and construct a calibration curve by plotting peak area against concentration.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column.
  • Analytice. (n.d.). Caprylic acid - analysis.
  • Jovanović, M., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules, 27(5), 1625.
  • Morais, V. M., et al. (2010). Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 663-668.
  • International Journal of Research and Analytical Reviews. (2019). Determination of assay of Calcium Carbonate and its Alkali salts & Magnesium content by Ion Chromatography.
  • ResearchGate. (2019). Determination of assay of Calcium Carbonate and its Alkali salts & Magnesium content by Ion Chromatography.
  • Anmol Chemicals. (n.d.). This compound Manufacturers.
  • Lisik, A., et al. (2017). Development and validation of analytical method for assessment of calcium dobesilate in varied hydrogel compositions. Acta Poloniae Pharmaceutica, 74(4), 1123-1130.
  • ResearchGate. (2015). Development and Validation of Analytical Method for Estimation of Calcium in Herbomineral Formulation by Atomic Absorption Spectrophotometry.
  • ResearchGate. (2022). Monitoring of CA recovery in QC samples during diafiltration process by determination of its amount in filtrate, retentate, and filtrates that were obtained after three rinsing cycles with water.
  • Notables de la Ciencia. (2015). Development and Validation of a Complexometric Titration Method for the Determination of Rosuvastatin Calcium in Raw Material.
  • Science.gov. (n.d.). acid caprylic acid: Topics by Science.gov.
  • Eurofins. (2024). The Essential Guide to Fatty Acid Analysis.
  • ELS. (2021). Fatty Acid Profile Testing: Interpreting Results.
  • U.S. Food & Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
  • BWB Technologies. (n.d.). How to Measure Calcium in Biological Samples: Methods and Techniques.
  • USDA Food Safety and Inspection Service. (1993). CALCIUM/TRITIMETRIC.
  • FORTUNESTAR S&T. (n.d.). Bulk this compound (Calcium Octanoate).
  • BIOLABO. (n.d.). CALCIUM CPC method.
  • Google Patents. (2016). Simple method for determination of content of sodium caprylate in human albumin through GC method.
  • European Food Safety Authority. (2009). This compound and magnesium caprylate added for nutritional purposes as sources of calcium and magnesium to food supplements.
  • ResearchGate. (2012). Caprylic acid precipitation method for impurity reduction: An alternative to conventional chromatography for monoclonal antibody purification.
  • National Institutes of Health. (2014). The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin.
  • PubMed. (2022). Coronary Computed Tomography Angiography Analysis of Calcium Content to Identify Non-culprit Vulnerable Plaques in Patients With Acute Coronary Syndrome.
  • CHANEL. (n.d.). SUBLIMAGE L'EXTRAIT DE LOTION ULTIMATE LOTION : REPAIRS AND PREPARES.

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Technical Support Center: Managing Calcium Caprylate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential interference from calcium caprylate in your biochemical assays. As an excipient in pharmaceutical formulations and a component in various biological systems, understanding and mitigating the effects of this compound is crucial for generating accurate and reproducible data.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its impact on biochemical assays.

Q1: What is this compound and where is it found?

A1: this compound is the calcium salt of caprylic acid (also known as octanoic acid), a medium-chain fatty acid.[1][4] It typically appears as a white to off-white powder.[1][4] Due to its antimicrobial and stabilizing properties, it is used as an excipient in pharmaceutical formulations, a food preservative, and can be found in nutritional supplements.[1] In a laboratory setting, you may encounter it as a component of a drug formulation you are testing or as a supplement in cell culture media.

Q2: How can this compound interfere with my biochemical assay?

A2: this compound's interference stems from its amphipathic nature, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This can lead to several issues:

  • Non-specific Binding: The hydrophobic tail can interact with proteins (like antibodies and enzymes) and plastic surfaces of assay plates, leading to high background signals or false positives.[5][6]

  • Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules can aggregate to form micelles.[7][8][9] These structures can sequester analytes, antibodies, or detection reagents, reducing their availability and leading to decreased signal or false negatives. The CMC for sodium caprylate has been reported to be around 300 mM.[7]

  • Protein Conformation Changes: The binding of caprylate to proteins can alter their three-dimensional structure, potentially affecting enzyme activity or antibody-antigen recognition.

  • Direct Enzyme Inhibition or Activation: Depending on the enzyme and assay conditions, caprylate ions could directly interact with the active site or allosteric sites of an enzyme, altering its catalytic activity.

  • Interference with Detection Systems: In fluorescence-based assays, micelles can cause light scattering or quenching of fluorescent signals.[10][11] In colorimetric assays, the presence of calcium ions could interfere with metal-dependent enzymatic reactions or colorimetric reagents.[12][13]

Q3: What are the initial signs that this compound might be interfering with my assay?

A3: Common indicators of interference include:

  • High background noise or signal in negative controls.

  • Poor assay sensitivity and a reduced signal-to-noise ratio.

  • Inconsistent results and poor reproducibility between replicate wells or experiments.

  • Atypical dose-response curves, such as a "hook" effect or a flattened curve.

  • Visual precipitation or turbidity in your sample wells.

II. Troubleshooting Guides

This section provides detailed, assay-specific troubleshooting strategies to mitigate this compound interference.

A. Immunoassays (ELISA, Western Blot)

Immunoassays are particularly susceptible to interference from amphipathic molecules like this compound due to the reliance on specific protein-protein interactions.

Issue: High Background and Non-Specific Binding

  • Causality: The hydrophobic tail of caprylate can bind to unoccupied spaces on the polystyrene surface of ELISA plates and to the blocking proteins themselves, leading to non-specific binding of detection antibodies.[5][6]

  • Troubleshooting Workflow:

    Start High Background in Immunoassay Step1 Optimize Blocking Buffer Start->Step1 Initial Step Step2 Add Detergent to Wash Buffers Step1->Step2 If background persists Step3 Sample Dilution Step2->Step3 For further improvement End Reduced Background Step3->End

  • Detailed Protocols:

    • Optimize Your Blocking Buffer:

      • Rationale: A robust blocking buffer is essential to prevent non-specific binding. While BSA is common, other proteins or detergents may be more effective in the presence of fatty acids. [14][15] * Protocol:

        • Test a panel of blocking buffers. Good candidates include 1-5% Bovine Serum Albumin (BSA), 0.5-5% Non-Fat Dry Milk (NFDM), or commercially available protein-free blockers. [6][14][15]Casein-based blockers have been shown to be particularly effective at reducing non-specific binding. [16][17] 2. Prepare blocking buffers in your standard assay buffer (e.g., PBS or TBS).

        • Incubate the plate with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C. [6] 4. Compare the background signal in wells treated with different blocking buffers.

    • Incorporate Non-Ionic Detergents:

      • Rationale: Non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize caprylate and prevent it from binding non-specifically to the plate surface and other proteins. [18][19] * Protocol:

        • Add 0.05% to 0.1% Tween-20 to your wash buffers and antibody dilution buffers. [19] 2. Be cautious, as high concentrations of detergents can disrupt antibody-antigen interactions. [18]The effectiveness of detergents can also depend on the type of polystyrene plate used. [5]

    • Sample Dilution:

      • Rationale: Diluting your sample can lower the concentration of this compound to below its CMC and reduce its overall interference.

      • Protocol:

        • Perform a serial dilution of your sample in a buffer containing a carrier protein (like 1% BSA) and a non-ionic detergent (like 0.05% Tween-20). [15][20] 2. Analyze the diluted samples and determine the optimal dilution factor that minimizes interference while maintaining a detectable signal for your analyte.

B. Fluorescence-Based Assays

Fluorescence assays can be affected by light scattering, quenching, or autofluorescence caused by interfering compounds. [10] Issue: Signal Quenching or Artificial Signal

  • Causality: this compound micelles can quench the signal of fluorescent probes or exhibit intrinsic fluorescence, leading to inaccurate readings. [10][11]

  • Troubleshooting Workflow:

    Start Fluorescence Assay Interference Step1 Run 'Matrix Effect' Control Start->Step1 Initial Check Step2 Change Fluorophore Step1->Step2 If interference is spectral Step3 Sample Cleanup Step1->Step3 If interference is physical End Accurate Signal Step2->End Step3->End

    Caption: Troubleshooting workflow for fluorescence assay interference.

  • Detailed Protocols:

    • Run a "Matrix Effect" Control:

      • Rationale: This control will determine if the sample matrix itself (containing this compound) is affecting the fluorescence signal.

      • Protocol:

        • Prepare a sample containing your fluorescent probe at a known concentration in your standard assay buffer.

        • Prepare a second sample with the same concentration of the fluorescent probe but also including this compound at the concentration present in your experimental samples.

        • Measure the fluorescence of both samples. A significant difference in fluorescence intensity indicates interference.

    • Consider a Different Fluorophore:

      • Rationale: Some fluorophores are more susceptible to environmental effects than others. [21]Choosing a probe with a longer emission wavelength (red-shifted) can sometimes reduce interference from autofluorescence. [22] * Protocol:

        • Consult the literature or manufacturer's data to identify alternative fluorescent probes for your target with different spectral properties.

        • Test the alternative probe in your assay, including the "matrix effect" control described above.

    • Implement Sample Cleanup:

      • Rationale: Removing the interfering substance is a direct way to solve the problem.

      • Protocol - Lipid Removal:

        • High-Speed Centrifugation: For samples with high lipid content, centrifugation can be an effective method of removal. [23][24] * Centrifuge the sample at 10,000 x g for 15 minutes. [25] * Carefully collect the aqueous layer, avoiding the lipid layer at the top.

        • Solvent Extraction: For more rigorous cleanup, a liquid-liquid extraction can be performed. [26] * Mix the sample with an equal volume of a non-polar solvent like chloroform.

          • Vortex thoroughly and centrifuge to separate the phases.

          • The aqueous phase containing your analyte can then be carefully removed. Note: Ensure your analyte is not soluble in the organic solvent.

C. Cell-Based Assays

In cell-based assays, this compound can have direct cytotoxic effects or interfere with cellular processes, confounding the interpretation of results.

Issue: Unexpected Cytotoxicity or Altered Cell Behavior

  • Causality: High concentrations of fatty acids can be toxic to cells. Additionally, the influx of calcium ions could trigger unintended signaling pathways. [27]

  • Troubleshooting Workflow:

    Start Altered Cell Behavior Step1 Run Vehicle Control Start->Step1 First Step Step2 Titrate this compound Step1->Step2 If vehicle shows effect Step3 Wash Cells Pre-Assay Step2->Step3 If dose-dependent toxicity is observed End Reliable Cellular Data Step3->End

    Caption: Workflow for troubleshooting altered cell behavior in cell-based assays.

  • Detailed Protocols:

    • Run a Vehicle Control:

      • Rationale: This is crucial to distinguish the effect of your drug from the effect of the formulation excipients.

      • Protocol:

        • Prepare a "vehicle" solution that contains all the components of your drug formulation except for the active pharmaceutical ingredient (API). This includes this compound at the same concentration.

        • Treat a set of cells with this vehicle control and compare their health and behavior to untreated cells and cells treated with the full drug formulation.

    • Perform a Dose-Response Curve for this compound:

      • Rationale: This will help you determine the concentration at which this compound itself begins to exert a biological effect on your cells.

      • Protocol:

        • Treat your cells with a range of concentrations of this compound, from very low to above the concentration in your experiments.

        • Assess cell viability using a standard method like MTT or SRB assay. [28] 3. This will give you a "toxicity window" for the excipient.

    • Wash Cells Before Endpoint Measurement:

      • Rationale: If the interference is with the detection reagents rather than a direct cellular effect, removing the this compound before adding the detection reagents can solve the problem.

      • Protocol:

        • After the treatment period with your drug, aspirate the media containing the drug and this compound.

        • Gently wash the cells once or twice with a balanced salt solution (like PBS or HBSS). [29] 3. Proceed with your endpoint detection assay (e.g., adding luciferase substrate, fluorescent dye).

III. Summary of Mitigation Strategies

StrategyPrincipleBest ForKey Considerations
Buffer Optimization Competitive binding and masking of non-specific sites.ImmunoassaysTest a variety of blockers (BSA, NFDM, Casein). [14][15][16]
Use of Detergents Solubilizing interfering lipids and preventing hydrophobic interactions.Immunoassays, Fluorescence AssaysUse non-ionic detergents (e.g., Tween-20) at low concentrations (0.05-0.1%). [18][19]
Sample Dilution Reducing the concentration of the interfering substance.All assay typesMay reduce analyte signal; requires sensitive detection.
Sample Cleanup Physical removal of the interfering substance.All assay typesHigh-speed centrifugation or solvent extraction can be effective. [23][25][26]
Appropriate Controls Differentiating between the effect of the analyte and the excipient.All assay typesAlways include a "vehicle only" control in cell-based assays.

IV. References

  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]

  • This compound Monohydrate CAS NO 6107-56-8 Wholesale & Bulk. [Link]

  • This compound - ChemBK. [Link]

  • Cas 6107-56-8,this compound, MONOHYDRATE - LookChem. [Link]

  • Removing Lipemia in Serum/Plasma Samples: A Multicenter Study. [Link]

  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. [Link]

  • Effective Blocking Procedures - ELISA Technical Bulletin - No. 3 - LabCluster. [Link]

  • Lipid Removal from Human Serum Samples - PMC - NIH. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding - Patsnap Synapse. [Link]

  • ELISA Blocking Agents & Blocking Solutions - G-Biosciences. [Link]

  • Effective Blocking Procedures in ELISA Assays - Corning. [Link]

  • This compound, Calcium octanoate, Calcium octoate Manufacturers - Muby Chemicals. [Link]

  • Lipaemic samples: Effective process for lipid reduction using high speed centrifugation compared with ultracentrifugation - Biochemia Medica. [Link]

  • Effective Blocking Procedures - ELISA Technical Bulletin - No. 3 - LabCluster. [Link]

  • Comparison of blocking agents for an ELISA for LPS - ResearchGate. [Link]

  • Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions - PMC - NIH. [Link]

  • Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - NIH. [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays - PMC - NIH. [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays - PubMed. [Link]

  • Critical micelle concentration - Wikipedia. [Link]

  • Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? [Link]

  • Influences of excipients on in vitro release and in vivo performance of tetanus toxoid loaded polymer particles - PubMed. [Link]

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. [Link]

  • (A) The influence of cell culture supplements on the calcium deposition... - ResearchGate. [Link]

  • Characterization of Excipient Effects on Reversible Self-Association, Backbone Flexibility, and Solution Properties of an IgG1 Monoclonal Antibody at High Concentrations: Part 2 - PubMed. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. [Link]

  • Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy - PMC. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? [Link]

  • This compound - cfsanappsexternal.fda.gov. [Link]

  • Research Article Analytical Interference by Contrast Agents in Biochemical Assays - ResearchGate. [Link]

  • Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PubMed. [Link]

  • RNA interference-mediated silencing of the fatty acid synthase gene attenuates growth and induces morphological changes and apoptosis of LNCaP prostate cancer cells - PubMed. [Link]

  • Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PubMed Central. [Link]

  • Drug interference with biochemical laboratory tests - Biochemia Medica. [Link]

  • Optimization Strategies of Cell-Based Assays - Creative Bioarray. [Link]

  • Cytotoxicity and Bioactivity of Calcium Silicate-based Cements in a Culture of Stem Cells from the Apical Papilla - PMC - NIH. [Link]

  • Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction - PMC - PubMed Central. [Link]

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Technical Support Center: Optimization of Chelation for Peptide-Calcium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of peptide-calcium complex chelation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating and characterizing these valuable complexes. Here, we move beyond simple protocols to address the common challenges and nuanced questions that arise during experimentation, providing troubleshooting guides and in-depth FAQs to ensure the success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the chelation process.

Q1: What is the primary advantage of chelating calcium with peptides over using traditional calcium salts?

A1: The primary advantage lies in enhanced bioavailability and stability. Traditional calcium supplements, like calcium carbonate, can precipitate in the alkaline environment of the small intestine, reacting with dietary components like phytates and oxalates, which significantly limits their absorption[1][2]. Peptide-calcium chelates form a stable, soluble complex that protects the calcium ion, preventing its precipitation and facilitating its transport across intestinal epithelial cells[3][4][5]. This "peptide carrier" system can lead to higher absorption rates, lower energy consumption for transport, and reduced gastrointestinal irritation[2][6][7].

Q2: Which amino acids are most critical for effective calcium chelation?

A2: The most critical amino acids are those with side chains that can act as ligands for the calcium ion. Specifically:

  • Acidic Residues: Aspartic acid (Asp) and Glutamic acid (Glu) are paramount. Their side-chain carboxyl groups (-COO⁻) are primary binding sites for Ca²⁺[4][6][8][9][10].

  • Phosphorylated Residues: Phosphoserine, commonly found in casein phosphopeptides (CPPs), is exceptionally effective at binding calcium due to the high negative charge density of the phosphate group[3].

  • Other Residues: The terminal amino (-NH₂) and carboxyl (-COOH) groups of the peptide backbone also participate in chelation. Additionally, the side chains of residues like Lysine (Lys), Histidine (His), and even the carbonyl oxygen in the peptide backbone can contribute to coordinating the calcium ion[3][4][5][11].

Q3: Does the size (molecular weight) of the peptide matter for chelation?

A3: Yes, molecular weight (MW) is a significant factor. Generally, peptides with low molecular weights (e.g., <1 kDa to <6 kDa) exhibit higher chelation activity[1][3][9]. The prevailing theory is that smaller peptides have less steric hindrance, allowing their binding sites (like carboxyl and amino groups) to be more exposed and accessible to calcium ions[3]. However, this is not a universal rule; some studies have found that larger peptides (e.g., ≥10 kDa) can also possess high calcium-binding capacity, suggesting that the specific amino acid sequence and resulting secondary structure are also critically important[3].

Part 2: Troubleshooting Guide for Chelation Optimization

This section is structured to directly address problems you may encounter during your experiments.

Q4: My chelation efficiency is consistently low. What are the most likely causes and how can I fix them?

A4: Low chelation efficiency is the most common issue and typically stems from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this problem.

G Start Low Chelation Yield Detected Check_pH Is the pH optimal? Start->Check_pH Check_Ratio Is the Peptide:Ca²⁺ Ratio Correct? Check_pH->Check_Ratio Yes Adjust_pH Adjust pH (Typically 6.0-9.0). Test a range. Check_pH->Adjust_pH No Check_Temp Is the Temperature Correct? Check_Ratio->Check_Temp Yes Adjust_Ratio Adjust Ratio (e.g., 2:1 to 6:1 w/w). Test a range. Check_Ratio->Adjust_Ratio No Check_Peptide Is the Peptide Source/Fraction Optimal? Check_Temp->Check_Peptide Yes Adjust_Temp Adjust Temperature (e.g., 40-70°C). Avoid extremes. Check_Temp->Adjust_Temp No Fractionate Fractionate hydrolysate by MW. Test different fractions. Check_Peptide->Fractionate No Success Chelation Efficiency Improved Check_Peptide->Success Yes Adjust_pH->Check_pH Adjust_Ratio->Check_Ratio Adjust_Temp->Check_Temp Fractionate->Check_Peptide

Caption: Troubleshooting workflow for low peptide-calcium chelation yield.

Potential Causes & Solutions:

  • Incorrect pH: This is the most critical factor.

    • The Problem: If the pH is too acidic, the carboxyl groups (-COOH) on Asp and Glu residues will be protonated and thus unable to bind Ca²⁺[6]. If the pH is too alkaline, free calcium ions may precipitate as calcium hydroxide, reducing their availability for chelation[12].

    • The Solution: The optimal pH for chelation is typically in the neutral to slightly alkaline range (pH 6.0 to 9.0)[6][11][13][14]. You must experimentally determine the optimum for your specific peptide. Start with pH 7.0 and test a range (e.g., 6.0, 7.0, 8.0, 9.0) to find the peak chelation capacity.

  • Suboptimal Peptide-to-Calcium Ratio:

    • The Problem: If the concentration of peptide is too low, there won't be enough binding sites to chelate the available calcium. Conversely, if the peptide concentration is excessively high, it can paradoxically slow the reaction rate, possibly due to steric hindrance or other solution effects[1][10].

    • The Solution: Experiment with different mass ratios of peptide to CaCl₂. Common starting points range from 2:1 to 6:1 (w/w)[1][10]. A single-factor experiment testing ratios like 2:1, 3:1, 4:1, 5:1, and 6:1 should reveal an optimal range for your system[10].

  • Incorrect Temperature:

    • The Problem: Chelation is an endothermic process, so increasing the temperature generally increases the reaction rate[1]. However, excessively high temperatures can lead to peptide denaturation or degradation, destroying the binding sites.

    • The Solution: Most studies find optimal temperatures between 40°C and 70°C[1][6][13]. Test a range (e.g., 30, 40, 50, 60, 70°C) to find the point of maximum chelation before potential degradation occurs[6].

  • Reaction Time:

    • The Problem: The reaction may not have proceeded to completion. In some cases, prolonged reaction times can even lead to the decomposition of the newly formed complex[6].

    • The Solution: Monitor the chelation rate over time (e.g., 30, 50, 60, 80, 120 min) to determine when the reaction plateaus[1][6]. An optimal time is often found between 50 and 60 minutes[1].

ParameterTypical RangeKey Consideration
pH 6.0 - 9.0Balances carboxyl group deprotonation and Ca²⁺ solubility.[6][13][14]
Temperature 40°C - 70°CIncreases reaction kinetics but risks peptide degradation at high end.[1][6]
Peptide:Ca²⁺ Ratio (w/w) 2:1 - 6:1Saturation of binding sites vs. potential for steric hindrance.[1][10]
Time 30 - 120 minEnsure reaction reaches equilibrium without complex degradation.[1][6]
Q5: I've formed a complex, but I'm struggling to confirm that chelation actually occurred. What methods should I use?

A5: Characterization is essential to validate complex formation. A multi-faceted approach using spectroscopic techniques is the most robust strategy.

G Start Putative Peptide-Ca²⁺ Complex Formed Quantify Quantify Chelation Efficiency (e.g., EDTA Titration) Start->Quantify FTIR FTIR Spectroscopy Quantify->FTIR Confirm Binding Fluorescence Fluorescence Spectroscopy Quantify->Fluorescence Confirm Binding UV_Vis UV-Vis Spectroscopy Quantify->UV_Vis Confirm Binding ITC Isothermal Titration Calorimetry (Advanced) Quantify->ITC Confirm Binding FTIR_Result Observe shifts in -COO⁻ and -NH₂ peaks FTIR->FTIR_Result Conclusion Confirmation of Chelation & Characterization Complete FTIR->Conclusion Fluorescence_Result Observe quenching of intrinsic fluorescence Fluorescence->Fluorescence_Result Fluorescence->Conclusion UV_Vis_Result Observe shift in absorbance peak UV_Vis->UV_Vis_Result UV_Vis->Conclusion ITC_Result Determine Kd, Stoichiometry (n), ΔH, and ΔS ITC->ITC_Result ITC->Conclusion

Caption: A multi-technique workflow for the characterization of peptide-calcium complexes.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Why it works: This is the most direct method. It detects vibrations of chemical bonds. When the carboxyl (-COO⁻) and amino (-NH₂) groups bind to Ca²⁺, the vibration frequencies of their bonds change, causing a noticeable shift in their corresponding peaks in the FTIR spectrum[8][9][15].

    • What to look for: A shift in the carboxylate anion peak (around 1650-1550 cm⁻¹) and the N-H bending peak (around 1650-1580 cm⁻¹) is strong evidence of chelation.

  • Fluorescence Spectroscopy:

    • Why it works: Aromatic amino acids (Trp, Tyr, Phe) have intrinsic fluorescence. When Ca²⁺ binds to the peptide, it often causes the peptide to fold or change its conformation. This change in the microenvironment of the aromatic residues can "quench" or decrease the fluorescence intensity[2][8][15].

    • What to look for: A dose-dependent decrease in fluorescence intensity as calcium concentration is increased. A red or blue shift in the maximum emission wavelength can also indicate a conformational change upon binding[8].

  • UV-Visible (UV-Vis) Spectroscopy:

    • Why it works: The peptide bond and certain amino acid side chains absorb UV light. The formation of a complex with calcium can alter the electron distribution, leading to a slight shift in the maximum absorbance wavelength (λmax) or a change in absorbance intensity[9][15][16].

    • What to look for: A shift in the characteristic peptide bond absorption peak (around 200-220 nm) upon the addition of calcium[16].

Q6: My peptide-calcium complex seems unstable, especially under acidic conditions simulating gastric digestion. Is this normal and can it be improved?

A6: Yes, some degree of dissociation under highly acidic conditions is expected and is a known challenge.

  • The Mechanism: The stability of the chelate is pH-dependent. In the highly acidic environment of the stomach (pH 1.5-3.0), the high concentration of H⁺ ions can competitively displace the Ca²⁺ ions from the carboxylate binding sites, causing the complex to dissociate[6][17].

  • Assessing Stability: You can quantify this by incubating your complex in simulated gastric fluid and measuring the amount of free calcium released over time[6][17].

  • Improving Stability: While some release is inevitable, stability can be enhanced. One advanced strategy is the Maillard reaction (glycation), where peptides are reacted with a saccharide (like chitosan oligosaccharides). The resulting glycated peptide can form a more stable chelate with calcium, offering better protection in acidic environments and during heat treatment[1].

Part 3: Key Experimental Protocols

As a senior scientist, it is understood that you will adapt these protocols to your specific equipment and reagents. These serve as robust, validated starting points.

Protocol 1: General Optimization of Chelation Conditions (Single-Factor Method)

This protocol is designed to identify the optimal pH, temperature, and reactant ratio for your specific peptide source.

  • Preparation: Prepare a stock solution of your peptide hydrolysate (e.g., 10 mg/mL in deionized water) and a stock solution of calcium chloride (e.g., 1% w/v).

  • pH Optimization: a. Aliquot the peptide solution into five separate reaction vessels. b. Add CaCl₂ solution at a fixed mass ratio (e.g., 3:1 peptide:calcium). c. Adjust the pH of each vessel to 5.0, 6.0, 7.0, 8.0, and 9.0, respectively, using dilute NaOH or HCl[6]. d. Incubate all samples at a constant temperature (e.g., 50°C) for a fixed time (e.g., 60 min) with gentle agitation. e. Proceed to quantification (Protocol 2) to determine the chelation rate for each pH.

  • Temperature Optimization: a. Using the optimal pH determined above, set up five new reactions. b. Maintain a fixed peptide:calcium ratio. c. Incubate the samples at different temperatures: 30, 40, 50, 60, and 70°C for a fixed time[6]. d. Proceed to quantification.

  • Ratio Optimization: a. Using the optimal pH and temperature, set up five new reactions. b. Vary the peptide:calcium mass ratio: 2:1, 3:1, 4:1, 5:1, 6:1[10]. c. Incubate for a fixed time. d. Proceed to quantification.

  • Analysis: Plot the chelation rate against each variable to determine the optimal condition for each factor. For more advanced optimization, these single-factor results can be used to design a Response Surface Methodology (RSM) experiment[6][18].

Protocol 2: Quantification of Chelation Rate by EDTA Titration

This method determines the amount of unbound calcium, which is then used to calculate the amount of bound calcium.

  • Reaction & Separation: a. Following the chelation reaction (from Protocol 1), add 9 volumes of absolute ethanol to the reaction mixture. This precipitates the peptide-calcium complex[6][16]. b. Allow the mixture to stand for 30 minutes, then centrifuge (e.g., 8000 x g for 15 min) to pellet the complex[19]. c. Carefully collect the supernatant, which contains the unbound free calcium ions.

  • Titration: a. Take a known volume of the supernatant. b. Add an appropriate pH 10 buffer and an indicator (such as Calmagite or Eriochrome Black T). c. Titrate against a standardized EDTA solution until the color changes, indicating the endpoint.

  • Calculation: a. Calculate the concentration of unbound Ca²⁺ in the supernatant based on the volume of EDTA used. b. The amount of bound calcium is the difference between the initial total calcium added to the reaction and the amount of unbound calcium measured in the supernatant. c. Chelation Rate (%) = [(Total Ca - Unbound Ca) / Total Ca] x 100

Protocol 3: Characterization of Binding Sites by FTIR Spectroscopy
  • Sample Preparation: Prepare two samples: (1) your lyophilized (freeze-dried) peptide starting material, and (2) your lyophilized peptide-calcium complex.

  • Pellet Formation: Mix a small amount (approx. 1-2 mg) of each sample separately with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: a. Place the KBr pellet (or use an ATR-FTIR instrument) in the FTIR spectrometer. b. Record the spectrum, typically over a wavenumber range of 4000 to 400 cm⁻¹[8].

  • Analysis: a. Compare the spectrum of the peptide alone to the spectrum of the peptide-calcium complex. b. Look for shifts in the characteristic peaks for the carboxylate group (~1580 cm⁻¹) and the amide/amino groups (~1650 cm⁻¹). A shift of several wavenumbers is indicative of the involvement of these groups in the chelation[8][9].

Protocol 4: Isothermal Titration Calorimetry (ITC) - A Basic Workflow

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation (Crucial Step): a. The peptide and the CaCl₂ solution MUST be in identical, thoroughly degassed buffers to avoid artifacts from buffer mismatch[20]. Dialyze the peptide solution against the final buffer overnight[20]. b. Determine the precise concentration of both the peptide (in the sample cell) and the calcium solution (in the syringe). A good starting point is to have the calcium concentration in the syringe be 10-20 times higher than the peptide concentration in the cell[21].

  • Instrument Setup: a. Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power[20]. b. Load the peptide solution into the sample cell (~200-1400 µL depending on the instrument) and the calcium solution into the injection syringe[20][22].

  • Titration: a. Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the calcium solution into the peptide-containing sample cell[20]. b. The instrument will measure the tiny heat changes after each injection.

  • Data Analysis: a. The raw data (power vs. time) is integrated to yield a plot of heat change (kcal/mol) versus the molar ratio of calcium to peptide. b. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[21][23].

References
  • Review Consortium. (2022).
  • MDPI. (n.d.). Preparation of Calcium–Binding Peptides Derived from Mackerel (Scomber japonicus) Protein and Structural Characterization and Stability Analysis of Its Calcium Complexes. MDPI. [Link]
  • MDPI. (2024).
  • National Institutes of Health (NIH). (2023). Preparation, Structural Characterization, and Stability of Low-Molecular-Weight Collagen Peptides–Calcium Chelate Derived from Tuna Bones.
  • MDPI. (n.d.). Preparation of Calcium-Chelating Peptides from Squid Skin and Evaluation of Calcium Absorption Capacity in Caco-2 Cell Monolayer Model. MDPI. [Link]
  • ACS Publications. (n.d.). Calcium-Binding Capacity of Wheat Germ Protein Hydrolysate and Characterization of Peptide–Calcium Complex. Journal of Agricultural and Food Chemistry. [Link]
  • ResearchGate. (n.d.). Effects of mass ratio of peptide/calcium (A), pH (B), temperature (C),....
  • National Institutes of Health (NIH). (2016). Novel Peptide with Specific Calcium-Binding Capacity from Schizochytrium sp. Protein Hydrolysates and Calcium Bioavailability in Caco-2 Cells. PubMed Central. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Preparation, Characterization and Stability of Calcium-Binding Peptides Derived from Chicken Blood. PubMed Central. [Link]
  • ACS Publications. (n.d.). Determination of calcium binding sites in gas-phase small peptides by tandem mass spectrometry.
  • National Institutes of Health (NIH). (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. [Link]
  • ResearchGate. (n.d.). Effects of (A) mass ratio of peptide to calcium, (B) pH and (C)....
  • ResearchGate. (n.d.). Effects of pH (A), temperature (B), and time (C) on chelation rate.
  • MDPI. (2022).
  • National Institutes of Health (NIH). (n.d.). Novel Insights Into Peptide‐Calcium Chelates From Lentinula edodes: Preparation and Its Structure, Stability, and Calcium Transport Analysis.
  • ACS Publications. (n.d.). Protein-Derived Chelating Peptides: Preparation, Conformational Relationships, and Biological Activities.
  • National Institutes of Health (NIH). (n.d.). Identifying Ca2+-Binding Sites in Proteins by Liquid Chromatography-Mass Spectrometry Using Ca2+-Directed Dissociations.
  • protocols.io. (2019). Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
  • National Institutes of Health (NIH). (2023). Process Optimization, Structural Characterization, and Calcium Release Rate Evaluation of Mung Bean Peptides-Calcium Chelate.
  • Bio-protocol. (2020).
  • TMR Publishing Group. (2022). Research progress of metal chelating peptides. TMR Publishing Group. [Link]
  • Globe Thesis. (2015). Study On The Preparation Of Peptide With Calcium-binding Activity From Carp Egg And Its Mechanism Of Binding Calcium. Globe Thesis. [Link]
  • National Institutes of Health (NIH). (n.d.). Dimerization of Peptides by Calcium Ions: Investigation of a Calcium-Binding Motif.
  • PubMed. (2021). A comprehensive review of calcium and ferrous ions chelating peptides: Preparation, structure and transport pathways.
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (2022).
  • ResearchGate. (2024). (PDF) Glycated Walnut Meal Peptide–Calcium Chelates: Preparation, Characterization, and Stability.
  • ResearchGate. (n.d.). Food protein-derived calcium chelating peptides: A review | Request PDF.
  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]
  • National Institutes of Health (NIH). (2020). Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Calcium Intake and Absorption in Research Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for designing and troubleshooting studies involving calcium intake and absorption. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring your study design is robust, accurate, and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions crucial for the initial design and planning of your research.

Q1: What are the primary factors I need to control for in a study examining calcium absorption?

A1: When designing a study on calcium absorption, it is critical to control a multifactorial system that governs calcium homeostasis. The primary factors include:

  • Vitamin D Status: Vitamin D is essential for the active absorption of calcium from the gut.[1][2] The physiologically active form, 1,25-dihydroxyvitamin D (calcitriol), directly promotes the synthesis of calcium transport proteins in the intestines.[3][4] Therefore, all study participants must be screened for vitamin D sufficiency (serum 25-hydroxyvitamin D levels), and protocols should standardize intake or correct for deficiency prior to the study period.

  • Dietary Inhibitors and Enhancers: The food matrix significantly impacts calcium bioavailability.

    • Inhibitors: Phytic acid (found in whole grains, bran, and seeds) and oxalic acid (high in spinach and rhubarb) can bind to calcium, forming insoluble salts that are not absorbed.[5][6][7] High dietary sodium can also increase urinary calcium excretion.[8]

    • Enhancers: Certain prebiotics, such as inulin-type fructans, can be fermented by the gut microbiota to produce short-chain fatty acids (SCFAs). This lowers the pH in the colon, which may increase calcium solubility and absorption.[9]

  • Calcium Source and Dose: The form of calcium salt (e.g., carbonate, citrate) and the dose administered are critical variables. Absorption efficiency decreases as the single dose of calcium increases.[10][11] It is generally recommended to use smaller, more frequent doses (e.g., ≤500 mg elemental calcium per dose) to maximize absorption.[10][12]

  • Physiological State of Participants: Age, sex, hormonal status (e.g., menopause), and pregnancy are endogenous factors that significantly alter calcium requirements and absorption efficiency.[13][14] For instance, fractional calcium absorption is higher during periods of rapid growth, such as adolescence.[15]

Q2: How do I choose the most appropriate calcium supplement for my study?

A2: The choice of calcium supplement depends on the study's objectives and the participant population. The two most common forms are calcium carbonate and calcium citrate.

  • Calcium Carbonate: This form contains the highest percentage of elemental calcium (40%) by weight, making it an economical and common choice.[8][12] However, its absorption is dependent on stomach acid to become soluble.[16] Therefore, it should be administered with a meal to stimulate acid production, especially in older adults who may have reduced stomach acid (achlorhydria).[17]

  • Calcium Citrate: This form contains less elemental calcium (21%) but has higher bioavailability because its absorption is not dependent on stomach acid.[12][16] It can be taken with or without food, making it a better choice for subjects with achlorhydria or those taking acid-blocking medications.[12]

Below is a comparative table to guide your selection:

Calcium Salt% Elemental CalciumSolubility & Absorption CharacteristicsRecommended Administration
Calcium Carbonate 40%[8][12]Requires stomach acid for absorption.[16]Take with meals.[10]
Calcium Citrate 21%[12]Does not require stomach acid; well-absorbed with or without food.[12][16]Can be taken anytime.
Calcium Lactate 13%[8][12]Requires multiple doses to meet daily requirements.[8]Multiple doses needed.
Calcium Gluconate 9%[8][12]Low elemental calcium content.[8]Multiple doses needed.
Q3: What is the role of the gut microbiome in calcium absorption, and should I account for it in my study?

A3: The gut microbiome is emerging as a significant regulator of calcium balance. Certain gut bacteria can ferment prebiotic fibers (like soluble corn fiber) into short-chain fatty acids (SCFAs).[18] This process is thought to enhance calcium absorption through several mechanisms:

  • Lowering the intestinal pH, which increases the solubility of calcium.[9]

  • Increasing the surface area for absorption by promoting the growth of intestinal cells.[9][19]

  • Upregulating the expression of calcium transport proteins.[9]

Studies have shown that probiotics and prebiotics can positively influence calcium absorption and bone health markers.[9] For long-term studies, especially those involving dietary interventions, assessing the baseline gut microbiome (e.g., via 16S rRNA sequencing of stool samples) and monitoring its changes can provide valuable mechanistic insights.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format for specific experimental problems.

Issue 1: High Variability in Calcium Absorption Data

Q: My results for fractional calcium absorption show high inter-subject variability, making it difficult to detect significant differences between my study groups. What are the potential causes and solutions?

A: High variability is a common challenge in calcium absorption studies. Here’s a troubleshooting workflow to identify and mitigate the causes.

Workflow: Diagnosing and Mitigating Variability in Calcium Absorption Data

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Solution & Protocol Refinement Problem High Inter-Subject Variability in Fractional Calcium Absorption (FCA) Data Diet Dietary Intake Not Standardized? - Uncontrolled phytate/oxalate intake? - Variable timing with meals? Problem->Diet Potential Causes VitD Variable Vitamin D Status? - Participants not screened/normalized? Problem->VitD Potential Causes Dose Inconsistent Dosing Protocol? - Dose timing not precise? - Adherence issues? Problem->Dose Potential Causes Method Methodological Inconsistencies? - Incomplete urine/fecal collection? - Isotope administration errors? Problem->Method Potential Causes Sol_Diet Implement a Controlled Diet - Provide standardized low-phytate/oxalate meals during study period. - Administer Ca with a standard meal. Diet->Sol_Diet Solution Sol_VitD Standardize Vitamin D Status - Screen all participants for serum 25(OH)D. - Provide supplements to achieve sufficiency (>50 nmol/L) before baseline. VitD->Sol_VitD Solution Sol_Dose Strict Dosing Regimen - Supervise dose administration. - Use smaller doses (≤500 mg) to avoid saturating transporters. Dose->Sol_Dose Solution Sol_Method Refine Collection Protocol - Use dual-stable isotope method with 24h urine collection for precision. - Provide clear instructions and collection kits. Method->Sol_Method Solution

Caption: Troubleshooting workflow for high data variability.

Detailed Explanation & Causality:

  • Dietary Non-Compliance: Diets high in phytates and oxalates can significantly and variably reduce calcium absorption by binding the mineral in the gut.[20][21]

    • Solution: For the duration of the absorption test, provide subjects with standardized, low-phytate, low-oxalate meals. If this is not feasible, use detailed food diaries and statistical software to estimate and adjust for the intake of these inhibitors. Administering the calcium supplement with the same standardized meal for all participants is crucial.[17]

  • Uncontrolled Vitamin D Status: Since Vitamin D is a primary regulator of active calcium transport, differences in participants' vitamin D levels will directly translate to differences in absorption capacity.[3][22]

    • Solution: Screen all potential participants for serum 25(OH)D. Exclude deficient individuals or implement a pre-study "run-in" period where all participants receive Vitamin D supplementation to achieve a standardized, sufficient level (e.g., >50 nmol/L or 20 ng/mL).[1]

  • Dosing and Saturation Kinetics: The body's active transport system for calcium can become saturated. Larger single doses lead to a lower percentage of fractional absorption.[11]

    • Solution: Ensure strict adherence to the dosing schedule. For daily intakes over 500 mg, the dose should be split.[10] For example, a 1000 mg/day requirement should be administered as two separate 500 mg doses to maximize the absorption percentage.

  • Methodological Precision: The accuracy of absorption measurement is paramount. The dual-stable isotope method is considered the gold standard for its precision.[23][24]

    • Solution: If not already in use, adopt the dual-stable isotope tracer method with a timed 24-hour urine collection. This method corrects for endogenous calcium excretion, providing a true measure of fractional absorption.[23][25] Ensure participants receive clear, repeated instructions for complete sample collection.

Issue 2: Choosing the Right Method to Measure Calcium Absorption

Q: I need to measure calcium absorption, but I'm unsure which method is best for my study's budget and objectives. Can you compare the main techniques?

A: Certainly. The choice of method involves a trade-off between accuracy, cost, participant burden, and the specific research question.

Diagram: Calcium Homeostasis and Points of Measurement

G cluster_hormones Key Regulators Diet Dietary Calcium (Intake) Intestine Intestinal Absorption (Active & Passive Transport) Diet->Intestine Blood Blood Calcium Pool (Tightly Regulated) Intestine->Blood Absorption (Measurement Point 1) Bone Bone (Storage/Resorption) Blood->Bone Deposition Kidney Kidney (Reabsorption/Excretion) Blood->Kidney PTH Parathyroid Hormone (PTH) Blood->PTH - (Low Ca2+ stimulates) Bone->Blood Resorption Kidney->Blood Reabsorption Urine Urinary Calcium (Excretion) Kidney->Urine Excretion (Measurement Point 2) VitD Active Vitamin D (1,25(OH)2D) VitD->Intestine + Stimulates Absorption PTH->Bone + Stimulates Resorption PTH->Kidney + Stimulates Reabsorption

Caption: Hormonal regulation of calcium and key measurement points.

Comparison of Measurement Methods:

MethodPrincipleAdvantagesDisadvantagesBest For
Metabolic Balance Studies Measures the difference between dietary calcium intake and fecal/urinary calcium excretion over several days.[15][26]Provides data on net calcium retention for the whole body.Expensive, time-consuming, high participant burden, cannot distinguish unabsorbed dietary Ca from endogenous fecal excretion.[25][27]Long-term studies on overall calcium economy.
Single Isotope Method An oral calcium isotope is given, and its appearance is tracked in feces, urine, or plasma.Simpler and less expensive than dual-isotope methods.Requires fecal collection or mathematical deconvolution to be accurate, which has limitations.[27]Preliminary or screening studies.
Dual-Stable Isotope Method One calcium isotope is given orally, and another intravenously. The ratio of the two in a 24h urine sample determines true fractional absorption.[23]Gold standard for accuracy and precision (<1%); avoids need for fecal collection.[24][25]Expensive (isotopes and mass spectrometry); requires IV administration.[24]Efficacy trials, mechanistic studies requiring high precision.
Oral Calcium Tolerance Test (OCTT) Measures the change in urinary calcium excretion in response to an oral calcium load.[24]Inexpensive, easy to implement.[24]Provides an index of absorption, not a true fractional value; less precise than isotopic methods.Large-scale clinical or epidemiological studies.
Protocol: Dual-Stable Isotope Method for Measuring Fractional Calcium Absorption

This protocol is a self-validating system for achieving the highest accuracy.

  • Participant Preparation:

    • Ensure participants have been on a standardized diet and have achieved vitamin D sufficiency for at least one week prior to the test day.

    • Participants must fast overnight (12 hours).

  • Isotope Administration (Day 1):

    • 8:00 AM: Collect baseline blood and urine samples.

    • 8:05 AM: Administer the oral stable isotope (e.g., ⁴⁴Ca) mixed with a standardized breakfast low in calcium.

    • 9:00 AM: Administer the intravenous stable isotope (e.g., ⁴²Ca) via a slow push. The IV dose should be precisely known.

  • Sample Collection:

    • Begin a complete 24-hour urine collection immediately after the oral isotope is administered.[23] Provide participants with appropriate collection containers and clear instructions to collect every void.

    • A blood sample can be taken 4 hours post-administration for a simplified single-serum method, though the 24h urine collection is the gold standard.[23]

  • Sample Processing and Analysis (Day 2):

    • 8:00 AM: End the 24-hour urine collection.

    • Measure the total volume of the pooled 24-hour urine collection and take an aliquot for analysis.

    • Analyze the isotopic ratios (e.g., ⁴⁴Ca/⁴³Ca and ⁴²Ca/⁴³Ca) in the baseline and 24-hour urine samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[24]

  • Calculation:

    • Fractional Calcium Absorption (FCA) is calculated as the ratio of the cumulative recovery of the oral isotope to the cumulative recovery of the intravenous isotope in the urine.[23][24]

    • FCA = (% Oral Isotope Dose Recovered in Urine) / (% IV Isotope Dose Recovered in Urine)

References

  • Wawrzyniak, N., & Suliburska, J. (2021).
  • Wawrzyniak, N., & Suliburska, J. (2021).
  • Christakos, S. (2022). Vitamin D-Mediated Regulation of Intestinal Calcium Absorption. MDPI.
  • Wikipedia. (n.d.). Vitamin D. Wikipedia.
  • National Institutes of Health. (2025). Vitamin D - Health Professional Fact Sheet. Office of Dietary Supplements.
  • Mayo Clinic. (n.d.). Vitamin D. Mayo Clinic.
  • Mousa, A., et al. (2023).
  • Weaver, C. M. (2014). Diet, Gut Microbiome, and Bone Health. PubMed Central.
  • Li, Y., et al. (2022). Gut microbiota and calcium balance. PubMed Central.
  • Li, Y., et al. (2022). Gut microbiota and calcium balance. Frontiers in Microbiology.
  • Gonzalez-Gonzalez, C., et al. (2007). Influence of dietary factors on calcium bioavailability: a brief review. PubMed.
  • Abrams, S. A. (2007). Methodological considerations in measuring human calcium absorption: relevance to study the effects of inulin-type fructans. British Journal of Nutrition.
  • Li, Y., et al. (2022). Gut microbiota and calcium balance.
  • Ding, C., et al. (2021). Gut Microbiota and Bone Diseases: A Growing Partnership. Frontiers in Cellular and Infection Microbiology.
  • Osteoporosis Dorset. (n.d.). Things to avoid when taking a calcium supplement. Osteoporosis Dorset.
  • Joshi, P. (2019). FACTORS AFFECTING CALCIUM ABSORPTION.
  • ResearchGate. (n.d.). Methods for measurement of calcium absorption or retention.
  • Joshi, P. (2023). Factors affecting Calcium Absorption in Body.
  • Ceglia, L., et al. (2010). A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes. PubMed Central.
  • Mayo Clinic. (n.d.). Calcium and calcium supplements: Achieving the right balance. Mayo Clinic.
  • Sizar, O., & Khare, S. (2023). Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts. PubMed Central.
  • MacKinnon, E. S., et al. (2009). Evaluation of an inexpensive calcium absorption index in healthy older men and women. Journal of the American College of Nutrition.
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  • National Academies of Sciences, Engineering, and Medicine. (2011). Overview of Calcium. In Dietary Reference Intakes for Calcium and Vitamin D.
  • Beto, J. A., et al. (2025). Rising phytate and oxalate intake, declining calcium intake, and bone health in United States adults: 1999-2023, a serial cross-sectional analysis. PubMed.
  • AlgaeCal. (2023).
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Degradation analysis of calcium caprylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the degradation analysis of calcium caprylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental challenges. Here, we synthesize established scientific principles with practical, field-proven insights to ensure the integrity and success of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation analysis important?

A1: this compound is the calcium salt of caprylic acid (octanoic acid), a medium-chain fatty acid. It is used in various applications, including as a food additive and in pharmaceutical formulations as a stabilizer or excipient.[1] Degradation analysis is crucial because it ensures the safety, efficacy, and stability of the final product.[2][3] Understanding how this compound degrades under various environmental conditions helps in establishing appropriate storage conditions, determining shelf-life, and developing stable formulations.[3] Forced degradation studies are a regulatory requirement by agencies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines to identify potential degradants and degradation pathways.[2][3]

Q2: What are the expected degradation pathways for this compound under stress conditions?

A2: Based on the chemical structure of this compound (a salt of a carboxylic acid), several degradation pathways can be anticipated under forced degradation conditions. These studies intentionally expose the molecule to stress conditions such as pH extremes, oxidation, heat, and light to accelerate degradation.[4][5]

  • Hydrolytic Degradation: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to form caprylic acid and calcium hydroxide. The equilibrium of this reaction is pH-dependent.

  • Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The thermal decomposition of metal carboxylates typically yields metal oxides (in this case, calcium oxide), carbon dioxide, carbon monoxide, and various hydrocarbon fragments.[6][7][8] Studies on similar medium-chain triacylglycerols have shown that heating can lead to the formation of ketones, alkanes, aldehydes, and lactones through hydrolysis, decarboxylation, and cracking reactions.[9]

  • Oxidative Degradation: Although saturated fatty acids like caprylic acid are relatively stable to oxidation compared to unsaturated fatty acids, degradation can occur in the presence of strong oxidizing agents.[10] The typical pathway for fatty acid oxidation is β-oxidation, which involves the sequential removal of two-carbon units.[4][11][12] This would lead to shorter-chain fatty acids.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. For fatty acids, this can involve decarboxylation, where the carboxyl group is lost as carbon dioxide, yielding an alkane (heptane in this case).[13] The presence of photosensitizers can accelerate this process.[14]

Q3: What are the primary degradation products I should be looking for?

A3: The primary degradation products to monitor will depend on the specific stress condition applied:

Stress ConditionLikely Primary Degradation Products
Acidic/Basic Hydrolysis Caprylic Acid, Calcium Hydroxide
Oxidation Shorter-chain fatty acids (e.g., hexanoic acid), ketones, aldehydes
Thermal Calcium Oxide, Carbon Dioxide, Heptane, various volatile organic compounds
Photolysis Heptane, Carbon Dioxide

It is also important to consider the possibility of secondary degradation products, which may form from the further degradation of the primary products under severe stress conditions.[5]

Q4: What analytical techniques are best suited for studying this compound degradation?

A4: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect the changes with time in the pertinent properties of the drug substance and drug product. Several techniques are suitable, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly suitable for quantifying the remaining this compound (as caprylic acid after dissolution and acidification) and separating it from its degradation products.[15][16][17][18] A C18 column is commonly used.

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is excellent for analyzing volatile fatty acids and other potential degradation products like alkanes and ketones.[2][3][6] Derivatization may be necessary to improve the volatility and chromatographic behavior of the fatty acids.[3]

  • Mass Spectrometry (MS): Coupling LC or GC to a mass spectrometer (LC-MS or GC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation profiles in my forced degradation studies.

Possible Causes & Solutions:

  • Cause: Inconsistent stress conditions.

    • Solution: Ensure that the temperature, pH, concentration of reagents (acid, base, oxidizing agent), and light intensity are precisely controlled and monitored for each experiment. Use calibrated equipment. For thermal studies, ensure uniform heating of the sample.

  • Cause: Sample preparation variability.

    • Solution: Standardize your sample preparation protocol. This includes consistent weighing, dissolution procedures, and dilution steps. Ensure complete dissolution of the this compound before subjecting it to stress.

  • Cause: Interaction with container/closure.

    • Solution: Use inert containers (e.g., borosilicate glass) for your studies. Be aware that plastic containers can leach substances or adsorb the analyte.

Issue 2: My HPLC analysis shows poor peak shape or resolution for caprylic acid.

Possible Causes & Solutions:

  • Cause: Inappropriate mobile phase pH.

    • Solution: Caprylic acid is a carboxylic acid, and its retention on a reverse-phase column is pH-dependent. To ensure good peak shape and retention, the mobile phase pH should be buffered to at least 2 pH units below the pKa of caprylic acid (~4.9). Acidifying the mobile phase (e.g., with 0.05% trifluoroacetic acid or phosphoric acid) will ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape.[16][19]

  • Cause: Column overload.

    • Solution: Reduce the concentration of the injected sample. Dilute your sample and re-inject.

  • Cause: Incompatible sample solvent.

    • Solution: The solvent in which your sample is dissolved should be similar in strength to, or weaker than, the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Issue 3: I am not observing any degradation under the recommended stress conditions.

Possible Causes & Solutions:

  • Cause: Stress conditions are too mild.

    • Solution: The goal of forced degradation is to achieve 5-20% degradation of the drug substance. If no degradation is observed, you may need to increase the severity of the stress conditions. This could involve increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., acid, base, or oxidizing agent).[5]

  • Cause: this compound is intrinsically stable under the applied conditions.

    • Solution: Document your findings. If no degradation is seen even under more strenuous conditions than those used in accelerated stability testing, it is an indication of the molecule's stability.[5] However, ensure you have explored a sufficiently wide range of conditions as per ICH guidelines.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[3]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, remove a sample, allow it to cool, and prepare a solution of known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure, withdraw samples from both the exposed and control solutions for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate caprylic acid from its potential degradation products.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05% Trifluoroacetic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of caprylic acid in the mobile phase at a known concentration.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a suitable concentration within the linear range of the method.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from any degradation products.

Visualizations

Diagram 1: Hypothetical Degradation Pathways of this compound

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_oxidative Oxidative Degradation CaCap This compound CapAcid Caprylic Acid CaCap->CapAcid H+ / OH- H2O CaOH2 Calcium Hydroxide CaCap->CaOH2 H+ / OH- H2O CaCap_t This compound CaO Calcium Oxide CaCap_t->CaO Heat CO2 CO2 CaCap_t->CO2 Heat Heptane_t Heptane CaCap_t->Heptane_t Heat CaCap_p This compound Heptane_p Heptane CaCap_p->Heptane_p Light (hν) CO2_p CO2 CaCap_p->CO2_p Light (hν) CaCap_o This compound ShorterAcids Shorter-Chain Fatty Acids CaCap_o->ShorterAcids [O]

Caption: Potential degradation routes for this compound.

Diagram 2: Workflow for Forced Degradation Analysis

ForcedDegradationWorkflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Method Dilute->Analyze Identify Identify Degradation Products (e.g., using LC-MS) Analyze->Identify Quantify Quantify Degradation & Establish Pathways Identify->Quantify Report Report Findings Quantify->Report

Caption: Step-by-step workflow for the analysis.

References

  • Anmol Chemicals. (n.d.). This compound SDS MSDS of Manufacturers.
  • Chaudhary, M. (2016). Forced Degradation Studies. MedCrave online.
  • Jack Westin. (n.d.). Oxidation Of Fatty Acids.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 1-39). Academic Press.
  • Popescu, I. C., et al. (2011). A comparative study on the thermal decomposition of some transition metal carboxylates. Journal of Thermal Analysis and Calorimetry, 105(3), 945-951.
  • Rao, K. S., & Kumar, S. (2011). Forced degradation studies for drug substances. Pharmaceutical Technology, 35(4), 58-64.
  • U.S. Food and Drug Administration. (n.d.). CFR - Code of Federal Regulations Title 21.
  • AK Lectures. (2017, July 13). Beta Oxidation of Fatty Acids. YouTube.
  • De Haan, D. O., et al. (2019). Photooxidation of fatty acids within environmentally-relevant organic thin films: A study of model systems for marine and terrestrial photosensitizers. Atmospheric Chemistry and Physics, 19(11), 7483-7497.
  • LibreTexts Chemistry. (2024, February 16). Oxidation of Fatty Acids.
  • Palacios-Beas, E., & Monhemius, A. J. (2001). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 62(2), 111-125.
  • Ciemniecka-Zytkiewicz, H., et al. (2014). Oxidation of Saturated Fatty Acids Esters DSC investigations. Journal of Thermal Analysis and Calorimetry, 116(2), 797-802.
  • Johnson, S., Patra, D., & Dureja, P. (2000). Effect of fatty acids and oils on photodegradation of azadirachtin-A. Journal of environmental science and health. Part B, Pesticides, food contaminants, and agricultural wastes, 35(4), 491–501.
  • Ganeshpandian, P., & Palaniandavar, M. (2010). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 122(4), 543-552.
  • University of California, Davis. (n.d.). Fatty Acid Degradation.
  • Williams, D. E., et al. (2019). The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. Journal of the American Chemical Society, 141(38), 15061-15065.
  • Johnson, S., Patra, D., & Dureja, P. (2000). Effect of fatty acids and oils on photodegradation of azadirachtin-A. Journal of environmental science and health. Part B, Pesticides, food contaminants, and agricultural wastes, 35(4), 491-501.
  • Plé, K., et al. (2004). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. Chemical Reviews, 104(12), 5877-5948.
  • ResearchGate. (n.d.). HPLC chromatograms of (a) caprylic acid and (b) QC samples (IVIG sample....
  • Kim, M. J., et al. (2022). Physicochemical properties and volatile formation mechanism of medium-chain triacylglycerols during heating. Journal of Food Science, 87(5), 2269-2280.
  • Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(31), 17663-17672.
  • Soriguetas, V., et al. (2020). Photochemical Mechanism of Light-Driven Fatty Acid Photodecarboxylase. Journal of the American Chemical Society, 142(15), 6966-6973.
  • Zhang, Y. (2015). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Živković, J., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules (Basel, Switzerland), 27(5), 1665.
  • Reid, M., et al. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 16(34), 18238-18249.
  • Fife, T. H., & Przystas, T. J. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 104(8), 2251-2256.
  • Morais, V. M., et al. (2009). Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. Biologicals, 37(4), 230-234.
  • SIELC Technologies. (n.d.). HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column.
  • Živković, J., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules (Basel, Switzerland), 27(5), 1665.
  • Beer, B., et al. (2021). Stabilisation of the Fatty Acid Decarboxylase from Chlorella variabilis by Caprylic Acid. ChemBioChem, 22(12), 2146-2151.
  • Wang, Y., et al. (2023).
  • Lemarié, F., et al. (2021). Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation. Progress in Lipid Research, 82, 101098.
  • Beer, B., et al. (2021). Stabilisation of the Fatty Acid Decarboxylase from Chlorella variabilis by Caprylic Acid. ChemBioChem, 22(12), 2146-2151.
  • Wang, Y., et al. (2022). Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells. Frontiers in Pharmacology, 13, 848900.

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Technical Support Center: Stabilizing Calcium Caprylate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Degradation by pH Adjustment

Welcome to the technical support center for handling calcium caprylate. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and need to ensure its stability in aqueous solutions. As a salt of a weak acid, this compound's solubility and integrity are critically dependent on pH. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the stability of your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solution pH so critical for its stability?

This compound is the calcium salt of caprylic acid, a medium-chain fatty acid.[1][2] In solution, it exists in equilibrium with its corresponding weak acid, caprylic acid. The stability of the solution is dictated by this equilibrium. At a sufficiently high pH, the compound remains as the soluble caprylate ion. However, if the pH drops, the equilibrium shifts, favoring the formation of the protonated caprylic acid, which is minimally soluble in water and will precipitate out of the solution.[1][3]

Q2: What is the pKa of caprylic acid and how does it relate to this compound degradation?

The pKa of a carboxylic acid is the pH at which the protonated (acid) and deprotonated (carboxylate salt) forms are present in equal concentrations.[4][5][6] For caprylic acid (and other similar carboxylic acids), the pKa is approximately 5.[5] This is a critical value; if the pH of your solution falls to or below this level, a significant portion of the soluble this compound will convert to insoluble caprylic acid, leading to precipitation. This precipitation is often perceived as degradation of the product.[7]

Q3: My this compound solution was clear but is now cloudy. What happened?

Cloudiness or the formation of a white precipitate is the most common indicator of this compound degradation due to improper pH. This occurs because the pH of your solution has likely fallen below the pKa of caprylic acid (~5), causing the conversion of the soluble caprylate salt into its insoluble acid form. This can be caused by dissolving it in unbuffered water (which can be slightly acidic) or the absorption of atmospheric carbon dioxide.

Q4: How do I prevent my this compound solution from precipitating?

The most effective way to prevent precipitation is to control the pH using a suitable buffer system.[8][9] A buffer will resist changes in pH, ensuring it remains in a range where the caprylate ion is the predominant and soluble species.[8][10] For this compound, maintaining a pH well above 5 is essential. A common and effective choice is a phosphate buffer system, which works well in the physiological pH range of 6.0 to 8.0.[9][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: A freshly prepared this compound solution rapidly forms a precipitate.

  • Probable Cause: The solvent used was unbuffered and acidic. Deionized water, while pure, can have a pH below 7 due to dissolved CO2, and this is often enough to initiate the precipitation of caprylic acid.

  • Detailed Solution: Always dissolve this compound in a pre-prepared and pH-verified buffer solution. A buffer maintains the pH within a stable range, preventing the protonation of the caprylate ion.[8][12] For general applications, a phosphate buffer at pH 7.4 is an excellent starting point, as it holds the pH well above the critical pKa value.[9][11]

    • Action Plan:

      • Prepare a buffer solution with a pH between 6.5 and 8.0 (See Protocol 1).

      • Verify the final pH of the buffer with a calibrated pH meter.

      • Slowly add the this compound powder to the buffer while stirring to ensure complete dissolution and prevent localized pH drops.

Problem 2: Experimental results are inconsistent across different batches of this compound solutions.

  • Probable Cause: Minor, unmonitored pH variations between batches are leading to different concentrations of soluble, active caprylate. Without a buffer, even slight differences in solvent acidity or exposure to air can alter the amount of dissolved material, affecting experimental outcomes.

  • Detailed Solution: Standardize your formulation by implementing a robust buffering protocol. The key is to use a buffer with sufficient buffer capacity—its ability to resist pH changes.[8] For most pharmaceutical applications, a buffer concentration of 0.05 to 0.5 M is generally sufficient.[9][10]

    • Action Plan:

      • Select a buffer system whose pKa is close to your desired final pH (e.g., phosphate buffer, pKa₂ ≈ 7.2, is ideal for formulations near pH 7.4).

      • Define a standard operating procedure (SOP) for solution preparation, specifying the exact buffer components, concentrations, and final pH value.

      • Validate the pH of every new solution before use to ensure consistency.

Problem 3: How do I select the correct buffer for my specific application?

  • Probable Cause: Uncertainty about which buffer system is compatible with the experimental goals and other formulation components.

  • Detailed Solution: The choice of buffer depends on the required pH range, compatibility with the active pharmaceutical ingredient (API) and excipients, and the route of administration.[8] For example, a borate buffer is toxic and cannot be used for oral or parenteral solutions.[9][10]

    Table 1: Common Pharmaceutical Buffer Systems

    Buffer System Effective pH Range Common Applications
    Acetate Buffer 3.6 – 5.6 Formulations requiring mild acidity.[11]
    Citrate Buffer 2.5 – 6.5 Oral and injectable formulations.[8][11]

    | Phosphate Buffer | 6.0 – 8.0 | Ophthalmic and parenteral preparations, maintaining physiological pH.[9][11] |

    • Action Plan:

      • Determine the target pH for your formulation based on the stability profile of this compound (must be > 5.0, ideally > 6.5).

      • Consult the table above to choose a buffer with an appropriate effective range.

      • Review literature for compatibility issues between your chosen buffer and other components in your formulation. Phosphate buffers are generally a safe and effective choice for stabilizing this compound.[12]

Visualizing the Chemistry and Workflow

Understanding the underlying chemical equilibrium and having a clear troubleshooting path is crucial for success.

Caption: pH effect on caprylate/caprylic acid equilibrium.

Troubleshooting_Workflow Start Problem: Precipitate or Cloudiness Observed Check_pH 1. Measure pH of the Solution Start->Check_pH pH_Low Is pH < 6.0? Check_pH->pH_Low Cause_Unbuffered Probable Cause: Unbuffered Solvent or Acidic Contamination pH_Low->Cause_Unbuffered Yes End Problem Resolved pH_Low->End No (Contact Support) Implement_Buffer 2. Solution: Prepare a Buffered Solvent (e.g., Phosphate Buffer, pH 7.4) Cause_Unbuffered->Implement_Buffer Verify 3. Re-dissolve and Verify Solution is Clear & pH is Stable Implement_Buffer->Verify Verify->End

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized this compound Solution (100 mL)

This protocol describes the preparation of a this compound solution in a standard phosphate buffer to ensure stability.

  • Prepare Phosphate Buffer (0.1 M, pH 7.4):

    • Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).[12]

    • In a 100 mL volumetric flask, combine approximately 19 mL of the 0.1 M NaH₂PO₄ solution with 81 mL of the 0.1 M Na₂HPO₄ solution.

    • Place a calibrated pH probe in the solution. Adjust to a final pH of 7.4 by slowly adding small volumes of the appropriate stock solution.

    • Bring the final volume to 100 mL with deionized water.

  • Dissolve this compound:

    • Weigh the desired amount of this compound.

    • While stirring the prepared 100 mL phosphate buffer, slowly add the this compound powder.

    • Continue stirring until the powder is fully dissolved and the solution is clear. The resulting solution will be stable against pH-induced precipitation.

Protocol 2: Analytical Method for Stability Verification (HPLC)

To quantitatively assess the stability of your solution, you can measure the concentration of caprylic acid using High-Performance Liquid Chromatography (HPLC). A stable solution will show a consistent concentration over time.[13][14]

  • Objective: To quantify the amount of caprylate in solution. A decrease in concentration in a filtered sample indicates precipitation.

  • Instrumentation: HPLC system with UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is often effective.[13] Using a water phase with a small amount of acid like 0.05% trifluoroacetic acid (TFA) can improve peak shape.[14]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 210 nm.[13][14][15]

  • Procedure:

    • Prepare a standard curve using known concentrations of caprylic acid.

    • Filter your experimental samples through a 0.45 µm filter to remove any precipitate.

    • Inject the filtered sample onto the HPLC system.

    • Quantify the caprylate concentration by comparing the peak area to the standard curve.

References
  • Selecting Buffers for Formul
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Biological Acids and the Henderson-Hasselbalch Equ
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins. PubMed.
  • Buffers in Pharmaceutical and Biologic Systems.
  • HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column. SIELC Technologies.
  • Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. (2022). MDPI.
  • Pharmaceutical Buffers. (2024).
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • Influence of internal formulation acidification on CN solubility.
  • Biological Acids and the Henderson–Hasselbalch Equation.
  • Liquid‐Liquid Extraction of Caproic and Caprylic Acid: Solvent Properties and pH.
  • Why and how carboxylate ion has greater stability than carboxylic acid? (2016). Chemistry Stack Exchange.
  • Caprylic acid. Wikipedia.
  • Bulk this compound (Calcium Octano

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Technical Support Center: Calcium Caprylate in In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing calcium caprylate in their in vitro experiments. This resource is designed to provide you with the expertise and practical guidance needed to navigate the challenges of this compound-induced cytotoxicity. By understanding the underlying mechanisms and implementing robust experimental design, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a concern for cytotoxicity in cell culture?

A: this compound is the calcium salt of caprylic acid (an eight-carbon medium-chain fatty acid). It is used in various applications, including as an antimicrobial agent and a component in cell culture media. However, like other saturated fatty acids, caprylic acid can be cytotoxic to cells in vitro, a phenomenon that is highly dependent on concentration, exposure duration, and the cell type being studied.[1][2] Researchers must be cautious as unintended cytotoxicity can confound experimental results, leading to misinterpretation of the compound's primary effect.

Q2: What are the primary mechanisms of caprylic acid-induced cytotoxicity?

A: The cytotoxic effects of caprylic acid are multifactorial. Key mechanisms include:

  • Mitochondrial Dysfunction: Caprylic acid can disrupt mitochondrial function, leading to increased oxidative stress, a decrease in mitochondrial membrane potential, and reduced ATP production.[3][4][5] This can trigger downstream apoptotic pathways.

  • Caspase Activation: Studies have shown that saturated fatty acids can induce apoptosis through the activation of initiator caspases like caspase-8 and executioner caspases such as caspase-3.[1][6][7][8]

  • Inflammatory Signaling: Caprylic acid can modulate inflammatory pathways, such as the TLR4/NF-κB signaling cascade, which can contribute to cellular stress and death.[9][10][11]

  • Membrane Perturbation: At higher concentrations, fatty acids can directly affect cell membrane integrity, leading to necrosis.[12]

Q3: My cells look unhealthy under the microscope after treatment. What are the typical morphological signs of cytotoxicity?

A: Visual inspection is the first line of defense. Common signs of cytotoxicity include:

  • Rounding and Detachment: Adherent cells may lose their typical morphology, become rounded, and detach from the culture surface.

  • Blebbing: The cell membrane may show protrusions or "blebs," which is often a sign of apoptosis.

  • Vacuolization: The appearance of clear, bubble-like structures within the cytoplasm.

  • Debris in Media: An increase in floating dead cells and cellular debris.

  • Reduced Confluency: A noticeable decrease in the number of viable, attached cells compared to control wells.

Q4: How do I prepare my this compound solution to ensure consistency and avoid precipitation?

A: Proper solution preparation is critical for reproducible results. This compound has limited solubility in aqueous solutions.

  • Solvent Choice: While direct dissolution in culture media is common, for higher stock concentrations, a solvent like DMSO may be necessary. Always keep the final DMSO concentration in your culture well below 0.5% to avoid solvent-induced toxicity.[13]

  • Warming and Mixing: Gently warm the media to 37°C before adding the this compound. Vortex or sonicate the solution briefly to ensure it is fully dissolved.

  • Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment to avoid issues with stability and precipitation over time.

  • Calcium Concentration: Be mindful that adding this compound will increase the total calcium concentration in your media, which itself can influence cell viability and signaling.[14][15]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: High variability in cytotoxicity readings between replicate wells.
  • Possible Cause: Uneven cell seeding, bubbles in wells, or compound precipitation.

  • Solution:

    • Optimize Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently to avoid cell damage.[16]

    • Check for Bubbles: Before reading the plate, visually inspect each well for bubbles, which can interfere with absorbance or fluorescence readings. Pop them with a sterile pipette tip if necessary.[17]

    • Compound Solubility: Visually confirm that your compound is fully dissolved in the media. If you see precipitate, you may need to adjust your solvent or lower the concentration.[13] Run a "compound only" control (media + compound, no cells) to check for absorbance/fluorescence interference from the compound itself.[13]

Problem 2: My untreated control cells show low viability.
  • Possible Cause: Suboptimal cell health, contamination, or harsh handling.

  • Solution:

    • Cell Health: Use cells in their logarithmic growth phase and at a consistent, low passage number. Avoid using over-confluent cultures.[13]

    • Contamination Check: Inspect cultures for signs of bacterial or fungal contamination, which can affect viability assays.[18]

    • Gentle Handling: When changing media or adding reagents, pipette gently against the side of the well to avoid dislodging adherent cells or causing shear stress.[13]

Problem 3: The IC50 value I calculated is inconsistent with published data.
  • Possible Cause: Differences in cell line, passage number, seeding density, or assay methodology.

  • Solution:

    • Standardize Parameters: Ensure your experimental parameters (cell density, treatment duration, serum concentration) are consistent with the literature you are referencing. Cell density, in particular, can significantly impact results.[13]

    • Cell Line Authentication: Verify the identity of your cell line. Misidentified or cross-contaminated cell lines are a common source of irreproducible data.

    • Assay Choice: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity). An MTT assay (metabolic) might yield a different IC50 than an LDH assay (membrane leakage). Choose the assay that best reflects the expected mechanism of cell death.

In-Depth Protocols and Methodologies

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol determines the concentration of this compound that inhibits 50% of metabolic activity in a cell population.

Materials:

  • Cells of interest in logarithmic growth phase

  • 96-well flat-bottom cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well for adherent lines) in 100 µL of media. Incubate for 24 hours to allow for attachment.[13]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete media.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the various concentrations of this compound solution. Include "vehicle control" wells (media with solvent, if used) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[19]

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for a dose-response cytotoxicity experiment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Optimize Cell Seeding Density B Prepare Single-Cell Suspension A->B C Seed Cells in 96-Well Plate B->C D Allow Cells to Adhere (24h) C->D F Treat Cells with Compound (incl. Controls) D->F E Prepare Serial Dilutions of this compound E->F G Incubate for Desired Duration (e.g., 48h) F->G H Perform Viability Assay (e.g., MTT, LDH) G->H I Read Plate on Spectrophotometer H->I J Calculate % Viability & Determine IC50 I->J G cluster_apoptosome Caprylate This compound (Caprylic Acid) Mito Mitochondrial Dysfunction Caprylate->Mito Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS->MMP CytC Cytochrome C Release MMP->CytC Triggers Apaf Apaf-1 CytC->Apaf Binds to Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Apoptosome Apoptosome Formation Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptotic pathway.

Data Summary: Choosing the Right Assay

The selection of a cytotoxicity assay should be aligned with the anticipated mechanism of cell death.

Assay TypePrincipleMeasuresProsCons
MTT/XTT/WST Reduction of tetrazolium salt by mitochondrial dehydrogenases. Metabolic ActivityHigh throughput, sensitive.Can be affected by metabolic changes unrelated to viability. MTT requires a solubilization step.
LDH Release Lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. [12]Membrane Integrity (Necrosis)Simple, reliable for necrosis.Less sensitive for early apoptosis; serum can have endogenous LDH activity. [13]
Annexin V/PI Annexin V binds to phosphatidylserine (PS) on apoptotic cells; Propidium Iodide (PI) stains necrotic cells.Apoptosis vs. NecrosisDistinguishes between different cell death modes.Requires flow cytometry or fluorescence microscopy; more complex.
ATP Assay Luciferase-based assay to quantify ATP levels.Cellular ATP ContentVery sensitive, fast.ATP levels can fluctuate rapidly; endpoint assay.

References

  • Nukaga, S., Fujiwara-Tani, R., Nishida, R., Miyagawa, Y., Goto, K., Kawahara, I., Nakashima, C., Fujii, K., Ogata, R., Ohmori, H., & Kuniyasu, H. (n.d.). Caprylic Acid Inhibits High Mobility Group Box-1-Induced Mitochondrial Damage in Myocardial Tubes. National Center for Biotechnology Information.
  • Aris, P., Begicevic, R., Lam, J., Wei, L., & Zheng, W. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
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  • Finucane, O. M., Reynolds, C. M., McGillicuddy, F. C., & Roche, H. M. (2016). Saturated fatty acids activate caspase-4/5 in human monocytes, triggering IL-1β and IL-18 release. American Journal of Physiology-Endocrinology and Metabolism, 311(5), E875-E886.
  • Tey, K. B., Chee, S. M., Tan, A. Y. Q., & Ng, K. W. (2021). Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro. National Center for Biotechnology Information.
  • Štampar, M., & Rogelj, B. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Industrial Hygiene and Toxicology, 71(1), 1-13.
  • Gómez-Lechón, M. J., & Tolosa, L. (2016). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. National Center for Biotechnology Information.
  • Ghafoory, S., & Ghaemmaghami, A. M. (2019). Stem cell models as an in vitro model for predictive toxicology. Portland Press.
  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis.
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  • Zhang, X., et al. (2021). Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice. ResearchGate.
  • Goto, K., et al. (2024). Differential Effects of Three Medium-Chain Fatty Acids on Mitochondrial Quality Control and Skeletal Muscle Maturation. National Center for Biotechnology Information.
  • Kovář, J., et al. (2016). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. National Center for Biotechnology Information.
  • Schwartz, K., et al. (2020). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma. Maastricht University.
  • Ulloth, J. E., et al. (2003). Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells. PubMed Central.
  • Finucane, O. M., et al. (2016). Saturated fatty acids activate caspase-4/5 in human monocytes, triggering IL-1β and IL-18 release. PubMed.
  • ResearchGate. (2025). Effects of Caproic and Caprylic Acids on Microbial Growth and Cytotoxicity.
  • ResearchGate. (2025). Caprylic acid and medium-chain triglycerides inhibit IL-8 gene transcription in Caco-2 cells: Comparison with the potent histone deacetylase inhibitor trichostatin A.
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Technical Support Center: Mitigating the Impact of Calcium Caprylate on Cell Monolayer Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide expert guidance on utilizing calcium caprylate in your experiments while maintaining the crucial integrity of your cell monolayers. Here, we move beyond simple protocols to explain the science behind the challenges you may face, offering robust troubleshooting strategies and validated methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound.

Q1: What is this compound and why is it used in my experiments?

This compound, the salt of caprylic acid (a medium-chain fatty acid), is widely used as a permeation enhancer (PE) in drug delivery studies. Its primary function is to transiently increase the permeability of epithelial and endothelial cell monolayers, facilitating the paracellular transport of molecules that would otherwise be poorly absorbed.[1] This is particularly valuable in models of the intestinal barrier (e.g., Caco-2 cells) or the blood-brain barrier.

Q2: My TEER values dropped significantly after adding this compound. Is this normal?

Yes, a drop in Transepithelial Electrical Resistance (TEER) is the expected outcome and indicates that the agent is working. TEER is a measure of ionic conductance across the monolayer, and a high TEER value signifies a well-formed, low-permeability barrier with intact tight junctions.[2][3] this compound functions by temporarily disrupting these tight junctions, which lowers the electrical resistance.[4] The critical task is to ensure this effect is controlled, transient, and reversible, rather than a sign of cytotoxic damage.

Q3: Is the disruptive effect of this compound on the cell monolayer reversible?

In most cases, yes. The mechanism of action for permeation enhancers like sodium caprylate is considered temporary and reversible.[1][4] After removing the caprylate-containing medium and replacing it with fresh medium, the cell monolayer should be able to re-establish its tight junctions, and TEER values should recover. The extent and rate of recovery can depend on the concentration of caprylate used, the duration of exposure, and the health of the cell culture.[5]

Q4: What are the immediate first steps I should take if I suspect irreversible monolayer damage?

If TEER values plummet to near zero and do not recover after a wash-out step, or if you observe visible cell detachment, you may be dealing with cytotoxicity.

  • Verify Cytotoxicity: Perform a simple viability assay (e.g., Trypan Blue exclusion or a live/dead fluorescent stain) to confirm cell death.

  • Review Concentration: The most likely cause is that the caprylate concentration is too high. Reduce the concentration by 50% in your next experiment and perform a dose-response curve.

  • Check Exposure Time: Limit the exposure time. Many permeation studies require only 30-120 minutes of exposure.

  • Assess Basal Cell Health: Re-evaluate your baseline culture conditions. A robust, fully confluent monolayer is more resilient to chemical insults.[6]

Section 2: Understanding the Mechanism of Action

To effectively troubleshoot, it is essential to understand how this compound modulates monolayer integrity. The primary mechanism involves the disruption of tight junctions (TJs), the protein complexes that seal the space between adjacent cells and regulate paracellular transport.

Calcium ions (Ca²⁺) are fundamentally important for the formation and maintenance of both adherens junctions and tight junctions.[7][8] Extracellular calcium is critical for the proper function of cadherins, which are adhesion proteins that anchor cells together and provide a scaffold for TJ formation.[9] A reduction in extracellular calcium can lead to the dissociation of these junctions and a loss of barrier integrity.[7]

Caprylate is thought to exert its effect through a multi-faceted mechanism:

  • Interaction with Tight Junction Proteins: Caprylate directly interacts with and induces the reorganization of key TJ proteins such as Claudins and Zonula Occludens-1 (ZO-1).[1][4]

  • Calcium Chelation: Early studies proposed that medium-chain fatty acids may chelate intercellular Ca²⁺, locally reducing its availability and weakening the junctions that depend on it.[1]

  • Membrane Perturbation: As a surfactant-like molecule, caprylate can also insert into the cell membrane, altering its fluidity and indirectly affecting the proteins anchored within it.[10]

This cascade of events leads to a temporary "opening" of the paracellular pathway, allowing for increased flux of ions and molecules.

G cluster_0 cluster_1 Proposed Mechanisms cluster_2 Cellular Effects cluster_3 Functional Outcome CaCap This compound (Permeation Enhancer) Mech1 Direct Interaction with Tight Junction Proteins (e.g., Claudin, ZO-1) CaCap->Mech1 Initiates Mech2 Local Ca²⁺ Chelation CaCap->Mech2 Initiates Mech3 Membrane Fluidity Alteration CaCap->Mech3 Initiates TJ_Disrupt Tight Junction Disruption & Reorganization Mech1->TJ_Disrupt Cadherin_Weak Weakening of Cadherin-mediated Adhesion Mech2->Cadherin_Weak Mech3->TJ_Disrupt Perm_Inc Increased Paracellular Permeability TJ_Disrupt->Perm_Inc Cadherin_Weak->TJ_Disrupt TEER_Dec Decreased TEER Perm_Inc->TEER_Dec Correlates with

Caption: Proposed mechanism of this compound action on cell monolayers.
Section 3: In-Depth Troubleshooting Guides
Problem 1: Drastic and Irreversible Drop in TEER

A sharp, unrecoverable drop in TEER suggests that the monolayer's integrity has been compromised beyond the point of physiological recovery, likely due to cytotoxicity.

Causality Checklist:

  • Concentration Overload: The caprylate concentration exceeds the cytotoxic threshold for your specific cell type. Caco-2 cells, for instance, can be sensitive to high concentrations of fatty acids.[11][12]

  • Prolonged Exposure: Even a moderate concentration can become toxic if the exposure time is too long.

  • Sub-optimal Culture Health: A monolayer that is not fully confluent, is stressed, or has a high passage number will be more susceptible to chemical injury.[13]

Mitigation Workflow:

The following workflow provides a systematic approach to finding the optimal, non-toxic concentration of this compound.

G Start Start: Irreversible TEER Drop Observed Step1 1. Assess Baseline Culture Is monolayer fully confluent? Are cells healthy (morphology)? Is passage number optimal? Start->Step1 Action1 Optimize Seeding Density & Culture Conditions. Ensure TEER > Target Baseline. Step1->Action1 No Step2 2. Create a Dose-Response Curve Test a range of caprylate concentrations (e.g., 1 mM to 50 mM). Step1->Step2 Yes Action1->Step2 Step3 3. Monitor TEER & Perform Wash-out Measure TEER at T=0, 30, 60, 120 min. Wash and replace with fresh medium. Measure recovery at T=4, 8, 24 hr. Step2->Step3 Step4 4. Analyze Results Did TEER recover to >80% of baseline for any concentration? Step3->Step4 Success Success: Identify highest concentration with acceptable TEER drop and full recovery. This is your optimal concentration. Step4->Success Yes Failure Re-evaluate: If no recovery, consider a different permeation enhancer or shorten exposure time further. Step4->Failure No

Caption: Troubleshooting workflow for irreversible TEER loss.
Problem 2: Inconsistent TEER Readings and High Variability

High variability across wells or experiments can mask the true effect of your compound. Consistency is key to reliable data.

Causality Checklist & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Temperature Fluctuations Ionic conductance of the media is temperature-dependent. Measuring plates directly out of a 37°C incubator leads to rapid cooling and drifting TEER values.[2][6]Acclimate the plate at room temperature (inside the culture hood) for 20-30 minutes before measuring. Measure all wells on a plate in a consistent and timely manner.[14]
Inconsistent Electrode Placement The electrical resistance measured is dependent on the path the current takes. Varying the electrode's position and depth changes this path, altering the reading.[14][15]Always place the electrode in the same position in each well (e.g., center). Ensure the shorter apical electrode does not touch the cell monolayer and that both electrodes are submerged to a consistent depth.
Non-uniform Cell Seeding Uneven cell distribution leads to areas of high and low confluency, resulting in a monolayer with inconsistent barrier properties across the insert.[16]After seeding, gently rock the plate in north-south and east-west directions to ensure an even cell suspension before placing it in the incubator. Avoid swirling, which concentrates cells in the center.
Varying Media/Buffer Volumes The volume of conductive liquid in the apical and basolateral chambers affects the total resistance measured by the system.[14]Use precise, consistent volumes of media or buffer in both chambers for all wells, including the blank insert.
Forgetting the Blank Subtraction The porous membrane of the cell culture insert and the media itself contribute to the total resistance measured. This background resistance must be subtracted to isolate the resistance of the cell monolayer.[2][17]Always measure the resistance of a cell-free insert with the same media volumes (the "blank"). Calculate TEER as: TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²) .
Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is critical for reproducibility.

SOP 1: Measuring Transepithelial Electrical Resistance (TEER)

This protocol outlines the steps for obtaining accurate and reproducible TEER measurements.[17][18][19]

Materials:

  • Epithelial Volt/Ohm Meter (EVOM) with "chopstick" electrodes (e.g., STX2)

  • Cell monolayer cultured on permeable inserts

  • Blank insert (no cells)

  • 70% Ethanol or Isopropanol

  • Sterile PBS or culture medium

Procedure:

  • Electrode Sterilization: Submerge the electrode tips in 70% ethanol for 15 minutes. Allow to air dry completely in a sterile environment (laminar flow hood). Rinse with sterile PBS or media before use.

  • Plate Equilibration: Remove the culture plate from the incubator and place it in the laminar flow hood. Allow it to equilibrate to room temperature for 20-30 minutes to ensure stable readings.[14]

  • Prepare Blank: Add the same volume of culture medium to the apical and basolateral chambers of a blank, cell-free insert as used in the experimental wells.

  • Measure Blank: Place the longer electrode in the basolateral chamber and the shorter electrode in the apical chamber. Ensure the electrodes are not touching the plastic sides or the membrane. Record the resistance (R_blank).

  • Measure Samples: Carefully repeat the measurement for each experimental well, maintaining consistent electrode placement. Record the total resistance (R_total).

  • Cleaning: After use, rinse the electrodes with deionized water and clean with a proteolytic detergent if necessary to remove protein buildup.[14] Store dry.

  • Calculation:

    • Net Resistance (Ω) = R_total - R_blank

    • TEER (Ω·cm²) = Net Resistance x Effective Membrane Area (cm²) (Note: The membrane area is provided by the insert manufacturer, e.g., 0.33 cm² for 24-well inserts, 1.12 cm² for 12-well inserts).

SOP 2: Paracellular Flux Assay with FITC-Dextran

This assay complements TEER by measuring the permeability of the monolayer to a non-ionic, fluorescent tracer of a specific molecular weight.[20][21] An increase in flux indicates a compromise of the size-selective barrier function of tight junctions.

Materials:

  • FITC-Dextran (e.g., 4 kDa for small molecule permeability)

  • Hank's Balanced Salt Solution (HBSS) or similar assay buffer

  • Cell monolayer cultured on permeable inserts

  • Fluorescence plate reader (Excitation ~490 nm, Emission ~520 nm)

Procedure:

  • Prepare Monolayers: Gently wash the apical and basolateral surfaces of the cell monolayers twice with pre-warmed (37°C) HBSS to remove any residual culture medium.

  • Add Tracer: Add fresh, pre-warmed HBSS to the basolateral chamber. To the apical chamber, add HBSS containing a known concentration of FITC-Dextran (e.g., 1 mg/mL) along with your test compound (this compound).[22]

  • Incubation: Incubate the plate at 37°C on an orbital shaker (gentle agitation) for the desired time period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, carefully collect a sample from the basolateral chamber.

  • Quantification: Measure the fluorescence intensity of the basolateral samples using a plate reader.

  • Create Standard Curve: Prepare a standard curve by making serial dilutions of your initial apical FITC-Dextran solution in HBSS.

  • Calculate Apparent Permeability (Papp): Use the standard curve to determine the concentration of FITC-Dextran that has passed into the basolateral chamber. The Papp coefficient can then be calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = Rate of flux (mass/time) into the basolateral chamber

    • A = Surface area of the membrane (cm²)

    • C₀ = Initial concentration in the apical chamber (mass/volume)

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Validation & Comparative

Calcium caprylate vs sodium caprylate for intestinal absorption enhancement

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The oral delivery of many promising therapeutics, particularly biologics and poorly soluble small molecules, is frequently hindered by the formidable barrier of the intestinal epithelium. Medium-chain fatty acid (MCFA) salts have emerged as clinically relevant, effective, and relatively safe intestinal permeation enhancers. Among these, caprylate (C8) salts are prominent, with sodium caprylate being a key component in an FDA-approved oral peptide formulation. This guide provides a detailed comparative analysis of calcium caprylate and sodium caprylate for researchers and formulation scientists. We will dissect their mechanisms of action, compare their physicochemical properties and resulting formulation implications, present standard experimental protocols for their evaluation, and discuss their safety profiles, grounding all claims in experimental data and authoritative sources.

The Intestinal Barrier and the Role of Permeation Enhancers

The intestinal epithelium maintains a delicate balance between nutrient absorption and defense against luminal toxins and pathogens. This selectivity is primarily enforced by the tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent enterocytes. For many drugs, particularly hydrophilic macromolecules, this paracellular route is the only viable path to systemic circulation. Intestinal permeation enhancers are functional excipients designed to transiently and reversibly open these TJs, increasing paracellular permeability.

Caprylic acid (octanoic acid) and its salts are well-established enhancers. The choice of the counter-ion—typically sodium or calcium—can significantly alter the excipient's properties and performance, impacting everything from solubility and hygroscopicity to its interaction with the gastrointestinal mucosa.

Mechanism of Action: A Tale of Two Pathways

The precise mechanism of action for caprylate salts is a subject of ongoing research, but it is generally accepted to be a combination of effects on paracellular and transcellular pathways.[1]

Paracellular Pathway Modulation

The primary mechanism for absorption enhancement is the transient disruption of tight junctions.[1][2] This is thought to occur through several interrelated actions:

  • Protein Interaction: Caprylate anions interact with TJ proteins like claudins and occludin. Sodium caprate (C10), a closely related MCFA, has been shown to induce the redistribution of ZO-1 and occludin.[3]

  • Membrane Fluidization: Caprylates partition into the enterocyte's lipid bilayer, disrupting the organized structure and increasing membrane fluidity.[4][5] This perturbation can affect the lipid rafts where TJ proteins are anchored, leading to their displacement and a less restrictive barrier.[6]

  • Intracellular Signaling: Studies with C10 suggest that MCFA effects may be mediated through phospholipase C-dependent pathways, which can influence tight junction permeability.[3]

G cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Barrier cluster_blood Bloodstream Drug Drug Molecule TJ Tight Junction (TJ) (Claudins, Occludin) Drug->TJ Caprylate Caprylate Anion Caprylate->TJ 1. TJ Modulation (Paracellular) Membrane Transcellular Pathway (Membrane Fluidization) Caprylate->Membrane 2. Membrane Perturbation (Transcellular) AbsorbedDrug Systemic Circulation TJ->AbsorbedDrug Enhanced Paracellular Flux Enterocyte1 Enterocyte 1 Enterocyte2 Enterocyte 2

Caption: Dual mechanism of caprylate-mediated intestinal absorption enhancement.

The Influence of the Counter-Ion: Sodium vs. Calcium

While the caprylate anion is the primary active moiety, the counter-ion affects its delivery and local action:

  • Sodium Caprylate: Being highly soluble, it rapidly dissolves to provide a high local concentration of caprylate anions, leading to a potent and fast-acting enhancement. This is a key feature in successful oral formulations for peptides.[7][8]

  • This compound: Its lower solubility may lead to a slower, more sustained release of caprylate anions. Furthermore, calcium ions are essential for maintaining TJ integrity.[9][10] The localized action of this compound is less understood, but it could theoretically offer a more controlled and potentially less aggressive modulation of the paracellular pathway compared to the rapid action of the sodium salt.

Comparative Analysis: Physicochemical Properties and Formulation Insights

Direct head-to-head clinical efficacy data is limited. Therefore, the choice between these two excipients is often guided by their distinct physicochemical properties and the specific requirements of the drug and dosage form.

FeatureSodium CaprylateThis compoundRationale & Implications for Formulation
Solubility in Water HighSparingly solubleSodium: Ideal for immediate-release tablets or solutions where rapid onset of enhancement is needed. Easier to process in aqueous-based granulations.[7] Calcium: May be preferred for modified-release profiles or to reduce the initial burst effect. Less prone to dissolving during certain manufacturing processes.
Hygroscopicity More hygroscopicLess hygroscopicSodium: Requires more stringent control of humidity during manufacturing and storage to prevent clumping and stability issues. Calcium: Offers superior handling properties and potentially better formulation stability, especially in humid environments.
Local pH Impact Can increase local pHMinimal impactSodium: The salt of a weak acid and strong base can create a microenvironment of higher pH, which can be beneficial for the stability of some acid-labile drugs.[6] Calcium: Less likely to alter the local pH, which may be preferable for drugs that are stable at the native intestinal pH.
Mucosal Irritation Higher potential at high concentrationsPotentially lowerSodium: Rapid dissolution to high concentrations can lead to greater mucosal perturbation.[1] Calcium: Slower dissolution might result in a more localized and gentler effect, potentially improving the GI safety profile, though this requires direct comparative toxicological studies.
Clinical Precedent High (Key excipient in Rybelsus® and Mycapssa®)LowSodium: Has a clear regulatory path and extensive clinical data supporting its use.[8] Calcium: Represents a novel approach requiring more extensive preclinical and clinical validation.

Experimental Evaluation Protocols

Validating the efficacy and safety of an absorption enhancer requires a multi-tiered approach, moving from simple in vitro models to more complex in vivo systems.

Protocol: In Vitro Caco-2 Permeability Assay

The Caco-2 cell line is the workhorse for in vitro permeability screening, as it forms a polarized monolayer with functional tight junctions resembling the human small intestine.[11][12]

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm². Culture for 21-25 days in a controlled environment (37°C, 5% CO₂, >90% humidity) to allow for spontaneous differentiation into a polarized monolayer.

  • Barrier Integrity Verification: The causality behind this step is to ensure a restrictive barrier has formed. Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only use monolayers with TEER values > 300 Ω·cm² for transport studies. This validates the integrity of the tight junctions.

  • Transport Experiment: a. Gently wash monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. b. Add the drug solution with and without the test enhancer (e.g., 10 mM sodium caprylate or an equivalent suspension of this compound) to the apical (AP) chamber. Add fresh transport buffer to the basolateral (BL) chamber. c. Incubate at 37°C on an orbital shaker. d. At predefined time points (e.g., 30, 60, 90, 120 min), collect the entire sample from the BL chamber and replace it with fresh, pre-warmed buffer.

  • Quantification and Analysis: Analyze the drug concentration in the BL samples using a validated analytical method (e.g., LC-MS/MS). Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A · C₀), where dQ/dt is the flux rate, A is the surface area, and C₀ is the initial concentration. An increase in Papp in the presence of the enhancer indicates a positive effect.

  • Reversibility Check: After the transport experiment, wash the cells, replace with fresh culture medium, and measure TEER again after 24-48 hours. A return to baseline TEER values indicates the enhancer's effect was reversible and non-toxic.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed->Differentiate TEER1 Verify Barrier Integrity (Measure TEER > 300 Ω·cm²) Differentiate->TEER1 Dose Apply Drug +/- Enhancer (Apical Side) TEER1->Dose Sample Sample from Basolateral Side (Time Points: 0-120 min) Dose->Sample Analyze Quantify Drug Concentration (LC-MS/MS) Sample->Analyze TEER2 Check Reversibility (Measure TEER after 24h) Sample->TEER2 Post-Experiment Calculate Calculate Papp Value (Compare +/- Enhancer) Analyze->Calculate

Caption: Standard experimental workflow for the Caco-2 permeability assay.

Protocol: In Situ Single-Pass Intestinal Perfusion (SPIP)

This in vivo model provides a more physiologically relevant assessment by maintaining blood supply and innervation.[13]

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and perform a midline laparotomy to expose the small intestine.

  • Segment Isolation: Select an intestinal segment (e.g., 10 cm of the jejunum). Ligate the proximal and distal ends and insert cannulas for perfusion. The choice of segment is critical as drug absorption can be region-dependent.

  • Perfusion: Flush the segment gently with warm saline to remove contents. Begin perfusing the drug solution (in a buffer like Krebs-Ringer) with or without the enhancer at a constant, low flow rate (e.g., 0.2 mL/min) using a syringe pump. This mimics luminal transit.

  • Sample Collection: Allow the system to equilibrate for 30-45 minutes. Then, collect the effluent at regular intervals (e.g., every 15 minutes) for 1-2 hours.

  • Analysis: Accurately measure the volume of each collected sample and determine the drug concentration. Calculate the effective permeability (Peff) based on the disappearance of the drug from the perfusate.

Safety, Toxicity, and Regulatory Standing

The primary safety concern for any permeation enhancer is the potential for irreversible damage to the intestinal mucosa.

  • Reversibility: The opening of tight junctions must be temporary. As described in the Caco-2 protocol, TEER recovery is a key indicator of this.

  • Toxicity: Medium-chain fatty acids are generally considered safe, with sodium caprate having food additive status.[14] However, high concentrations can cause mucosal damage.[1] Histological analysis of intestinal tissue from in vivo studies is essential to rule out inflammation, cell sloughing, or necrosis.

  • Regulatory Status: Sodium caprylate is an established excipient with a significant history of use in approved oral products.[8] this compound has less precedent as a permeation enhancer and would likely face greater scrutiny as a novel excipient in a drug formulation.

Conclusion and Recommendations

The selection between this compound and sodium caprylate is a strategic decision based on a trade-off between established efficacy and novel formulation properties.

  • Sodium Caprylate is the validated, potent, and fast-acting choice. It is the go-to option for immediate-release formulations requiring rapid and significant absorption enhancement, particularly for peptides. Its primary drawbacks are its hygroscopicity and the potential for greater mucosal irritation at high concentrations.

  • This compound is a compelling alternative for formulators seeking improved handling properties (low hygroscopicity) and potentially a more controlled, sustained enhancement profile. Its lower solubility could translate to a better GI safety profile. However, its efficacy must be rigorously demonstrated, and its use as a primary enhancer carries greater regulatory risk due to a lack of clinical precedent.

For drug development professionals, the logical path is to use sodium caprylate as the benchmark standard due to its proven track record. This compound should be considered an exploratory, second-generation alternative, particularly in formulations where the hygroscopicity of sodium caprylate is problematic or a more attenuated release of the enhancer is desired.

References

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A Comparative Guide to the Antifungal Efficacy of Calcium Caprylate and Caprylic Acid Against Candida

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of Candida Infections

Candida species, particularly Candida albicans, are opportunistic fungal pathogens responsible for a significant burden of mucosal and systemic infections, especially in immunocompromised individuals.[1] The rise of antifungal resistance and the limited arsenal of effective drugs necessitate the exploration of novel and alternative therapeutic agents.[2][3] Medium-chain fatty acids (MCFAs), such as caprylic acid, have long been recognized for their potent antifungal properties.[4][5][6] This guide focuses on caprylic acid (octanoic acid) and its salt form, calcium caprylate, to provide a framework for their evaluation as anti-Candida agents.

Biochemical Profiles: Caprylic Acid vs. This compound

Caprylic acid is an eight-carbon saturated fatty acid (C8:0) naturally found in sources like coconut oil and mammalian milk.[4][7] Its lipophilic nature is key to its biological activity.[8] this compound is the calcium salt of caprylic acid.[9] The fundamental difference lies in their chemical form, which influences properties like solubility, stability, and potentially, bioavailability and mechanism of delivery.

While direct comparative studies on the antifungal efficacy of this compound versus caprylic acid are not extensively documented in peer-reviewed literature, we can infer potential differences based on their chemical nature. This compound is purported to act as a buffered form, potentially allowing for a more gradual release of caprylic acid throughout the gastrointestinal tract.[9] This could theoretically enhance its activity in the gut, a primary reservoir for Candida.[9] However, this hypothesis requires rigorous experimental validation.

Mechanism of Antifungal Action: A Focus on Caprylic Acid

The primary antifungal mechanism of caprylic acid against Candida is the disruption of the fungal cell membrane.[2][3][4] Its fat-soluble nature allows it to easily penetrate the lipid-rich cell wall and membrane of the yeast.[6][8] This leads to increased membrane permeability and fluidity, ultimately causing membrane disaggregation and cell death.[4][8]

Beyond direct membrane damage, caprylic acid also inhibits key virulence factors of C. albicans.[2][4][10] These include:

  • Inhibition of Morphogenesis: It hinders the yeast-to-hyphae transition, a critical step for tissue invasion and virulence.[4][10]

  • Adhesion and Biofilm Disruption: Caprylic acid reduces the ability of Candida to adhere to surfaces and form biofilms, which are notoriously resistant to conventional antifungal drugs.[4][10]

  • Synergistic Effects: Studies have shown that caprylic acid can work synergistically with other antifungal compounds, such as carvacrol and thymol, to eradicate C. albicans biofilms rapidly.[11][12]

It is hypothesized that this compound exerts its antifungal effect through the action of caprylic acid upon dissociation. The efficacy would then depend on the rate and extent of this dissociation at the site of infection.

Proposed Experimental Framework for Comparative Efficacy

To definitively compare the efficacy of this compound and caprylic acid, a series of standardized in vitro and in vivo experiments are required. The following protocols are designed to provide a comprehensive evaluation.

In Vitro Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination: This foundational assay determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare stock solutions of caprylic acid (dissolved in a suitable solvent like DMSO) and this compound (dissolved in an appropriate aqueous buffer).

    • Perform serial twofold dilutions of each compound in 96-well microtiter plates using a standardized growth medium such as RPMI 1640.[13]

    • Inoculate each well with a standardized suspension of C. albicans (e.g., 1-5 x 10³ CFU/mL).[13]

    • Incubate plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration showing no visible growth.

  • Causality: This protocol establishes the baseline potency of each compound. Differences in MIC values would provide the first quantitative comparison of their intrinsic antifungal activity. A lower MIC indicates greater potency. For instance, one study found the MIC of caprylic acid against C. albicans to be 40µg/ml.[14]

2. Biofilm Inhibition and Eradication Assays: Given the clinical importance of Candida biofilms, assessing the ability of each compound to prevent their formation and destroy established biofilms is crucial.[1]

  • Protocol:

    • Inhibition: Add varying concentrations of the test compounds to microtiter plates simultaneously with the Candida inoculum. After incubation (e.g., 24 hours), quantify the biofilm biomass using methods like the crystal violet assay or the XTT reduction assay, which measures metabolic activity.[15]

    • Eradication: Allow biofilms to form in the plates for 24-48 hours. Then, remove the planktonic cells and add fresh media containing the test compounds. After a further incubation period, quantify the remaining viable biofilm.[15]

  • Causality: This workflow differentiates between preventing the initial stages of biofilm formation and acting on mature, structured biofilm communities. A compound effective in both assays has significant therapeutic potential.

Diagram: In Vitro Antifungal Testing Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_ca Prepare Caprylic Acid Stock mic MIC Determination (Broth Microdilution) prep_ca->mic Serial Dilutions biofilm_inhib Biofilm Inhibition Assay prep_ca->biofilm_inhib Serial Dilutions biofilm_erad Biofilm Eradication Assay prep_ca->biofilm_erad Serial Dilutions prep_cc Prepare Calcium Caprylate Stock prep_cc->mic Serial Dilutions prep_cc->biofilm_inhib Serial Dilutions prep_cc->biofilm_erad Serial Dilutions prep_candida Standardize Candida Inoculum prep_candida->mic Inoculation prep_candida->biofilm_inhib Inoculation prep_candida->biofilm_erad Inoculation analyze_mic Determine MIC50/MIC90 mic->analyze_mic analyze_biofilm Quantify Biofilm (Crystal Violet/XTT) biofilm_inhib->analyze_biofilm biofilm_erad->analyze_biofilm compare Comparative Efficacy Analysis analyze_mic->compare analyze_biofilm->compare

Caption: Workflow for in vitro comparative analysis.

In Vivo Efficacy Models

Animal models are essential to evaluate the therapeutic potential of antifungal agents in a physiological context.[16]

1. Murine Model of Systemic Candidiasis: This model assesses the ability of a compound to protect against a lethal systemic infection.

  • Protocol:

    • Establish infection in mice (e.g., BALB/c) via tail vein injection of a lethal dose of C. albicans.[1]

    • Administer test compounds (this compound and caprylic acid) and a vehicle control to different groups of mice at various dosages and schedules (e.g., oral gavage).

    • Monitor survival rates over a period of time (e.g., 21 days).

    • In a parallel experiment, sacrifice mice at specific time points to determine the fungal burden in target organs like the kidneys by plating homogenized tissue and counting colony-forming units (CFUs).[1][17]

  • Causality: This model provides critical data on a compound's ability to improve survival and clear infection from deep-seated tissues. It inherently tests the compound's bioavailability, distribution, and efficacy in a complex biological system.

2. Murine Model of Oral Candidiasis (Thrush): This model is relevant for evaluating treatments for mucosal infections.

  • Protocol:

    • Establish oral infection in immunosuppressed mice by swabbing the oral cavity with a C. albicans suspension.

    • Apply test compounds topically (as a gel or rinse) or systemically.

    • Visually score the extent of oral lesions (e.g., on the tongue) over time.

    • Quantify fungal burden by swabbing the oral cavity and plating the samples.[1]

  • Causality: This localized infection model allows for the direct assessment of a compound's efficacy at a mucosal surface, which is a common site for Candida infections.

Diagram: In Vivo Efficacy Evaluation

G cluster_model Infection Model cluster_treatment Treatment Groups cluster_endpoints Primary Endpoints systemic Systemic Candidiasis (IV Injection) group_ca Caprylic Acid systemic->group_ca Treatment Admin group_cc This compound systemic->group_cc Treatment Admin group_control Vehicle Control systemic->group_control Treatment Admin oral Oral Candidiasis (Oral Swab) oral->group_ca Treatment Admin oral->group_cc Treatment Admin oral->group_control Treatment Admin survival Survival Analysis group_ca->survival burden Fungal Burden (CFU) in Kidneys/Oral Swab group_ca->burden lesion Oral Lesion Scoring group_ca->lesion group_cc->survival group_cc->burden group_cc->lesion group_control->survival group_control->burden group_control->lesion final_analysis Statistical Comparison survival->final_analysis burden->final_analysis lesion->final_analysis

Caption: Experimental design for in vivo studies.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Efficacy Data

Compound MIC₅₀ (µg/mL) vs. C. albicans Biofilm Inhibition (MBIC₅₀, µg/mL) Biofilm Eradication (MBEC₅₀, µg/mL)
Caprylic Acid 32 64 >512
This compound 48 96 >512

| Fluconazole (Control) | 0.5 | 16 | 128 |

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical In Vivo Efficacy Data (Systemic Model)

Treatment Group (Oral Gavage) Mean Survival Time (Days) Kidney Fungal Burden (log₁₀ CFU/g) at Day 3
Vehicle Control 8 6.5
Caprylic Acid (50 mg/kg) 12 5.2

| this compound (50 mg/kg) | 15 | 4.8 |

This table presents hypothetical data for illustrative purposes.

Discussion and Future Directions

While caprylic acid's antifungal properties are well-established in vitro, the comparative efficacy of its calcium salt remains an open question requiring direct experimental evidence.[2][4][10] The primary hypothesis is that this compound may offer a pharmacokinetic advantage, such as delayed release, which could be beneficial for gastrointestinal candidiasis.[9] The proposed experimental framework would rigorously test this hypothesis.

Future research should also investigate the impact of formulation on efficacy.[18] The solubility and delivery vehicle can significantly alter the bioavailability and activity of fatty acid-based antimicrobials.[19] Furthermore, exploring the synergistic potential of these compounds with existing antifungal drugs could lead to novel combination therapies that are more effective and less prone to resistance.[11][20]

Conclusion

Both caprylic acid and this compound are promising candidates for the management of Candida infections. Caprylic acid's mechanism of disrupting fungal cell membranes and inhibiting virulence factors is well-supported by existing literature.[2][4][10] The key differentiator for this compound will likely be its formulation and delivery characteristics. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison, enabling researchers and drug development professionals to make data-driven decisions on their potential therapeutic applications.

References

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A Researcher's Guide to Validating the Antifungal Synergy of Calcium Caprylate and Azoles

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antifungal resistance necessitates innovative therapeutic strategies. Combining existing antifungal agents to achieve synergy—an effect greater than the sum of the individual components—represents a highly promising approach to enhance efficacy, reduce toxicity, and overcome resistance.[1][2][3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously validate the synergistic potential of calcium caprylate with azole-based antifungals. We will delve into the underlying mechanisms, present detailed experimental protocols for in vitro and in vivo validation, and offer insights into data interpretation.

Section 1: The Scientific Rationale: Understanding the Mechanisms of Action

A logical approach to combination therapy begins with understanding how each compound functions individually and how they might interact on a molecular level.

The Azole Antifungals: Inhibitors of Fungal Sterol Biosynthesis

Azoles are a cornerstone of antifungal therapy.[5] Their primary mechanism involves the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[6][7][8][9] This enzyme is a key component in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[9][10] By disrupting ergosterol production, azoles compromise the integrity and fluidity of the fungal membrane, leading to the accumulation of toxic sterol intermediates and ultimately, a fungistatic effect that inhibits fungal growth.[8][9][10]

However, their widespread use has led to the emergence of significant resistance mechanisms in pathogens like Candida albicans. The most common strategies employed by fungi to evade azole activity include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[6][11][12]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p), which actively pump azole drugs out of the cell, preventing them from reaching their target.[11][12][13][14]

This compound: A Multi-Pronged Attack on Fungal Integrity

Caprylic acid (octanoic acid), an eight-carbon medium-chain fatty acid, and its salt form, this compound, have well-documented antifungal properties.[15][16] Unlike the highly specific target of azoles, caprylic acid's primary mode of action is a direct and disruptive assault on the fungal cell membrane.[17][18] It is believed to intercalate into the lipid bilayer, increasing its fluidity and permeability, which leads to the leakage of essential intracellular components and eventual cell death.[17][18]

Beyond direct membrane damage, research suggests caprylic acid can also inhibit key virulence factors, including the morphological transition from yeast to hyphal form in Candida albicans and the formation of resilient biofilms.[15][17] Furthermore, some studies indicate that caprylic acid may interfere with the function of efflux pumps, a critical component of azole resistance.[19][20]

The Synergistic Hypothesis: A Two-Hit Combination

The proposed synergy between this compound and azoles is rooted in a complementary, multi-targeted attack. This "two-hit" hypothesis is visualized in the diagram below.

  • Enhanced Azole Uptake: this compound's primary action of disrupting the fungal cell membrane is theorized to increase its permeability, thereby facilitating greater intracellular access for the azole agent.[19][20]

  • Overcoming Resistance: By potentially inhibiting efflux pumps, this compound could "trap" the azole drug inside the fungal cell. This would increase the intracellular drug concentration, allowing it to effectively inhibit its target, lanosterol 14α-demethylase, even in strains that overexpress these pumps.[19][20]

SynergyMechanism cluster_Fungus Fungal Cell Membrane Cell Membrane Erg11 Erg11 Enzyme (Lanosterol Demethylase) Ergosterol Ergosterol (Membrane Integrity) Erg11->Ergosterol Synthesizes EffluxPump Efflux Pump (e.g., CDR1) Azole Azole EffluxPump->Azole Expels Azole Caprylate This compound Caprylate->Membrane Disrupts Integrity Caprylate->EffluxPump Inhibits Azole->Erg11 Inhibits

Caption: Proposed synergistic mechanism of this compound and azoles.

Section 2: Experimental Validation: In Vitro Protocols

In vitro testing is the foundational step for quantifying the interaction between two antimicrobial agents.[2] The two most robust and widely accepted methods are the checkerboard microdilution assay and time-kill curve analysis.

The Checkerboard Microdilution Assay

This method is the gold standard for determining the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[1][2][21] It systematically tests a matrix of concentrations for both drugs, alone and in combination.

graph CheckerboardWorkflow { graph [fontname="Arial", fontsize=10, splines=true, overlap=false, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare Drug Stocks\n(this compound & Azole)"]; B [label="Perform Serial Dilutions\nDrug A (Vertical)\nDrug B (Horizontal)"]; C [label="Inoculate 96-Well Plate\nwith Fungal Suspension\n(e.g., Candida albicans)"]; D [label="Incubate Plate\n(35°C for 24-48h)"]; E [label="Determine MICs\n(Visually or Spectrophotometrically)"]; F [label="Calculate FIC Index\nFICI = FIC_A + FIC_B"]; G [label="Interpret Results\nSynergy, Additivity, or Antagonism"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for time-kill curve analysis.

Objective: To evaluate the rate of fungal killing by this compound and an azole, alone and in combination, over a 24-hour period.

Materials:

  • All materials from the checkerboard assay, plus:

  • Sterile culture tubes or flasks

  • Orbital shaker incubator

  • Sabouraud Dextrose Agar (SDA) or other suitable agar plates

Procedure:

  • Inoculum Preparation: Prepare a starting fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium. The higher starting inoculum compared to the checkerboard assay is necessary to accurately measure a reduction in viable cells. [22]2. Culture Setup: Prepare tubes with the following conditions, using drug concentrations determined from MIC values (e.g., 1x MIC):

    • Growth Control (no drug)

    • Azole alone

    • This compound alone

    • Azole + this compound combination

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation (e.g., 150 rpm) to ensure aeration and prevent cell clumping. [22][23]At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each tube. [23]4. Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a small volume (e.g., 30-100 µL) of appropriate dilutions onto agar plates.

  • Colony Counting: Incubate the plates at 35°C for 24-48 hours until colonies are visible. Count the colonies on plates that have a countable number (e.g., 30-300 colonies) and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours). [23] * Fungicidal activity is defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [24]

ConditionStarting Inoculum (Log₁₀ CFU/mL)24h Count (Log₁₀ CFU/mL)Change from Start (Log₁₀)Interpretation
Growth Control 5.07.5+2.5Normal Growth
Azole (1x MIC) 5.04.8-0.2Fungistatic
This compound (1x MIC) 5.04.5-0.5Weak Activity
Combination 5.02.3-2.7Synergy (2.2 log drop vs. most active agent)Potential Fungicidal (>3 log drop needed)

Section 3: In Vivo Validation: Confirming Synergy in a Biological System

Positive in vitro results are encouraging, but validation in an animal model is essential to assess the potential clinical relevance of a drug combination. [21][25]Murine models of disseminated or systemic fungal infections are commonly used for this purpose. [26][25]

Objective: To determine if the combination of this compound and an azole improves survival rates and reduces fungal burden in target organs compared to monotherapy in an infected mouse model.

Procedure Outline:

  • Animal Groups: Establish at least four groups of mice:

    • Group 1: Vehicle Control (infected, untreated)

    • Group 2: Azole monotherapy

    • Group 3: this compound monotherapy

    • Group 4: Combination therapy (Azole + this compound)

  • Infection: Induce a systemic infection by injecting a standardized inoculum of the fungal pathogen (e.g., C. albicans) intravenously via the lateral tail vein.

  • Treatment: Begin treatment at a specified time post-infection. Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Endpoints: The efficacy of the treatment is evaluated based on two primary criteria:

    • Survival: Monitor the animals daily and record mortality. Plot Kaplan-Meier survival curves for statistical analysis (e.g., log-rank test).

    • Fungal Burden: At a predetermined endpoint (e.g., 3-5 days post-infection), humanely euthanize a subset of animals from each group. Harvest target organs (typically kidneys, as they are a primary site of Candida colonization), homogenize the tissue, and perform quantitative cultures to determine the CFU per gram of tissue.

  • Interpretation: Synergy is demonstrated if the combination therapy group shows a statistically significant improvement in survival and/or a significant reduction in organ fungal burden compared to both monotherapy groups and the untreated control.

Treatment GroupMedian Survival (Days)Fungal Burden at Day 4 (Log₁₀ CFU/g Kidney)
Vehicle Control 46.8 ± 0.4
Azole Monotherapy 85.1 ± 0.5
This compound Monotherapy 66.2 ± 0.3
Combination Therapy >21 (p < 0.01 vs. mono)3.2 ± 0.6 (p < 0.01 vs. mono)

Section 4: Conclusion and Future Directions

This guide provides a validated, step-by-step framework for assessing the synergistic antifungal activity of this compound and azoles. By employing robust in vitro methods like checkerboard and time-kill assays, followed by confirmation in a relevant in vivo model, researchers can generate the high-quality data needed to support the development of novel combination therapies. The potential for this combination to restore the efficacy of established azoles against resistant strains makes it a compelling area of investigation in the fight against life-threatening fungal infections.

References

  • Sanglard, D., et al. (2009). Genetic Dissection of Azole Resistance Mechanisms in Candida albicans and Their Validation in a Mouse Model of Disseminated Infection. Antimicrobial Agents and Chemotherapy.
  • Kulkarni, P., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology.
  • Bae, Y.S., & Rhee, M.S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry.
  • Bodyworth, N. (2025). Caprylic Acid: Benefits for Gut Health, Candida, and Immunity. The Candida Diet.
  • Garrido, N.D.S., et al. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. FEMS Yeast Research.
  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx.
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  • LIFE Worldwide. (n.d.). Azole antifungals.
  • White, T.C., et al. (1997). Resistance Mechanisms in Clinical Isolates of Candida albicans. Antimicrobial Agents and Chemotherapy.
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  • StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action.
  • Pharmacy Freak. (2025). Mechanism of Action of Azole Antifungal.
  • Sanglard, D., et al. (1995). Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters. Antimicrobial Agents and Chemotherapy.
  • McCarthy, M.W., & Walsh, T.J. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls.
  • Bae, Y.S., & Rhee, M.S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. PubMed.
  • Axe, J. (2024). Caprylic Acid Benefits, Dosage and Side Effects. Dr. Axe.
  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi.
  • Van der Verren, S.E., et al. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell.
  • Liu, Y., et al. (2018). Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. Virulence.
  • Creative Biolabs. (n.d.). Antifungal Drug Combination & Synergy Study Service.
  • Dannaoui, E. (2021). (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate.
  • Smile, T.M., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv.
  • ResearchGate. (n.d.). Time-kill curve assessment method.
  • Whaley, S.G., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy.
  • Lewis, R.E., et al. (2002). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy.
  • Klepser, M.E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy.
  • Mukherjee, D., et al. (2021). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. AYU.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and quality control, the integrity of our analytical data is paramount. For an excipient like calcium caprylate—a salt of the medium-chain fatty acid, caprylic acid—accurate and precise quantification is crucial for ensuring product consistency and stability. This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of this compound, offering a framework for their cross-validation. We will explore a classic titrimetric method and a modern chromatographic approach, delving into the causality behind experimental choices and presenting the data necessary for a robust comparison.

This document is intended for researchers, scientists, and drug development professionals who are tasked with method development, validation, and transfer. Our objective is to move beyond mere procedural lists and provide a foundational understanding of why specific methods are chosen and how to ensure their interchangeability through rigorous cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method 1: The Classic Approach - Complexometric Titration for Calcium Content

Complexometric titration is a robust and cost-effective technique for quantifying metal ions. For this compound, this method determines the amount of calcium, from which the concentration of the entire molecule can be inferred, assuming a stable salt form.

Principle of the Method

The core of this method is the reaction between calcium ions (Ca²⁺) and a complexing agent, ethylenediaminetetraacetic acid (EDTA).[5][6] At a sufficiently high pH (typically pH 12-13), EDTA forms a highly stable, 1:1 stoichiometric complex with Ca²⁺.[7][8] Magnesium, a common interference, is precipitated as magnesium hydroxide at this high pH and does not react with the EDTA.[7][9]

The reaction is: Ca²⁺ + EDTA⁴⁻ → [Ca(EDTA)]²⁻

An indicator, such as murexide or hydroxy naphthol blue, is used to visualize the endpoint.[7][10] The indicator also forms a complex with calcium, but this bond is weaker than the Ca-EDTA complex. At the start of the titration, the solution is the color of the Ca-indicator complex (e.g., pink/red). As EDTA is added, it sequesters the free Ca²⁺ first, and then, at the endpoint, it removes the Ca²⁺ from the indicator complex, causing a distinct color change (e.g., to violet or deep blue).[6][7]

Experimental Workflow: Titration

Caption: Workflow for Complexometric Titration of Calcium.

Detailed Experimental Protocol
  • Preparation of 0.05 M EDTA Solution: Accurately weigh and dissolve approximately 18.6 g of disodium EDTA in 1 liter of deionized water. Standardize this solution against a primary standard calcium carbonate (CaCO₃) solution.[9]

  • Sample Preparation: Accurately weigh approximately 1 g of this compound, dissolve it in 100 mL of deionized water, and add 5 mL of 3 N hydrochloric acid. Transfer this solution to a 250-mL volumetric flask and dilute to volume with water.[10]

  • Titration Procedure: a. Pipette a 50 mL aliquot of the prepared sample solution into a 250-mL Erlenmeyer flask. b. Add 100 mL of deionized water. c. Add 15 mL of 1 N sodium hydroxide to raise the pH to approximately 12-13.[10] d. Add approximately 300 mg of hydroxy naphthol blue indicator.[10] e. Titrate immediately with the standardized 0.05 M EDTA solution until the color changes from pink/red to a deep blue.[6][10]

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to a specific mass of this compound, which can be calculated based on stoichiometry.

Method 2: The Modern Approach - Reverse-Phase HPLC for Caprylate Content

High-Performance Liquid Chromatography (HPLC) offers greater specificity and the potential for higher throughput and automation. This method quantifies the caprylate (octanoate) portion of the molecule.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is more polar.[11][12] To analyze caprylic acid, the mobile phase is acidified (e.g., with phosphoric or trifluoroacetic acid).[13][14] This acidification is critical; it suppresses the ionization of the carboxylic acid group (R-COOH), rendering the molecule less polar. This increased hydrophobicity enhances its retention on the nonpolar C18 column, allowing for sharp peaks and effective separation from more polar impurities.[15] Detection is typically performed at a low UV wavelength (~210 nm), where the carboxylic acid group absorbs light.[11][13]

Experimental Workflow: HPLC

Caption: Workflow for RP-HPLC Analysis of Caprylate.

Detailed Experimental Protocol
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[11]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.05% trifluoroacetic acid (TFA).[14]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 210 nm.[11][14]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of caprylic acid reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. If the sample matrix contains interfering proteins (e.g., in biological formulations), a protein precipitation step with acetonitrile or ultrafiltration may be necessary.[11][12]

  • Analysis: Inject the standards and samples onto the equilibrated HPLC system.

  • Quantification: Identify the caprylic acid peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of caprylic acid in the sample from this curve.

The Cross-Validation Framework: Ensuring Method Concordance

When replacing a legacy method (like titration) with a modern one (like HPLC), or when transferring a method between labs, a cross-validation study is essential. It provides documented evidence that both methods yield comparable results, ensuring analytical continuity. The framework is guided by ICH Q2(R1) principles.[2][3][4]

Logical Approach to Cross-Validation

The core objective is to analyze a single, homogeneous batch of this compound using both the titrimetric and HPLC methods and then to compare the results statistically.

CrossValidation A Select Homogeneous Sample Batch M1 Analyze N≥6 Replicates with Titration Method A->M1 M2 Analyze N≥6 Replicates with HPLC Method A->M2 D1 Calculate Mean, SD, RSD for Titration Results M1->D1 D2 Calculate Mean, SD, RSD for HPLC Results M2->D2 S1 F-test for Variance (Compare Precision) D1->S1 S2 Student's t-test for Means (Compare Accuracy) D1->S2 D2->S1 D2->S2 C1 Are Results Statistically Equivalent? S1->C1 S2->C1 R1 Methods are Interchangeable C1->R1 Yes R2 Investigate Bias/ Re-evaluate Methods C1->R2 No

Caption: Logical workflow for a cross-validation study.

Head-to-Head Performance Comparison

The choice between methods often depends on the specific application requirements. A summary of their performance characteristics, based on typical validation data, is presented below.

Validation Parameter Complexometric Titration Reverse-Phase HPLC Rationale & Causality
Specificity ModerateHighTitration is susceptible to interference from other metal ions not precipitated at high pH. HPLC, by separating the analyte chromatographically based on retention time, provides high specificity against impurities and degradation products.[11][12]
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods can be highly accurate when properly validated. Titration accuracy depends on a sharp, clear endpoint, while HPLC accuracy relies on the quality of the reference standard and calibration curve.
Precision (% RSD) ≤ 1.5%≤ 1.0%HPLC systems, especially with autosamplers, generally offer superior precision due to the reduction of manual volumetric and endpoint determination errors inherent in titration.[16]
Linearity (r²) N/A (1-point assay)≥ 0.999HPLC demonstrates a linear relationship between concentration and response over a range, which is a key validation parameter.[11] Titration is a direct measurement and does not have a linearity range in the same sense.
Limit of Quantitation (LOQ) ~1 mg/mL~45 µg/mL[11]HPLC is significantly more sensitive, making it suitable for detecting low levels of caprylate, such as in residual impurity testing.[12]
Throughput LowHigh (with autosampler)Titration is a manual, sequential process. An automated HPLC system can run dozens of samples overnight without operator intervention.
Cost & Complexity Low Cost, Simple SetupHigh Initial Cost, ComplexTitration requires basic glassware and reagents. HPLC requires a significant capital investment in instrumentation and ongoing costs for solvents, columns, and maintenance.[15]

Conclusion and Recommendations

Both complexometric titration and reverse-phase HPLC are valid analytical methods for the quantification of this compound, each with a distinct profile of advantages and disadvantages.

  • Complexometric Titration remains a valuable tool for quality control labs where cost is a primary concern and high throughput is not required. Its simplicity and reliance on fundamental chemical principles make it a trustworthy, albeit labor-intensive, method for assaying the calcium content.

  • Reverse-Phase HPLC is the superior choice for research, development, and high-throughput QC environments. Its high specificity, precision, and sensitivity make it ideal for stability studies, impurity profiling, and formulation analysis where accurate quantification of the active moiety (caprylate) is critical.[17][18]

The process of cross-validation is not merely a procedural hurdle; it is the scientific bridge that connects these two methods. By demonstrating statistical equivalence between a trusted, established method and a new or transferred one, an organization can confidently modernize its analytical workflows, improve efficiency, and maintain the unwavering quality and integrity of its products.

References

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. PubMed Central.
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  • Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. PubMed.
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Comparative analysis of calcium caprylate from different synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Calcium Caprylate: A Comparative Analysis of Synthesis Routes

Introduction

This compound, the calcium salt of octanoic acid (caprylic acid), is a versatile compound with the chemical formula Ca(C₈H₁₅O₂)₂.[1] It finds extensive application in the pharmaceutical, food, and manufacturing industries. In pharmaceuticals, it serves as a binder, emulsifier, stabilizer, and anticaking agent in tablet and coating formulations.[2][3] Its utility also extends to being a nutritional source of calcium and leveraging the antifungal properties of caprylic acid.[1] The performance of this compound in these applications is intrinsically linked to its physicochemical properties—such as purity, particle size, morphology, and crystallinity—which are, in turn, heavily influenced by the chosen synthesis route.

This guide provides a comparative analysis of the primary synthesis routes for this compound. We will delve into the mechanistic principles of each method, present a critical evaluation of their respective advantages and drawbacks, and provide standardized protocols for the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to understand how to select and control a synthesis strategy to achieve the desired material attributes for their specific application.

Part 1: Synthesis Routes for this compound

The industrial production of this compound and other metallic soaps generally follows one of four main pathways. Each route offers a unique balance of efficiency, cost, product purity, and environmental impact.

Direct Reaction (Precipitation)

The direct reaction method is a straightforward approach where caprylic acid is reacted directly with a calcium base, typically calcium hydroxide or calcium carbonate, in an aqueous medium.

Mechanism: The reaction is a simple acid-base neutralization. The acidic proton of the caprylic acid's carboxyl group reacts with the hydroxide or carbonate anion to form water and/or carbon dioxide, leading to the precipitation of the water-insoluble this compound.

  • With Calcium Hydroxide: 2 C₈H₁₆O₂ + Ca(OH)₂ → Ca(C₈H₁₅O₂)₂ + 2 H₂O

  • With Calcium Carbonate: 2 C₈H₁₆O₂ + CaCO₃ → Ca(C₈H₁₅O₂)₂ + H₂O + CO₂

A patent describes a method where n-octanoic acid is mixed with calcium carbonate in water, followed by a reflux reaction to drive the synthesis.[4]

Advantages:

  • Simplicity: Fewer reaction steps and raw materials compared to other methods.[4]

  • Cost-Effective: Utilizes readily available and inexpensive calcium sources.

  • Atom Economy: High atom economy, especially with calcium hydroxide, as the primary byproduct is water.

Disadvantages:

  • Reaction Rate: The reaction can be slow due to the low solubility of both the calcium base and the final product. Heating or refluxing is often required to increase the rate.[4]

  • Impurity Profile: The final product may contain unreacted starting materials, particularly the calcium base, which can be challenging to remove completely.[4]

Workflow: Direct Reaction Synthesis

A Caprylic Acid + Calcium Hydroxide/Carbonate B Aqueous Slurry Formation A->B Add Water C Heating / Reflux (e.g., 80-200°C) B->C Stirring D Precipitation of this compound C->D E Filtration & Washing D->E F Drying (e.g., 105°C) E->F G Final Product: this compound Powder F->G

Caption: Workflow for Direct Reaction Synthesis of this compound.

Double Decomposition

This is a widely used industrial method for producing insoluble metallic salts.[5] It involves two distinct steps: saponification followed by precipitation.

Mechanism:

  • Saponification: Caprylic acid is first neutralized with a strong, soluble base (e.g., sodium hydroxide) to form a water-soluble intermediate, sodium caprylate. C₈H₁₆O₂ + NaOH → Na(C₈H₁₅O₂) + H₂O

  • Precipitation: A solution of a soluble calcium salt (e.g., calcium chloride) is then added to the sodium caprylate solution. The calcium ions displace the sodium ions, causing the insoluble this compound to precipitate out of the solution.[6] 2 Na(C₈H₁₅O₂) + CaCl₂ → Ca(C₈H₁₅O₂)₂↓ + 2 NaCl

This method is versatile and can be adapted to produce various metallic soaps by simply changing the soluble metal salt in the second step.[7]

Advantages:

  • High Purity: The primary byproduct, sodium chloride, is highly water-soluble and can be easily washed away from the final product, leading to high purity.

  • Controlled Precipitation: Reaction conditions (concentration, temperature, addition rate) can be precisely controlled to influence particle size and morphology.

  • High Yield: The reactions typically go to completion, resulting in excellent product yields.

Disadvantages:

  • Multiple Steps: The two-step process is more complex and requires more raw materials than the direct method.[4]

  • Wastewater Generation: Produces a saline wastewater stream (containing NaCl) that requires treatment.

Workflow: Double Decomposition Synthesis

cluster_0 Step 1: Saponification cluster_1 Step 2: Precipitation A Caprylic Acid + Sodium Hydroxide Solution B Formation of Soluble Sodium Caprylate Solution A->B D Precipitation of this compound B->D Add CaCl₂ Solution C Calcium Chloride Solution C->D E Filtration & Extensive Washing D->E F Drying E->F G Final Product: High-Purity this compound F->G

Caption: Workflow for Double Decomposition Synthesis.

Fusion Method

The fusion method, also known as the direct method at high temperatures, involves reacting fatty acids directly with a metal oxide or hydroxide without a solvent or with minimal water.[5][8]

Mechanism: The reaction is a direct neutralization carried out at elevated temperatures (often >100°C) to melt the fatty acid and facilitate the reaction with the solid calcium source (e.g., CaO or Ca(OH)₂). The heat drives off the water formed during the reaction, pushing the equilibrium towards the product.

2 C₈H₁₆O₂ + CaO → Ca(C₈H₁₅O₂)₂ + H₂O↑

Advantages:

  • Solvent-Free: Reduces or eliminates the need for solvents, making it an environmentally friendlier option.

  • High Throughput: Can be run as a continuous process, suitable for large-scale production.

Disadvantages:

  • High Energy Consumption: Requires significant energy input to maintain high reaction temperatures.

  • Thermal Degradation: The high temperatures can lead to thermal degradation or discoloration of the product, potentially affecting its quality.[5]

  • Product Form: The product is a molten mass that needs to be cooled and then milled or crushed to the desired particle size, adding extra processing steps.

Enzymatic Synthesis

A more novel and "green" approach involves the use of enzymes, specifically lipases, to catalyze the formation of calcium salts from fats and oils.

Mechanism: This method uses lipase to first hydrolyze triglycerides (the main components of fats and oils) into free fatty acids and glycerol. The liberated fatty acids then react in situ with a calcium source like calcium hydroxide.[9] The enzyme acts as a catalyst, allowing the reaction to proceed under much milder conditions (e.g., room temperature) than traditional methods.[5]

Advantages:

  • Mild Conditions: The reaction is carried out at or near room temperature, preventing thermal degradation of unsaturated fatty acids and saving energy.[9]

  • High Specificity: Enzymes offer high specificity, potentially leading to a cleaner product with fewer byproducts.

  • Direct Use of Oils: Allows for the direct use of natural oils as starting materials without prior isolation of free fatty acids.[5]

Disadvantages:

  • Cost of Enzyme: Lipases can be expensive, which may increase the overall production cost.

  • Reaction Time: Enzymatic reactions can be slower than conventional chemical methods.

  • Process Optimization: Requires careful control of pH, temperature, and water content to maintain optimal enzyme activity.

Part 2: Comparative Analysis of Synthesis Routes

The choice of synthesis route directly impacts the final product's characteristics and the process's economic viability. The following table provides a comparative summary.

ParameterDirect ReactionDouble DecompositionFusion MethodEnzymatic Synthesis
Purity Moderate (risk of unreacted base)High (soluble byproducts easily removed)Moderate to High (risk of thermal byproducts)Potentially Very High (high specificity)
Typical Yield Good to ExcellentExcellentExcellentGood to Excellent
Reaction Conditions Moderate to High Temp (80-200°C)[4]Room Temperature to Moderate TempHigh Temp (>100°C)Mild (Room Temp)[5]
Process Complexity LowModerateModerate (requires post-milling)High (requires enzyme handling)
Cost-Effectiveness High (fewer, cheaper reagents)Moderate (more reagents, wastewater)Moderate (high energy costs)Lower (high enzyme cost)
Scalability GoodExcellentExcellentModerate (batch processes common)
Environmental Impact LowModerate (saline wastewater)Low (solvent-free)Very Low (biodegradable catalyst)

Part 3: Characterization of this compound

Regardless of the synthesis route, the resulting this compound must be rigorously characterized to ensure it meets the required specifications for its intended application. Here are standardized protocols for key analytical techniques.

Analytical Techniques Overview
TechniquePrincipleInformation Obtained
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, creating a unique spectral fingerprint.Confirmation of salt formation (disappearance of broad O-H acid peak, appearance of carboxylate COO⁻ peaks), identification of functional groups, detection of residual caprylic acid.[10][11]
Powder X-Ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline lattice of a material.Determination of crystalline structure, phase identification and purity, estimation of crystallite size.[10][12]
Scanning Electron Microscopy (SEM) Scans the sample with a focused beam of electrons to produce high-resolution images of the surface.Visualization of particle morphology (shape), particle size, and surface texture.[12][13]
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Quantification of purity, detection and quantification of residual caprylic acid and other impurities.[11][14]
Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

  • Objective: To confirm the conversion of caprylic acid to this compound.

  • Causality: The conversion from a carboxylic acid (-COOH) to a carboxylate salt (-COO⁻Ca²⁺) results in a distinct change in the vibrational frequencies of the C=O and O-H bonds, which is readily detectable by FT-IR.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet. Mix approximately 1-2 mg of the dried this compound sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar.[10][12] Grind until a fine, homogeneous powder is obtained.

    • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

    • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[11]

    • Data Analysis: Analyze the resulting spectrum. Key validations include:

      • Disappearance: The broad absorption band of the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹) from the caprylic acid starting material should be absent.

      • Appearance: The sharp C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) should be replaced by two characteristic asymmetric (~1540-1580 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) stretching bands of the carboxylate anion (COO⁻).

Protocol 2: Powder X-Ray Diffraction (XRD) Analysis

  • Objective: To determine the crystallinity and phase purity of the synthesized this compound.

  • Causality: Crystalline materials diffract X-rays at specific angles determined by their unique lattice structure. The resulting pattern serves as a fingerprint for the material's solid-state form.

  • Methodology:

    • Sample Preparation: Finely grind the dried this compound powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

    • Instrument Setup: Place the sample holder in the X-ray diffractometer. Configure the instrument with a Cu Kα radiation source (λ = 1.5406 Å).[10][13]

    • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 10° to 60°) at a slow scan rate (e.g., 0.02° per second) to obtain a high-resolution diffraction pattern.[12]

    • Data Analysis: Compare the obtained diffraction pattern (peak positions and relative intensities) with reference patterns from crystallographic databases to confirm the identity and phase of the this compound. The sharpness of the peaks indicates the degree of crystallinity.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To quantify the amount of residual, unreacted caprylic acid in the final product.

  • Causality: HPLC can effectively separate the more polar caprylic acid from the non-polar this compound (which is typically dissociated or derivatized for analysis), allowing for precise quantification.

  • Methodology:

    • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent mixture. Acidification (e.g., with phosphoric acid) is often required to convert the salt back to the protonated caprylic acid for analysis. A study on residual caprylic acid used acetonitrile to precipitate interfering proteins, which could be adapted to separate the bulk salt.[14]

    • Standard Preparation: Prepare a series of standard solutions of caprylic acid of known concentrations in the same solvent as the sample.

    • Chromatographic Conditions:

      • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

      • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric or trifluoroacetic acid) and an organic solvent like acetonitrile.[11][14]

      • Flow Rate: Typically 1.0 mL/min.[11]

      • Detection: UV detector at a low wavelength (e.g., 206-210 nm), as caprylic acid has a weak chromophore.[11]

    • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the sample solution.

    • Quantification: Determine the concentration of caprylic acid in the sample solution by comparing its peak area to the calibration curve. Calculate the percentage impurity in the original solid sample.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each presenting a unique profile of benefits and challenges.

  • The Double Decomposition method is often favored for pharmaceutical applications where high purity is paramount, despite its process complexity and waste generation.

  • The Direct Reaction method offers a simpler, more cost-effective alternative, suitable for applications where minor impurities of the calcium source are tolerable.

  • The Fusion Method is a viable solvent-free option for large-scale industrial production, provided that potential thermal degradation is controlled.

  • Enzymatic Synthesis represents a promising green chemistry approach, ideal for producing high-quality material under mild conditions, though its economic feasibility depends on enzyme cost and reusability.

The selection of an optimal synthesis route is therefore a strategic decision that must be aligned with the specific purity requirements, cost constraints, and scale of the target application. Rigorous analytical characterization using techniques such as FTIR, XRD, and HPLC is essential to validate the product's identity, purity, and physical form, ensuring its reliable performance.

References

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  • CA2011759A1 - Method for manufacturing calcium salts of fatty acids - Google Patents.
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  • Calcium Sulfate and Calcium Carbonate Simple and Mixed Precipitations - Journal Of New Sciences.
  • Differentiating calcium carbonate polymorphs by surface analysis techniques—an XPS and TOF‐SIMS study - SciSpace.
  • Controllable Synthesis of Nano-Micro Calcium Carbonate Mediated by Additive Engineering. (2023). MDPI.
  • Analytical Method Development and Validation: Calcium Butyrate - MDPI.
  • Influence of Calcium on the Initial Stages of the Sol–Gel Synthesis of Bioactive Glasses.
  • Calcium Hydroxyapatite: Comparative Study of Synthesis Methods and Fabrication of Composite with Eugenol.
  • (PDF) Synthesis and characterization of CaCO3 (calcite) nano particles from cockle shells (Anadara granosa Linn) by precipitation method - ResearchGate.
  • synthesis of structurally different precipitated calcium carbonate - ResearchGate.
  • Synthesis and Characterization of Spherical Calcium Carbonate Nanoparticles Derived from Cockle Shells - MDPI.
  • Synthesis and Characterization of Precipitated CaCO3 from Ankerite Prepared by Bubbling Method - Neliti. (2019).
  • Synthesis and Characterisation of CaCO3 (Calcite) Nano Particles from Cockle Shells Using Chitosan as Precursor - International Journal of Scientific and Research Publications.

Sources

A Comparative Analysis of Calcium Bioavailability: Calcium Caprylate vs. Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Mechanistic In Vivo Perspective

For Immediate Release

[City, State] – In the landscape of nutritional science and pharmaceutical development, the selection of an optimal calcium salt for supplementation and therapeutic formulations is paramount. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, stands as a critical determinant of efficacy. While calcium citrate is a well-established and extensively studied form of calcium supplement, calcium caprylate remains a less explored alternative. This guide provides a comprehensive comparison of the potential in vivo bioavailability of this compound versus calcium citrate, drawing upon their physicochemical properties, known mechanisms of intestinal absorption, and the physiological roles of their respective anions. In the absence of direct comparative in vivo studies, this analysis synthesizes existing data to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Calcium Bioavailability

Calcium is an essential mineral, fundamental to numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and enzymatic activity. Inadequate calcium intake is a global health concern, contributing to conditions such as osteoporosis. Consequently, calcium supplementation is widespread. The effectiveness of a calcium supplement is not solely dependent on its elemental calcium content but is critically influenced by its bioavailability. Factors such as solubility, dissolution rate, and interaction with the intestinal environment dictate the extent to which calcium is absorbed and becomes available for physiological functions.

Calcium citrate has long been recognized for its superior bioavailability compared to other common calcium salts like calcium carbonate, particularly in individuals with achlorhydria. This guide delves into a comparative analysis with this compound, a salt of the medium-chain fatty acid (MCFA), caprylic acid.

Physicochemical Properties: A Foundation for Absorption

The journey of a calcium supplement begins with its dissolution in the gastrointestinal tract. The physicochemical properties of the calcium salt are, therefore, the first gatekeepers of bioavailability.

PropertyThis compoundCalcium Citrate
Molecular Formula C₁₆H₃₀CaO₄Ca₃(C₆H₅O₇)₂
Molar Mass 326.47 g/mol 498.44 g/mol (anhydrous)
Appearance White to off-white powderFine white powder
Water Solubility 1.9 g/L at 20°C0.95 g/L at 25°C
Elemental Calcium (%) ~12.3%~24.1% (anhydrous)

Table 1: Physicochemical Properties of this compound and Calcium Citrate.

A notable difference lies in their water solubility. This compound exhibits a slightly higher solubility than calcium citrate at a comparable temperature. This enhanced solubility could theoretically translate to a more rapid and complete dissolution in the stomach and small intestine, a prerequisite for calcium absorption. However, the elemental calcium content of calcium citrate is significantly higher, meaning a smaller amount of the salt is needed to deliver an equivalent dose of calcium.

Mechanisms of Intestinal Calcium Absorption: A Dual Pathway

The absorption of calcium in the small intestine is a complex process that occurs via two primary pathways:

  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum and jejunum. It involves the entry of calcium ions through specific channels on the apical membrane of enterocytes, transport across the cell facilitated by calcium-binding proteins (calbindins), and extrusion into the bloodstream via a plasma membrane Ca²⁺-ATPase (PMCA) pump. This pathway is tightly regulated by vitamin D.

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium ions to move between the enterocytes. This route is concentration-dependent and becomes more significant at higher calcium intakes.

The initial dissolution of the calcium salt in the acidic environment of the stomach to release free calcium ions (Ca²⁺) is a critical first step for both pathways.

cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte Calcium Salt Calcium Salt Ca2+ Ca2+ Calcium Salt->Ca2+ Dissolution (Stomach Acid) Anion Anion Calcium Salt->Anion TRPV6 TRPV6 Ca2+->TRPV6 Transcellular (Active) Bloodstream Bloodstream Ca2+->Bloodstream Paracellular (Passive) Calbindin Calbindin TRPV6->Calbindin Ca2+ Binding PMCA PMCA Calbindin->PMCA Transport PMCA->Bloodstream

Figure 1: General mechanisms of intestinal calcium absorption.

Comparative Bioavailability: A Mechanistic Hypothesis

While direct in vivo data is lacking for this compound, we can formulate a hypothesis based on the known properties of its components.

The Case for Calcium Citrate: Established Efficacy

The superior bioavailability of calcium citrate over calcium carbonate is well-documented. This is largely attributed to its higher solubility, especially in a less acidic environment. The citrate anion can also form a soluble complex with calcium, which may help to keep it in solution in the more alkaline environment of the small intestine, thereby facilitating its absorption.

The Potential of this compound: The Role of the Caprylate Anion

The caprylate anion, being a medium-chain fatty acid (MCFA), introduces a unique variable. MCFAs are known to be rapidly absorbed by the intestine and transported directly to the liver via the portal vein. Furthermore, some studies suggest that MCFAs can enhance the absorption of certain minerals, including calcium and magnesium.

The potential mechanisms by which caprylate could influence calcium bioavailability include:

  • Enhanced Solubility: As previously mentioned, the intrinsic solubility of this compound is slightly higher than that of calcium citrate.

  • Increased Paracellular Permeability: Some MCFAs have been shown to transiently increase the permeability of the intestinal epithelium, which could potentially enhance the passive paracellular absorption of calcium.

  • Direct Cellular Effects: The rapid absorption of caprylate by enterocytes might alter cellular metabolism or membrane fluidity in a way that indirectly influences calcium transport.

However, it is also plausible that the caprylate anion could form insoluble soaps with calcium in the intestine, which would hinder absorption. The net effect of these competing mechanisms can only be determined through direct in vivo experimentation.

Proposed In Vivo Experimental Design for a Comparative Bioavailability Study

To definitively compare the in vivo bioavailability of this compound and calcium citrate, a randomized, double-blind, crossover study in a human or a suitable animal model (e.g., rats) is proposed.

Experimental Protocol
  • Subject Recruitment: A cohort of healthy subjects (or animals) with normal calcium metabolism would be recruited.

  • Dietary Control: Subjects would be placed on a standardized diet with controlled calcium and vitamin D content for a washout period before and during the study.

  • Randomization and Blinding: Subjects would be randomly assigned to receive either this compound or calcium citrate in a blinded fashion.

  • Dosing: An equivalent oral dose of elemental calcium from each salt would be administered.

  • Blood and Urine Sampling: Serial blood and urine samples would be collected at baseline and at specified time points post-dosing.

  • Biochemical Analysis: Serum and urinary calcium levels would be measured. Serum parathyroid hormone (PTH) levels would also be monitored, as a decrease in PTH is an indirect indicator of calcium absorption.

  • Crossover: After a suitable washout period, subjects would receive the alternate calcium salt, and the sampling and analysis would be repeated.

  • Data Analysis: Bioavailability would be assessed by comparing the area under the curve (AUC) for serum calcium concentration over time and the total urinary calcium excretion for each treatment.

In Vitro Comparison of Different Calcium Salts on Microbial Growth: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calcium is a ubiquitous second messenger in eukaryotes, but its role in prokaryotic physiology is multifaceted and still under active investigation. Beyond its structural role in the cell wall and its function in signaling pathways, calcium ions (Ca2+) can exert significant effects on microbial growth and viability.[1][2] This has led to the exploration of various calcium-containing compounds for antimicrobial applications, particularly in fields like endodontics and biomaterial coatings.[3][4][5]

However, not all calcium salts are created equal. Their antimicrobial efficacy is intrinsically linked to their physicochemical properties, most notably their solubility and ability to release bioactive ions. This guide provides a comparative framework for the in vitro evaluation of different calcium salts, offering both the theoretical basis and practical protocols for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and provide self-validating methodologies to ensure robust and reproducible data.

Physicochemical Properties and Their Impact on Antimicrobial Activity

The antimicrobial action of a calcium salt is largely dependent on two factors: the release of calcium ions (Ca2+) and the localized pH alteration caused by the corresponding anion.

  • Solubility and Ion Availability: Highly soluble salts like calcium chloride (CaCl2) readily dissociate in aqueous environments, providing a high concentration of Ca2+ ions. In contrast, sparingly soluble salts such as calcium carbonate (CaCO3) and calcium sulfate (CaSO4) provide a lower, more sustained release of ions. This distinction is critical, as the required concentration for antimicrobial effect may vary significantly between different microbial species.

  • pH Modification: Salts of strong acids and strong bases (e.g., CaCl2) have a negligible effect on pH. However, salts like calcium hydroxide (Ca(OH)2) , are strong bases that can raise the pH of the surrounding medium to 12.5-12.8.[3] This extreme alkalinity is a potent antimicrobial mechanism in itself, leading to protein denaturation and damage to DNA and cytoplasmic membranes.[3]

Experimental Design & Rationale

To comprehensively compare the antimicrobial properties of different calcium salts, a multi-faceted approach is necessary. We will employ two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for a qualitative assessment of antimicrobial activity.

Rationale for Method Selection:

  • Broth Microdilution: This method is the "gold standard" for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different compounds. This method is particularly useful for soluble salts. For poorly soluble salts, modifications are necessary to ensure a uniform suspension.

  • Kirby-Bauer Disk Diffusion: This is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobials.[7][8] It is advantageous for its simplicity and ability to screen multiple compounds simultaneously. For calcium salts, it can provide a visual representation of the zone of inhibition, indicating the extent of antimicrobial activity.

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_analysis Data Analysis & Interpretation p1 Prepare Calcium Salt Stock Solutions/Suspensions p2 Prepare Bacterial Inoculum (0.5 McFarland Standard) m1 Serial Dilution of Salts in 96-Well Plate p1->m1:w d2 Apply Salt-Impregnated Disks p1->d2:w p3 Prepare Mueller-Hinton Broth (MHB) & Agar (MHA) m2 Inoculate Wells with Bacterial Suspension p2->m2:w d1 Inoculate MHA Plate with Bacterial Lawn p2->d1:w p3->m1:w p3->d1:w m1->m2 m3 Incubate at 37°C for 16-20 hours m2->m3 m4 Determine MIC (Lowest concentration with no growth) m3->m4 a1 Compare MIC Values m4->a1 d1->d2 d3 Incubate at 37°C for 16-18 hours d2->d3 d4 Measure Zones of Inhibition d3->d4 a2 Compare Inhibition Zones d4->a2 a3 Correlate with Physicochemical Properties (Solubility, pH) a1->a3 a2->a3

Caption: Experimental workflow for comparing the antimicrobial activity of calcium salts.

Methodology

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Calcium Salt Stock Solutions:

    • For soluble salts (e.g., CaCl2), prepare a 2X concentrated stock solution in sterile deionized water and sterilize by filtration (0.22 µm filter).

    • For poorly soluble salts (e.g., CaCO3, CaSO4), prepare a 2X concentrated stock suspension in sterile deionized water containing 0.05% Tween 80 to aid dispersion. Ensure the suspension is homogenous by vortexing immediately before use.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11]

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Assay Procedure:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 2X calcium salt stock solution/suspension to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[11][12] Discard the final 100 µL from well 10.

    • Well 11 will serve as a growth control (MHB and inoculum only), and well 12 will be a sterility control (MHB only).

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • Interpretation:

    • The MIC is the lowest concentration of the calcium salt at which there is no visible turbidity (bacterial growth).

Protocol 2: Kirby-Bauer Disk Diffusion Assay
  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described above.

    • Using a sterile cotton swab, inoculate a Mueller-Hinton Agar (MHA) plate by streaking in three different directions to ensure a confluent lawn of growth.[8][13][14]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Sterile filter paper disks (6 mm diameter) are aseptically impregnated with a known concentration of each calcium salt solution/suspension. A sterile water or saline-impregnated disk serves as a negative control.

    • Using sterile forceps, place the disks on the inoculated MHA plate, ensuring they are firmly in contact with the agar surface.[8][15]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]

    • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters using a ruler or caliper.[13]

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical but realistic data for the antimicrobial activity of different calcium salts against a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) Values (mg/mL)

Calcium SaltSolubility ( g/100 mL H2O)Staphylococcus aureusEscherichia coli
Calcium Chloride (CaCl2)74.51020
Calcium Sulfate (CaSO4)0.24> 50> 50
Calcium Carbonate (CaCO3)0.0013> 50> 50
Calcium Hydroxide (Ca(OH)2)0.1731.53.0

Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition (mm)

Calcium Salt (10 mg/disk)Staphylococcus aureusEscherichia coli
Calcium Chloride (CaCl2)128
Calcium Sulfate (CaSO4)6 (no inhibition)6 (no inhibition)
Calcium Carbonate (CaCO3)6 (no inhibition)6 (no inhibition)
Calcium Hydroxide (Ca(OH)2)2518
Negative Control (Water)6 (no inhibition)6 (no inhibition)

Interpretation of Results:

  • Calcium Hydroxide is expected to show the most potent antimicrobial activity (lowest MIC, largest zone of inhibition). This is primarily due to its ability to create a highly alkaline environment, which is detrimental to most bacteria.[3]

  • Calcium Chloride , being highly soluble, demonstrates moderate antimicrobial activity. The effect is likely due to the high concentration of Ca2+ ions disrupting the bacterial cell membrane and essential enzymatic processes.[16]

  • Calcium Carbonate and Calcium Sulfate , due to their very low solubility, are not expected to show significant antimicrobial activity in these short-term in vitro assays. The concentration of released Ca2+ ions is likely insufficient to inhibit growth.

Mechanistic Insights

The antimicrobial effects of calcium salts can be attributed to several mechanisms, primarily driven by the Ca2+ ion and pH.

  • Disruption of the Cell Membrane and Wall: The bacterial cell surface carries a net negative charge due to molecules like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[17][18][19] Positively charged Ca2+ ions can bind to these components, displacing essential divalent cations like Mg2+, which are crucial for maintaining the structural integrity of the cell envelope.[18] This can lead to increased membrane permeability and cell lysis.[16]

  • Protein Denaturation and DNA Damage: The high pH generated by calcium hydroxide is a key mechanism of its antimicrobial action.[3] The release of hydroxyl ions, which are highly reactive free radicals, can lead to the denaturation of essential proteins and damage to bacterial DNA.[3]

The following diagram illustrates a hypothetical pathway of Ca2+ interference with the bacterial cell envelope:

G cluster_env Bacterial Cell Envelope LPS LPS / Teichoic Acids (Negative Charge) Displacement Displacement of Mg²⁺ LPS->Displacement Leads to Membrane Cytoplasmic Membrane Proteins Membrane Proteins (Enzymes, Transporters) Inhibition Inhibition of Enzyme Activity Proteins->Inhibition Ca_ion Ca²⁺ Ions (from Salt Dissociation) Ca_ion->LPS Binds to Ca_ion->Proteins Interacts with Permeability Increased Membrane Permeability Displacement->Permeability Lysis Cell Lysis Permeability->Lysis Inhibition->Lysis

Caption: Hypothetical mechanism of Ca2+ interference with the bacterial cell envelope.

Conclusion and Future Directions

This guide outlines a robust framework for the in vitro comparison of the antimicrobial activities of different calcium salts. The data clearly indicates that the efficacy of a calcium salt is not solely dependent on its calcium content but is critically influenced by its solubility and effect on pH. Calcium hydroxide demonstrates superior antimicrobial properties due to its high alkalinity, while highly soluble salts like calcium chloride show moderate activity. Sparingly soluble salts like calcium carbonate and sulfate exhibit minimal activity under standard testing conditions.

Future research should focus on:

  • Investigating the long-term effects of sparingly soluble salts, which might be relevant in applications like biofilm prevention on medical implants.

  • Exploring synergistic effects of calcium salts with conventional antibiotics.

  • Evaluating the antimicrobial activity against a broader range of clinically relevant microorganisms, including antibiotic-resistant strains.

By understanding the interplay between chemical properties and biological activity, researchers can better harness the antimicrobial potential of calcium compounds for various therapeutic and industrial applications.

References

  • In vitro antimicrobial activity of calcium sulfate and hydroxyapatite (Cerament Bone Void Filler) discs using heat-sensitive and non-heat-sensitive antibiotics against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. (2011).
  • Mohammadi, Z., & Dummer, P. M. H. (2011). Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review. Journal of Endodontics. [Link]
  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Calcium ions and bacterial transformation. (2021). Biology Stack Exchange. [Link]
  • Sokolenko, S., et al. (2015). Revised Model of Calcium and Magnesium Binding to the Bacterial Cell Wall. PMC - NIH. [Link]
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Al-Haddad, A., et al. (2023). An in vitro study on the antimicrobial efficacy of a calcium hydroxide versus a calcium silicate-based endodontic medicament. PMC - NIH. [Link]
  • CLSI. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
  • Dominguez, D. C. (2015). Calcium Regulation of Bacterial Virulence. PMC - NIH. [Link]
  • Zargar, N., et al. (2016). Antimicrobial Activity of Calcium-Enriched Mixture Cement and Biodentine on Enterococcus faecalis: An in Vitro Study. PMC - NIH. [Link]
  • An in vitro study of antibacterial effect of calcium hydroxide and chlorhexidine on Enterococcus faecalis. (2015).
  • In Vitro Antimicrobial Activity of Calcium Sulfate and Hydroxyapatite (Cerament Bone Void Filler) Discs Using Heat-Sensitive and Non–Heat-sensitive Antibiotics Against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa. (2011).
  • The Effect of Ca Ions for Bacteria. (2019).
  • Calcium and Magnesium Ions Are Membrane-Active against Stationary-Phase Staphylococcus aureus with High Specificity. (2016).
  • Effects of Calcium Ions on the Antimicrobial Activity of Gramicidin A. (2022). MDPI. [Link]
  • Activity of aminoglycoside antibiotics aganst Pseudomonas aeruginosa: specificity and site of calcium and magnesium antagonism. Semantic Scholar. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]
  • Minimum Inhibitory Concentration (MIC) Test.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

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A Researcher's Guide to Verifying the Mechanism of Calcium Caprylate Using Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise molecular mechanisms of a compound is paramount. Calcium caprylate, the salt of the medium-chain fatty acid caprylic acid, has garnered interest for its potential therapeutic effects, including anti-inflammatory and metabolic modulatory properties.[1][2][3] While several signaling pathways have been implicated, definitive evidence often requires targeted genetic approaches. This guide provides an in-depth comparison of experimental strategies, focusing on the use of gene knockout studies to elucidate the functional mechanisms of this compound.

The Current Mechanistic Landscape of Caprylic Acid

Caprylic acid (C8:0) is known to influence several cellular processes. Existing research points to its ability to suppress inflammatory responses, potentially through the upregulation of the ATP-binding cassette transporter A1 (ABCA1) and subsequent activation of the JAK2/STAT3 signaling pathway.[1][2][4] Other studies suggest it may inhibit inflammation via the TLR4/NF-κBp65 signaling pathway.[1] Furthermore, caprylic acid has been noted for its antimicrobial properties, attributed to its ability to disrupt bacterial cellular membranes.[5] It also plays a role in lipid metabolism and may serve as an absorption enhancer in the intestine by modulating intracellular calcium levels and tight junction integrity.[6][7]

Given these diverse potential mechanisms, gene knockout studies offer a powerful approach to dissect which pathways are essential for the observed effects of this compound.

Designing a Gene Knockout Study to Validate this compound's Mechanism

The core of a robust validation study lies in comparing the effects of this compound on wild-type cells or animals versus their counterparts with a specific gene knocked out. The CRISPR-Cas9 system is a highly efficient and precise tool for generating such knockouts.[8][9]

Experimental Workflow: From Hypothesis to Validation

The overall workflow for a gene knockout study to verify the mechanism of this compound can be visualized as follows:

experimental_workflow cluster_hypothesis Phase 1: Hypothesis & Gene Selection cluster_knockout Phase 2: Gene Knockout Model Generation cluster_treatment Phase 3: Comparative Treatment & Analysis cluster_conclusion Phase 4: Data Interpretation Hypothesis Hypothesize Primary Mechanism (e.g., Anti-inflammatory via ABCA1) Gene_Selection Select Target Gene(s) (e.g., ABCA1, TLR4) Hypothesis->Gene_Selection sgRNA_Design Design & Synthesize sgRNAs Targeting Exons of Gene Vector_Construction Clone sgRNA into Cas9 Expression Vector sgRNA_Design->Vector_Construction Transfection Transfect Cell Line (e.g., RAW264.7 Macrophages) Vector_Construction->Transfection Selection Select & Isolate Single Clones Transfection->Selection Validation Validate Knockout via Sequencing & Western Blot Selection->Validation KO_Cells Knockout (KO) Cells Validation->KO_Cells WT_Cells Wild-Type (WT) Cells Treatment Treat WT & KO Cells with This compound WT_Cells->Treatment KO_Cells->Treatment Functional_Assays Perform Functional Assays (e.g., Cytokine Profiling, Lipidomics) Treatment->Functional_Assays Data_Analysis Compare Responses between WT and KO Functional_Assays->Data_Analysis Conclusion Draw Conclusions on Gene's Role in this compound's Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for verifying this compound's mechanism using CRISPR-Cas9.

Step-by-Step Experimental Protocol: CRISPR-Cas9 Knockout of ABCA1 in RAW264.7 Macrophages

This protocol outlines the generation of an ABCA1 knockout cell line to test the hypothesis that ABCA1 is essential for the anti-inflammatory effects of this compound.

  • sgRNA Design and Synthesis:

    • Design at least two single-guide RNAs (sgRNAs) targeting early exons of the ABCA1 gene to ensure a functional knockout. Utilize online CRISPR design tools for optimal guide selection.

    • Synthesize the designed sgRNAs and the Cas9 nuclease mRNA.

  • Vector Construction and Transfection:

    • Clone the synthesized sgRNAs into a suitable expression vector containing the Cas9 nuclease.

    • Transfect RAW264.7 macrophage cells with the sgRNA/Cas9 vector using a high-efficiency transfection reagent.

  • Single-Cell Cloning and Expansion:

    • Following transfection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate individual clones.

    • Expand the resulting colonies.

  • Knockout Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone and perform Sanger sequencing of the targeted region to identify insertions or deletions (indels) that confirm the knockout.

    • Western Blot Analysis: Lyse a subset of cells from each validated clone and perform a Western blot using an anti-ABCA1 antibody to confirm the absence of the ABCA1 protein.

Comparative Analysis: this compound in Wild-Type vs. Knockout Models

Once the knockout cell line is validated, a direct comparison with the wild-type counterpart can be conducted.

Proposed Signaling Pathway Under Investigation

The primary hypothesis to be tested is that this compound exerts its anti-inflammatory effects through the ABCA1/JAK2/STAT3 pathway.

signaling_pathway cluster_wt Wild-Type (WT) Cells cluster_ko ABCA1 Knockout (KO) Cells CaCap_WT This compound ABCA1_WT ABCA1 CaCap_WT->ABCA1_WT Upregulates JAK2_WT p-JAK2 ABCA1_WT->JAK2_WT Activates STAT3_WT p-STAT3 JAK2_WT->STAT3_WT Activates Inflammation_WT Inflammatory Response (e.g., TNF-α, IL-6) STAT3_WT->Inflammation_WT Suppresses CaCap_KO This compound ABCA1_KO ABCA1 (Absent) CaCap_KO->ABCA1_KO JAK2_KO p-JAK2 ABCA1_KO->JAK2_KO No Activation STAT3_KO p-STAT3 JAK2_KO->STAT3_KO No Activation Inflammation_KO Inflammatory Response (e.g., TNF-α, IL-6) STAT3_KO->Inflammation_KO Suppression is Abolished

Sources

A Comparative Analysis of Calcium Caprylate's Antifungal Efficacy Across Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of naturally derived compounds with therapeutic potential remains a cornerstone of drug discovery. Among these, medium-chain fatty acids (MCFAs) have garnered significant attention for their inherent antimicrobial properties. This guide provides a comprehensive comparison of the antifungal effects of calcium caprylate, a salt of the eight-carbon saturated fatty acid, caprylic acid, against a panel of clinically and industrially relevant fungal strains. Drawing upon established experimental data and field-proven insights, we will delve into its mechanism of action, comparative efficacy, and the standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the antifungal potential of this compound.

Introduction: The Scientific Rationale for Investigating this compound

Caprylic acid, the active component of this compound, is naturally found in sources like coconut oil and mammalian milk. Its fungistatic and fungicidal properties have been recognized for decades, with a favorable safety profile that makes it an attractive candidate for various applications.[1] The salt form, this compound, offers potential advantages in terms of formulation and delivery, acting as a buffered source that allows the caprylate ion to exert its effects throughout different physiological environments.

The primary impetus for this comparative guide is the need for a consolidated understanding of caprylate's efficacy across a spectrum of fungal morphologies and species. While much of the existing research has centered on the yeast Candida albicans, a comprehensive evaluation must include other clinically significant yeasts, filamentous fungi (molds), and dermatophytes to fully map its potential and limitations.

Mechanism of Action: Disrupting the Fungal Fortress

The antifungal activity of caprylic acid is multifaceted, though its primary mode of action is the disruption of the fungal cell membrane.[1] This mechanism is fundamentally linked to the physicochemical properties of this medium-chain fatty acid.

  • Membrane Perturbation : As a lipophilic molecule, caprylic acid can easily insert itself into the lipid bilayer of the fungal plasma membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability. The consequence is a cascade of detrimental effects, including the uncontrolled leakage of essential intracellular ions and metabolites, which ultimately leads to cell death.[1]

  • Inhibition of Virulence Factors : Beyond direct membrane damage, caprylic acid has been shown to inhibit key virulence factors, particularly in Candida albicans. This includes interfering with the morphological transition from yeast to the more invasive hyphal form, a critical step in tissue invasion.[2] Furthermore, caprylic acid can inhibit the formation of biofilms, which are structured communities of fungal cells that exhibit high resistance to conventional antifungal agents.[2][3]

  • Gene Expression Modulation : Research has indicated that caprylic acid can downregulate the expression of genes associated with morphogenesis and adhesion in C. albicans.[2]

This multi-pronged attack makes caprylic acid a robust antifungal agent, and understanding this mechanism is crucial for interpreting its differential effects on various fungal strains.

G cluster_0 This compound in Aqueous Environment cluster_1 Fungal Cell Ca_Caprylate This compound Caprylic_Acid Caprylic Acid (Protonated Form) Ca_Caprylate->Caprylic_Acid Dissociation Membrane Fungal Cell Membrane Caprylic_Acid->Membrane Inserts into Lipid Bilayer Virulence Virulence Factors (e.g., Hyphal Growth, Biofilm) Caprylic_Acid->Virulence Inhibits Expression & Formation Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability & Leakage of Contents

Figure 1: Proposed mechanism of action for caprylic acid.

Comparative Efficacy: A Strain-by-Strain Analysis

The effectiveness of this compound varies significantly among different fungal species. This variation can be attributed to differences in cell wall composition, membrane fluidity, and the presence of efflux pumps. The following sections compare its activity against representative yeasts, molds, and dermatophytes, with quantitative data summarized in Table 1. It is important to note that most available data is for caprylic acid, which is the active antifungal component of this compound.

Yeasts: The Primary Target

Yeasts, particularly Candida species, are the most extensively studied group in relation to caprylic acid's antifungal properties.

  • Candida albicans : This opportunistic pathogen is highly susceptible to caprylic acid. Studies have reported Minimum Inhibitory Concentration (MIC) values typically ranging from 450 µg/mL to 500 µg/mL. At these concentrations, caprylic acid effectively inhibits growth, and at higher concentrations, it exhibits fungicidal activity. It also demonstrates potent activity against C. albicans biofilms, which are notoriously resistant to many standard antifungal drugs.[2][3]

  • Other Candida Species : Caprylic acid has also shown efficacy against other clinically relevant Candida species, including C. parapsilosis, C. glabrata, C. tropicalis, and the emerging multidrug-resistant pathogen C. auris. In a wound biofilm model, a combination ointment containing caprylic acid significantly reduced the viable organisms of all these species.[4]

Filamentous Fungi (Molds): A Higher Threshold of Resistance

Filamentous fungi, such as Aspergillus niger, generally exhibit greater resistance to caprylic acid compared to yeasts.

  • Aspergillus niger : Direct MIC values for caprylic acid against A. niger are not well-established in the literature, suggesting that its inhibitory effect is less potent. One study noted that caprylic acid showed only partial inhibition of Aspergillus species at concentrations as high as 150 µg/mL.[2] Other research on monoacylglycerols derived from coconut oil, which contains caprylic acid, demonstrated an inhibition of spore germination and radial growth of A. niger.[5] The more complex cell wall structure of molds, rich in chitin and glucans, may contribute to this reduced susceptibility. Interestingly, other calcium salts, such as calcium propionate, have been shown to inhibit the growth of various mold species, including Aspergillus spp., suggesting that the calcium ion may play a role in creating an unfavorable environment for fungal growth.[6]

Dermatophytes: A Promising Area of Application

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are also susceptible to caprylic acid.

  • Trichophyton species : Studies have shown that caprylic acid derivatives have potent membrane-disruptive actions against various fungal pathogens, including Trichophyton species.[7] The lipophilic nature of caprylic acid makes it well-suited for topical applications aimed at treating dermatophytosis.

Data Summary

The following table summarizes the available data on the antifungal activity of caprylic acid against the discussed fungal strains. It is important to interpret this data with caution, as experimental conditions can vary between studies.

Fungal StrainTypeMIC (µg/mL)MFC (µg/mL)Observations & References
Candida albicansYeast450 - 500Not widely reportedStrong inhibition of growth, hyphal formation, and biofilms.
Candida spp. (non-albicans)YeastNot widely reportedNot widely reportedEffective in reducing biofilm viability.[4]
Aspergillus nigerMold>150 (partial inhibition)Not determinedSignificantly less susceptible than Candida species.[2] Some inhibition of growth and spore germination noted with related compounds.[5]
Trichophyton spp.DermatophyteNot widely reportedNot widely reportedDemonstrates membrane-disruptive activity.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the evaluation of antifungal agents must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for determining the MIC and Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard procedure.

Causality Behind Experimental Choices:

  • Medium : RPMI-1640 is the standard medium for antifungal susceptibility testing as it is well-defined and supports the growth of most clinically relevant fungi.

  • Inoculum Preparation : Standardizing the inoculum size is critical for reproducibility. A 0.5 McFarland standard ensures a consistent starting number of fungal cells.

  • Incubation : Incubation at 35°C for 24-48 hours provides optimal conditions for the growth of most fungal pathogens.

Step-by-Step Protocol:

  • Inoculum Preparation : a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at 35°C for the appropriate duration. b. Harvest several colonies (for yeasts) or conidia (for molds) and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of this compound : a. Prepare a stock solution of this compound in a suitable solvent (e.g., water with gentle heating, or DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • MIC Determination : a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours. d. The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of This compound Dilution->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Read_MFC Read MFC (≥99.9% Killing) Subculture->Read_MFC

Figure 2: Workflow for MIC and MFC determination.
Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the number of viable microorganisms.

Step-by-Step Protocol:

  • Following MIC Determination : After reading the MIC, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Sub-culturing : Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation : Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • MFC Determination : The MFC is the lowest concentration of this compound that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

Conclusion and Future Directions

This compound, through its active component caprylic acid, demonstrates significant antifungal activity, particularly against Candida species. Its primary mechanism of disrupting the fungal cell membrane, coupled with its ability to inhibit virulence factors like biofilm formation, makes it a compelling agent for further investigation. While its efficacy against filamentous fungi like Aspergillus niger appears to be lower, the potential contribution of the calcium ion to its overall activity warrants further exploration.

Future research should focus on:

  • Conducting standardized MIC and MFC testing of this compound itself against a broader panel of fungal pathogens, including a wider range of molds and dermatophytes.

  • Investigating the potential synergistic effects of this compound with conventional antifungal drugs.

  • Elucidating the precise role of the calcium ion in the antifungal activity of this compound.

By continuing to build upon the existing body of knowledge with rigorous, standardized experimental data, the scientific community can fully unlock the therapeutic potential of this promising, naturally derived antifungal compound.

References

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  • Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition. Cellular Physiology and Biochemistry, 53(2), 285–300. [Link]
  • Rosenblatt, J., et al. (2017). Caprylic and Polygalacturonic Acid Combinations for Eradication of Microbial Organisms Embedded in Biofilm. Frontiers in Microbiology, 8, 1999. [Link]
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  • Riháková, Z., et al. (2002). Inhibition of Aspergillus niger DMF 0801 by monoacylglycerols prepared from coconut oil. Czech Journal of Food Sciences, 20(2), 48-52. [Link]
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  • Pfaller, M. A., et al. (2002). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 15(4), 647–659. [Link]
  • Altuntaş, S., & Tumbay, E. (2014). In vitro characterization of Trichophyton rubrum and T. mentagrophytes biofilms. Mycoses, 57(9), 583–591. [Link]
  • Birbir, M., & Dogu, S. (2003). The Evaluation of Antifungal Effect of Calcium Propionate on Different Mold Species. GIDA, 28(5). [Link]
  • Boumaaza, B., et al. (2015). Effects of Two Salts Compounds on Mycelial Growth, Sporulation, and Spore Germination of Six Isolates of Botrytis cinerea in the Western North of Algeria. International Journal of Microbiology, 2015, 572626. [Link]
  • Brilhante, R. S. N., et al. (2021). Antagonistic Interactions in Onychomycosis: Antifungal Activity of Extracts from Pure and Mixed Cultures of Candida parapsilosis and Trichophyton spp. Journal of Fungi, 7(5), 398. [Link]
  • Clausen, C. A., & Yang, V. W. (2007). Curbing Indoor Mold Growth with Mold Inhibitors. Forest Products Journal, 57(10), 302-306. [Link]
  • de Hoog, G. S., et al. (2017). Toward a Novel Multilocus Phylogenetic Taxonomy for the Dermatophytes.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Definitive Document E.DEF 9.3.2. [Link]
  • FDA. (n.d.). Substances Added to Food (formerly EAFUS). U.S.
  • Leli, C., et al. (2018). Inhibition of Aspergillus spp. and Penicillium spp. by Fatty Acids and Their Monoglycerides. Journal of Food Protection, 81(10), 1731-1737. [Link]
  • Birbir, M., & Dogu, S. (2003). The Evaluation of Antifungal Effect of Calcium Propionate on Different Mold Species. GIDA, 28(5). [Link]
  • Murzyn, A., et al. (2010). Capric Acid Secreted by S. boulardii Inhibits C.
  • Rosenblatt, J., et al. (2015). Caprylic Acid and Glyceryl Trinitrate Combination for Eradication of Biofilm. Antimicrobial Agents and Chemotherapy, 59(3), 1786–1788. [Link]
  • Rosenblatt, J., et al. (2025). The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. Journal of Fungi, 11(3), 178. [Link]
  • Singh, A., et al. (2019). A new clade of Trichophyton mentagrophytes complex causing an epidemic of dermatophytosis in India: A clinico-mycological and molecular study. Mycoses, 62(8), 694–703. [Link]
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  • Taniwaki, M. H., et al. (2018). In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to Aspergillus Section Flavi. Antimicrobial Agents and Chemotherapy, 62(12), e01439-18. [Link]
  • Wibowo, M. C., et al. (2020). Caprylic acid enhances hydroxyhexylitaconic acid production in Aspergillus niger S17-5. Journal of Applied Microbiology, 130(6), 1972–1980. [Link]
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A Comparative Guide to Validating the Effects of Calcium Caprylate on Intestinal Tight Junction Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Tight Junctions and the Potential of Calcium Caprylate

The intestinal epithelium forms a dynamic barrier, regulating the passage of nutrients while preventing the translocation of harmful substances, such as pathogens and toxins. This selective permeability is primarily governed by the apical junctional complex (AJC), with tight junctions (TJs) being the most critical component in controlling the paracellular pathway.[1][2] TJs are intricate protein networks that seal the space between adjacent epithelial cells. Key protein families involved in TJ formation include the transmembrane proteins occludin and claudins, and the cytoplasmic scaffolding proteins Zonula Occludens (e.g., ZO-1).[3]

Dysregulation of TJ integrity, often termed "leaky gut," is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][4][5] Consequently, therapeutic strategies aimed at modulating TJ function are of significant interest.

Caprylic acid, a medium-chain fatty acid, and its salt form, this compound, have garnered attention for their potential to modulate intestinal barrier function.[6][7][8] Studies suggest that caprylic acid can enhance the intestinal immunological barrier and may possess anti-inflammatory properties.[6][8] This guide provides a comprehensive framework for validating the specific effects of this compound on the expression and localization of TJ proteins.

The In Vitro Model of Choice: Caco-2 Cell Monolayers

To investigate the effects of this compound on intestinal TJ proteins, a reliable and well-characterized in vitro model is paramount. The human colon adenocarcinoma cell line, Caco-2, is the gold standard for modeling the intestinal barrier.[9][10][11] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with well-developed TJs, mimicking the barrier properties of the human intestinal epithelium.[12][9][11] While other models exist, the extensive historical data and established protocols make Caco-2 cells an ideal choice for these validation studies.[10]

Causality Behind Experimental Choice: The spontaneous differentiation of Caco-2 cells into a polarized monolayer with functional TJs provides a physiologically relevant system to assess changes in barrier integrity and protein expression in response to external stimuli like this compound.[11]

Functional Validation: Transepithelial Electrical Resistance (TEER)

A primary functional assay to assess the integrity of the Caco-2 monolayer is the measurement of Transepithelial Electrical Resistance (TEER).[13][14] TEER provides a quantitative measure of the resistance to ion flow across the cell monolayer, which is inversely proportional to the permeability of the paracellular pathway. An increase in TEER suggests a tightening of the TJs and enhanced barrier function, while a decrease indicates increased permeability.

Experimental Protocol: TEER Measurement
  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts at a density of 1 x 10^5 cells/cm².[14]

  • Differentiation: Culture the cells for 21-23 days to allow for full differentiation and formation of a stable monolayer.[9][15] Monitor TEER periodically until a stable reading of >300 Ω·cm² is achieved.[16]

  • Treatment: Introduce this compound at the desired concentrations to the apical side of the monolayer. Include a vehicle control (medium without this compound).

  • Measurement: At designated time points, measure TEER using an epithelial volt-ohm meter with "chopstick" electrodes.[13][14]

    • Ensure the electrodes are sterilized and equilibrated in the buffer before use.[13]

    • Perform measurements at room temperature.[14]

  • Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².[17]

Trustworthiness of the Protocol: This protocol is self-validating as the initial stable TEER reading confirms the integrity of the monolayer before the introduction of the test compound. Consistent readings across replicate wells for the control group throughout the experiment further validate the stability of the model.

Molecular Validation: Assessing Tight Junction Protein Expression and Localization

While TEER provides crucial functional data, it is essential to correlate these findings with molecular changes in the TJ proteins themselves. This is achieved through Western blotting for protein expression and immunofluorescence for protein localization.

Western Blotting for Occludin, Claudins, and ZO-1 Expression

Western blotting allows for the quantification of specific TJ proteins, providing insights into whether this compound upregulates or downregulates their expression.

  • Cell Lysis: After treatment with this compound, wash the Caco-2 monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies specific for occludin, claudin-1, and ZO-1.[3][19][20]

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.[3][19]

Immunofluorescence for ZO-1 Localization

Immunofluorescence microscopy provides visual evidence of TJ protein localization at the cell-cell junctions. A continuous, "chicken-wire" pattern of ZO-1 staining indicates well-formed TJs.[16]

  • Fixation: After treatment, wash the Caco-2 monolayers on the Transwell® inserts with PBS and fix with 4% paraformaldehyde for 15-20 minutes at 4°C.[16]

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[16]

  • Blocking: Block with 5% BSA or 10% normal goat serum in PBS for 1 hour.[16]

  • Primary Antibody Incubation: Incubate with an anti-ZO-1 primary antibody overnight at 4°C.[16][21][22][23]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[16]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the membrane onto a glass slide using an anti-fade mounting medium.[16][24]

  • Imaging: Visualize the staining using a confocal microscope.

Expertise in Interpretation: A successful immunofluorescence experiment will show a distinct and continuous localization of ZO-1 at the cell borders.[16] Any disruption or internalization of this pattern in the treated groups compared to the control would suggest an effect of this compound on TJ integrity.

Data Presentation and Comparison

For clear and objective comparison, quantitative data should be summarized in tables.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

Treatment GroupConcentration (mM)TEER (Ω·cm²) at 24h (Mean ± SD)% Change from Control
Control (Vehicle)0450 ± 250%
This compound1520 ± 30+15.6%
This compound5585 ± 35+30.0%
This compound10610 ± 28+35.6%
EGTA (Positive Control)2.5150 ± 20-66.7%

Table 2: Densitometric Analysis of Tight Junction Protein Expression by Western Blot

Treatment GroupConcentration (mM)Relative Occludin Expression (Normalized to β-actin)Relative Claudin-1 Expression (Normalized to β-actin)Relative ZO-1 Expression (Normalized to β-actin)
Control (Vehicle)01.00 ± 0.121.00 ± 0.151.00 ± 0.10
This compound51.45 ± 0.201.30 ± 0.181.52 ± 0.25*
This compound101.68 ± 0.22 1.48 ± 0.211.75 ± 0.30**

*p < 0.05, **p < 0.01 compared to control

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_model In Vitro Model cluster_treatment Treatment cluster_validation Validation Assays cluster_analysis Data Analysis & Interpretation Caco2 Caco-2 Cell Culture Monolayer Differentiation into Polarized Monolayer Caco2->Monolayer Treatment This compound Treatment Monolayer->Treatment TEER Functional Assay: TEER Measurement Treatment->TEER WB Molecular Assay: Western Blot (Occludin, Claudin-1, ZO-1) Treatment->WB IF Localization Assay: Immunofluorescence (ZO-1) Treatment->IF Data Quantitative & Qualitative Analysis TEER->Data WB->Data IF->Data Conclusion Conclusion on Barrier Enhancement Data->Conclusion

Caption: Experimental workflow for validating this compound's effect on tight junctions.

Signaling_Pathway cluster_intracellular Intracellular Signaling CaCap This compound GPR43 GPR43 Activation CaCap->GPR43 Hypothesized Interaction CaSignal Calcium Signaling CaCap->CaSignal Potential Direct Effect CellMembrane Cell Membrane PKC PKC Activation GPR43->PKC CaSignal->PKC TJ_Expression Increased TJ Protein (Occludin, Claudin, ZO-1) Gene Expression PKC->TJ_Expression TJ_Assembly Enhanced Tight Junction Assembly & Stability TJ_Expression->TJ_Assembly Barrier Improved Intestinal Barrier Function TJ_Assembly->Barrier

Caption: Hypothesized signaling pathways for this compound's effect on tight junctions.

Discussion and Alternative Considerations

The presented data from our hypothetical study suggests that this compound enhances intestinal barrier function by increasing the expression of key TJ proteins. This is evidenced by a dose-dependent increase in TEER and elevated levels of occludin, claudin-1, and ZO-1. The immunofluorescence data would be expected to corroborate these findings by showing a more robust and continuous localization of ZO-1 at the cell periphery.

The mechanism of action may involve G-protein coupled receptors like GPR43, which are known to be activated by short-chain fatty acids and can influence intestinal barrier integrity.[25] Additionally, calcium itself is a critical regulator of cell-cell adhesion and TJ dynamics.[26][27][28][29] Changes in intracellular calcium can trigger signaling cascades, including protein kinase C (PKC) activation, which is known to modulate TJ assembly.[30][31]

For a more comprehensive analysis, researchers could also investigate:

  • Zonulin Pathway: Zonulin is the only known physiological modulator of TJs, and its release can be triggered by bacteria and gluten, leading to increased intestinal permeability.[1][4][5][30] Investigating whether this compound affects zonulin expression or signaling could provide further mechanistic insights.

  • Alternative Cell Lines: While Caco-2 is the standard, co-culture models with mucus-secreting HT29-MTX cells or organoid-derived monolayers could offer a more physiologically complex system.[32]

  • In Vivo Models: Ultimately, findings from in vitro studies should be validated in animal models of intestinal barrier dysfunction.

Conclusion

This guide outlines a robust, multi-faceted approach to validating the effects of this compound on tight junction proteins. By combining functional assays like TEER with molecular techniques such as Western blotting and immunofluorescence, researchers can generate a comprehensive and reliable dataset. The causality-driven experimental design and self-validating protocols ensure the scientific integrity of the findings, providing a solid foundation for further research and development in the field of intestinal health and drug delivery.

References

  • Immunofluorescence Staining for ZO-1 in Caco-2 Cells on Transwell Inserts: A Detailed Protocol. (2025). YouTube.
  • Caprylic Acid and Nonanoic Acid Upregulate Endogenous Host Defense Peptides to Enhance Intestinal Epithelial Immunological Barrier Function via Histone Deacetylase Inhibition. (n.d.). PubMed.
  • Zonulin, regulation of tight junctions, and autoimmune diseases. (n.d.). PubMed Central.
  • Zonulin and Its Regulation of Intestinal Barrier Function: The Biological Door to Inflammation, Autoimmunity, and Cancer. (2011). American Physiological Society Journal.
  • Pulses of cell Ca(2+) and the dynamics of tight junction opening and closing. (2003). PubMed.
  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed.
  • Western Blot analysis of ZO-1, Claudin-1 and Occludin (using their... (n.d.).
  • Zonulin and its regulation of intestinal barrier function: the biological door to inflammation, autoimmunity, and cancer. (n.d.). PubMed.
  • Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflamm
  • Caco2 assay protocol. (n.d.). [Source not provided].
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  • Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. (2021). [Source not provided].
  • Comparison of Caco-2 with Other Cell-based Models for Intestinal Permeability Studies. (n.d.). Technology Networks.
  • 2.5. Measurement of Transepithelial Electrical Resistance. (n.d.). Bio-protocol.
  • Intestinal Permeability and Its Regulation by Zonulin: Diagnostic and Therapeutic Implic
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  • Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinal TM Tissues in Membrane-Based Cultures with and Without Flow. (n.d.). MDPI.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). NIH.
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  • Calcium Modulation of Adherens and Tight Junction Function. (n.d.).
  • Tight Junction Proteins Claudin-2 and -12 Are Critical for Vitamin D-dependent Ca2+ Absorption between Enterocytes. (n.d.). NIH.
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  • Caprylic acid and nonanoic acid upregulate endogenous host defense peptides to enhance intestinal epithelial immunological barrier function via histone deacetylase inhibition. (n.d.).
  • Caprylic Acid: Coconut Oil's Secret. (n.d.). Healthline.
  • Sodium caprylate improved intestinal mucosa barrier function and antioxidant capacity by altering gut microbial metabolism. (2021).
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  • Use of Short-Chain Fatty Acids for the Recovery of the Intestinal Epithelial Barrier Affected by Bacterial Toxins. (n.d.). Frontiers.
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A Comparative Toxicity Profile of Calcium Caprylate in Key Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As a Senior Application Scientist, this guide provides a technical overview and comparative analysis of the in vitro cytotoxicity of calcium caprylate. This document is intended for researchers, scientists, and drug development professionals interested in the cellular effects of this compound. We will explore the underlying mechanisms of action, present a framework for comparative analysis, and provide detailed, validated experimental protocols.

Introduction: The Scientific Interest in this compound

This compound, the calcium salt of caprylic acid (an eight-carbon saturated fatty acid), is utilized across various industries, including as a food additive where it is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).[1][2][3] Its primary functions in food are as an anticaking agent, emulsifier, and lubricant.[1] Beyond its role in food science, caprylic acid and its derivatives have garnered significant interest for their biological activities, including potent antifungal and antibacterial properties. Caprylic acid has also been investigated for its potential therapeutic effects, including in neurodegenerative disease models and as an anticancer agent, where it may inhibit tumor growth.[4][5][6]

Despite its widespread use and therapeutic potential, a comprehensive understanding of its comparative toxicity profile at the cellular level is essential. This is particularly relevant as its applications expand into areas requiring higher concentrations or direct interaction with biological systems. This guide provides a framework for evaluating the cytotoxicity of this compound in comparison to relevant alternatives, grounded in robust experimental design and mechanistic insight.

Putative Mechanisms of Cytotoxicity: A Tale of Two Moieties

The cytotoxic potential of this compound is best understood by considering the distinct but potentially synergistic roles of its two constituent parts: the caprylate anion and the calcium cation.

The Role of Caprylate: Targeting Mitochondria and Membranes

Caprylic acid (C8) is a medium-chain fatty acid (MCFA) that can be readily metabolized by cells.[7] However, at higher concentrations, its physicochemical properties can lead to cellular stress. The primary mechanisms are believed to involve:

  • Mitochondrial Dysfunction: As an MCFA, caprylic acid can enter mitochondria to be metabolized via β-oxidation.[7] However, excessive levels can disrupt mitochondrial function. Studies have shown that caprylic acid can affect mitochondrial quality control, increase oxidative stress, and decrease mitochondrial membrane potential.[8][9][10] This disruption of the cell's primary energy-producing organelle is a potent trigger for cell death.

  • Membrane Perturbation: The lipophilic nature of caprylic acid allows it to intercalate into the lipid bilayer of the plasma membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and eventual cell lysis. This mechanism is central to its antimicrobial activity and can also contribute to its effects on mammalian cells at sufficient concentrations.

The Role of Calcium Signaling in Cell Fate

Calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, including proliferation, metabolism, and cell death.[11][12] While essential for normal function, dysregulation of intracellular calcium homeostasis is a well-established trigger for cytotoxicity.[11][13][14] An influx of extracellular calcium or a massive release from intracellular stores like the endoplasmic reticulum (ER) can lead to:

  • Mitochondrial Calcium Overload: Mitochondria sequester excess cytosolic calcium, but this comes at a cost. Overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the membrane potential, release of pro-apoptotic factors like cytochrome c, and initiation of apoptosis.[11][12]

  • Activation of Deleterious Enzymes: Elevated cytosolic calcium can activate various enzymes that contribute to cell death, including calpains (proteases that cleave essential cellular proteins) and caspases, which are the executioners of apoptosis.[14]

Therefore, when evaluating this compound, it is crucial to consider that the observed cytotoxicity may result from the combined effects of caprylate-induced mitochondrial and membrane stress, amplified by calcium-mediated cell death signaling pathways.[11][15]

Sources

Benchmarking Calcium Caprylate: A Comparative Guide to Preservative Efficacy in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, selecting an appropriate preservative system is a critical step in ensuring the safety, stability, and integrity of pharmaceutical products. While traditional preservatives have a long history of use, the demand for effective and well-tolerated alternatives is growing. This guide provides an in-depth technical comparison of calcium caprylate against industry-standard preservatives, namely parabens and sodium benzoate. We will delve into their mechanisms of action, optimal usage conditions, and present a framework for comparative efficacy testing based on established pharmacopoeial standards.

Introduction to Preservative Efficacy and the Role of Challenge Testing

Antimicrobial preservatives are essential excipients added to aqueous-based pharmaceutical products to prevent the proliferation of microorganisms that may be introduced during manufacturing or repeated use.[1][2] The evaluation of a preservative's effectiveness is not merely theoretical; it must be empirically demonstrated through rigorous challenge testing. The United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Test" (AET) provides a standardized framework for this evaluation.[3][4] This test involves challenging a product with a specified high concentration of representative microorganisms and monitoring the reduction in their population over a 28-day period.[3]

The choice of preservative is a multifactorial decision, weighing antimicrobial spectrum, pH stability, compatibility with the active pharmaceutical ingredient (API) and other excipients, and regulatory acceptance.[5][6] This guide will equip you with the foundational knowledge and a practical experimental design to objectively assess the performance of this compound in this context.

Preservative Profiles: A Head-to-Head Overview

This compound: The Challenger

This compound is the calcium salt of caprylic acid, a medium-chain fatty acid naturally found in sources like coconut oil and mammalian milk.[7][8] It is listed by the FDA as Generally Recognized as Safe (GRAS) for use as a food additive, which underscores its favorable safety profile.[8]

  • Mechanism of Action: The antimicrobial activity of caprylates stems from the ability of caprylic acid to disrupt the cell membranes of microorganisms.[7][9] As an amphiphilic molecule, its non-polar carbon chain integrates into the lipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[7] This mechanism is broad-spectrum, affecting bacteria, yeast, and mold.[10]

  • pH Dependency: The efficacy of caprylic acid and its salts is highly pH-dependent. The active form is the undissociated (protonated) caprylic acid.[7][11] Therefore, its antimicrobial activity is significantly greater in acidic environments (optimally pH 2.5-5.5).[7][12] As the pH increases, more of the acid dissociates into the less active caprylate ion, reducing its effectiveness.[11]

  • Formulation Considerations: this compound's solubility in aqueous systems is limited.[13] Its use may be more suitable for oral liquid formulations or topical preparations where the pH can be maintained in the acidic range.[14]

The Industry Standards: Parabens and Sodium Benzoate

Parabens (Methylparaben & Propylparaben):

Parabens are esters of p-hydroxybenzoic acid and have been widely used as preservatives in pharmaceuticals, cosmetics, and foods for decades.[15][16] They offer broad-spectrum antimicrobial activity and are effective over a wide pH range.[17]

  • Mechanism of Action: While not fully elucidated, parabens are thought to disrupt membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes in microorganisms.

  • pH Dependency: A key advantage of parabens is their effectiveness across a broad pH range, typically between 4 and 8.[17]

  • Formulation Considerations: A combination of methylparaben and propylparaben is often used to achieve a synergistic effect and broader spectrum of activity.[17] However, public perception and concerns about potential endocrine-disrupting effects have led some formulators to seek alternatives.[15]

Sodium Benzoate:

Sodium benzoate is the sodium salt of benzoic acid and is another widely used preservative, particularly in oral and topical formulations.[3][18]

  • Mechanism of Action: Similar to caprylate, the active form is the undissociated benzoic acid, which penetrates the microbial cell membrane.[18] Inside the cell, it disrupts metabolic functions and inhibits the activity of key enzymes.[18]

  • pH Dependency: The efficacy of sodium benzoate is highly dependent on an acidic pH, with optimal activity occurring at a pH of 2.5 to 4.5.[17] Its effectiveness significantly decreases as the pH approaches and exceeds 5.[17]

  • Formulation Considerations: Its use is generally limited to acidic formulations. The potential for interaction with other excipients, such as polysorbates, which can reduce its effectiveness, should be considered.[17]

Experimental Design: A Framework for Comparative Analysis

To provide a robust and objective comparison, a head-to-head study based on the USP <51> Antimicrobial Effectiveness Test is proposed. This self-validating system ensures that the results are reliable and directly comparable.

Materials and Microorganisms
  • Test Articles:

    • Vehicle Control (Aqueous-based oral solution, pH 4.5)

    • Vehicle + this compound (e.g., 0.2% w/v)

    • Vehicle + Methylparaben (0.18% w/v) & Propylparaben (0.02% w/v)

    • Vehicle + Sodium Benzoate (0.1% w/v)

  • Challenge Microorganisms (as per USP <51>): [4]

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

Experimental Workflow

The experimental workflow is designed to ensure the integrity and reproducibility of the results.

USP_51_Workflow cluster_prep Preparation Phase cluster_challenge Challenge Phase cluster_sampling Sampling & Enumeration Phase cluster_analysis Data Analysis P1 Prepare & Sterilize Formulation Vehicles P2 Prepare Standardized Microbial Inocula (10^5-10^6 CFU/mL) C1 Inoculate each formulation with individual microorganisms P2->C1 C2 Incubate at 20-25°C for 28 days C1->C2 T=0 S1 Sample at Day 7 C2->S1 Timepoints E1 Plate & Enumerate CFU/mL S1->E1 S2 Sample at Day 14 S2->E1 S3 Sample at Day 28 S3->E1 A1 Calculate Log Reduction from Initial Inoculum E1->A1 A2 Compare against USP <51> Acceptance Criteria A1->A2

Caption: USP <51> Antimicrobial Effectiveness Test Workflow.

Detailed Protocol
  • Preparation of Formulations: Prepare the aqueous-based oral solution vehicle and dispense into four separate, sterile containers. Add the respective preservatives to three of the containers to achieve the final desired concentrations. The fourth container will serve as the unpreserved control. Adjust the pH of all formulations to 4.5.

  • Preparation of Inocula: Prepare standardized suspensions of each of the five challenge microorganisms to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Inoculate each of the four formulation containers with a small volume (0.5% to 1.0% of the product volume) of one of the microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. This should be done for each of the five microorganisms separately for each formulation.

  • Incubation: Incubate all inoculated containers at 20–25°C for 28 days.

  • Sampling and Enumeration: At time intervals of 7, 14, and 28 days, withdraw a sample from each container. Perform serial dilutions and use plate count methods to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: For each time point, calculate the log reduction in viable microorganisms from the initial calculated inoculum level. Compare these log reductions to the acceptance criteria outlined in USP <51> for oral products (Category 3).

Anticipated Results and Data Presentation

Based on the known properties of the preservatives, the following tables summarize the expected outcomes of the comparative study.

Mechanism of Action and Optimal Conditions
PreservativePrimary Mechanism of ActionOptimal pH RangeTypical Use Concentration (Oral Liquids)
This compound Disruption of microbial cell membrane integrity[7]2.5 - 5.5[7][12]0.1% - 0.5%
Paraben Combination Disruption of membrane transport, inhibition of DNA/RNA synthesis4.0 - 8.0[17]Methyl: 0.05-0.25%, Propyl: 0.02-0.04%[17]
Sodium Benzoate Inhibition of essential metabolic enzymes[18]2.0 - 5.0[17]0.1% - 0.3%[17]
Comparative Antimicrobial Efficacy (Hypothetical Data)

The following table presents hypothetical log reduction data from the proposed USP <51> challenge test for an oral liquid formulation at pH 4.5.

Table 1: Log Reduction of Bacteria

Preservative SystemS. aureus (Day 14)P. aeruginosa (Day 14)E. coli (Day 14)Meets USP Criteria?
This compound (0.2%) > 3.0> 3.0> 3.0Yes
Parabens (0.2%) > 3.0> 3.0> 3.0Yes
Sodium Benzoate (0.1%) > 3.0> 3.0> 3.0Yes
No Preservative < 1.0< 1.0< 1.0No

Table 2: Log Reduction of Fungi

Preservative SystemC. albicans (Day 28)A. brasiliensis (Day 28)Meets USP Criteria?
This compound (0.2%) No IncreaseNo IncreaseYes
Parabens (0.2%) No IncreaseNo IncreaseYes
Sodium Benzoate (0.1%) No IncreaseNo IncreaseYes
No Preservative IncreaseIncreaseNo

Note: "No Increase" is defined as not more than 0.5 log₁₀ unit higher than the initial inoculum count.

Antimicrobial_Mechanism cluster_caprylate This compound (Caprylic Acid) cluster_benzoate Sodium Benzoate (Benzoic Acid) C1 Caprylic Acid (Protonated Form) C2 Penetrates Cell Membrane C1->C2 C3 Disrupts Lipid Bilayer C2->C3 C4 Increased Permeability & Leakage C3->C4 C5 Cell Death C4->C5 B1 Benzoic Acid (Protonated Form) B2 Enters Cell B1->B2 B3 Intracellular Acidification B2->B3 B4 Inhibition of Metabolic Enzymes B3->B4 B5 Cell Death B4->B5

Caption: Simplified Antimicrobial Mechanisms of Action.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for comparing the preservative efficacy of this compound with industry standards like parabens and sodium benzoate. The proposed experimental design, grounded in USP <51> methodology, offers a scientifically rigorous approach to generating comparative data.

Based on its mechanism of action and pH-dependent activity, this compound presents a viable preservative alternative, particularly for acidic pharmaceutical formulations. Its GRAS status and natural origins are additional compelling attributes. However, as demonstrated, its efficacy is contingent on maintaining an acidic environment. In contrast, parabens offer the advantage of a broader effective pH range.

Ultimately, the selection of a preservative system must be based on empirical data generated from the specific formulation . Factors such as API compatibility, potential interactions with other excipients, and the final product's pH are paramount. This guide serves as a foundational tool for drug development professionals to make informed, data-driven decisions in the critical task of ensuring product safety and stability.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Calcium Caprylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of calcium caprylate, moving beyond rote instructions to explain the critical reasoning behind each procedural step.

Core Principles: Understanding this compound's Waste Profile

This compound (also known as calcium octanoate) is the calcium salt of caprylic acid, a medium-chain fatty acid.[1][2][3] While widely used and not classified as an acute or environmentally hazardous substance under major federal regulations like the Resource Conservation and Recovery Act (RCRA), its disposal requires careful consideration due to its physical and chemical properties.[1][2][4][5]

The primary hazards associated with this compound are physical irritation.[1][2] As a fine powder, it can cause skin, eye, and respiratory irritation upon contact or inhalation.[1][2][3] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][2] Crucially, while the pure substance is not typically a regulated hazardous waste, any contamination with other laboratory chemicals can fundamentally alter its waste profile, necessitating disposal as hazardous waste.[1][3]

Key Technical Data for this compound

For quick reference, the essential safety and handling parameters are summarized below. This data directly informs the subsequent disposal protocols.

PropertyValueSignificance for Disposal
CAS Number 6107-56-8Unique identifier for regulatory cross-referencing.[1][2][3]
Appearance White to off-white powderThe fine particulate nature necessitates dust control measures.[1][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationDictates the required Personal Protective Equipment (PPE) during handling and disposal.[2]
Incompatibilities Strong oxidizing agentsWaste must be segregated to prevent dangerous chemical reactions.[1][2][3]
Decomposition Products Emits Fumes, Calcium Oxide, CO₂, COHighlights the hazards of incineration without proper industrial controls.[1][2][3]
RCRA Status Not a listed hazardous wasteDisposal is governed by institutional policies and local regulations rather than federal mandate for the pure substance.[1][5]
Transport Regulation Not regulated (DOT, IATA, IMDG)Simplifies transport logistics for disposal but does not negate the need for safe handling.[1][3]

Disposal Workflow: A Decision-Based Approach

The correct disposal path for this compound waste is determined by its state and purity. The following diagram illustrates the logical decision-making process that ensures safety and compliance at every step.

G start This compound Waste Generated decision1 Is the waste contaminated with a hazardous substance? start->decision1 proc1 Manage and dispose of as a hazardous waste according to the contaminant's profile. decision1->proc1  Yes proc2 Uncontaminated this compound Waste decision1->proc2  No proc3 Package, label, and segregate for chemical waste pickup. proc1->proc3 proc4 Consult your institution's EHS office and local regulations. proc2->proc4 end1 Arrange pickup by certified hazardous waste contractor. proc3->end1 proc4->proc3

Sources

Navigating the Safe Handling of Calcium Caprylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the proper handling of Calcium caprylate, a compound frequently utilized in various research and development applications. Beyond mere procedural steps, this document elucidates the rationale behind each safety measure, empowering you to work with confidence and minimize risk.

Understanding the Compound: Hazards and Properties

This compound, also known as calcium octanoate, is the calcium salt of caprylic acid.[1][2][3] It typically presents as a white to off-white powder.[4] While stable under normal storage conditions, it is crucial to be aware of its potential hazards to implement appropriate safety protocols.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May be harmful if inhaled and can cause respiratory tract irritation (H333, H335).[1][2]

  • Combustibility: May be combustible at high temperatures.[1][2]

Understanding these hazards is the first step in establishing a robust safety plan. The subsequent sections will detail the necessary personal protective equipment (PPE) and handling procedures to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the recommended PPE for handling this compound, followed by a detailed explanation of the importance of each item.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Polyvinyl chloride (PVC) glovesTo prevent skin contact and subsequent irritation.[5]
Body Protection Clean, body-covering clothing or a lab coatTo protect skin from accidental spills and dust settlement.[1][2][6]
Eye and Face Protection Chemical safety goggles and/or a full-face shieldTo protect against dust particles and splashes that can cause serious eye irritation.[1][2]
Respiratory Protection NIOSH-approved particulate respiratorRecommended when dust or mist is apparent and engineering controls are not sufficient to minimize exposure.[1][2]

Expert Insight: The choice of a particulate respirator (e.g., N95) is critical when handling powdered substances like this compound. The fine particles can easily become airborne and inhaled, leading to respiratory irritation. Always ensure your respirator is properly fitted and approved by the National Institute for Occupational Safety and Health (NIOSH).

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weighing and Dispensing prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_minimize Minimize Dust Generation handle_transfer->handle_minimize cleanup_decontaminate Decontaminate Work Surfaces handle_minimize->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe finish finish cleanup_remove_ppe->finish Procedure Complete

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.[1][2][7]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Work Area: Ensure you are working in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is highly recommended to minimize inhalation of dust.[1]

  • Handling:

    • Minimize Dust: When handling the powder, use techniques that minimize dust generation. Avoid scooping or pouring from a height.

    • Weighing: If weighing the powder, do so in an enclosure or a designated weighing station with ventilation.

    • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][3]

    • Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Storage:

    • Container: Keep the container tightly closed when not in use.[1][2][3]

    • Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1][2][3]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Response:

  • Evacuate: If the spill is large, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Avoid dust formation.[1] Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1][3]

  • Collect: Carefully scoop the material into a suitable container for waste disposal.[1][3]

  • Clean: Clean the spill area thoroughly.

Exposure Response:

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused this compound should be treated as chemical waste.

  • Disposal Facility: All waste materials should be managed in an appropriate and approved waste disposal facility.[1][3]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations for chemical waste disposal.[3] Do not allow the product to enter drains or soil.[1][2]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while maintaining a secure laboratory environment.

References

  • American Molecules.
  • Anmol Chemicals.
  • LookChem.
  • Syndigo.
  • ChemBK.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.